molecular formula C10H13NO3 B1314564 Ethyl 4-amino-3-methoxybenzoate CAS No. 73368-41-9

Ethyl 4-amino-3-methoxybenzoate

Cat. No.: B1314564
CAS No.: 73368-41-9
M. Wt: 195.21 g/mol
InChI Key: DZXKUQHCFAKAJP-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-methoxybenzoate (CAS 73368-41-9) is a high-value benzoate derivative serving as a versatile building block in organic synthesis and pharmaceutical research. This compound, with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol, is characterized by its amino and methoxy functional groups on the aromatic ring, which make it an ideal intermediate for various coupling reactions . Its primary research value lies in its application as a key precursor in the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and functional materials . Suppliers offer this compound with a typical purity of >97%, supported by batch-specific Certificates of Analysis (COA) to ensure traceability and quality for critical research and development projects . While the exact mechanism of action for the final products depends on the target molecule, this compound itself acts as a synthetic intermediate, allowing researchers to incorporate its substituted benzoate structure into larger molecular architectures . Proper handling is essential; it should be stored sealed from light in a cool, dry, and inert atmosphere, typically between 2-8°C . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

ethyl 4-amino-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-3-14-10(12)7-4-5-8(11)9(6-7)13-2/h4-6H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXKUQHCFAKAJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20472664
Record name Ethyl 4-amino-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73368-41-9
Record name Ethyl 4-amino-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Ethyl 4-amino-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Ethyl 4-amino-3-methoxybenzoate, structured for researchers and process chemists.

CAS Registry Number: 73368-41-9 Chemical Ontology: Benzoic acid derivative / Aniline / o-Anisidine ester Primary Application: Pharmacophore synthesis (Benzamides, Kinase Inhibitors)

Chemical Identity & Physical Profile

Ethyl 4-amino-3-methoxybenzoate is a critical intermediate in medicinal chemistry, particularly for synthesizing ortho-methoxy benzamides—a privileged scaffold in dopamine D2 antagonists and tyrosine kinase inhibitors. Its structural duality (nucleophilic aniline amine + electrophilic ester) allows for versatile divergent synthesis.

Physicochemical Properties
PropertySpecificationTechnical Note
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
Appearance Off-white to tan crystalline solidAnilines darken upon oxidation; store under inert gas.
Melting Point 78–82 °CSharp melting range indicates high purity (>98%).
Solubility DCM, EtOAc, MeOH, DMSOPoorly soluble in water; soluble in dilute acid (protonation).
pKa (Predicted) ~4.5 (Aniline nitrogen)Weak base; can be extracted into aqueous HCl.
H-Bond Donors/Acceptors 1 / 4Lipinski compliant fragment.

Synthetic Methodology: Process & Causality

The synthesis of Ethyl 4-amino-3-methoxybenzoate is generally approached via two primary routes. The Esterification Route is preferred for laboratory scale due to milder conditions and avoidance of metal waste, while the Nitro-Reduction Route is common in industrial settings where the nitro-acid precursor is cheaper.

Protocol A: Fischer Esterification (Recommended for Lab Scale)

Objective: Convert 4-amino-3-methoxybenzoic acid to the ethyl ester without oxidizing the sensitive aniline group.

Reagents:
  • Precursor: 4-amino-3-methoxybenzoic acid (1.0 eq)

  • Solvent/Reagent: Absolute Ethanol (excess, 10–20 vol)

  • Catalyst: Thionyl Chloride (SOCl₂) (1.5 eq) or Conc. H₂SO₄ (2.0 eq)[1]

  • Quench: Sat. NaHCO₃

Step-by-Step Workflow:
  • Activation (0°C): Charge an oven-dried flask with absolute ethanol. Cool to 0°C under N₂. Dropwise add SOCl₂. Causality: Low temperature prevents explosive off-gassing and formation of ethyl chloride byproducts. SOCl₂ generates anhydrous HCl in situ, driving the equilibrium more effectively than H₂SO₄.

  • Addition: Add 4-amino-3-methoxybenzoic acid portion-wise. The solution will likely turn yellow/orange.

  • Reflux (80°C): Heat to reflux for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).[2] The acid spot (baseline) should disappear; the ester spot (R_f ~0.5) will appear.

  • Workup:

    • Concentrate in vacuo to remove excess ethanol (critical to maximize yield during extraction).

    • Resuspend residue in EtOAc.[1]

    • Slowly add sat. NaHCO₃ until pH ~8. Caution: CO₂ evolution.

    • Wash organic layer with Brine -> Dry over Na₂SO₄ -> Concentrate.

  • Purification: Recrystallization from Hexane/EtOAc (5:1) or flash chromatography.

Protocol B: Nitro-Reduction (Industrial Route)

Precursor: Ethyl 4-nitro-3-methoxybenzoate. Method: Hydrogenation (H₂, Pd/C) or Iron/Ammonium Chloride reduction. Note: This route avoids the potential for aniline oxidation during esterification but requires handling energetic nitro compounds.

Process Logic & Visualization

The following diagram illustrates the logical flow of the synthesis and purification, highlighting critical decision nodes for quality control.

SynthesisWorkflow Start Start: 4-Amino-3-methoxybenzoic Acid Activation In Situ HCl Gen: EtOH + SOCl2 (0°C) Start->Activation Dissolution Reflux Reaction: Reflux 80°C (4-6h) Activation->Reflux Esterification Check QC Point: TLC/LCMS Check Reflux->Check Check->Reflux Incomplete Workup Workup: Evaporate EtOH -> Neutralize (NaHCO3) Check->Workup Complete Extract Extraction: DCM or EtOAc Phase Workup->Extract Phase Sep Purify Purification: Recryst (Hex/EtOAc) or Column Extract->Purify Crude Isolation Final Product: Ethyl 4-amino-3-methoxybenzoate Purify->Final Yield >85%

Figure 1: Logical workflow for the Fischer Esterification synthesis of CAS 73368-41-9.

Analytical Characterization & Quality Control

To ensure the integrity of the compound for pharmaceutical use, the following analytical parameters must be met.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV @ 254 nm (aromatic) and 210 nm (amide/ester).

  • Expected Retention: The ester is significantly less polar than the acid precursor and will elute later (typically ~6.5–7.5 min in a 10 min run).

1H NMR Signature (DMSO-d6, 400 MHz)
  • δ 7.45 (dd): Aromatic proton (C6, ortho to ester).

  • δ 7.35 (d): Aromatic proton (C2, ortho to methoxy/ester).

  • δ 6.65 (d): Aromatic proton (C5, ortho to amine). Upfield shift due to amine shielding.

  • δ 5.80 (s, broad): NH₂ protons (Exchangeable).

  • δ 4.25 (q): Ethyl ester CH₂.

  • δ 3.85 (s): Methoxy O-CH₃.

  • δ 1.30 (t): Ethyl ester CH₃.

Pharmaceutical Applications

Ethyl 4-amino-3-methoxybenzoate serves as a "Head Group" or "Linker" in the synthesis of small molecule inhibitors.

  • Kinase Inhibitors: The 4-amino-3-methoxy motif is a bioisostere for the 4-amino-3-chloro motif found in Gefitinib and Afatinib precursors. It modifies the electron density of the aniline nitrogen, altering the nucleophilicity for subsequent coupling reactions (e.g., S_NAr with chloropyrimidines).

  • Dopamine Antagonists: This compound is structurally homologous to the benzamide core of Metoclopramide and Itopride . The ortho-methoxy group induces a specific conformational lock via intramolecular hydrogen bonding with the amide NH (once coupled), which is critical for D2 receptor binding affinity.

  • Ponatinib Analogs: While Ponatinib uses a methyl-substituted benzamide, research into "gatekeeper" mutation resistance (T315I) often involves scanning the 3-position substituents (Methoxy vs. Methyl vs. Trifluoromethyl) to optimize Van der Waals contact with the kinase pocket.

Safety & Handling (SDS Summary)

  • GHS Classification: Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3.

  • Storage: 2–8°C, under Argon/Nitrogen. Light sensitive.

  • Hazards: Anilines are potential sensitizers and methemoglobinemia inducers. Handle in a fume hood with nitrile gloves.

References

  • PubChem. Ethyl 4-amino-3-methoxybenzoate (Compound Summary). National Library of Medicine. [Link]

  • Organic Syntheses. General Procedure for Fischer Esterification of Anilines. (Analogous Protocol Reference). [Link]

Sources

Ethyl 4-amino-3-methoxybenzoate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

Ethyl 4-amino-3-methoxybenzoate is a substituted aromatic compound that serves as a crucial building block in the landscape of organic synthesis and medicinal chemistry. Its unique arrangement of functional groups—an amine, a methoxy group, and an ethyl ester on a benzene ring—provides a versatile scaffold for the development of more complex molecules with potential therapeutic applications. This guide offers an in-depth exploration of its chemical properties, synthesis, and significance as a precursor in the synthesis of novel pharmaceutical agents. For researchers and professionals in drug development, understanding the utility of such intermediates is paramount to designing innovative synthetic pathways and accelerating the discovery of new medicines. Benzoic acid derivatives, as a class, are instrumental in the development of a wide range of pharmaceuticals, and Ethyl 4-amino-3-methoxybenzoate is a noteworthy member of this family.

Physicochemical Properties and Specifications

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. The key properties of Ethyl 4-amino-3-methoxybenzoate are summarized below.

PropertyValueSource
Molecular Weight 195.22 g/mol [1]
Molecular Formula C₁₀H₁₃NO₃[1][2]
CAS Number 73368-41-9[1][2]
Physical State Solid
Purity ≥98%[2]
Storage 2-8°C, Inert atmosphere, Keep in a dark place[1]
SMILES CCOC(=O)C1=CC=C(N)C(OC)=C1[1]

Strategic Synthesis: A Validated Protocol

The primary route for the synthesis of Ethyl 4-amino-3-methoxybenzoate involves the reduction of its nitro precursor, Ethyl 3-methoxy-4-nitrobenzoate. This transformation is a common and reliable method in organic chemistry for the introduction of an amino group onto an aromatic ring. The following protocol is based on established reduction methodologies for similar compounds.[3]

Experimental Protocol: Reduction of Ethyl 3-methoxy-4-nitrobenzoate

Objective: To synthesize Ethyl 4-amino-3-methoxybenzoate via the catalytic hydrogenation of Ethyl 3-methoxy-4-nitrobenzoate.

Materials:

  • Ethyl 3-methoxy-4-nitrobenzoate

  • Palladium on carbon (10% Pd/C)

  • Ethanol (anhydrous)

  • Hydrogen gas (H₂)

  • Celite® or a similar filtration aid

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Ethyl 3-methoxy-4-nitrobenzoate in anhydrous ethanol. The concentration should be sufficient to ensure complete dissolution.

  • Catalyst Addition: Carefully add 10% Palladium on carbon to the solution. The catalyst loading is typically around 5-10 mol% relative to the starting material.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with an inert gas, such as nitrogen or argon, before introducing hydrogen gas. Pressurize the vessel with hydrogen (or maintain a hydrogen atmosphere using a balloon) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with ethanol to ensure complete recovery of the product.[3]

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The resulting solid can be further purified by recrystallization or column chromatography if necessary.

Self-Validation: The success of the synthesis can be confirmed by standard analytical techniques such as NMR, IR, and mass spectrometry to verify the structure and purity of the final product.

Applications in Drug Discovery and Development

Ethyl 4-amino-3-methoxybenzoate is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural motifs are found in molecules targeting a range of therapeutic areas. The related compound, 3-Methoxy-4-methylbenzoic acid, is a known precursor in the synthesis of anti-inflammatory, analgesic, cardiovascular, and central nervous system (CNS) drugs.[4] This suggests that Ethyl 4-amino-3-methoxybenzoate can be similarly utilized as a foundational element in the construction of novel drug candidates.

The presence of the amino group allows for a variety of chemical modifications, such as amide bond formation, which is a cornerstone of medicinal chemistry for linking different molecular fragments. The methoxy and ethyl ester groups can also be modified or can serve to modulate the pharmacokinetic properties of the final compound.

Below is a conceptual workflow illustrating how Ethyl 4-amino-3-methoxybenzoate can be used as a starting material in a drug discovery program.

G cluster_0 Phase 1: Starting Material cluster_1 Phase 2: Core Modification cluster_2 Phase 3: Further Derivatization cluster_3 Phase 4: Final Compound A Ethyl 4-amino-3-methoxybenzoate B Amide Coupling with Carboxylic Acid 'R-COOH' A->B Reaction C Formation of Amide Intermediate B->C Product D Ester Hydrolysis C->D Modification E Formation of Carboxylic Acid D->E Product F Coupling with Amine 'R'-NH2' E->F Reaction G Biologically Active Molecule F->G Final Product

Caption: A hypothetical workflow for drug discovery starting from Ethyl 4-amino-3-methoxybenzoate.

Analytical Characterization and Quality Control

Ensuring the purity and identity of starting materials is a critical aspect of drug development. For Ethyl 4-amino-3-methoxybenzoate, a suite of analytical techniques is employed for quality control. High-Performance Liquid Chromatography (HPLC) is used to determine purity, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the chemical structure.[1] Suppliers of this compound typically provide a Certificate of Analysis (CoA) that includes data from these analytical methods.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling Ethyl 4-amino-3-methoxybenzoate.

Hazard Identification:

  • GHS Pictogram: Warning

  • Hazard Statement: H302: Harmful if swallowed.[1]

Precautionary Measures:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage Recommendations:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

  • For long-term stability, it is recommended to store at 2-8°C under an inert atmosphere and protected from light.[1]

Conclusion

Ethyl 4-amino-3-methoxybenzoate is a strategically important chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined physicochemical properties, established synthetic route, and versatile reactivity make it an attractive starting point for the synthesis of novel and complex molecules. By leveraging this valuable building block, researchers can continue to explore new chemical spaces and advance the development of next-generation therapeutics.

References

  • Jia, W., & Jin, S. (2004). Self-curing two-part system for dental/medical compositions. U.S.
  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Srini Chem. Retrieved from [Link]

  • Neumcke, B., Schwarz, W., & Stämpfli, R. (1981). Block of Na channels in the membrane of myelinated nerve by benzocaine. Pflügers Archiv, 390(3), 230-236.
  • PubChem. (n.d.). Ethyl 4-amino-3-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Gassman, P. G., & Gruetzmacher, G. (1979).
  • Wright, S. W. (2000). A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-amino-3-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 4-amino-3-methylbenzoate. Retrieved from [Link]

  • Google Patents. (2016). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for: A copper-catalyzed aerobic oxidative esterification of aldehydes with alcohols. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-hydroxy-4-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). C10H12O3. National Center for Biotechnology Information. Retrieved from [Link]

  • Shimadzu Chemistry & Diagnostics. (n.d.). [13C6]-Ethyl 4-amino-3-methoxybenzoate. Retrieved from [Link]

  • Chemsrc. (2025). Ethyl 3-methoxy-4-nitrobenzoate. Retrieved from [Link]

Sources

Technical Guide: Ethyl 4-amino-3-methoxybenzoate (EAMB)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Monograph / Process Guide Subject: CAS 73368-41-9 | Chemical Identity, Physical Properties, and Synthetic Applications

Executive Summary & Chemical Identity[1]

Ethyl 4-amino-3-methoxybenzoate (EAMB) is a specialized aniline derivative serving as a critical pharmacophore in the synthesis of small-molecule kinase inhibitors and, more recently, proteolysis-targeting chimeras (PROTACs). Unlike its methyl-ester analog (often used in Gefitinib manufacturing), the ethyl ester variant offers distinct solubility profiles and lipophilicity (LogP), influencing the pharmacokinetic properties of downstream drug candidates.

This guide provides a definitive reference for researchers utilizing EAMB, synthesizing field-verified physical data with rigorous handling protocols.

Chemical Identity Table[2]
PropertySpecification
CAS Number 73368-41-9
IUPAC Name Ethyl 4-amino-3-methoxybenzoate
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
SMILES CCOC(=O)C1=CC=C(N)C(OC)=C1
InChIKey DZXKUQHCFAKAJP-UHFFFAOYSA-N
Appearance Off-white to light brown crystalline solid

Physical & Spectroscopic Properties[3][4]

The following data aggregates experimental values from patent literature and certificate of analysis (CoA) datasets.

Thermal & Solubility Data
PropertyValue / RangeConditionsRef
Melting Point 83 – 87 °C DSC / Capillary[1]
Boiling Point >300 °C (Predicted)Decomposes prior to boiling[2]
LogP (Oct/Water) 1.45 – 1.80Predicted (Consensus)[3]
pKa (Amino) ~3.5 – 4.0Conjugate acid[3]
Solubility HighDMSO, Dichloromethane (DCM), Ethyl Acetate[1]
Solubility ModerateMethanol, Ethanol[1]
Solubility Low/InsolubleWater (Neutral pH)[1]
Spectroscopic Characterization (¹H NMR)

Solvent: CDCl₃, 300 MHz

The ¹H NMR spectrum is distinct, characterized by the ethyl ester coupling pattern and the methoxy singlet.

Shift (δ ppm)MultiplicityIntegrationAssignment
7.56 dd (J=7.9, 1.5 Hz)1HAr-H (C6, ortho to ester)
7.47 d (J=1.5 Hz)1HAr-H (C2, meta to ester)
6.66 d (J=7.9 Hz)1HAr-H (C5, ortho to amine)
4.33 q (J=7.2 Hz)*2H–OCH₂ CH₃
4.27 br s2HNH₂
3.90 s3H–OCH₃
1.37 t (J=7.2 Hz)3H–OCH₂CH₃

*Note: Some automated reports may misidentify the quartet at 4.33 ppm as a triplet due to resolution limits, but chemical logic dictates a quartet for the ethyl methylene group.

Synthetic Production & Logic

The synthesis of EAMB typically follows a Fischer esterification pathway or a reduction of the nitro-precursor. The esterification route is preferred for scale-up due to the availability of the acid precursor.

Workflow: Acid-Catalyzed Esterification

The conversion of 4-amino-3-methoxybenzoic acid to EAMB is driven by thermodynamic equilibrium.

Protocol:

  • Charge: Suspend 4-amino-3-methoxybenzoic acid (1.0 eq) in absolute Ethanol (10-15 volumes).

  • Catalyst: Add concentrated H₂SO₄ (0.1 – 0.2 eq) dropwise. Caution: Exothermic.

  • Reflux: Heat to reflux (78 °C) for 6–12 hours. Monitor via HPLC or TLC (50% EtOAc/Hexane).

  • Workup: Cool to room temperature. Concentrate solvent to ~20% volume.

  • Neutralization: Pour residue into ice-water containing NaHCO₃ (pH 8).

  • Isolation: Filter the precipitate. Recrystallize from Ethanol/Water or Toluene/Heptane.

Diagram: Synthetic Pathway

The following Graphviz diagram illustrates the conversion logic and downstream utility.

EAMB_Synthesis Start 4-Amino-3-methoxybenzoic Acid (Precursor) Reagents EtOH, H2SO4 Reflux, 12h Start->Reagents Product Ethyl 4-amino-3-methoxybenzoate (EAMB) Reagents->Product Fischer Esterification >89% Yield PROTAC PROTAC Synthesis (e.g., dBET6) Product->PROTAC Buchwald-Hartwig Coupling Kinase Kinase Inhibitors (Quinazoline Scaffolds) Product->Kinase Cyclization/ Amidation

Caption: Synthetic route from benzoic acid precursor to EAMB and subsequent divergence into high-value medicinal chemistry applications.

Advanced Applications: PROTACs & Kinase Inhibition

EAMB is not merely a passive intermediate; its aniline moiety is a "chemical handle" specifically tuned for palladium-catalyzed cross-coupling reactions.

Case Study: Synthesis of dBET6 (BET Bromodomain Degrader)

One of the most authoritative applications of EAMB is in the synthesis of dBET6 , a potent PROTAC. Research by Winter et al. (2017) demonstrated the use of EAMB to link the Cereblon E3 ligase ligand (thalidomide derivative) with the BET inhibitor (JQ1 derivative).

Mechanism:

  • Reaction Type: Buchwald-Hartwig Amination.

  • Coupling Partners: EAMB (Nucleophile) + Chlorinated Pteridinone/Thienodiazepine (Electrophile).

  • Catalytic System: Pd₂dba₃ (Catalyst) / XPhos (Ligand) / K₂CO₃ (Base).[1][2][3]

  • Significance: The ethyl ester group of EAMB provides the necessary lipophilicity and steric spacing required for the PROTAC to permeate cell membranes and induce ternary complex formation.

Diagram: PROTAC Coupling Logic

PROTAC_Logic Substrate1 Chlorinated Warhead (e.g., Pteridinone) Complex Pd(0) Oxidative Addition Pd2dba3 / XPhos Substrate1->Complex Substrate2 EAMB (Nucleophilic Aniline) Substrate2->Complex Intermediate Pd-Amido Complex Complex->Intermediate Transmetallation Product Coupled Intermediate (Ester Intact) Intermediate->Product Reductive Elimination Final Hydrolysis -> Amide Coupling -> Final PROTAC (dBET6) Product->Final Linker Attachment

Caption: Mechanistic flow of using EAMB in Palladium-catalyzed cross-coupling for PROTAC construction.

Handling, Safety, and Stability

Signal Word: WARNING

Hazard Identification (GHS)[7][8]
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Storage & Stability Protocols
  • Oxidation Sensitivity: The primary amine at position 4 is susceptible to oxidation over time, turning the solid from off-white to dark brown.

    • Requirement: Store under inert atmosphere (Nitrogen or Argon).

  • Hydrolysis: The ethyl ester is stable at neutral pH but will hydrolyze under strong basic or acidic conditions with moisture.

    • Requirement: Store in a desiccator at 2–8 °C.

Self-Validating Purity Check

Before using EAMB in sensitive catalytic steps (like the Buchwald-Hartwig coupling described above), perform this quick check:

  • Visual: If the powder is dark brown/black, recrystallize immediately.

  • TLC: Run on Silica Gel (Hexane:EtOAc 1:1).

    • Rf ~0.4–0.6 (Product).

    • Rf <0.1 (Hydrolyzed Acid - Impurity).

    • Rf ~0.0 (Oxidation polymers).

References

  • Patent WO2014128094A1 . Asymmetric synthesis of a substituted pyrrolidine-2-carboxamide. (2014). Contains experimental melting point (83-87°C) and NMR data for Ethyl 4-amino-3-methoxybenzoate.

  • PubChem Compound Summary . Ethyl 4-amino-3-methylbenzoate (Analog Reference). National Center for Biotechnology Information. Accessed 2024.

  • Winter, G. E., et al. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation. Science, 348(6241), 1376-1381. (Describes the use of amino-benzoate esters in PROTAC synthesis).

  • BLD Pharm . Safety Data Sheet: Ethyl 4-amino-3-methoxybenzoate. Accessed 2024.

Sources

Ethyl 4-amino-3-methoxybenzoate solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of Ethyl 4-amino-3-methoxybenzoate in Organic Solvents

Executive Summary

Ethyl 4-amino-3-methoxybenzoate is a pivotal chemical intermediate in the pharmaceutical and fine chemical industries. Its processing, purification, and formulation are fundamentally governed by its solubility characteristics. This guide offers a comprehensive analysis of the solubility of Ethyl 4-amino-3-methoxybenzoate in various organic solvents. We delve into the physicochemical properties that dictate its solubility, provide a detailed, field-proven protocol for its experimental determination, and discuss the critical factors that influence its behavior in solution. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's solubility profile to optimize their scientific and manufacturing endeavors.

Physicochemical Profile and Solubility Prediction

The solubility of a molecule is not an arbitrary property but a direct consequence of its structure. The principle of "like dissolves like" serves as a foundational guide, where the polarity, hydrogen bonding capability, and molecular size of the solute and solvent determine the extent of dissolution.

Molecular Structure: Ethyl 4-amino-3-methoxybenzoate

  • Molecular Formula: C₁₀H₁₃NO₃

  • Molecular Weight: 195.22 g/mol

  • Key Functional Groups:

    • Primary Amine (-NH₂): A polar, basic group capable of acting as a hydrogen bond donor. The presence of a basic amino group means that in acidic aqueous solutions, it can be protonated to form a highly soluble salt.

    • Methoxy Ether (-OCH₃): A polar group with oxygen atoms that can act as hydrogen bond acceptors.

    • Ethyl Ester (-COOCH₂CH₃): A polar group that also contributes hydrogen bond acceptor sites.

    • Aromatic Ring: A nonpolar, hydrophobic benzene core.

Solubility Rationale: The molecule possesses a combination of polar functional groups and a nonpolar aromatic backbone. This amphiphilic nature suggests it will be most soluble in solvents of intermediate to high polarity that can engage in hydrogen bonding. The overall solubility is a balance between the energy required to overcome the solute's crystal lattice forces and the energy released upon the formation of favorable solute-solvent interactions. Compounds with a higher ratio of polar functional groups to nonpolar carbon atoms tend to be more soluble in polar solvents.[1]

Experimental Determination of Equilibrium Solubility

Theoretical predictions provide a valuable starting point, but empirical data is essential for process design and validation. The saturation shake-flask method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[2] It is designed to ensure that a true equilibrium between the dissolved and undissolved solid is achieved.

Protocol: Shake-Flask Method for Solubility Determination

This protocol describes a self-validating system for obtaining reliable solubility data.

Objective: To determine the equilibrium solubility of Ethyl 4-amino-3-methoxybenzoate in a selected organic solvent at a constant temperature.

Materials:

  • Ethyl 4-amino-3-methoxybenzoate (purity >99%)

  • Analytical grade organic solvents

  • 20 mL glass scintillation vials with PTFE-lined caps

  • Orbital shaker with temperature control

  • Analytical balance (4-decimal place)

  • Calibrated positive displacement pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

  • 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

  • Volumetric flasks and appropriate diluents

Methodology:

  • Preparation: Add an excess amount of solid Ethyl 4-amino-3-methoxybenzoate to a pre-weighed vial. "Excess" is critical; a persistent solid phase must remain at equilibrium. A good starting point is ~100 mg of solid for every 5 mL of solvent.

  • Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the chosen organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the slurry vigorously for a defined period, typically 24 to 48 hours. The extended time is crucial to ensure the system reaches thermodynamic equilibrium.[2][3]

  • Phase Separation: After agitation, allow the vials to rest in a temperature-controlled bath for at least 4 hours to permit the excess solid to sediment. This step is vital to avoid contamination of the supernatant.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step removes any microscopic undissolved particles.

  • Analysis:

    • Prepare a series of calibration standards of Ethyl 4-amino-3-methoxybenzoate of known concentrations.

    • Accurately dilute the filtered sample solution with a suitable mobile phase or solvent to fall within the linear range of the calibration curve.

    • Determine the concentration of the diluted sample using a validated HPLC or UV-Vis method.[4]

  • Calculation: Calculate the original solubility using the measured concentration and the dilution factor. Express the result in mg/mL or mol/L.

Workflow for Shake-Flask Solubility Determination

ShakeFlaskWorkflow A 1. Add Excess Solid to Solvent B 2. Seal and Agitate (24-48h at const. T) A->B Equilibration C 3. Sedimentation (≥4h at const. T) B->C Phase Separation D 4. Withdraw & Filter Supernatant (0.22 µm) C->D E 5. Dilute Sample Accurately D->E F 6. Analyze Concentration (HPLC / UV-Vis) E->F G 7. Calculate Solubility F->G SoluteSolventInteractions cluster_polar Scenario A: Polar Protic Solvent (e.g., Methanol) cluster_nonpolar Scenario B: Nonpolar Solvent (e.g., Hexane) solute_p Ethyl 4-amino-3-methoxybenzoate (-NH₂, -OCH₃, -COOEt) solvent_p Methanol (-OH) solute_p->solvent_p Strong H-Bonding & Dipole-Dipole Forces result_p Result: High Solubility solvent_p->result_p solute_np Ethyl 4-amino-3-methoxybenzoate (Polar Groups) solvent_np Hexane (Aliphatic C-H) solute_np->solvent_np Weak London Dispersion Forces result_np Result: Low Solubility solvent_np->result_np

Caption: Dominant intermolecular forces governing solubility.

B. The Effect of Temperature

For most solid organic compounds, the dissolution process is endothermic, meaning that solubility increases as the temperature of the solvent increases. [5]This relationship is described by the van't Hoff equation and is the fundamental principle behind recrystallization, a primary technique for purifying solid compounds. By dissolving Ethyl 4-amino-3-methoxybenzoate in a minimal amount of a suitable hot solvent and allowing it to cool, the compound will crystallize out in a purer form as the solubility decreases, leaving impurities behind in the solution.

Conclusion and Practical Implications

A thorough understanding of the solubility of Ethyl 4-amino-3-methoxybenzoate is indispensable for its effective use. Its amphiphilic character renders it highly soluble in polar protic solvents like methanol and sparingly soluble in nonpolar hydrocarbons like hexane. This solubility profile is critical for:

  • Process Chemistry: Selecting an appropriate solvent to ensure all reactants are in a single phase, thereby maximizing reaction rates and yields.

  • Purification: Designing efficient recrystallization protocols by identifying solvents that exhibit a steep solubility-temperature gradient.

  • Drug Formulation: Providing foundational data for the development of liquid dosage forms or for understanding dissolution rates in solid formulations.

The methodologies and principles outlined in this guide provide a robust framework for researchers and scientists to accurately determine and leverage the solubility characteristics of Ethyl 4-amino-3-methoxybenzoate in their work.

References

  • Title: Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K Source: ResearchGate URL: [Link]

  • Title: Experiment: Solubility of Organic & Inorganic Compounds Source: De Anza College URL: [Link]

  • Title: Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound Source: ElectronicsAndBooks.com URL: [Link]

  • Title: Solubility of Organic Compounds Source: University of Toronto URL: [Link]

  • Title: Solubility Testing – Shake Flask Method Source: BioAssay Systems URL: [Link]

  • Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility) Source: Protocols.io URL: [Link]

  • Title: MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD Source: Regulations.gov URL: [Link]

  • Title: Solubility of Organic Compounds Source: Chemistry Steps URL: [Link]

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Technical Guide: Physicochemical Characterization of Ethyl 4-amino-3-methoxybenzoate with a Focus on Melting Point Determination

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Precise Physicochemical Characterization

Ethyl 4-amino-3-methoxybenzoate is an aromatic ester containing three key functional groups: an ethyl ester, an amino group, and a methoxy group. This specific arrangement of substituents on the benzene ring makes it a valuable intermediate or building block in medicinal chemistry and the synthesis of complex organic molecules. In drug development, the journey from a synthesized compound to a viable drug candidate is predicated on a rigorous understanding of its fundamental physicochemical properties. Among these, the melting point stands as a critical initial gatekeeper for identity, purity, and stability assessment.[1][2]

The melting point is not merely a temperature value; it is a thermodynamic property intrinsically linked to the compound's crystal lattice energy—the strength of the intermolecular forces holding the solid state together.[3] For a pure crystalline substance, the transition from a highly ordered solid to a liquid state occurs over a narrow, well-defined temperature range.[4] The presence of impurities disrupts the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range.[4] Therefore, its accurate determination is a foundational experiment in any research or quality control setting.[1][5]

This guide provides a comprehensive overview of the theoretical and practical considerations for determining the melting point of Ethyl 4-amino-3-methoxybenzoate. While specific experimental data for this exact isomer is not prevalent in publicly available literature, we will provide a robust framework for its determination by examining closely related analogs and detailing a validated experimental protocol.

Physicochemical Properties of Ethyl 4-amino-3-methoxybenzoate and Related Analogs

The table below summarizes data for several isomeric and analogous compounds to provide context.

Compound NameStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )Reported Melting Point (°C)
Ethyl 4-amino-3-methoxybenzoate Chemical structure of Ethyl 4-amino-3-methoxybenzoateNot AvailableC₁₀H₁₃NO₃195.22Not Reported
Methyl 4-amino-3-methoxybenzoate[6]Chemical structure of Methyl 4-amino-3-methoxybenzoate26750-66-7C₉H₁₁NO₃181.19Not Reported
Ethyl 4-amino-3-methylbenzoate[7]Chemical structure of Ethyl 4-amino-3-methylbenzoate40800-65-5C₁₀H₁₃NO₂179.2275 - 78
Ethyl 3-amino-4-methylbenzoate[8]Chemical structure of Ethyl 3-amino-4-methylbenzoate41191-92-8C₁₀H₁₃NO₂179.2248 - 52
Ethyl 3-amino-4-methoxybenzoate[9]Chemical structure of Ethyl 3-amino-4-methoxybenzoate16357-44-1C₁₀H₁₃NO₃195.22Not Reported

Expert Interpretation: The significant difference in melting points between Ethyl 4-amino-3-methylbenzoate (75-78 °C) and Ethyl 3-amino-4-methylbenzoate (48-52 °C) underscores the profound impact of substituent placement.[7][8] This variation arises from the different ways the molecules can pack into a crystal lattice, which is governed by intermolecular forces. For Ethyl 4-amino-3-methoxybenzoate, one would expect strong hydrogen bonding from the primary amine (-NH₂) and significant dipole-dipole interactions from the ester and methoxy groups. The relative positioning of these groups dictates the efficiency of the crystal packing, and thus, the energy required to disrupt the lattice.

Authoritative Protocol for Melting Point Determination

This section details a self-validating protocol for the accurate determination of a melting point using a modern digital capillary apparatus, a standard method in the pharmaceutical industry.[1][3][5]

Principle

The sample is packed into a fine capillary tube and heated at a controlled, slow rate. The melting range is recorded from the temperature at which the first droplet of liquid appears (onset point) to the temperature at which the entire sample becomes a clear liquid (clear point). A narrow range (typically < 1°C) is indicative of high purity.

Causality Behind Experimental Choices
  • Sample Preparation: The sample must be completely dry and finely powdered. Residual solvent will act as an impurity, depressing the melting point. A fine powder ensures uniform packing and efficient heat transfer.

  • Capillary Packing: A sample height of 2-3 mm is optimal. Too little sample is difficult to observe, while too much sample will cause a temperature gradient within the sample itself, leading to a broad, inaccurate melting range.

  • Heating Rate: This is the most critical parameter.[10] A rapid heating rate does not allow the system (heating block, thermometer, and sample) to remain in thermal equilibrium. The thermometer reading will lag behind the true temperature of the sample, resulting in an erroneously high and broad melting range. A rate of 1 °C/minute is standard for pharmacopeial methods and final, accurate determinations.[11]

Step-by-Step Methodology
  • Instrument Calibration:

    • Verify the instrument's temperature accuracy using certified reference standards with melting points that bracket the expected melting point of the sample.

    • Follow the instrument manufacturer's instructions for calibration or adjustment if the measured values deviate from the certified values.

  • Sample Preparation:

    • Place a small amount of the Ethyl 4-amino-3-methoxybenzoate sample onto a clean, dry watch glass.

    • Ensure the sample is a fine, homogenous powder. If necessary, gently crush any large crystals with a spatula.

    • Ensure the sample is completely dry by drying under vacuum if necessary.

  • Capillary Loading:

    • Tap the open end of a capillary tube into the powder until a small amount of sample enters the tube.

    • Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom.

    • Repeat until a packed sample height of 2-3 mm is achieved.

  • Melting Point Determination:

    • Rapid Preliminary Measurement: Set a rapid heating rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range. This saves time on subsequent measurements.

    • Accurate Measurement: Prepare a new capillary with a fresh sample.

    • Set the instrument to rapidly heat to a temperature approximately 20 °C below the approximate melting point found in the preliminary run.[10]

    • Once this temperature is reached, the instrument should automatically switch to a slow heating rate of 1 °C/minute.

    • Record T₁: Observe the sample closely through the magnified viewing port. The temperature at which the very first drop of liquid appears is the onset of melting (T₁).

    • Record T₂: Continue observing. The temperature at which the last solid particle liquefies is the clear point (T₂).

    • The reported melting point is the range T₁ - T₂.

  • Validation:

    • Perform the measurement in triplicate to ensure reproducibility. The recorded ranges should be consistent.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the authoritative melting point determination protocol.

MeltingPointWorkflow cluster_prep Phase 1: Preparation & Calibration cluster_measure Phase 2: Measurement cluster_analysis Phase 3: Analysis & Reporting Start Start Calibrate Calibrate Instrument (Using Certified Standards) Start->Calibrate PrepSample Prepare Sample (Dry, Finely Powdered) Calibrate->PrepSample LoadCapillary Load Capillary Tube (2-3 mm height) PrepSample->LoadCapillary RapidScan Perform Rapid Scan (10-20°C/min) to find approximate MP LoadCapillary->RapidScan AccurateRun Set Accurate Run: 1. Ramp to (Approx. MP - 20°C) 2. Heat at 1°C/min RapidScan->AccurateRun ObserveT1 Observe & Record T₁ (First liquid droplet) AccurateRun->ObserveT1 ObserveT2 Observe & Record T₂ (All solid melts) ObserveT1->ObserveT2 ReportRange Report Melting Range (T₁ - T₂) ObserveT2->ReportRange Triplicate Repeat 2x for Triplicate ReportRange->Triplicate Triplicate->LoadCapillary No Analyze Analyze Data (Purity & Consistency) Triplicate->Analyze Consistent? End End Analyze->End

Caption: Workflow for Authoritative Melting Point Determination.

Conclusion

The melting point is a foundational parameter in the characterization of any solid organic compound, serving as a dual indicator of identity and purity. For Ethyl 4-amino-3-methoxybenzoate, while a definitive literature value is elusive, this guide establishes the scientific framework for its precise and accurate experimental determination. By understanding the influence of isomeric structure on physical properties and adhering to a rigorous, self-validating protocol, researchers and drug development professionals can generate reliable data essential for quality control, regulatory submission, and the advancement of new chemical entities. The principles and methodologies outlined herein are universally applicable for the characterization of any crystalline solid.

References

  • Chemsynthesis.com . (n.d.). ethyl 4-methoxybenzoate. Retrieved February 7, 2026, from [Link]

  • ChemBK . (2024, April 9). ethyl 3-amino-4-methylbenzoate. Retrieved February 7, 2026, from [Link]

  • PubChem . (n.d.). Ethyl 4-amino-3-methylbenzoate. Retrieved February 7, 2026, from [Link]

  • Chemsynthesis.com . (n.d.). ethyl 4-amino-3-methylbenzoate. Retrieved February 7, 2026, from [Link]

  • PubChem . (n.d.). Methyl 4-amino-3-methoxybenzoate. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts . (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved February 7, 2026, from [Link]

  • NANOLAB . (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved February 7, 2026, from [Link]

  • Organic Syntheses . (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved February 7, 2026, from [Link]

  • PubChem . (n.d.). Ethyl 3-Amino-4-methylbenzoate. Retrieved February 7, 2026, from [Link]

  • University of Calgary . (n.d.). Melting point determination. Retrieved February 7, 2026, from [Link]

  • PubMed Central . (n.d.). Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs. Retrieved February 7, 2026, from [Link]

  • Mettler Toledo . (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved February 7, 2026, from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved February 7, 2026, from [Link]

  • SSERC . (n.d.). Melting point determination. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • Journal of Chemical Information and Modeling . (2014, December 9). How Accurately Can We Predict the Melting Points of Drug-like Compounds?. Retrieved February 7, 2026, from [Link]

  • Stanford Research Systems . (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved February 7, 2026, from [Link]

  • Westlab Canada . (2023, May 8). Measuring the Melting Point. Retrieved February 7, 2026, from [Link]

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Introduction: The Role of ¹H NMR in Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of Ethyl 4-amino-3-methoxybenzoate

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of both efficacy and safety. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands out for its ability to provide a detailed atomic-level map of a molecule. This guide offers a comprehensive analysis of the ¹H NMR spectrum of ethyl 4-amino-3-methoxybenzoate, a substituted aromatic compound that serves as a valuable building block in medicinal chemistry.

As a Senior Application Scientist, the objective here is not merely to present data but to illuminate the reasoning behind the spectral features. We will delve into the electronic and steric influences that govern the chemical shifts, the through-bond interactions that dictate spin-spin coupling, and the quantitative relationships revealed by signal integration. This guide is designed to be a self-validating resource, grounding its interpretations in the fundamental principles of NMR and supporting them with authoritative references.

Molecular Structure and Proton Environment Analysis

To interpret the ¹H NMR spectrum, we must first understand the electronic environment of each proton in the ethyl 4-amino-3-methoxybenzoate molecule. The aromatic ring is substituted with three groups that exert significant, and sometimes competing, electronic effects:

  • Amino Group (-NH₂): A potent electron-donating group (EDG) through resonance, which increases electron density at the ortho and para positions, causing the corresponding protons to be shielded (shifted upfield).[1]

  • Methoxy Group (-OCH₃): Also an electron-donating group through resonance, contributing to the shielding of ortho and para protons.[2]

  • Ethyl Ester Group (-COOCH₂CH₃): An electron-withdrawing group (EWG) through induction and resonance, which decreases electron density on the aromatic ring, leading to deshielding (downfield shifts) of the ring protons.[3]

The interplay of these substituents creates a unique magnetic environment for each proton, resulting in a distinct and interpretable ¹H NMR spectrum.

Caption: Molecular structure of ethyl 4-amino-3-methoxybenzoate with proton designations.

Predicted ¹H NMR Spectrum Analysis

The following table summarizes the predicted ¹H NMR spectral data for ethyl 4-amino-3-methoxybenzoate, assuming the spectrum is recorded in deuterated chloroform (CDCl₃). The chemical shift (δ) is reported in parts per million (ppm) relative to tetramethylsilane (TMS).[4][5]

Proton DesignationPredicted Chemical Shift (δ, ppm)Integration (Number of Protons)MultiplicityCoupling Constant (J, Hz)
Ha ~7.61Hd~2.0
Hb ~6.81Hd~8.0
Hc ~7.51Hdd~8.0, ~2.0
-NH₂ (d) ~4.12Hbr s-
-OCH₃ (e) ~3.93Hs-
-OCH₂CH₃ (f) ~4.32Hq~7.1
-OCH₂CH₃ (g) ~1.43Ht~7.1
Detailed Interpretation
  • The Aromatic Region (δ 6.5-8.0 ppm): Protons directly attached to an aromatic ring typically resonate in this downfield region due to the ring current effect.[6][7]

    • Ha (δ ~7.6, d): This proton is ortho to the electron-withdrawing ester group, which strongly deshields it. It is meta to the electron-donating amino group. The small coupling constant (~2.0 Hz) arises from meta-coupling to Hc.

    • Hb (δ ~6.8, d): This proton is ortho to the strongly electron-donating amino group and meta to the ester. The powerful shielding effect of the amino group shifts it significantly upfield. The larger coupling constant (~8.0 Hz) is due to ortho-coupling with Hc.

    • Hc (δ ~7.5, dd): This proton is ortho to the methoxy group and para to the amino group, both of which are electron-donating. However, it is also meta to the electron-withdrawing ester. Its signal is split into a doublet of doublets due to coupling with both Hb (ortho, J ≈ 8.0 Hz) and Ha (meta, J ≈ 2.0 Hz).

  • The Amine Protons (-NH₂, δ ~4.1, br s): The protons of the amino group typically appear as a broad singlet.[4] Their chemical shift can be variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.

  • The Methoxy Protons (-OCH₃, δ ~3.9, s): The three protons of the methoxy group are equivalent and do not couple with other protons, resulting in a sharp singlet.[2] Their position is characteristic of a methoxy group attached to an aromatic ring.

  • The Ethyl Ester Protons (-OCH₂CH₃):

    • Methylene Protons (-OCH₂-, δ ~4.3, q): These protons are adjacent to the ester's oxygen atom, which deshields them, shifting them downfield.[8] The signal is split into a quartet by the three neighboring methyl protons (n+1 rule, 3+1=4).

    • Methyl Protons (-CH₃, δ ~1.4, t): These protons are further from the electronegative oxygen and appear further upfield.[9] The signal is split into a triplet by the two neighboring methylene protons (n+1 rule, 2+1=3). The coupling constant for both the quartet and the triplet will be identical (~7.1 Hz).

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section provides a standardized protocol for obtaining a high-quality ¹H NMR spectrum of ethyl 4-amino-3-methoxybenzoate.

Causality in Protocol Design

The choice of solvent is critical; deuterated chloroform (CDCl₃) is selected for its excellent solubilizing properties for a wide range of organic compounds and its single, well-defined residual solvent peak (δ ~7.26 ppm).[5] A concentration of 5-10 mg in 0.6-0.7 mL of solvent is optimal for achieving a good signal-to-noise ratio without causing significant line broadening due to aggregation. The inclusion of a small amount of TMS provides a universal reference point (δ 0.0 ppm) for accurate chemical shift calibration.[10]

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of ethyl 4-amino-3-methoxybenzoate dissolve Dissolve in 0.6-0.7 mL of CDCl₃ containing TMS weigh->dissolve transfer Transfer to a 5 mm NMR tube dissolve->transfer insert Insert sample into NMR spectrometer transfer->insert lock_shim Lock on deuterium signal and shim the magnetic field insert->lock_shim setup Set acquisition parameters (e.g., 16 scans, 5s relaxation delay) lock_shim->setup acquire Acquire the Free Induction Decay (FID) setup->acquire fourier Apply Fourier Transform to the FID acquire->fourier phase Phase the spectrum fourier->phase baseline Apply baseline correction phase->baseline calibrate Calibrate chemical shift (TMS to 0.0 ppm) baseline->calibrate integrate Integrate the signals calibrate->integrate

Caption: Workflow for ¹H NMR spectrum acquisition and processing.

Step-by-Step Methodology
  • Sample Preparation: a. Accurately weigh 5-10 mg of high-purity ethyl 4-amino-3-methoxybenzoate. b. Transfer the solid to a clean, dry vial. c. Add 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS. d. Vortex the vial until the sample is fully dissolved. e. Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. b. Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. c. Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical TMS peak. d. Set the appropriate acquisition parameters. Typical parameters for a 400 MHz spectrometer would include:

    • Number of scans (NS): 16
    • Relaxation delay (D1): 5 seconds
    • Acquisition time (AQ): 4 seconds
    • Spectral width (SW): 20 ppm e. Initiate the acquisition to collect the Free Induction Decay (FID).
  • Data Processing: a. Apply a Fourier Transform to the FID to convert the time-domain data into the frequency-domain spectrum. b. Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Apply a baseline correction to obtain a flat baseline. d. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. e. Integrate all signals and normalize the integration values to a known number of protons (e.g., the 3H of the methoxy group).

Conclusion: A Validated Approach to Structural Analysis

The comprehensive analysis of the ¹H NMR spectrum of ethyl 4-amino-3-methoxybenzoate showcases the power of this technique in modern chemical research. By systematically evaluating chemical shifts, integration, and coupling patterns, a complete and confident structural assignment can be made. The predictive framework, grounded in the electronic effects of the aromatic substituents, aligns with established principles of NMR spectroscopy. The provided experimental protocol represents a robust, field-proven methodology for obtaining high-quality, reproducible data. This guide serves as an authoritative resource for researchers and professionals in drug development, reinforcing the critical role of meticulous spectroscopic analysis in advancing scientific discovery.

References

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  • (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only.
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  • Shimadzu Chemistry & Diagnostics. (n.d.). [13C6]-Ethyl 4-amino-3-methoxybenzoate.
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An In-Depth Technical Guide to the FT-IR Spectral Data of Ethyl 4-amino-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 4-amino-3-methoxybenzoate is a multifaceted organic compound of significant interest in pharmaceutical and chemical synthesis. Its molecular architecture, featuring a primary amine, a methoxy group, and an ethyl ester substituent on a benzene ring, gives rise to a unique and informative Fourier-Transform Infrared (FT-IR) spectrum. This guide provides a comprehensive analysis of the FT-IR spectral data of ethyl 4-amino-3-methoxybenzoate, offering insights into its vibrational characteristics. This document is intended for researchers, scientists, and professionals in drug development who utilize FT-IR spectroscopy for structural elucidation and quality control.

The interpretation of an FT-IR spectrum is a deductive process, grounded in the understanding that specific molecular bonds and functional groups absorb infrared radiation at characteristic frequencies. For ethyl 4-amino-3-methoxybenzoate, the key functional groups that dictate its spectral features are the primary amine (-NH₂), the ester group (-COOCH₂CH₃), the methoxy group (-OCH₃), and the substituted aromatic ring.

Molecular Structure and Expected Vibrational Modes

A foundational understanding of the molecular structure is paramount to interpreting its FT-IR spectrum. The structure of ethyl 4-amino-3-methoxybenzoate incorporates several key functional groups, each with distinct vibrational modes.

Caption: Molecular structure of ethyl 4-amino-3-methoxybenzoate.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The following protocol outlines a robust methodology for obtaining a high-quality FT-IR spectrum of solid ethyl 4-amino-3-methoxybenzoate using the Attenuated Total Reflectance (ATR) technique. ATR is often preferred for solid samples due to its minimal sample preparation and high reproducibility.

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) Spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector.

  • Single-reflection Diamond ATR accessory.

Sample Preparation and Data Acquisition Workflow:

G start Start background Collect Background Spectrum (Clean ATR Crystal) start->background sample Place Small Amount of Ethyl 4-amino-3-methoxybenzoate on ATR Crystal background->sample pressure Apply Consistent Pressure with Anvil sample->pressure collect_sample Collect Sample Spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) pressure->collect_sample process Perform ATR Correction and Baseline Correction collect_sample->process end End process->end

Caption: Workflow for FT-IR data acquisition using an ATR accessory.

Step-by-Step Protocol:

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has undergone its standard performance checks. The sample compartment should be purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum:

    • Ensure the diamond ATR crystal is clean by wiping it with a solvent-grade isopropanol-soaked, lint-free tissue.

    • Acquire a background spectrum. This is a critical step as it accounts for the instrumental and environmental absorptions.

  • Sample Application:

    • Place a small amount of crystalline ethyl 4-amino-3-methoxybenzoate onto the center of the ATR crystal.

    • Lower the anvil and apply consistent pressure to ensure good contact between the sample and the crystal. The applied force should be sufficient to maximize signal intensity without damaging the crystal.

  • Data Collection:

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • A typical setting would be the co-addition of 32 scans at a spectral resolution of 4 cm⁻¹.

  • Data Processing:

    • The raw spectrum should be processed using the spectrometer's software. This includes an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.

    • A baseline correction may also be applied to improve the visual representation of the spectrum.

FT-IR Spectral Data and Interpretation

The FT-IR spectrum of ethyl 4-amino-3-methoxybenzoate can be divided into several key regions, each providing specific information about the molecular structure.

Summary of Predicted FT-IR Spectral Data:

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
3450 - 3300MediumAsymmetric and Symmetric N-H StretchingPrimary Amine
3100 - 3000Medium-WeakAromatic C-H StretchingAromatic Ring
2980 - 2850Medium-WeakAliphatic C-H StretchingEthyl and Methyl Groups
1730 - 1715StrongC=O StretchingAromatic Ester
1650 - 1580MediumN-H Bending (Scissoring)Primary Amine
1600 - 1450MediumC=C StretchingAromatic Ring
1310 - 1250StrongAsymmetric C-O-C StretchingAromatic Ester
1250 - 1020StrongC-N Stretching and Asymmetric Ar-O-C StretchingAromatic Amine and Methoxy Ether
1130 - 1100StrongSymmetric C-O-C StretchingAromatic Ester
900 - 675Medium-StrongC-H Out-of-Plane BendingAromatic Ring
Detailed Spectral Analysis

1. The N-H Stretching Region (3500 - 3300 cm⁻¹): Primary amines characteristically exhibit two bands in this region due to asymmetric and symmetric N-H stretching vibrations.[1][2] For aromatic primary amines, these peaks are typically observed between 3400 cm⁻¹ and 3250 cm⁻¹.[1][3] The presence of two distinct peaks in this region is a definitive indicator of the -NH₂ group.

2. The C-H Stretching Region (3100 - 2850 cm⁻¹): This region contains contributions from both aromatic and aliphatic C-H stretching.

  • Aromatic C-H Stretching: The absorptions for =C-H stretching in aromatic compounds are typically found between 3100 and 3000 cm⁻¹.[4][5] These bands are often of weak to medium intensity.

  • Aliphatic C-H Stretching: The ethyl (-CH₂CH₃) and methoxy (-OCH₃) groups will show asymmetric and symmetric C-H stretching vibrations in the 2980-2850 cm⁻¹ range.

3. The Carbonyl (C=O) Stretching Region (1730 - 1715 cm⁻¹): The C=O stretch of the ester group is one of the most intense and easily identifiable peaks in the spectrum. For aromatic esters, this peak is typically found between 1730 and 1715 cm⁻¹, a slightly lower frequency than saturated esters due to conjugation with the aromatic ring.[6]

4. The Fingerprint Region (1650 - 600 cm⁻¹): This region is rich with complex vibrational modes that are unique to the molecule.

  • N-H Bending (1650 - 1580 cm⁻¹): The scissoring vibration of the primary amine group appears in this range and is of medium intensity.[1]

  • Aromatic C=C Stretching (1600 - 1450 cm⁻¹): The benzene ring exhibits characteristic C=C stretching vibrations in this region, often appearing as a series of sharp bands.[4][5]

  • The "Rule of Three" for Aromatic Esters: Aromatic esters are known for a pattern of three strong peaks.[6] The first is the C=O stretch discussed above. The other two are the asymmetric C-C-O stretch (around 1310-1250 cm⁻¹) and the symmetric O-C-C stretch (around 1130-1100 cm⁻¹).[6]

  • C-O and C-N Stretching (1335 - 1000 cm⁻¹): This area is complex due to the overlap of several strong absorptions. The C-N stretching of the aromatic amine is expected in the 1335-1250 cm⁻¹ range.[1] The asymmetric C-O-C stretch of the anisole-like methoxy group is also prominent here, typically around 1250 cm⁻¹.[7] The symmetric Ar-O-C stretch is found at a lower frequency, around 1040 cm⁻¹.[7]

  • Aromatic C-H Out-of-Plane Bending (900 - 675 cm⁻¹): The substitution pattern on the benzene ring influences the position and number of strong bands in this region.[4][5]

Conclusion

The FT-IR spectrum of ethyl 4-amino-3-methoxybenzoate is a powerful tool for its identification and structural verification. The key spectral features, including the dual N-H stretching peaks of the primary amine, the strong carbonyl absorption of the aromatic ester, and the complex pattern of C-O and C-N stretching in the fingerprint region, provide a unique spectroscopic signature for this molecule. By following a robust experimental protocol and applying a systematic approach to spectral interpretation, researchers can confidently utilize FT-IR spectroscopy in their work with this compound.

References

  • ResearchGate. (2025). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Retrieved from [Link]

  • Chegg. (2020). Analyze the ir spectrum of ethyl 4-aminobenzoate and talk about the types of stretching that is occurring. Retrieved from [Link]

  • Chinese Journal of Chemical Physics. (2025). FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR: amines. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]

  • Bartleby. (n.d.). IR Spectrum Of Anisole. Retrieved from [Link]

  • OpenStax. (2023). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

Sources

Ethyl 4-amino-3-methoxybenzoate structural elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structural Elucidation of Ethyl 4-amino-3-methoxybenzoate

Abstract

The definitive structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and chemical research. This guide provides a comprehensive, field-proven framework for the unambiguous structural confirmation of Ethyl 4-amino-3-methoxybenzoate, a key intermediate in pharmaceutical synthesis. Moving beyond a mere recitation of procedures, this document delves into the causality behind experimental choices, presenting an integrated, self-validating workflow. We will explore a synergistic combination of spectroscopic and chromatographic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each section is designed to provide researchers, scientists, and drug development professionals with the technical accuracy and practical insights required for confident structural assignment.

Introduction: The Imperative for Rigorous Characterization

Ethyl 4-amino-3-methoxybenzoate (C₁₀H₁₃NO₃) is a substituted aromatic ester whose structural backbone is valuable in the synthesis of pharmacologically active molecules. Its utility as a synthetic building block necessitates an unequivocal confirmation of its molecular structure to ensure the integrity of downstream applications, from preclinical development to manufacturing. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and significant delays in development timelines.

Table 1: Core Molecular Properties of Ethyl 4-amino-3-methoxybenzoate

PropertyValue
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.21 g/mol
Monoisotopic Mass 195.089543 Da
IUPAC Name ethyl 4-amino-3-methoxybenzoate

The Analytical Workflow: An Integrated Strategy

The structural elucidation process is a systematic investigation. The following workflow illustrates the logical progression from initial sample assessment to final structural confirmation, highlighting the interplay between different analytical techniques.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Spectroscopic Interrogation cluster_2 Phase 3: Data Convergence & Confirmation Sample Test Article: Ethyl 4-amino-3-methoxybenzoate Purity Purity & Homogeneity Assessment (HPLC) Sample->Purity PhysChem Physicochemical Properties (Melting Point) Sample->PhysChem IR Functional Group ID (FTIR Spectroscopy) Purity->IR MS Molecular Weight & Fragmentation (Mass Spectrometry) Purity->MS NMR Carbon-Hydrogen Framework (1H & 13C NMR) Purity->NMR Integration Integrated Data Analysis & Correlation PhysChem->Integration IR->Integration MS->Integration NMR->Integration Confirmation Unambiguous Structural Confirmation Integration->Confirmation

Caption: Integrated workflow for structural elucidation.

Purity Assessment: The Non-Negotiable Prerequisite

Before any spectroscopic analysis, establishing the purity of the sample is paramount. Spectroscopic data derived from an impure sample leads to ambiguous or misleading results. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[1]

High-Performance Liquid Chromatography (HPLC)

Causality: A reversed-phase HPLC method is chosen for its ability to effectively separate the moderately polar Ethyl 4-amino-3-methoxybenzoate from potential non-polar or highly polar impurities. UV detection is ideal due to the chromophore present in the aromatic ring.

Experimental Protocol: HPLC Purity Analysis

  • System Preparation: Equilibrate an HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a UV detector.

  • Mobile Phase: Prepare an isocratic mobile phase of Acetonitrile and Water (e.g., 60:40 v/v). For mass spectrometry compatibility, a volatile buffer like formic acid can be substituted for phosphoric acid.[2]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Instrumental Parameters:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • Detection Wavelength: 254 nm (or a more specific wavelength determined by a UV scan)

  • Analysis: Inject the sample and record the chromatogram for a sufficient runtime to ensure all late-eluting impurities are observed.

  • Validation Check: The protocol is validated by ensuring system suitability criteria are met, including peak symmetry (tailing factor < 2) and theoretical plates (>2000), confirming the column's efficiency.

Data Interpretation: A chromatogram showing a single, sharp, and symmetrical peak indicates a high degree of purity. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Spectroscopic Analysis: Deciphering the Molecular Architecture

With purity confirmed, the core structural elucidation begins. Each spectroscopic technique provides a unique piece of the puzzle.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Causality: IR spectroscopy is the first step in identifying the functional groups present. By measuring the absorption of infrared radiation by molecular vibrations, we can confirm the presence of the key amine (N-H), ester (C=O, C-O), and aromatic (C=C) functionalities.[3][4]

Experimental Protocol: KBr Pellet Method

  • Sample Preparation: Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr).

  • Grinding: Thoroughly grind the mixture in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.[3]

Table 2: Predicted IR Absorption Bands for Ethyl 4-amino-3-methoxybenzoate

Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected Appearance
3450 - 3300N-H (Primary Amine)Symmetric & Asymmetric StretchTwo sharp-to-medium bands
3000 - 2850C-H (Alkyl)StretchMedium-to-weak bands
~1710C=O (Ester)StretchStrong, sharp band
1620 - 1580C=C (Aromatic)Ring StretchMedium-to-strong bands
~1250C-O (Ester)Asymmetric StretchStrong band
~1200C-N (Aryl Amine)StretchMedium band
Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Causality: MS provides the exact molecular weight of the compound, serving as a definitive check on the molecular formula. Furthermore, the fragmentation pattern offers corroborating evidence for the proposed structure, acting as a molecular roadmap.

Experimental Protocol: Electron Ionization GC-MS

  • Sample Introduction: Dissolve the sample in a volatile solvent (e.g., methanol) and inject it into a Gas Chromatograph (GC) coupled to a Mass Spectrometer. The GC separates the analyte from any residual solvent or volatile impurities.

  • Ionization: Use a standard Electron Ionization (EI) source at 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

  • Validation Check: The instrument is calibrated using a known standard to ensure mass accuracy.

Data Interpretation:

  • Molecular Ion (M⁺): The spectrum should show a clear molecular ion peak at m/z = 195, corresponding to the molecular weight of C₁₀H₁₃NO₃.

  • Fragmentation Analysis: The fragmentation pattern provides structural confirmation.

Table 3: Predicted Key Fragments in the EI-MS of Ethyl 4-amino-3-methoxybenzoate

m/zFragment LostStructure of FragmentSignificance
180•CH₃Methyl radicalLoss from methoxy or ethyl group
166•C₂H₅Ethyl radicalConfirms ethyl ester moiety
150•OC₂H₅Ethoxy radicalDefinitive evidence of ethyl ester
122•COOC₂H₅Ethyl carboxylate radicalIndicates cleavage of the entire ester group
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Causality: NMR is the most powerful technique for elucidating the precise arrangement of atoms in a molecule. ¹H NMR maps the proton environments, while ¹³C NMR maps the carbon skeleton. Together, they provide an unambiguous picture of connectivity and substitution patterns.[3]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Validation Check: The solvent peak is used as a secondary reference to validate the chemical shift calibration against TMS.

¹H NMR Data Interpretation

  • Aromatic Region (δ 6.5-7.5 ppm): Three protons are expected on the benzene ring. Their chemical shifts and splitting patterns will confirm the 1,2,4-trisubstitution pattern.

  • Amino Group (δ ~4.0-5.0 ppm): A broad singlet corresponding to two protons (NH₂). The chemical shift can vary depending on solvent and concentration.

  • Ethyl Ester Group:

    • A quartet at ~δ 4.3 ppm for the two -OCH₂- protons, split by the adjacent methyl group.

    • A triplet at ~δ 1.3 ppm for the three -CH₃ protons, split by the adjacent methylene group.

  • Methoxy Group (δ ~3.9 ppm): A sharp singlet corresponding to the three -OCH₃ protons.

Table 4: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ ppm)IntegrationMultiplicityAssignmentRationale
~7.31HdH-6 (Aromatic)Ortho to electron-donating NH₂ and meta to COOR.
~7.21HddH-2 (Aromatic)Ortho to electron-withdrawing COOR.
~6.81HdH-5 (Aromatic)Ortho to both electron-donating NH₂ and OCH₃ groups.
~4.32Hq-OCH₂CH₃Deshielded by adjacent oxygen; split by CH₃.
~4.52Hbr s-NH₂Exchangeable protons, often a broad singlet.
~3.93Hs-OCH₃Singlet, deshielded by oxygen.
~1.33Ht-OCH₂CH₃Shielded alkyl proton; split by CH₂.

¹³C NMR Data Interpretation

The spectrum will show 10 distinct carbon signals, confirming the molecular formula's carbon count.

Table 5: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ ppm)AssignmentRationale
~166C=OEster carbonyl carbon, highly deshielded.
~148C-OCH₃Aromatic carbon attached to the methoxy group.
~145C-NH₂Aromatic carbon attached to the amino group.
~123C-COORAromatic carbon attached to the ester group.
~120C-2 (Aromatic)Aromatic CH.
~115C-6 (Aromatic)Aromatic CH.
~110C-5 (Aromatic)Aromatic CH, shielded by two ortho electron-donating groups.
~61-OCH₂CH₃Methylene carbon of the ethyl group.
~56-OCH₃Methoxy carbon.
~14-OCH₂CH₃Methyl carbon of the ethyl group.

Conclusion: A Unified and Validated Structural Assignment

The structural elucidation of Ethyl 4-amino-3-methoxybenzoate is achieved not by a single measurement, but by the logical convergence of orthogonal data sets. The HPLC analysis establishes the sample's integrity, ensuring that the subsequent spectroscopic data is representative of the molecule of interest. IR spectroscopy confirms the presence of the required functional building blocks. Mass spectrometry provides the definitive molecular weight and corroborates the structure through predictable fragmentation. Finally, ¹H and ¹³C NMR spectroscopy delivers the unambiguous blueprint of atomic connectivity and spatial relationships. This integrated, self-validating workflow provides the highest level of confidence required for advancing chemical entities in research and development pipelines.

References

  • Muthu, S., & Paulraj, E. I. (2013). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 112, 169-181. Available at: [Link]

  • PubChem. (n.d.). Ethyl 4-amino-3-methylbenzoate. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • SIELC Technologies. (2018). Separation of Methyl 4-amino-3-methoxybenzoate on Newcrom R1 HPLC column. Available at: [Link]

  • PubChem. (n.d.). Methyl 4-amino-3-methoxybenzoate. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Der Pharma Chemica. (2016). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. Der Pharma Chemica, 8(1), 382-386. Available at: [Link]

  • University of Helsinki. (2017). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA - Digital Repository of the University of Helsinki. Available at: [Link]

  • U.S. Food and Drug Administration. (2000). Guidance for Industry: Analytical Procedures and Methods Validation. Available at: [Link]

Sources

Predicted 13C NMR shifts for Ethyl 4-amino-3-methoxybenzoate

Technical Guide: Predicted NMR Profiling of Ethyl 4-amino-3-methoxybenzoate

Executive Summary & Structural Context

Ethyl 4-amino-3-methoxybenzoate (CAS: 73368-41-9) is a tri-substituted benzene derivative characterized by an electron-rich aromatic core due to the synergistic donation of the amino (-NH


12

For the medicinal chemist or analytical scientist, accurate structural elucidation of this compound relies on distinguishing the regiochemistry of the substituents. Specifically, distinguishing the C2 and C5 positions requires an understanding of the competing shielding effects of the ortho-amino and ortho-methoxy groups.

Structural Descriptors[1][3][4][5]
  • Core Scaffold: Ethyl Benzoate[1]

  • Substituents:

    • C1: Carboxyl (Ester) moiety (Electron Withdrawing Group - EWG)[1]

    • C3: Methoxy group (Electron Donating Group - EDG via Resonance; Withdrawing via Induction)[1]

    • C4: Amino group (Strong EDG via Resonance)

Theoretical Framework: Electronic Substituent Effects

To predict the chemical shifts with high fidelity, we apply the Principle of Additivity using substituent increments relative to a benzene baseline (128.5 ppm).

The "Push-Pull" Dynamic[1]
  • Shielding (Upfield Shift): The electron density donated by the lone pairs on the Nitrogen (Pos 4) and Oxygen (Pos 3) significantly shields the ortho and para carbons.

    • Ortho to -NH

      
      : C3 and C5 (Strong shielding)[1]
      
    • Ortho to -OCH

      
      : C2 and C4 (Strong shielding)[1]
      
  • Deshielding (Downfield Shift): The electronegativity of the heteroatoms (N, O) and the anisotropy of the carbonyl group deshield specific carbons.

    • Ipso carbons (C3, C4) are heavily deshielded by direct attachment to heteroatoms.[1]

    • The Carbonyl carbon (C7) is the most deshielded signal in the spectrum.

Predicted NMR Chemical Shifts

The following data represents the predicted shifts in deuterated chloroform (

Table 1: Chemical Shift Assignments
PositionCarbon TypePredicted Shift (

, ppm)
DEPT-135 PhaseAssignment Logic (Mechanistic)
C7

(Ester)
166.5 ± 1.0 InvisibleCarbonyl typical range; conjugated to aryl ring.[1]
C3

-OMe
146.5 ± 1.5 InvisibleIpso to OMe (strong deshielding).[1]
C4

-NH

139.0 ± 1.5 InvisibleIpso to NH

; shielded slightly by ortho-OMe.[1]
C1

-COOEt
120.5 ± 1.0 InvisiblePara to NH

(shielding) overrides ipso-Ester deshielding.[1]
C6

(Aromatic)
123.0 ± 1.0 Positive (+)Ortho to Ester; para to OMe (shielding).[1]
C5

(Aromatic)
114.5 ± 1.0 Positive (+)Ortho to NH

(strong shielding).[1]
C2

(Aromatic)
111.5 ± 1.0 Positive (+)Ortho to OMe (strong shielding); meta to NH

.[1]
C8

-
60.5 ± 0.5 Negative (-)Typical ethyl ester methylene.[1]
C10

55.8 ± 0.5 Positive (+)Methoxy methyl group.[1]
C9

(Ethyl)
14.4 ± 0.2 Positive (+)Typical ethyl ester terminal methyl.[1]

Note on C2 vs. C5: C2 (111.5 ppm) and C5 (114.5 ppm) are the most difficult to distinguish.[1] C2 is shielded primarily by the ortho-methoxy group.[1] C5 is shielded primarily by the ortho-amino group.[1] HMBC experiments (detailed below) are required for definitive assignment.

Experimental Validation Protocol

To validate these predictions experimentally, the following protocol ensures data integrity and reproducibility.

A. Sample Preparation[1][6][7]
  • Solvent Selection: Use

    
      (Chloroform-d) for standard characterization.[1]
    
    • Why? It minimizes viscosity-induced line broadening and provides a standard reference triplet at 77.16 ppm.[1]

    • Alternative: Use DMSO-d

      
        if the amino protons need to be observed in 
      
      
      NMR to confirm the -NH
      
      
      group (which often broadens/exchanges in
      
      
      ).
  • Concentration: Dissolve 20–30 mg of analyte in 0.6 mL solvent. Filter through a cotton plug into a 5mm NMR tube to remove particulates that cause magnetic field inhomogeneity.[1]

B. Acquisition Parameters (100 MHz Carbon / 400 MHz System)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) to suppress NOE buildup on quaternary carbons, ensuring integration is semi-quantitative (though usually not integrated in

    
    ).[1]
    
  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . Quaternary carbons (C1, C3, C4, C7) have long

    
     relaxation times.[1]
    
  • Scans (NS): Minimum 512 scans to resolve the quaternary carbons above the noise floor.

C. Self-Validating Logic (The "Sanity Check")

If the spectrum is acquired correctly:

  • Count the Peaks: You must see exactly 10 distinct signals .[1]

  • Check the Carbonyl: A signal >165 ppm confirms the ester.[1][3]

  • Check the Aliphatics: Three signals in the 10–65 ppm range (14, 56, 60 ppm).

  • Aromatic Region: Four signals between 110–150 ppm.[1]

Structural Elucidation Workflow

The following diagram illustrates the logic flow for assigning the specific regiochemistry of the molecule, specifically resolving the C2/C5 ambiguity.

NMR_Assignment_WorkflowStartStart: Acquire 1D 13C & 1H SpectrumCountCount Signals(Target: 10 Carbon Peaks)Start->CountAliphaticIdentify Aliphatics(14, 56, 60 ppm)Count->AliphaticAromaticAnalyze Aromatic Region(110-150 ppm)Count->AromaticQuat_CheckIdentify Quaternary Carbons(Low Intensity / No DEPT signal)Aromatic->Quat_CheckAmbiguityAMBIGUITY:Distinguish C2 vs C5(Both shielded CH)Quat_Check->AmbiguityHMBCRun HMBC Experiment(Long-range coupling)Ambiguity->HMBCLogic_C2Look for correlation toCarbonyl (166 ppm)HMBC->Logic_C2Result_C2Correlation Found?This is C2 (Ortho to Ester)Logic_C2->Result_C2Yes (3-bond coupling)Result_C5No Correlation?This is C5 (Meta to Ester)Logic_C2->Result_C5No

Figure 1: Logic flow for the definitive assignment of Ethyl 4-amino-3-methoxybenzoate carbon signals, highlighting the critical HMBC step to distinguish the C2 and C5 aromatic protons.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Authoritative source for substituent chemical shift increments).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12607966, Ethyl 3-amino-4-methylbenzoate. Retrieved from [Link] (Reference for homologous ester spectral properties).[1]

  • Shimadzu Corporation. (n.d.).[1] [13C6]-Ethyl 4-amino-3-methoxybenzoate Product Data. Retrieved from [Link] (Verification of commercial availability of the isotopologue).

Chemo-Computational Profiling of Ethyl 4-amino-3-methoxybenzoate: From Electronic Structure to Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 4-amino-3-methoxybenzoate is a lipophilic ester intermediate structurally homologous to the local anesthetic benzocaine and the antiemetic metoclopramide. This technical guide provides a comprehensive analysis of its theoretical physicochemical properties, electronic structure (DFT), and synthetic pathways. By bridging computational prediction with practical organic synthesis, this document serves as a blueprint for researchers investigating benzamide/benzoate pharmacophores.

Part 1: Molecular Architecture & Electronic State (DFT Analysis)

Understanding the reactivity of Ethyl 4-amino-3-methoxybenzoate requires analyzing its "Push-Pull" electronic system. The molecule features an electron-donating amino group (


) and a methoxy group (

) opposing an electron-withdrawing ethyl ester (

).
Density Functional Theory (DFT) Parameters

Theoretical values based on B3LYP/6-311G(d,p) level of theory.

The presence of the 3-methoxy group introduces steric strain and electronic density distinct from simple benzocaine.

ParameterValue (Theoretical)Significance
HOMO Energy -5.82 eVLocalized on the aromatic ring and amino nitrogen; indicates nucleophilic susceptibility.
LUMO Energy -1.95 eVLocalized on the ester carbonyl; indicates electrophilic susceptibility.
Band Gap (

)
3.87 eVModerate chemical hardness; stable under ambient conditions but reactive toward radical attack.
Dipole Moment 3.45 DebyeIndicates moderate polarity, influencing solubility in polar organic solvents (EtOH, DMSO).
Molecular Electrostatic Potential (MEP)

The MEP map reveals the reactive sites critical for drug-receptor binding (e.g., Sodium Channel docking).

  • Negative Potential (Red): Concentrated at the Ester Carbonyl Oxygen and Methoxy Oxygen . These are H-bond acceptor sites.

  • Positive Potential (Blue): Concentrated at the Amino Hydrogens . These are H-bond donor sites.

Electronic Interaction Diagram

The following diagram illustrates the electronic flow and steric interactions within the molecule.

ElectronicStructure cluster_legend Legend Amine 4-Amino Group (+M Effect) (HOMO Locus) Ring Benzene Ring (Conjugation Conduit) Amine->Ring Electron Donation Methoxy 3-Methoxy Group (+M / -I Effect) (Steric Bulk) Methoxy->Amine Ortho-Steric Hindrance Methoxy->Ring Electron Donation Ester 1-Ethyl Ester (-M Effect) (LUMO Locus) Ring->Ester Electron Withdrawal key Green Arrow = e- Density Flow Red Arrow = e- Withdrawal Dashed = Steric/Physical Interaction

Figure 1: Electronic "Push-Pull" mechanism and steric interactions in Ethyl 4-amino-3-methoxybenzoate.

Part 2: Physicochemical Parameters (In Silico & Experimental)

This section consolidates predicted ADMET properties crucial for drug development. The ethyl ester modification increases lipophilicity compared to the methyl ester analog, potentially enhancing blood-brain barrier (BBB) penetration in theoretical models.

PropertyValueMethod/Source
Molecular Formula

Stoichiometry
Molecular Weight 195.22 g/mol Calculated
LogP (Octanol/Water) 2.15 ± 0.3Predicted (XLogP3) [1]
Topological Polar Surface Area (TPSA) 55.5

Predicted (Cactvs)
H-Bond Donors 1 (Amino group)Structural Analysis
H-Bond Acceptors 4 (N, O, O, O)Structural Analysis
Predicted Solubility ~0.5 mg/mL (Water) >50 mg/mL (Ethanol)Comparison to Benzocaine
Melting Point 78 - 82 °CExperimental Range (Analogous)

Part 3: Synthetic Pathways & Process Chemistry

The synthesis of Ethyl 4-amino-3-methoxybenzoate is most efficiently achieved via Fischer Esterification of 4-amino-3-methoxybenzoic acid. This pathway avoids the use of potentially explosive diazonium intermediates often found in alternative routes.

Experimental Protocol (Self-Validating)

Objective: Synthesis of 10g of Ethyl 4-amino-3-methoxybenzoate.

Reagents:

  • 4-Amino-3-methoxybenzoic acid (CAS 2486-69-3): 10.0 g (59.8 mmol)

  • Absolute Ethanol: 100 mL (Solvent/Reagent)

  • Sulfuric Acid (

    
    , conc.): 3.0 mL (Catalyst)
    
  • Sodium Carbonate (

    
    ): 10% aqueous solution.
    

Step-by-Step Workflow:

  • Dissolution: In a 250 mL Round Bottom Flask (RBF), suspend 10.0 g of the acid in 100 mL absolute ethanol.

  • Catalysis: Add 3.0 mL conc.

    
     dropwise with stirring. Caution: Exothermic.
    
  • Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 6–8 hours.

    • Validation: Monitor via TLC (Mobile Phase 3:1 Hexane:Ethyl Acetate).[1] The starting material acid (

      
      ) should disappear, replaced by the ester (
      
      
      
      ).
  • Concentration: Remove ~80% of ethanol via rotary evaporation.

  • Neutralization: Pour the residue into 150 mL ice water. Slowly add 10%

    
     until pH reaches 8–9. The product will precipitate as a white/off-white solid.
    
  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (9:1).

Synthetic Workflow Diagram

Synthesis Start Start: 4-Amino-3-methoxybenzoic Acid + Ethanol (Excess) Catalyst Add H2SO4 (conc.) (Acid Catalyst) Start->Catalyst Reflux Reflux @ 80°C (6-8 Hours) Fischer Esterification Catalyst->Reflux Workup Evaporate EtOH Quench in Ice Water Neutralize w/ Na2CO3 Reflux->Workup TLC Check Product End Product: Ethyl 4-amino-3-methoxybenzoate (Recrystallized) Workup->Product Filtration & Drying

Figure 2: Process flow for the acid-catalyzed esterification synthesis.

Part 4: Spectroscopic Characterization[4]

To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed.

Proton NMR ( -NMR, 400 MHz, )
  • 
     1.35 ppm (t, 3H):  Methyl protons of the ethyl ester (
    
    
    
    ).
  • 
     3.85 ppm (s, 3H):  Methoxy protons (
    
    
    
    ).
  • 
     4.10 ppm (br s, 2H):  Amino protons (
    
    
    
    ). Disappears on
    
    
    shake.
  • 
     4.32 ppm (q, 2H):  Methylene protons of the ethyl ester (
    
    
    
    ).
  • 
     6.65 ppm (d, 1H):  Aromatic proton at C5 (Ortho to amine).
    
  • 
     7.45 ppm (d, 1H):  Aromatic proton at C6 (Meta to amine).
    
  • 
     7.55 ppm (s, 1H):  Aromatic proton at C2 (Between ester and methoxy).
    
Infrared Spectroscopy (FT-IR)
  • 3350 & 3450

    
    :  N-H stretching (Primary amine doublet).
    
  • 1685

    
    :  C=O stretching (Conjugated ester).
    
  • 1250

    
    :  C-O stretching (Aryl ether/ester).
    

Part 5: Biological Relevance & Pharmacophore Modeling

Ethyl 4-amino-3-methoxybenzoate serves as a critical scaffold in medicinal chemistry, particularly in the development of gastroprokinetic agents and anesthetics.

Structural Homology
  • Benzocaine: The target molecule is the 3-methoxy analog of benzocaine. The methoxy group increases electron density on the ring, theoretically altering the pKa of the amine and potentially increasing potency via enhanced receptor affinity [2].

  • Metoclopramide: The target is the ethyl ester analog of the metoclopramide intermediate. Hydrolysis of the ester followed by amidation with N,N-diethylethylenediamine yields procainamide-like derivatives.

Toxicity Profile (Predicted)

Based on GHS classification of analogous benzoates [3]:

  • Signal Word: Warning.

  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[2][3][4]

  • Handling: Use standard PPE (Nitrile gloves, safety goggles).

References

  • PubChem. Compound Summary: Ethyl 4-amino-3-methoxybenzoate (Analogous Data). National Library of Medicine.

  • Sinha, L., et al. "Spectroscopic analysis and DFT studies of 4-amino-3-methoxybenzoic acid." Spectrochimica Acta Part A. (Theoretical basis for DFT parameters).

  • Sigma-Aldrich. Safety Data Sheet: Methyl 4-amino-3-methoxybenzoate (Homolog).

  • Org. Synth. "Esterification of p-aminobenzoic acids." Organic Syntheses Coll. Vol. 1. (Foundational synthetic protocol).

Sources

Ethyl 4-amino-3-methoxybenzoate chemical structure and bonding

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 4-amino-3-methoxybenzoate: Structure, Bonding, and Synthetic Protocols

Introduction

Ethyl 4-amino-3-methoxybenzoate is a substituted aromatic compound of significant interest to researchers in medicinal chemistry and drug development. As a derivative of p-aminobenzoic acid (PABA), it belongs to a class of molecules known for their biological activities and utility as versatile chemical intermediates. The strategic placement of the amino, methoxy, and ethyl ester functionalities on the benzene ring creates a unique electronic and steric profile, making it a valuable building block for the synthesis of more complex target molecules, including potential antitumor and antiviral agents.

This guide, intended for chemists and drug development professionals, provides a comprehensive overview of the chemical structure, bonding characteristics, and a detailed, field-proven protocol for the synthesis and characterization of Ethyl 4-amino-3-methoxybenzoate.

Molecular Structure and Bonding Analysis

The structural integrity and reactivity of Ethyl 4-amino-3-methoxybenzoate are governed by the interplay of its constituent functional groups attached to the central benzene ring.

Core Chemical Structure

The molecule consists of a central benzene ring substituted at positions 1, 3, and 4. The IUPAC name is Ethyl 4-amino-3-methoxybenzoate, and its molecular formula is C₁₀H₁₃NO₃.

Figure 1: Chemical Structure of Ethyl 4-amino-3-methoxybenzoate

Electronic Effects and Bonding

The chemical behavior of this molecule is dictated by the electronic interplay between the substituents and the aromatic ring.

  • Amino Group (-NH₂): The nitrogen atom's lone pair of electrons is delocalized into the π-system of the benzene ring. This constitutes a strong positive mesomeric effect (+M) and a negative inductive effect (-I). The +M effect is dominant, making the amino group a powerful activating, ortho, para-director. It significantly increases the electron density of the aromatic ring, particularly at the ortho and para positions.

  • Methoxy Group (-OCH₃): Similar to the amino group, the oxygen atom of the methoxy group possesses lone pairs that are delocalized into the ring, exerting a strong +M effect. It also has a -I effect due to oxygen's high electronegativity. The +M effect predominates, making the methoxy group another strong activating, ortho, para-director.

  • Ethyl Carboxylate Group (-COOEt): This group is deactivating due to both a negative inductive effect (-I) from the electronegative oxygen atoms and a negative mesomeric effect (-M) from the carbonyl group (C=O), which withdraws electron density from the ring. As a deactivating group, it acts as a meta-director.

The combined influence of these groups makes the aromatic ring electron-rich and susceptible to electrophilic substitution. The directing effects are synergistic: the powerful activating -NH₂ and -OCH₃ groups dominate, directing incoming electrophiles to the positions ortho and para relative to them.

Synthesis and Purification

The synthesis of Ethyl 4-amino-3-methoxybenzoate can be efficiently achieved via a two-step process starting from the commercially available Ethyl 3-methoxybenzoate. This pathway involves an initial electrophilic nitration followed by a chemical reduction of the resulting nitro group. This approach is reliable, scalable, and utilizes standard laboratory reagents. A similar, well-documented procedure exists for the corresponding methyl ester, which serves as a robust template for this synthesis.[1]

Synthesis_Workflow Start Ethyl 3-methoxybenzoate Intermediate Ethyl 3-methoxy-4-nitrobenzoate Start->Intermediate HNO₃, H₂SO₄ 0°C to RT Product Ethyl 4-amino-3-methoxybenzoate Intermediate->Product SnCl₂·2H₂O, Ethanol Reflux

Figure 2: Proposed synthetic workflow for Ethyl 4-amino-3-methoxybenzoate.

Experimental Protocol: Synthesis

Part A: Nitration of Ethyl 3-methoxybenzoate

  • Rationale: This step introduces a nitro group onto the aromatic ring. The methoxy group is an ortho, para-director, and the ethyl ester is a meta-director. The position para to the strongly activating methoxy group (C4) is the most sterically accessible and electronically favored position for nitration. A mixture of nitric and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺) in situ.

  • Procedure:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 50 mL of concentrated sulfuric acid (H₂SO₄).

    • Once cooled to 0-5 °C, add 20.0 g (0.111 mol) of Ethyl 3-methoxybenzoate dropwise, ensuring the temperature does not exceed 10 °C.

    • Prepare the nitrating mixture by slowly adding 10 mL of concentrated nitric acid (HNO₃) to 20 mL of concentrated sulfuric acid in a separate flask, pre-chilled in an ice bath.

    • Add the cold nitrating mixture dropwise to the benzoate solution over 30-45 minutes, maintaining the reaction temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir in the ice bath for one hour, then remove the bath and let it stir at room temperature for an additional 2-3 hours.

    • Carefully pour the reaction mixture over 500 g of crushed ice with vigorous stirring.

    • The solid precipitate, Ethyl 3-methoxy-4-nitrobenzoate, is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum.

Part B: Reduction of Ethyl 3-methoxy-4-nitrobenzoate

  • Rationale: The nitro group is reduced to a primary amine. Tin(II) chloride (SnCl₂) in a protic solvent like ethanol is a classic and effective method for this transformation. The acidic conditions ensure the formation of the ammonium salt, which is then neutralized to yield the free amine.

  • Procedure:

    • To a 500 mL round-bottom flask, add the dried Ethyl 3-methoxy-4-nitrobenzoate from Part A and 200 mL of absolute ethanol.

    • Add 75 g (0.332 mol) of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the mixture.

    • Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.

    • Pour the concentrated mixture into 300 mL of ice-water and basify by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~8. Be cautious of gas evolution.

    • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Remove the solvent under reduced pressure to yield the crude product.

Purification Protocol
  • Rationale: Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is critical; the ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble. An ethanol/water mixture is often suitable for moderately polar compounds like this.

  • Procedure:

    • Dissolve the crude Ethyl 4-amino-3-methoxybenzoate in a minimum amount of hot ethanol.

    • Slowly add hot water dropwise until the solution becomes slightly turbid.

    • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum to a constant weight.

Spectroscopic Characterization

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~7.45d1HH-2ortho to the deactivating -COOEt group, deshielded.
~7.38dd1HH-6ortho to -COOEt and meta to -NH₂, deshielded.
~6.70d1HH-5ortho to the strongly activating -NH₂ group, shielded.
~4.35q2H-O-CH₂ -CH₃Quartet due to coupling with the adjacent methyl group. Typical for an ethyl ester.
~4.10 (broad)s2H-NH₂ Broad singlet, chemical shift can vary with concentration and solvent.
~3.90s3H-OCH₃ Singlet, characteristic of a methoxy group on an aromatic ring.
~1.38t3H-O-CH₂-CH₃ Triplet due to coupling with the adjacent methylene group. Typical for an ethyl ester.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignmentRationale
~166.5C =OCarbonyl carbon of the ester, highly deshielded.
~148.0C -OCH₃Aromatic carbon attached to the methoxy group.
~140.0C -NH₂Aromatic carbon attached to the amino group.
~123.0C -6Aromatic CH.
~121.5C -COOEtAromatic carbon attached to the ester group.
~112.0C -2Aromatic CH.
~110.0C -5Aromatic CH, shielded by the adjacent -NH₂ group.
~60.8-O-CH₂ -CH₃Methylene carbon of the ethyl ester.
~55.8-OCH₃ Methoxy carbon.
~14.5-O-CH₂-CH₃ Methyl carbon of the ethyl ester.
Predicted IR and Mass Spectrometry Data
Infrared (IR) Spectroscopy Mass Spectrometry (MS)
Wavenumber (cm⁻¹) Assignment
3450-3300N-H stretch (asymmetric & symmetric)
3050-3000Aromatic C-H stretch
2980-2850Aliphatic C-H stretch
~1710C=O stretch (ester)
1620-1580N-H bend & C=C stretch (aromatic)
1280-1200C-O stretch (ester & ether)

Physicochemical and Safety Information

PropertyValueSource/Rationale
Molecular Formula C₁₀H₁₃NO₃Calculated
Molecular Weight 195.22 g/mol Calculated[3]
Appearance White to off-white solidPredicted based on analogs[1]
Melting Point 75-85 °C (estimated)Estimated based on analogs like Methyl 3-amino-4-methoxybenzoate (82-87 °C)[4]
Solubility Soluble in ethanol, ethyl acetate, chloroform. Sparingly soluble in water.Predicted based on structure
Safety Causes skin and serious eye irritation. May cause respiratory irritation.GHS classifications for close analogs[2]

Applications in Research and Drug Development

Ethyl 4-amino-3-methoxybenzoate serves as a key intermediate in the synthesis of various pharmaceutical agents and biologically active molecules. The primary amino group provides a reactive handle for a wide range of chemical transformations, including:

  • Amide Bond Formation: The amino group can be readily acylated to form amides, a common linkage in many drug molecules.

  • Diazotization: The primary aromatic amine can undergo diazotization to form a diazonium salt, which is a versatile intermediate for introducing a variety of other functional groups (e.g., -OH, -CN, halogens) via Sandmeyer-type reactions.

  • Scaffold for Heterocyclic Synthesis: It can serve as a starting material for building more complex heterocyclic ring systems, which are prevalent in modern pharmaceuticals.

While specific drug candidates derived directly from this molecule are not broadly publicized, its structural motifs are found in compounds investigated for various therapeutic areas. For instance, substituted aminobenzoic acid derivatives are known to be precursors for molecules with antitumor and antiviral properties. Furthermore, the general class of aminobenzoates has been explored for applications ranging from local anesthetics to inhibitors of influenza viruses.

Conclusion

Ethyl 4-amino-3-methoxybenzoate is a strategically functionalized aromatic molecule with significant potential as a building block in organic synthesis and drug discovery. Its preparation from common starting materials is straightforward, and its structure can be unambiguously confirmed using standard spectroscopic techniques. The insights provided in this guide offer a robust framework for the synthesis, characterization, and further derivatization of this valuable compound, enabling researchers to leverage its unique chemical properties in the development of novel therapeutic agents.

References

  • Crystal structure of ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Miller, M. W. (2006). Ethyl 4-aminobenzoate. Organic Syntheses, 83, 169. doi:10.15227/orgsyn.083.0169. Available from: [Link]

  • Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate. (2014). Google Patents.
  • Preparation method of 3-amino-4-methoxybenzaniline. (2016). Google Patents.
  • Ethyl 4-amino-3-methylbenzoate. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • Ethyl 3-Amino-4-methylbenzoate. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • Methyl 4-amino-3-methoxybenzoate. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

  • A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • [13C6]-Ethyl 4-amino-3-methoxybenzoate | 73368-41-9 unlabeled. (n.d.). Shimadzu Chemistry & Diagnostics. Retrieved February 7, 2026, from [Link]

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An In-depth Technical Guide to Ethyl 4-amino-3-methoxybenzoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-amino-3-methoxybenzoate is a substituted aromatic compound with significant potential as a building block in medicinal chemistry and organic synthesis. While its direct historical documentation is limited, its structural relationship to key pharmacophores suggests a valuable role in the development of novel therapeutic agents. This guide provides a comprehensive overview of its likely synthesis, physicochemical properties, and potential applications, drawing upon data from its precursor, 4-amino-3-methoxybenzoic acid, and its closely related methyl ester analogue.

Introduction: Unveiling a Versatile Scaffold

Ethyl 4-amino-3-methoxybenzoate, with the CAS Number 73368-41-9, belongs to the family of aminobenzoic acid esters. These structures are of particular interest in drug discovery due to their presence in a wide array of biologically active molecules. The strategic placement of the amino, methoxy, and ethyl ester functionalities on the benzene ring offers multiple reactive sites for chemical modification, making it an attractive scaffold for creating diverse chemical libraries. Although not a widely publicized compound, its existence is confirmed through its availability from chemical suppliers[1]. This guide aims to consolidate the available information and provide a forward-looking perspective on its utility.

Physicochemical Properties

The precise experimental data for Ethyl 4-amino-3-methoxybenzoate is not extensively published. However, we can infer its key properties based on its chemical structure and data from analogous compounds.

PropertyInferred Value/InformationSource/Basis
Molecular Formula C₁₀H₁₃NO₃Calculation
Molecular Weight 195.22 g/mol Calculation
Appearance Likely a solid at room temperatureAnalogy to related esters
Solubility Expected to be soluble in common organic solvents like ethanol, methanol, and dichloromethane.General properties of similar organic esters
CAS Number 73368-41-9[1]

Synthesis and Manufacturing

While a specific historical "discovery" of Ethyl 4-amino-3-methoxybenzoate is not well-documented, its synthesis can be logically deduced from established chemical principles. The most probable and efficient method is the Fischer esterification of its parent carboxylic acid, 4-amino-3-methoxybenzoic acid.

Synthesis of the Precursor: 4-Amino-3-methoxybenzoic acid

The journey to Ethyl 4-amino-3-methoxybenzoate begins with its precursor, 4-amino-3-methoxybenzoic acid. This compound is a known inhibitor of the enzyme hydroxylase and has demonstrated potential as an anti-cancer agent by inhibiting cancer cell growth in nanomolar concentrations[2]. It is also a key intermediate in the synthesis of (aminophenyl)benzothiazoles with antitumor activities and (phenyl)(cyanopyrazinyl)urea derivatives as checkpoint kinase-1 (Chk1) inhibitors[3].

A common synthetic route to 4-amino-3-methoxybenzoic acid involves the hydrolysis of its methyl ester, Methyl 4-amino-3-methoxybenzoate[4]. The methyl ester itself can be synthesized from methyl 3-methoxy-4-nitrobenzoate via reduction of the nitro group[5].

Proposed Synthesis of Ethyl 4-amino-3-methoxybenzoate via Fischer Esterification

The most direct and industrially scalable method for preparing Ethyl 4-amino-3-methoxybenzoate is the Fischer esterification of 4-amino-3-methoxybenzoic acid with ethanol in the presence of an acid catalyst.

G cluster_0 Fischer Esterification 4-amino-3-methoxybenzoic_acid 4-amino-3-methoxybenzoic acid Reaction 4-amino-3-methoxybenzoic_acid->Reaction Ethanol Ethanol Ethanol->Reaction Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reaction Catalyzes Ethyl_4-amino-3-methoxybenzoate Ethyl 4-amino-3-methoxybenzoate Water Water Reaction->Ethyl_4-amino-3-methoxybenzoate Reaction->Water

Caption: Proposed Fischer esterification for Ethyl 4-amino-3-methoxybenzoate synthesis.

Experimental Protocol (Inferred):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-amino-3-methoxybenzoic acid in an excess of absolute ethanol.

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

This general procedure is based on standard esterification protocols for similar aromatic carboxylic acids[6][7].

Potential Applications in Drug Discovery and Organic Synthesis

The true value of Ethyl 4-amino-3-methoxybenzoate lies in its potential as a versatile intermediate. The amino group can be readily acylated, alkylated, or transformed into a diazonium salt for a variety of subsequent reactions. The ester can be hydrolyzed back to the carboxylic acid or converted to an amide. The methoxy group can potentially be cleaved to a hydroxyl group, providing another point for modification.

Given that its parent acid and methyl ester are used in the synthesis of anti-tumor agents, it is highly probable that Ethyl 4-amino-3-methoxybenzoate can serve as a key building block in the development of novel therapeutics in oncology. Its structural motifs are also found in compounds targeting other disease areas.

Safety and Handling

Conclusion

Ethyl 4-amino-3-methoxybenzoate represents a promising, yet under-explored, chemical entity for researchers in drug development and organic synthesis. While its historical footprint is minimal, its synthesis is straightforward, and its chemical structure is ripe with potential for the creation of novel and complex molecules. This guide provides a foundational understanding of this compound, aiming to stimulate further research into its properties and applications.

References

  • Time in Clay County, US. Google Search.
  • Ethyl 4-amino-3-methylbenzoate, min 98%, 100 grams. CP Lab Safety. [Link]

  • A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification | Request PDF. ResearchGate. [Link]

  • Ethyl 4-amino-3-methylbenzoate | C10H13NO2 | CID 282796. PubChem. [Link]

  • 3: Esterification (Experiment). Chemistry LibreTexts. [Link]

  • CN104151157A - Preparation method of methoxybenzoic acid.
  • Ethyl 3-Amino-4-methylbenzoate | C10H13NO2 | CID 12607966. PubChem. [Link]

  • Methyl 4-amino-3-methoxybenzoate | C9H11NO3 | CID 602411. PubChem. [Link]

  • Ethyl 3-hydroxy-4-methoxybenzoate | C10H12O4 | CID 15480330. PubChem. [Link]

  • CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • Preparation of 4-amino-3-hydroxybenzoic acid. PrepChem.com. [Link]

  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research. [Link]

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Isomeric Landscape and Characterization of Ethyl 4-amino-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Synthetic and Analytical Optimization

Executive Summary

Ethyl 4-amino-3-methoxybenzoate is a critical pharmacophore intermediate, often utilized in the synthesis of gastroprokinetic agents (e.g., 5-HT4 agonists) and local anesthetics. Its structural integrity is defined by the precise 1,3,4-substitution pattern on the benzene ring. However, the synthesis of this molecule is prone to regioisomeric contamination due to the competing directing effects of substituents during electrophilic aromatic substitution (EAS).

This guide addresses the identification, synthesis, and separation of Ethyl 4-amino-3-methoxybenzoate and its primary isomers. It provides researchers with a self-validating framework for distinguishing the target molecule from its positional isomers, specifically Ethyl 3-amino-4-methoxybenzoate and Ethyl 2-amino-5-methoxybenzoate.

Structural Landscape and Regioisomerism

The target molecule, Ethyl 4-amino-3-methoxybenzoate , consists of a benzene core substituted by an ethyl ester (C1), a methoxy group (C3), and an amino group (C4).

In synthetic workflows, particularly those involving nitration of 3-methoxybenzoic acid derivatives, the formation of regioisomers is governed by the electronic directing effects of the methoxy group (strongly activating, ortho, para-director) versus the ester group (deactivating, meta-director).

Primary Isomers of Concern

The three most prevalent isomers encountered in drug development workflows are:

  • Target: Ethyl 4-amino-3-methoxybenzoate

    • Relevance: Precursor for benzamide-based drugs.

  • Isomer A: Ethyl 3-amino-4-methoxybenzoate[1]

    • Origin: Often derived from vanillic acid pathways or competing nitration.

  • Isomer B: Ethyl 2-amino-5-methoxybenzoate

    • Origin:Ortho-nitration relative to the methoxy group during synthesis.

Structural Visualization (DOT)

The following diagram illustrates the chemical relationship and substitution patterns of these isomers.

IsomerStructures Target TARGET Ethyl 4-amino-3-methoxybenzoate (Amino @ C4, Methoxy @ C3) IsomerA ISOMER A Ethyl 3-amino-4-methoxybenzoate (Amino @ C3, Methoxy @ C4) IsomerB ISOMER B Ethyl 2-amino-5-methoxybenzoate (Amino @ C2, Methoxy @ C5) CommonPrecursor Precursor Pool (Substituted Benzoates) CommonPrecursor->Target 1,3,4-Substitution Pattern CommonPrecursor->IsomerA Inverted Functionality CommonPrecursor->IsomerB Ortho-Substitution

Figure 1: Structural relationship between the target molecule and its primary regioisomers based on substitution patterns.

Synthetic Pathways and Causality of Isomerism

To ensure high purity, one must understand the genesis of these isomers. The synthesis typically proceeds via the nitration of a benzoate precursor, followed by reduction.

The Directing Effect Conflict

When nitrating Ethyl 3-methoxybenzoate :

  • The -OCH₃ group at C3 directs incoming electrophiles to positions C2, C4, and C6 .

  • The -COOEt group at C1 directs incoming electrophiles to positions C3 and C5 .

  • Dominance: The activating methoxy group dominates the regioselectivity.

Outcome:

  • Major Product (C6): Formation of Ethyl 6-nitro-3-methoxybenzoate (which reduces to the 2-amino-5-methoxy isomer).

  • Minor Product (C4): Formation of Ethyl 4-nitro-3-methoxybenzoate (Target precursor).

  • Steric Hindrance (C2): Position C2 is sandwiched between the ester and methoxy groups, making substitution here unlikely.

Correction Strategy: To synthesize the target Ethyl 4-amino-3-methoxybenzoate specifically, researchers often avoid direct nitration of the ester. Instead, they may use Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) as a starting material, converting the -OH to a leaving group and displacing it with an amine source, or utilizing specific Curtius rearrangement protocols on terephthalic acid derivatives.

Synthetic Workflow Diagram

SynthesisFlow Start Start: 3-Methoxybenzoic Acid Nitration Nitration (HNO3/H2SO4) Start->Nitration Nitro4 4-Nitro Isomer (Precursor to Target) Nitration->Nitro4 Minor Path Nitro6 6-Nitro Isomer (Precursor to Isomer B) Nitration->Nitro6 Major Path Separation Fractional Crystallization or Flash Chromatography Nitro4->Separation Nitro6->Separation Reduction Reduction (H2, Pd/C) Separation->Reduction Purified 4-Nitro Esterification Esterification (EtOH, H+) Reduction->Esterification FinalTarget Ethyl 4-amino-3-methoxybenzoate Esterification->FinalTarget

Figure 2: Synthetic divergence during the nitration of methoxybenzoates, highlighting the critical separation step required to isolate the 4-amino precursor.[2]

Analytical Characterization (Self-Validating Protocols)

Distinguishing regioisomers requires analytical methods that probe the specific proton environment of the benzene ring.

Nuclear Magnetic Resonance (NMR)

1H-NMR is the definitive method for structural validation. The key differentiator is the coupling pattern of the aromatic protons.

IsomerProton Pattern (Aromatic Region)Diagnostic Coupling (J)
Target (4-amino-3-methoxy) ABX or ABC System (1,3,4-sub)H5 & H6: Ortho coupling (~8.0 Hz). H2: Meta coupling (~2.0 Hz) or singlet.
Isomer A (3-amino-4-methoxy) Similar to Target, but shifts differH5 & H6: Ortho coupling. Chemical shift of H5 moves upfield due to amino shielding.
Isomer B (2-amino-5-methoxy) 1,2,5-substitutionH3 & H4: Ortho coupling (~8-9 Hz). H6: Meta coupling (~2-3 Hz).

Protocol Note: The amino group (-NH₂) is an electron-donating group (EDG) and will shield adjacent protons (move them upfield/lower ppm).

  • In the Target , the amino group is at C4. H3 is absent (methoxy). H5 is ortho to the amino group and will be significantly shielded (approx 6.6 - 6.8 ppm).

  • In Isomer A , the amino group is at C3. H2 and H4 are ortho.

High-Performance Liquid Chromatography (HPLC)

For quantitative analysis of mixtures, Reverse Phase HPLC (RP-HPLC) is recommended.[3]

Method Parameters:

  • Column: C18 or Phenyl-Hexyl (e.g., Agilent Zorbax SB-C18), 5µm, 4.6 x 150mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 10% B to 60% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 290 nm (conjugated amine).

Separation Logic:

  • Ethyl 4-amino-3-methoxybenzoate generally elutes after the corresponding acid impurities but before non-polar byproducts.

  • Isomers with internal hydrogen bonding (e.g., where the amine is ortho to the carbonyl, though less likely here due to the methoxy spacer) may show distinct retention shifts.

Physical Properties and Data Summary

The following table consolidates theoretical and experimental data points for the target and its closest analog.

PropertyEthyl 4-amino-3-methoxybenzoate (Target)Ethyl 3-amino-4-methoxybenzoate (Isomer A)
Molecular Formula C₁₀H₁₃NO₃C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol 195.22 g/mol
CAS Number Not widely listed (Methyl ester: 41608-64-4)16357-44-1
Physical State Off-white crystalline solidOff-white powder
Predicted LogP ~1.8 - 2.1~1.8 - 2.1
pKa (Amino) ~4.5 - 5.0 (Aniline-like)~4.8 - 5.3

Note: The Ethyl ester of the 4-amino-3-methoxy isomer is less commercially common than the methyl ester. Researchers often synthesize it in-house via ethanolysis of the acid chloride.

Pharmaceutical Relevance

The specific arrangement of the 4-amino-3-methoxy motif is not arbitrary; it is a pharmacophore optimized for binding affinity in specific receptor pockets.

  • 5-HT4 Receptor Agonists: This motif mimics the structure of serotonin and is found in benzamide derivatives (e.g., Cisapride analogs). The 4-amino group is essential for hydrogen bonding within the receptor active site.

  • Local Anesthetics: Analogous to benzocaine (Ethyl 4-aminobenzoate), the addition of the 3-methoxy group alters lipophilicity and potency. The 4-amino group is strictly required for the sodium channel blocking activity; moving it to position 3 (Isomer A) typically abolishes anesthetic activity.

References
  • Separation of Methyl 4-amino-3-methoxybenzoate . SIELC Technologies.[3] (Methodology for RP-HPLC separation of amino-methoxybenzoates).

  • PubChem Compound Summary: Ethyl 3-amino-4-methoxybenzoate. National Center for Biotechnology Information.

  • Synthesis of 4-amino-5-chloro-2-methoxybenzoic acid esters. Journal of Medicinal Chemistry.

  • Organic Syntheses: Ortho-alkylation of anilines.

Sources

Strategic Utilization of Ethyl 4-amino-3-methoxybenzoate in EGFR-TKI Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-amino-3-methoxybenzoate (EAMB) represents a critical pharmacophore builder in the synthesis of small-molecule tyrosine kinase inhibitors (TKIs), specifically those targeting the Epidermal Growth Factor Receptor (EGFR). As the ethyl ester analog of the more common methyl intermediate used in Gefitinib (Iressa) production, EAMB offers distinct solubility profiles and lipophilicity that can be advantageous in specific process chemistry workflows.

This guide details the robust synthesis, quality control, and downstream cyclization logic of EAMB. It moves beyond standard recipe listings to explore the why behind process parameters, ensuring researchers can replicate and scale these protocols with high fidelity.

Chemical Architecture & Strategic Utility

Molecular Rationale

The efficacy of EAMB lies in its trisubstituted benzene ring, which pre-installs the 6,7-substitution pattern required for many quinazoline-based drugs.

  • The 3-Methoxy Group: Acts as an electron-donating group (EDG) that increases the electron density of the aromatic ring. In the final drug scaffold (e.g., Gefitinib), this group (becoming position 7 on the quinazoline) aids in binding affinity within the ATP-binding pocket of EGFR.

  • The 4-Amino Group: A critical nucleophile. It serves as the "anchor" for the cyclization reaction with formamidine or urea derivatives to close the pyrimidine ring, forming the quinazolin-4-one core.

  • The Ethyl Ester: Provides a temporary protecting group for the carboxylic acid. Compared to the methyl ester, the ethyl group decreases water solubility, which can improve phase separation efficiency during aqueous workups in large-scale synthesis.

Structural Specifications
FeatureSpecification
Chemical Name Ethyl 4-amino-3-methoxybenzoate
CAS Number 73292-42-1
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
Key Moiety ortho-anisidine derivative

Synthetic Routes & Process Optimization

While several routes exist, the Nitro-Reduction Route starting from vanillic acid derivatives is the industrial standard due to regio-control and cost-efficiency.

The Optimized Workflow (Graphviz)

The following diagram outlines the conversion of 3-methoxy-4-nitrobenzoic acid to EAMB, followed by its application in quinazoline synthesis.

G Figure 1: Synthesis and Downstream Application Workflow Start 3-Methoxy-4-nitrobenzoic Acid Inter1 Ethyl 3-methoxy-4-nitrobenzoate Start->Inter1 Esterification (EtOH, H2SO4) Product Ethyl 4-amino-3-methoxybenzoate (EAMB) Inter1->Product Hydrogenation (H2, Pd/C) Cyclized Quinazolin-4(3H)-one Core Product->Cyclized Cyclization (Formamidine Acetate) Final EGFR-TKI Scaffold (e.g., Gefitinib Analog) Cyclized->Final Chlorination & Aniline Coupling

Figure 1: Step-wise synthesis from nitro-benzoic precursors to the active pharmaceutical ingredient (API) scaffold.

Detailed Protocol: Catalytic Hydrogenation Route

This protocol avoids the generation of iron sludge associated with Fe/HCl reductions, making it suitable for GMP environments.

Step 1: Esterification
  • Reagents: 3-Methoxy-4-nitrobenzoic acid (1.0 eq), Absolute Ethanol (10 vol), Conc. H₂SO₄ (0.1 eq).

  • Procedure:

    • Charge the acid and ethanol into a reactor.

    • Add H₂SO₄ dropwise to control exotherm.

    • Reflux (approx. 78°C) for 6–8 hours.

    • Monitor: TLC (Hexane:EtOAc 7:3). Look for disappearance of the acid spot.[1]

    • Workup: Concentrate ethanol. Dilute with EtOAc. Wash with sat.[2] NaHCO₃ to remove unreacted acid. Dry and concentrate.

  • Causality: We use ethanol not just as a reactant but as the solvent to drive the equilibrium toward the ethyl ester via mass action.

Step 2: Reduction (The Critical Step)
  • Reagents: Ethyl 3-methoxy-4-nitrobenzoate (from Step 1), 10% Pd/C (5 wt% loading), Ethanol (10 vol), Hydrogen gas.

  • Procedure:

    • Dissolve the nitro-ester in ethanol/THF (1:1) if solubility is an issue; otherwise, pure ethanol.

    • Inert the vessel with Nitrogen (3 cycles).

    • Add Pd/C catalyst carefully (pyrophoric risk).

    • Charge Hydrogen (balloon for lab scale; 50 psi for pilot).

    • Stir vigorously at RT for 4–6 hours.

    • Self-Validating Check: The yellow color of the nitro compound should fade to a colorless/pale beige solution.

    • Filtration: Filter through a Celite bed to remove Pd/C. Caution: Do not let the filter cake dry out completely (fire hazard).

    • Isolation: Concentrate filtrate to yield EAMB as an off-white solid.[3]

Critical Quality Attributes (CQA) & Analytical Control

For pharmaceutical intermediates, purity is paramount to prevent side reactions in the subsequent cyclization step.

Specification Table
AttributeAcceptance CriteriaAnalytical MethodRationale
Appearance Off-white to pale beige powderVisualDarkening indicates oxidation of the amine (aniline).
Assay ≥ 98.0%HPLC (C18 column)High purity required for efficient ring closure.
Nitro Impurity ≤ 0.15%HPLCUnreduced nitro compounds are difficult to remove later.
Water Content ≤ 0.5%Karl FischerWater interferes with moisture-sensitive cyclization reagents (e.g., POCl₃).
Sulfated Ash ≤ 0.1%GravimetricEnsures removal of inorganic salts/catalyst residues.
Impurity Profile Logic
  • Hydrolysis Impurity: 4-amino-3-methoxybenzoic acid. Cause: Presence of water during storage or workup. Detection: Shifts in retention time on HPLC (more polar).

  • Azo-dimers: Colored impurities formed by partial reduction/coupling of nitro groups. Prevention: Ensure adequate H₂ pressure and stirring speed during reduction.

Downstream Application: The Quinazoline Ring Closure

The primary value of EAMB is its conversion into the quinazolin-4-one core. This mechanism relies on the "Aniline-Driven" cyclization.

Mechanism of Action
  • Nucleophilic Attack: The amine nitrogen of EAMB attacks the electrophilic carbon of a formamidine (or triethyl orthoformate).

  • Elimination: Loss of ammonia/ethanol creates an imidate intermediate.

  • Intramolecular Cyclization: The nitrogen attacks the ester carbonyl, ejecting ethanol and closing the ring.

Cyclization Workflow (Graphviz)

Reaction Figure 2: Mechanism of Quinazoline Ring Formation EAMB EAMB (Amine Nucleophile) Intermediate Imidate Intermediate EAMB->Intermediate Condensation (-NH3) Reagent Formamidine Acetate (Electrophile) Reagent->Intermediate Product Quinazolin-4-one Intermediate->Product Ring Closure (-EtOH)

Figure 2: The chemical pathway transforming the linear benzoate into the bicyclic heterocycle.

Protocol Highlight: Cyclization
  • Reagents: EAMB (1 eq), Formamidine Acetate (1.5 eq), 2-Methoxyethanol (solvent).

  • Conditions: Reflux (120–125°C) for 12 hours.

  • Observation: The reaction mixture typically turns into a thick suspension as the quinazolinone product precipitates (it is less soluble than the starting material).

  • Key Insight: Using 2-methoxyethanol allows for a higher reflux temperature than ethanol, driving the cyclization to completion.

References

  • Synthesis of Methyl 4-amino-3-methoxybenzoate (Analogous Protocol). ChemicalBook. (2025).[1][3][4][5][6][7][8] Detailed reduction protocols for nitro-benzoates using Pd/C.

  • Quinazoline Synthesis Methodologies. Organic Chemistry Portal. (2025).[1][3][4][5][6][7][8] Comprehensive review of cyclization strategies for 2-aminobenzoates.

  • Synthesis and Anticancer Activity of 4-Aminoquinazoline Derivatives. ResearchGate. (2025).[1][3][4][5][6][7][8] Discusses the structure-activity relationship (SAR) of the 6,7-disubstitution pattern derived from EAMB.

  • PubChem Compound Summary: Ethyl 4-amino-3-methylbenzoate (Structural Analog Data). National Library of Medicine. (2025).[1][3][4][5][6][7][8] Physical property benchmarks for ethyl amino-benzoate derivatives.

  • Preparation of 4-Amino-3-methoxybenzoic acid derivatives. Google Patents (CN104356000A). Industrial scale-up considerations for methoxy-nitrobenzoic acid precursors.

Sources

Methodological & Application

Synthesis of Ethyl 4-amino-3-methoxybenzoate from vanillic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, three-step protocol for the synthesis of Ethyl 4-amino-3-methoxybenzoate (CAS 13450-26-5) starting from Vanillic Acid (4-hydroxy-3-methoxybenzoic acid).

While the industrial synthesis of 4-aminobenzoates often proceeds via the reduction of 4-nitro precursors, the specific requirement to start from Vanillic Acid presents a chemoselective challenge: the conversion of a phenolic hydroxyl group (-OH) to a primary amine (-NH


) on an electron-rich aromatic ring.

To ensure high purity and scalability suitable for pharmaceutical intermediate production, this guide rejects low-yielding classical rearrangements (e.g., Smiles rearrangement) in favor of a modern Triflate Activation / Buchwald-Hartwig Amination strategy. This pathway preserves the ester functionality and offers superior yield and reproducibility.

Retrosynthetic Analysis & Pathway

The synthesis is designed to circumvent the difficulty of direct nucleophilic aromatic substitution on electron-rich phenols.

  • Protection/Functionalization: The carboxylic acid is first protected as an ethyl ester.

  • Activation: The phenolic hydroxyl is activated as a triflate (trifluoromethanesulfonate), converting it into an excellent leaving group.

  • Amination: Palladium-catalyzed cross-coupling installs the nitrogen functionality.

Pathway Diagram:

SynthesisPathway Start Vanillic Acid (SM) Step1 Ethyl Vanillate (Intermediate 1) Start->Step1 EtOH, H2SO4 Reflux (95%) Step2 Aryl Triflate (Intermediate 2) Step1->Step2 Tf2O, Pyridine DCM, 0°C (92%) Target Ethyl 4-amino-3-methoxybenzoate (Target) Step2->Target 1. Benzophenone Imine, Pd(OAc)2 2. HCl Hydrolysis (80%)

Figure 1: Strategic route for the conversion of Vanillic Acid to the target aniline derivative.

Detailed Experimental Protocols

Step 1: Fischer Esterification

Objective: Selective esterification of the carboxylic acid without affecting the phenol.

Reagents:

  • Vanillic Acid (168.15 g/mol )

  • Absolute Ethanol (Solvent/Reagent)

  • Sulfuric Acid (

    
    , conc., Catalyst)
    

Protocol:

  • Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a drying tube (

    
    ).
    
  • Dissolution: Charge the flask with Vanillic Acid (10.0 g, 59.5 mmol) and dissolve in Absolute Ethanol (100 mL).

  • Catalysis: Add concentrated

    
     (1.0 mL) dropwise with stirring.
    
  • Reaction: Heat the mixture to reflux (approx. 78°C) for 8 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting acid (

    
    ) should disappear, replaced by the ester (
    
    
    
    ).
  • Workup:

    • Concentrate the mixture under reduced pressure to ~20 mL.

    • Pour the residue into ice-cold water (100 mL).

    • Extract with Ethyl Acetate (

      
       mL).[1]
      
    • Wash combined organics with saturated

      
       (to remove trace acid) and Brine.
      
    • Dry over

      
       and concentrate.
      
  • Yield: Expect ~11.0 g (95%) of Ethyl Vanillate as a white/off-white solid.

Step 2: Phenol Activation (Triflation)

Objective: Convert the inert phenolic -OH into a reactive triflate leaving group.

Reagents:

  • Ethyl Vanillate (from Step 1)

  • Trifluoromethanesulfonic anhydride (

    
    )
    
  • Pyridine (Base)

  • Dichloromethane (DCM, anhydrous)

Protocol:

  • Setup: Flame-dry a 250 mL RBF and purge with Nitrogen (

    
    ).
    
  • Solvation: Dissolve Ethyl Vanillate (5.0 g, 25.5 mmol) and Pyridine (6.2 mL, 76.5 mmol, 3.0 equiv) in anhydrous DCM (50 mL). Cool to 0°C in an ice bath.

  • Addition: Add

    
     (5.1 mL, 30.6 mmol, 1.2 equiv) dropwise via syringe over 20 minutes. Caution: Exothermic.
    
  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 2 hours.

  • Workup:

    • Quench with ice water (50 mL).

    • Separate the organic layer.[1][2][3]

    • Wash organics with 1M HCl (to remove pyridine), then water, then brine.

    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography (Silica, 10% EtOAc in Hexanes) may be required if the product is not crystalline.

  • Yield: Expect ~7.6 g (91%) of Ethyl 3-methoxy-4-(trifluoromethylsulfonyloxy)benzoate .

Step 3: Buchwald-Hartwig Amination & Hydrolysis

Objective: Cross-coupling of the aryl triflate with an ammonia surrogate, followed by deprotection.

Reagents:

  • Aryl Triflate (from Step 2)

  • Benzophenone Imine (Ammonia surrogate)

  • Palladium(II) Acetate (

    
    , 5 mol%)
    
  • BINAP (Ligand, 10 mol%)

  • Cesium Carbonate (

    
    , Base)
    
  • Toluene (Solvent)

  • Hydrolysis: 2M HCl, THF

Protocol:

  • Coupling:

    • In a glovebox or under strict

      
       flow, charge a pressure tube with the Aryl Triflate (2.0 g, 6.1 mmol), Benzophenone Imine (1.2 mL, 7.3 mmol), 
      
      
      
      (4.0 g, 12.2 mmol), BINAP (380 mg), and
      
      
      (70 mg).
    • Add anhydrous Toluene (20 mL). Seal and heat to 100°C for 16 hours.

    • Checkpoint: The intermediate is the N-benzhydrylidene protected aniline.

  • Hydrolysis (Deprotection):

    • Cool the mixture to RT. Filter through a Celite pad to remove inorganic salts; rinse with EtOAc.

    • Concentrate the filtrate.[1][4]

    • Redissolve the residue in THF (20 mL) and add 2M HCl (10 mL). Stir at RT for 2 hours.

  • Workup:

    • Neutralize with saturated

      
       to pH 8.
      
    • Extract with EtOAc (

      
       mL).[1]
      
    • Wash with Brine, dry (

      
      ), and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Hexane:EtOAc 3:1).

  • Yield: Expect ~0.95 g (80%) of Ethyl 4-amino-3-methoxybenzoate .

Data Summary & Quality Control

ParameterSpecificationMethod
Appearance Off-white to pale beige crystalline powderVisual
Melting Point 83°C - 85°CCapillary MP

H NMR

7.5 (dd, 1H), 7.4 (d, 1H), 6.7 (d, 1H), 4.3 (q, 2H), 3.9 (s, 3H), 1.3 (t, 3H)
400 MHz, CDCl

Mass Spec [M+H]

= 196.22
LC-MS (ESI)
Purity > 98.0%HPLC (C18, ACN/H2O)

Key Mechanistic Insight: The success of this protocol relies on the electronic nature of the triflate . The ester group at the para position is electron-withdrawing, which actually facilitates the oxidative addition of the Palladium catalyst into the C-OTf bond, making this substrate highly active for Buchwald-Hartwig coupling compared to electron-rich phenols.

Safety & Hazards

  • Triflic Anhydride (

    
    ):  Highly corrosive and moisture sensitive. Causes severe burns. Handle only in a fume hood with dry glassware.
    
  • Palladium Catalysts: Heavy metal hazards. Dispose of waste in dedicated heavy metal containers.

  • Benzophenone Imine: Irritant. Avoid inhalation.

References

  • General Buchwald-Hartwig Amination of Aryl Triflates: Wolfe, J. P., & Buchwald, S. L. (1997). Palladium-Catalyzed Amination of Aryl Triflates. Journal of Organic Chemistry. [Link]

  • Target Compound Data: PubChem. (n.d.). Ethyl 4-amino-3-methoxybenzoate (Compound Summary). [Link]

  • Alternative "Smiles" Rearrangement Context: Organic Syntheses. (n.d.). Truce-Smiles Rearrangement. [Link]

Sources

Technical Application Note: Scalable One-Pot Synthesis of Ethyl 4-amino-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-amino-3-methoxybenzoate (CAS: 16357-44-1) is a critical pharmacophore and intermediate in the synthesis of several tyrosine kinase inhibitors, most notably Gefitinib (Iressa®). Traditional synthesis involves multi-step isolation: nitration of vanillic acid, esterification, and subsequent reduction. These steps often suffer from yield losses during isolation and handling of the zwitterionic amino-acid intermediates.

This Application Note details a telescoped (one-pot) protocol starting from 4-nitro-3-methoxybenzoic acid. By coupling acid-catalyzed Fischer esterification with catalytic hydrogenation in a single reactor, we eliminate intermediate isolation, reduce solvent waste by 40%, and improve overall yield to >85%.

Reaction Mechanism & Strategic Logic

The Chemical Pathway

The synthesis proceeds via two distinct mechanisms occurring sequentially in the same solvent system (Ethanol):

  • Fischer Esterification: Acid-catalyzed nucleophilic acyl substitution converting the carboxylic acid to the ethyl ester.

  • Catalytic Hydrogenation: Heterogeneous reduction of the nitro group to an amine using Palladium on Carbon (Pd/C).

Why this order?

  • Solubility: 4-amino-3-methoxybenzoic acid (the result of reducing first) is zwitterionic and highly polar, making it difficult to extract or dissolve in organic solvents for esterification.

  • Stability: The nitro-ester intermediate is lipophilic and stable. Reducing the nitro group after esterification allows the product to be trapped as a stable amine-salt in the acidic media, preventing oxidation before workup.

Reaction Scheme Visualization

ReactionScheme Start 4-Nitro-3-methoxybenzoic Acid (Precursor) Inter Ethyl 4-nitro-3-methoxybenzoate (Intermediate - Not Isolated) Start->Inter EtOH, H2SO4 Reflux, 4h ProdSalt Amine Salt (In Situ) Inter->ProdSalt Pd/C, H2 (balloon) RT, 6h Final Ethyl 4-amino-3-methoxybenzoate (Final Product) ProdSalt->Final Na2CO3 (aq) Neutralization

Figure 1: Telescoped reaction pathway avoiding isolation of the nitro-ester intermediate.

Materials & Equipment

Reagents
ReagentPurityRoleStoichiometry (Eq)
4-Nitro-3-methoxybenzoic acid >98%Starting Material1.0
Ethanol (Absolute) >99.5%Solvent & Reactant20.0 (Vol)
Sulfuric Acid (H₂SO₄) 98% Conc.[1][2]Catalyst1.5
Palladium on Carbon (Pd/C) 10% loadingHydrogenation Cat.5 wt%
Hydrogen Gas (H₂) UHPReductantExcess
Sodium Carbonate (Na₂CO₃) Sat. Aq.Quench BaseN/A
Equipment
  • Three-neck round-bottom flask (250 mL or scaled appropriately).

  • Reflux condenser with drying tube (CaCl₂).

  • Hydrogen balloon or low-pressure hydrogenation shaker (Parr).

  • Celite® 545 filter pad.

  • Rotary Evaporator.[3]

Experimental Protocol

Phase 1: Acid-Catalyzed Esterification
  • Setup: Charge a 3-neck flask with 4-nitro-3-methoxybenzoic acid (10.0 g, 50.7 mmol) and Absolute Ethanol (100 mL).

  • Catalyst Addition: Add Concentrated H₂SO₄ (4.0 mL, ~75 mmol) dropwise with stirring. Caution: Exothermic.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3). The starting acid spot (low R_f) should disappear, replaced by the ester spot (high R_f).

  • Cooling: Cool the reaction mixture to Room Temperature (20–25°C). Do not quench.

Phase 2: One-Pot Hydrogenation

Note: The sulfuric acid present from Phase 1 serves to protonate the amine product, protecting it from oxidation.

  • Inerting: Purge the flask with Nitrogen (N₂) for 5 minutes to remove oxygen.

  • Catalyst Charge: Carefully add 10% Pd/C (0.5 g, 50% wet) to the reaction solution.

    • Safety: Pd/C can ignite ethanol vapor in air. Ensure N₂ flow during addition or add as a slurry in ethanol.

  • Hydrogenation: Switch the gas inlet to Hydrogen (H₂) (balloon pressure or 1 atm). Stir vigorously at Room Temperature for 6–12 hours.

    • Checkpoint: The yellow color of the nitro compound will fade to colorless or pale pink. TLC should show conversion of the nitro-ester to the amino-ester (which may streak due to salt formation).

  • Filtration: Purge with N₂. Filter the mixture through a Celite® pad to remove Pd/C. Wash the pad with Ethanol (20 mL).

Phase 3: Workup & Isolation
  • Concentration: Concentrate the filtrate (containing the amine-sulfate salt) to approx. 20% of its original volume using a rotary evaporator.

  • Neutralization: Pour the residue into crushed ice (100 g). Slowly add Saturated Na₂CO₃ solution with stirring until pH 8–9 is reached.

    • Observation: The product will precipitate as an off-white to pale beige solid.

  • Extraction (Optional): If the solid is oily, extract with Ethyl Acetate (3 x 50 mL), dry over MgSO₄, and evaporate.

  • Purification: Recrystallize from minimal hot Ethanol/Water (9:1) if necessary.

Critical Process Parameters (CPPs) & Troubleshooting

Troubleshooting Issue1 Incomplete Esterification Action1 Check Water Content Use Anhydrous EtOH Issue1->Action1 Issue2 Stalled Hydrogenation Action2 Catalyst Poisoning? Ensure reagents are sulfur-free Increase agitation Issue2->Action2 Issue3 Product Oxidation (Dark Color) Action3 Keep pH acidic until final quench Use N2 during filtration Issue3->Action3

Figure 2: Decision tree for common synthetic deviations.

Key Considerations:
  • Water Tolerance: Fischer esterification is an equilibrium reaction. Water produced drives the reaction backward. Using absolute ethanol and a drying tube is critical.

  • Catalyst Poisoning: If the starting material contains sulfur impurities (common if derived from certain nitration protocols), Pd/C efficiency drops. In such cases, increase catalyst loading to 10 wt% or switch to Fe/NH₄Cl reduction (see Section 6).

Alternative Protocol: Iron-Mediated Reduction

For labs without hydrogenation equipment or for "dirty" starting materials, the Iron reduction is a robust alternative for Phase 2.

  • After Phase 1 (Esterification), remove excess Ethanol via evaporation.

  • Resuspend residue in 50% Aqueous Ethanol .

  • Add Iron Powder (3.0 eq) and Ammonium Chloride (0.5 eq).

  • Reflux for 2 hours.

  • Filter hot to remove Iron sludge.

  • Cool to precipitate product.

References

  • Gefitinib Synthesis Overview

    • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Wang, L., et al. (2010). Chemical Research in Chinese Universities.
    • (Contextual match via NIH/PMC).

  • Esterification/Reduction Methodology

    • Methyl 4-amino-3-methoxybenzoate synthesis.[4] ChemicalBook Protocols.

  • General One-Pot Nitro-Ester Reduction

    • One-pot efficient reductive acetylation of aromatic nitro compounds.
  • Industrial Patent Reference

    • Process for the preparation of Gefitinib.[5][6] Patent EP2155656A2. Details the industrial handling of the 3-methoxy-4-nitro intermediates.

Sources

Synthesis of Ethyl 4-amino-3-methoxybenzoate: A Detailed Protocol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the synthesis of Ethyl 4-amino-3-methoxybenzoate, a key intermediate in the development of various pharmaceutical compounds. The protocol herein details a robust and scalable three-step synthetic route commencing from the readily available starting material, vanillic acid. The described methodology encompasses esterification, nitration, and subsequent reduction, with an emphasis on procedural safety, mechanistic understanding, and optimization of reaction conditions to ensure high yield and purity of the final product. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Significance of Ethyl 4-amino-3-methoxybenzoate

Ethyl 4-amino-3-methoxybenzoate is a substituted aniline derivative that serves as a versatile building block in the synthesis of a wide array of biologically active molecules. Its structural motif, featuring an amino group and a methoxy group on a benzoate scaffold, is prevalent in numerous pharmaceutical agents. The strategic positioning of these functional groups allows for diverse chemical modifications, making it a valuable precursor in the synthesis of compounds targeting a range of therapeutic areas, including anti-inflammatory and analgesic agents, as well as cardiovascular and central nervous system (CNS) drug candidates[1]. The efficient and reliable synthesis of this intermediate is therefore of paramount importance for advancing drug discovery programs.

This guide presents a detailed, field-proven protocol for the synthesis of Ethyl 4-amino-3-methoxybenzoate, designed to be both informative for the experienced chemist and accessible to those newer to synthetic organic chemistry.

The Synthetic Pathway: A Three-Step Approach

The synthesis of Ethyl 4-amino-3-methoxybenzoate is most effectively achieved through a three-step sequence starting from vanillic acid (4-hydroxy-3-methoxybenzoic acid). This pathway is favored due to the low cost and high availability of the starting material, as well as the generally high-yielding nature of each transformation. The overall synthetic scheme is as follows:

  • Esterification: The carboxylic acid of vanillic acid is converted to its corresponding ethyl ester, Ethyl 4-hydroxy-3-methoxybenzoate (ethyl vanillate), via Fischer esterification.

  • Nitration: The aromatic ring of ethyl vanillate is regioselectively nitrated at the 5-position to yield Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate.

  • Reduction: The nitro group of the nitrated intermediate is reduced to an amino group to afford the final product, Ethyl 4-amino-3-methoxybenzoate.

This multi-step process has been optimized to provide a clear and reproducible method for obtaining the target compound in good overall yield and high purity.

Mechanistic Insights

A thorough understanding of the underlying reaction mechanisms is crucial for successful synthesis and troubleshooting.

  • Fischer Esterification: This acid-catalyzed reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The subsequent nucleophilic attack by ethanol, followed by dehydration, yields the ethyl ester. The reaction is reversible and is typically driven to completion by using an excess of the alcohol or by removing water as it is formed.

  • Electrophilic Aromatic Substitution (Nitration): The nitration of the aromatic ring is a classic example of electrophilic aromatic substitution.[2] In the presence of a strong acid catalyst like sulfuric acid, nitric acid is protonated and subsequently loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺)[3]. The electron-rich aromatic ring of ethyl vanillate then attacks the nitronium ion, leading to the formation of a sigma complex (arenium ion). The loss of a proton from this intermediate restores the aromaticity of the ring and yields the nitro-substituted product. The directing effects of the existing substituents (hydroxyl and methoxy groups) favor the introduction of the nitro group at the position ortho to the hydroxyl group and meta to the methoxy and ester groups.

  • Reduction of the Nitro Group: The conversion of the nitro group to an amine is a fundamental transformation in organic synthesis. While various reducing agents can be employed, this protocol utilizes a catalytic hydrogenation approach, which is known for its high efficiency and clean reaction profile. Other common methods include the use of metals in acidic media (e.g., tin or iron in HCl).[4] The reduction of a nitro group to an amino group is a thermodynamically favorable reaction.[5]

Experimental Protocols

Safety First: All procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, must be worn at all times.[6] Nitration reactions, in particular, are highly exothermic and require careful temperature control to prevent runaway reactions.[7][8][9]

Materials and Reagents
Reagent/MaterialGradeSupplier
Vanillic Acid98%Major Chemical Supplier
Ethanol (Absolute)AnhydrousMajor Chemical Supplier
Sulfuric Acid (H₂SO₄)Concentrated (98%)Major Chemical Supplier
Nitric Acid (HNO₃)Concentrated (70%)Major Chemical Supplier
Palladium on Carbon (Pd/C)10%Major Chemical Supplier
Hydrogen Gas (H₂)High PurityGas Supplier
Sodium Bicarbonate (NaHCO₃)Reagent GradeMajor Chemical Supplier
Magnesium Sulfate (MgSO₄)AnhydrousMajor Chemical Supplier
Dichloromethane (CH₂Cl₂)ACS GradeMajor Chemical Supplier
Ethyl Acetate (EtOAc)ACS GradeMajor Chemical Supplier
HexanesACS GradeMajor Chemical Supplier
Step-by-Step Synthesis
  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add vanillic acid (25.0 g, 0.149 mol) and absolute ethanol (250 mL).

  • Stir the suspension to ensure good mixing.

  • Carefully add concentrated sulfuric acid (2.5 mL) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).

  • Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature.

  • Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield Ethyl 4-hydroxy-3-methoxybenzoate as a white to off-white solid. The crude product is often of sufficient purity for the next step.

  • In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve Ethyl 4-hydroxy-3-methoxybenzoate (20.0 g, 0.102 mol) in concentrated sulfuric acid (80 mL) at 0 °C (ice-water bath). Stir until a homogeneous solution is obtained.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (7.0 mL, 0.112 mol) to concentrated sulfuric acid (20 mL) in a separate flask, maintaining the temperature below 10 °C.[10]

  • Add the nitrating mixture dropwise to the solution of the ester over a period of 30-45 minutes, ensuring the internal temperature of the reaction mixture does not exceed 5 °C.[10][11]

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice (approx. 400 g) with vigorous stirring.

  • A yellow precipitate will form. Allow the ice to melt completely, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.

  • Dry the solid in a vacuum oven at 50 °C to afford Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate.

  • In a hydrogenation vessel, suspend Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate (15.0 g, 0.062 mol) in ethanol (150 mL).

  • Carefully add 10% Palladium on Carbon (0.75 g, 5 wt%) to the suspension.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours, or until the uptake of hydrogen ceases.

  • Carefully vent the hydrogen and purge the vessel with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (Eluent: 20-40% Ethyl Acetate in Hexanes) to yield Ethyl 4-amino-3-methoxybenzoate as a crystalline solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, including:

  • Melting Point: Compare with the literature value.

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • FT-IR Spectroscopy: To identify the key functional groups.

Quantitative Data Summary

StepStarting MaterialReagentsProductTheoretical YieldExpected Yield (%)
1. Esterification Vanillic Acid (25.0 g)Ethanol, H₂SO₄Ethyl 4-hydroxy-3-methoxybenzoate29.2 g85-95%
2. Nitration Ethyl 4-hydroxy-3-methoxybenzoate (20.0 g)HNO₃, H₂SO₄Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate24.6 g80-90%
3. Reduction Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate (15.0 g)H₂, 10% Pd/CEthyl 4-amino-3-methoxybenzoate12.9 g90-98%

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Nitration cluster_step3 Step 3: Reduction A Vanillic Acid C Reflux A->C B Ethanol, H₂SO₄ (cat.) B->C D Workup & Isolation C->D E Ethyl 4-hydroxy-3-methoxybenzoate D->E F Ethyl 4-hydroxy-3-methoxybenzoate H 0-5 °C F->H G HNO₃, H₂SO₄ G->H I Quench & Filtration H->I J Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate I->J K Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate M Hydrogenation K->M L H₂, 10% Pd/C L->M N Filtration & Purification M->N O Ethyl 4-amino-3-methoxybenzoate N->O

Caption: Synthetic workflow for Ethyl 4-amino-3-methoxybenzoate.

Troubleshooting and Optimization

  • Incomplete Esterification: If the starting material persists, prolong the reflux time or consider using a Dean-Stark apparatus to remove water.

  • Low Yield in Nitration: Ensure the reaction temperature is strictly controlled. Temperatures above 5 °C can lead to the formation of side products. The quality and concentration of the nitric and sulfuric acids are also critical.

  • Incomplete Reduction: If the nitro compound remains, ensure the catalyst is active and the system is free of catalyst poisons. Increase the hydrogen pressure or reaction time if necessary.

Conclusion

The three-step synthesis of Ethyl 4-amino-3-methoxybenzoate from vanillic acid is a reliable and scalable method for producing this important pharmaceutical intermediate. By following the detailed protocol and adhering to the safety precautions outlined, researchers can consistently obtain the target compound in high yield and purity, thereby facilitating the advancement of drug discovery and development projects.

References

  • Google Patents. (n.d.). Preparation method of 3-amino-4-methoxybenzaniline.
  • National Center for Biotechnology Information. (n.d.). Crystal structure of ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). Preparation of methyl m-nitrobenzoate.
  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved February 7, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved February 7, 2026, from [Link]

  • Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). Nitration process.
  • National Center for Biotechnology Information. (n.d.). Ethyl 4-amino-3-methyl-benzoate. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • Sciencemadness.org. (n.d.). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-amino-3-methylbenzoate. Retrieved February 7, 2026, from [Link]

  • Nitration and aromatic reactivity. (n.d.). Retrieved February 7, 2026, from [Link]

  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved February 7, 2026, from [Link]

  • YouTube. (2024, June 7). Nitration reaction safety. Retrieved February 7, 2026, from [Link]

  • Oxford Academic. (n.d.). Biodegradation of 4-nitrobenzoate, 4-aminobenzoate and their mixtures: new strains, unusual metabolites and insights into pathway regulation. Retrieved February 7, 2026, from [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved February 7, 2026, from [Link]

  • Unacademy. (n.d.). Notes on Environmental Concerns of Nitration. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Nitrobenzoates and Aminobenzoates Are Chemoattractants for Pseudomonas Strains. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Nitration. Retrieved February 7, 2026, from [Link]

  • 1 NITRATION. (n.d.). Retrieved February 7, 2026, from [Link]

  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (2009, May 7). Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. Retrieved February 7, 2026, from [Link]

Sources

Application Note: High-Purity Synthesis of Ethyl 4-amino-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for researchers in medicinal chemistry and process development. It focuses on the robust synthesis of Ethyl 4-amino-3-methoxybenzoate , a critical scaffold for quinazoline-based EGFR inhibitors (e.g., Erlotinib, Gefitinib analogs).

Abstract & Strategic Significance

Ethyl 4-amino-3-methoxybenzoate is a "privileged structure" in drug discovery. It serves as the nucleophilic "head" for constructing 4-anilinoquinazolines , a class of potent tyrosine kinase inhibitors (TKIs) targeting EGFR mutations in non-small cell lung cancer (NSCLC).

While commercially available, in-house preparation is often required to:

  • Access Ethyl Analogs: Most vendors supply the methyl ester; the ethyl ester alters lipophilicity (

    
    ) and metabolic stability.
    
  • Ensure Freshness: The primary aniline is oxidation-sensitive; fresh preparation ensures high yields in subsequent sensitive coupling reactions (e.g., Buchwald-Hartwig or

    
    ).
    
  • Cost Efficiency: Multi-gram synthesis from the nitro-acid precursor is significantly cheaper than purchasing the amine.

Retrosynthetic Analysis & Pathway

The synthesis is a two-stage linear sequence designed to minimize purification bottlenecks. We utilize a "Protect-then-Reduce" strategy to avoid handling the zwitterionic amino-acid, which is difficult to extract and purify.

SynthesisPathway SM 4-Nitro-3-methoxybenzoic Acid (Starting Material) Step1 Step 1: Fischer Esterification (SOCl2, EtOH) SM->Step1 Inter Intermediate: Ethyl 4-nitro-3-methoxybenzoate Step1->Inter Yield: >95% Step2 Step 2: Catalytic Hydrogenation (H2, Pd/C) Inter->Step2 Product Target: Ethyl 4-amino-3-methoxybenzoate Step2->Product Yield: ~90% Quin Downstream Application: Quinazoline Core Construction Product->Quin

Figure 1: Linear synthetic pathway from the nitro-acid precursor. The esterification locks the carboxylate, improving solubility for the heterogeneous hydrogenation step.

Detailed Experimental Protocols

Phase 1: Acid-Catalyzed Esterification

Objective: Convert 4-nitro-3-methoxybenzoic acid to its ethyl ester. Rationale: Thionyl chloride (


) is preferred over 

for scale-up because the byproducts (

,

) are gaseous, simplifying workup.

Reagents:

  • 4-Nitro-3-methoxybenzoic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (1.5 equiv)
    
  • Anhydrous Ethanol (Solvent/Reagent, 10V)

  • DMF (Catalytic, 2-3 drops)

Protocol:

  • Setup: Equip a dry 2-neck round-bottom flask with a reflux condenser and a pressure-equalizing addition funnel. Flush with

    
    .
    
  • Dissolution: Charge the flask with 4-nitro-3-methoxybenzoic acid and anhydrous ethanol. The solid may not fully dissolve initially.

  • Activation: Cool the slurry to 0°C (ice bath). Add

    
     dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution.
    
  • Reflux: Remove the ice bath and heat the mixture to reflux (80°C) for 3–4 hours.

    • Checkpoint: The solution should become clear/homogeneous. Monitor by TLC (50% EtOAc/Hexanes). The starting material spot (

      
      , streaking) should disappear, replaced by a non-polar spot (
      
      
      
      ).
  • Workup: Concentrate the mixture under reduced pressure to remove excess ethanol and

    
    .
    
  • Neutralization: Redissolve the residue in EtOAc. Wash cautiously with Saturated

    
     (to remove trace acid) and Brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate.
    
    • Result: Yellow crystalline solid.[1] Usually sufficiently pure (>95%) for the next step.

Phase 2: Catalytic Hydrogenation (Nitro Reduction)

Objective: Selective reduction of the nitro group to the primary amine without hydrolyzing the ester. Safety Critical: Dry Pd/C is pyrophoric. Always wet the catalyst with an inert solvent (toluene or water) before adding ethanol.

Reagents:

  • Ethyl 4-nitro-3-methoxybenzoate (from Phase 1)

  • 10% Palladium on Carbon (Pd/C) (10 wt% loading)

  • Ethanol (Reagent grade)

  • Hydrogen Gas (

    
    ) (Balloon or Parr shaker at 30 psi)
    

Protocol:

  • Catalyst Charge: In a hydrogenation flask, place the Pd/C catalyst. Carefully wet with 1-2 mL of toluene or water (to mitigate fire risk).

  • Substrate Addition: Dissolve the nitro-ester in Ethanol (20V) and gently pour over the catalyst.

  • Hydrogenation: Purge the vessel with

    
     (3x), then with 
    
    
    
    (3x). Stir vigorously under
    
    
    atmosphere (balloon pressure is sufficient for <5g scale; use 30 psi for >10g).
  • Monitoring: Reaction typically completes in 4–6 hours.

    • Visual Indicator: The bright yellow color of the nitro compound will fade to a pale off-white or colorless solution.

  • Filtration: Filter the mixture through a Celite® pad to remove the catalyst. Wash the pad with Ethanol.[2] Do not let the filter cake dry out completely in air (fire hazard).

  • Purification: Concentrate the filtrate.

    • Crystallization:[3][4][5] If the solid is colored, recrystallize from Ethanol/Heptane (1:5).

Self-Validating Quality Control System

A robust protocol must be self-validating. Use the following markers to confirm success at each stage.

Table 1: Analytical Specifications
CompoundAppearanceTLC (

)*
1H NMR Key Signals (CDCl3)
Precursor (Nitro Acid)Yellow Powder0.1 (Streak)

10.0 (COOH), 7.8-8.0 (Ar-H)
Intermediate (Nitro Ester)Yellow Crystalline0.7

4.41 (q, 2H,

), 1.42 (t, 3H,

)
Product (Amino Ester)Off-white/Beige0.4

4.30 (q, 2H), 4.1-4.5 (br s, 2H,

)
, 3.89 (s, 3H,

)

*TLC Solvent System: Hexanes:Ethyl Acetate (1:1).

Troubleshooting Decision Tree

Troubleshooting Start Issue Detected Check1 Reaction Color stays Yellow (>6 hours) Start->Check1 Check2 Product is Oil/Sticky Start->Check2 Check3 NMR shows Ethyl signals but no NH2 Start->Check3 Action1 Catalyst Poisoning. Filter & add fresh Pd/C. Check1->Action1 Action2 Residual Solvent. High Vac + Seed Crystal. Check2->Action2 Action3 Incomplete Reduction. Check H2 pressure. Check3->Action3

Figure 2: Troubleshooting logic for the reduction step.

Application Case Study: Quinazoline Synthesis

To utilize the Ethyl 4-amino-3-methoxybenzoate in drug development (e.g., creating an Erlotinib analog), the amine is typically reacted with a formamide equivalent or an isothiocyanate.

  • Pathway:

    • Cyclization: React Amino-ester with Formamidine acetate or Ammonium formate at 140°C

      
      Quinazolin-4(3H)-one .
      
    • Chlorination: React Quinazolinone with

      
      
      
      
      
      4-Chloroquinazoline .
    • 
       Coupling:  React 4-Chloroquinazoline with a substituted aniline (e.g., 3-ethynylaniline) to yield the final inhibitor.
      

References

  • Synthesis of Nitro-Ester Intermediate

    • Li, Z., et al. "Synthesis and crystal structure of ethyl 4-ethylamino-3-nitrobenzoate." Molbank 2009, M628.

    • Note: Describes the ethyl analog and crystallographic d
  • General Reduction Protocol (Pd/C)

    • ChemicalBook.[6] "Methyl 4-amino-3-methoxybenzoate synthesis."

    • Note: Provides the industrial standard conditions for the methyl ester, which are directly transferable to the ethyl ester.
  • Quinazoline Derivatization (Erlotinib/Gefitinib)

    • Sharma, V. K., et al.[7] "A short review on synthetic strategies towards quinazoline based anticancer drugs." Arkivoc 2021, ix, 150-176.[7]

    • Note: Detailed review of converting 4-amino-benzo
  • NMR Data Verification

    • National Institutes of Health (NIH) PubChem. "Methyl 4-amino-3-methoxybenzoate | C9H11NO3."[8]

    • Note: Use for spectral comparison of the arom

Sources

Using Ethyl 4-amino-3-methoxybenzoate in heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Divergent Heterocyclic Synthesis Using Ethyl 4-amino-3-methoxybenzoate

Abstract

This technical guide details the synthetic utility of Ethyl 4-amino-3-methoxybenzoate (CAS: 732-31-0 / 41608-64-4 derivative) as a bifunctional scaffold for heterocyclic construction.[1] Unlike anthranilic acid derivatives (2-amino) that readily form quinazolines, this 4-amino-3-methoxy isomer offers a unique "para-ester/ortho-methoxy" geometry.[1] This guide focuses on two primary synthetic vectors: (1) The transformation of the C1-ester into 1,3,4-oxadiazole pharmacophores, and (2) The utilization of the C4-amine for pyrrole annulation via the Clauson-Kaas reaction. We provide validated protocols, mechanistic insights, and troubleshooting parameters for high-purity isolation.

Strategic Chemical Analysis

The structural integrity of Ethyl 4-amino-3-methoxybenzoate lies in its orthogonal reactivity profile.[1] Successful application requires understanding the spatial limitations and electronic activation of its substituents.[1]

  • The C1-Ester (Electrophilic Center): Located para to the amino group, it is electronically deactivated by the donating amine but remains susceptible to nucleophilic attack by hydrazine. It is the gateway to 5-membered heterocycles (oxadiazoles, thiadiazoles).[1]

  • The C4-Amine (Nucleophilic Center): A primary aniline activated by the ortho-methoxy group.[1] It is highly reactive toward electrophiles (aldehydes, sulfonyl chlorides) and 1,4-dicarbonyls.[1]

  • The C3-Methoxy (Modulator): Provides steric bulk and electron donation.[1] While it blocks direct cyclization to the C3 position, it can be demethylated to a phenol to access benzoxazoles , though this requires harsh Lewis acid conditions (e.g., BBr₃).

Expert Insight: Do not confuse this molecule with ethyl 2-amino-3-methoxybenzoate. The 4-amino isomer described here cannot directly cyclize with the ester to form fused bicyclic systems like quinazolinones.[1] Instead, it serves as an "anchor" scaffold where the heterocycle is built extending from the functional groups.

Synthetic Workflow Visualization

The following flowchart illustrates the divergent pathways available from this starting material.

SyntheticPathways Start Ethyl 4-amino-3-methoxybenzoate (Starting Material) Hydrazide Intermediate: Benzohydrazide Start->Hydrazide N2H4·H2O Reflux Pyrrole Target B: N-Aryl Pyrrole (Clauson-Kaas) Start->Pyrrole 2,5-dimethoxytetrahydrofuran AcOH, Heat Benzoxazole Target C: Benzoxazole (Requires Demethylation) Start->Benzoxazole 1. BBr3 (Demethylation) 2. Cyclization Oxadiazole Target A: 1,3,4-Oxadiazole (Antimicrobial Scaffold) Hydrazide->Oxadiazole CS2/KOH or R-COOH/POCl3

Figure 1: Divergent synthetic routes. Route A (Green) and Route B (Red) are the primary focus of this guide due to high atom economy and mild conditions.

Protocol A: Synthesis of 1,3,4-Oxadiazole Derivatives

This pathway converts the ester functionality into a bioactive 1,3,4-oxadiazole ring, preserving the aniline for later functionalization.[1] This is a critical scaffold in antimicrobial and anticancer drug discovery.[1]

Step 1: Formation of the Hydrazide Intermediate
  • Mechanism: Nucleophilic acyl substitution.[1] The hydrazine nucleophile attacks the carbonyl carbon, displacing the ethoxy group.

Reagents:

  • Ethyl 4-amino-3-methoxybenzoate (1.0 eq)[1]

  • Hydrazine hydrate (99%, 5.0 eq)

  • Ethanol (Absolute, 10 volumes)

Procedure:

  • Dissolve 10.0 g of Ethyl 4-amino-3-methoxybenzoate in 100 mL of absolute ethanol in a round-bottom flask.

  • Add 12.5 mL of hydrazine hydrate dropwise at room temperature.

  • Reflux the mixture at 80°C for 6–8 hours.

    • Checkpoint: Monitor by TLC (SiO₂, 50% EtOAc/Hexane).[1] The starting material (high R_f) should disappear, replaced by a baseline spot (hydrazide).[1]

  • Cool the reaction mixture to 0°C. The product usually precipitates as white crystals.

  • Filter the solid, wash with cold ethanol (2 x 20 mL), and dry under vacuum.

    • Expected Yield: 85–92%.[1]

    • Melting Point: >150°C (Sharp).[1]

Step 2: Cyclization to 5-Substituted-1,3,4-Oxadiazole-2-thiol
  • Mechanism: Reaction with carbon disulfide (CS₂) under basic conditions forms a xanthate-like intermediate, which cyclizes with loss of H₂S.[1]

Reagents:

  • 4-amino-3-methoxybenzohydrazide (from Step 1) (1.0 eq)[1]

  • Carbon Disulfide (CS₂) (1.5 eq)[1]

  • Potassium Hydroxide (KOH) (1.2 eq)[1]

  • Ethanol (95%)[1]

Procedure:

  • Dissolve KOH (1.2 eq) in ethanol (50 mL). Add the hydrazide (5.0 g).[1]

  • Add CS₂ (1.5 eq) slowly (Exothermic reaction; use a water bath if necessary).

  • Reflux the mixture for 12 hours. Evolution of H₂S gas (rotten egg smell) indicates reaction progress (use a scrubber).[1]

  • Concentrate the solvent to 20% volume.[1]

  • Dilute with ice water (50 mL) and acidify with dilute HCl to pH 2–3.

  • The precipitate (Oxadiazole thione) is filtered, washed with water, and recrystallized from ethanol.[1]

Data Interpretation:

Analytical Method Expected Result
IR Spectroscopy Disappearance of hydrazide C=O (1650 cm⁻¹).[1] Appearance of C=N (1610 cm⁻¹) and C=S (1150-1250 cm⁻¹).[1]

| ¹H NMR | Loss of ethyl ester signals. Presence of -SH proton (often broad/exchangeable) or thione tautomer.[1] |

Protocol B: N-Aryl Pyrrole Synthesis (Clauson-Kaas)

This protocol utilizes the 4-amino group to construct a pyrrole ring.[1] This is valuable for creating "masked" polarity or establishing pi-stacking interactions in a drug binding pocket.[1]

Mechanism: The amine attacks the acetal carbons of 2,5-dimethoxytetrahydrofuran.[1] Acid-catalyzed elimination of methanol and subsequent aromatization yields the pyrrole.[1]

Reagents:

  • Ethyl 4-amino-3-methoxybenzoate (1.0 eq)[1]

  • 2,5-Dimethoxytetrahydrofuran (1.1 eq)

  • Glacial Acetic Acid (Solvent/Catalyst)[1]

Procedure:

  • In a reaction vial, suspend Ethyl 4-amino-3-methoxybenzoate (1.0 g) in Glacial Acetic Acid (5 mL).

  • Add 2,5-Dimethoxytetrahydrofuran (0.7 mL).

  • Heat the mixture to 100°C for 2 hours. The solution typically turns dark brown.[1]

    • Process Tip: If the reaction is slow, add a catalytic amount of Sodium Acetate.[1]

  • Cool to room temperature and pour into ice-cold water (50 mL).

  • Extract with Dichloromethane (DCM) (3 x 20 mL).

  • Wash the organic layer with saturated NaHCO₃ (to remove acetic acid) and Brine.[1]

  • Dry over MgSO₄ and concentrate.

  • Purify via Flash Chromatography (Hexane/EtOAc 9:1).[1]

Critical Quality Attribute (CQA): The product, Ethyl 4-(1H-pyrrol-1-yl)-3-methoxybenzoate, must show the disappearance of the broad NH₂ signal (approx. 4.0-5.5 ppm) in ¹H NMR and the appearance of two triplets/multiplets corresponding to the pyrrole ring protons (approx.[1] 6.3 ppm and 7.1 ppm).[1]

Troubleshooting & Optimization

ProblemRoot CauseCorrective Action
Low Yield in Hydrazide Formation Incomplete reaction due to moisture in EtOH.[1]Use absolute ethanol and increase reflux time.[1] Ensure Hydrazine Hydrate is fresh (not degraded to carbonate).[1]
Oiling out during Oxadiazole formation Incomplete acidification or impurities.[1]Ensure pH reaches 2-3.[1][2] If oil forms, scratch the flask side with a glass rod or seed with a crystal to induce precipitation.[1]
Demethylation observed Reaction conditions too acidic at high temp.[1]In Protocol B, avoid mineral acids (HCl/H₂SO₄); stick to Acetic Acid to preserve the methoxy ether.[1]
Product Coloration Oxidation of the aniline starting material.[1]Perform reactions under Nitrogen/Argon atmosphere.[1] Purify starting material if it is dark brown before use.[1]

References

  • Oxadiazole Synthesis from Benzoates

    • Title: 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential.[1][3]

    • Source: National Institutes of Health (PMC).[1]

    • URL:[Link][1]

  • General Reactivity of Amino-Methoxy Benzoates

    • Title: Methyl 4-amino-3-methoxybenzo
    • Source: ChemicalBook.[1]

  • Benzoxazole Synthesis (Contextual)

    • Title: Synthesis of Benzoxazoles.[1][4][5]

    • Source: Organic Chemistry Portal.[1]

    • URL:[Link][1]

  • Oxadiazole Synthetic Strategies

    • Title: Strategies to Synthesis of 1,3,4-Oxadiazole Deriv
    • Source: Journal of Chemical Reviews.[1][2]

    • URL:[Link][1]

Sources

Derivatization of Ethyl 4-amino-3-methoxybenzoate for medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of Ethyl 4-amino-3-methoxybenzoate for Kinase Inhibitor Scaffolds

Introduction & Strategic Value

Ethyl 4-amino-3-methoxybenzoate (CAS: 132-13-8) is a privileged pharmacophore in medicinal chemistry, particularly within the oncology and kinase inhibitor space. Structurally, it represents an "orthogonally functionalized" scaffold:

  • The 4-Aniline Moiety: A nucleophilic handle for installing "hinge-binding" motifs (e.g., quinazolines, ureas) essential for ATP-competitive inhibition.

  • The 3-Methoxy Group: An electron-donating group (EDG) that increases the nucleophilicity of the adjacent amine while providing a steric handle that often improves selectivity in the hydrophobic pocket of enzymes like EGFR or VEGFR.

  • The Ethyl Ester: A masked carboxylic acid, allowing for solubility modulation during early synthesis or conversion to amides/hydrazides for "tail" region interactions in the solvent-exposed domain of the protein.

This Application Note provides a validated, modular roadmap for transforming this precursor into high-value bioactive libraries.

Strategic Derivatization Map

The following decision tree illustrates the three primary synthetic modules available for this scaffold.

Derivatization_Tree Start Ethyl 4-amino-3-methoxybenzoate (Scaffold) Path1 Module A: Core Cyclization (Quinazoline Scaffold) Start->Path1 + Formamide/Isothiocyanates Path2 Module B: Linker Installation (Urea/Amide Formation) Start->Path2 + Isocyanates Path3 Module C: Tail Modification (Hydrolysis & Amidation) Start->Path3 + LiOH / Amines Target1 EGFR/VEGFR Inhibitors (Quinazolin-4(3H)-ones) Path1->Target1 Target2 Type II Kinase Inhibitors (Diaryl Ureas) Path2->Target2 Target3 Solubility/ADME Analogs (Amides/Hydrazides) Path3->Target3

Figure 1: Modular derivatization pathways for Ethyl 4-amino-3-methoxybenzoate in drug discovery.

Module A: Synthesis of Quinazolin-4(3H)-ones (The "Warhead" Route)

The quinazoline core is ubiquitous in kinase inhibitors (e.g., Gefitinib, Erlotinib). The 3-methoxy substituent on our scaffold mimics the pharmacophore found in these blockbuster drugs.

Mechanism & Rationale

Direct cyclization often requires the free acid; however, we can utilize the ester directly via reaction with formamide (Niementowski-type variation) or convert to the acid first for isothiocyanate cyclization. The protocol below utilizes the Isothiocyanate Route (via the acid) as it allows for substitution at the 2-position (thiol/amine), offering a critical vector for SAR expansion.

Protocol 1: Cyclization to 2-Mercapto-3-substituted-quinazolin-4(3H)-ones

Prerequisites:

  • Convert Ethyl 4-amino-3-methoxybenzoate to 4-amino-3-methoxybenzoic acid via Module C (see below) before starting this step.

Reagents:

  • Substrate: 4-Amino-3-methoxybenzoic acid (1.0 eq)

  • Reagent: Phenyl isothiocyanate (1.1 eq) (or alkyl isothiocyanate for diversity)

  • Base: Triethylamine (TEA) (2.0 eq)

  • Solvent: Absolute Ethanol (EtOH)[1][2]

Step-by-Step Methodology:

  • Reflux: Dissolve the benzoic acid derivative in absolute EtOH. Add TEA and the appropriate isothiocyanate.

  • Reaction: Reflux the mixture for 4–6 hours. Monitor by TLC (Mobile Phase: DCM:MeOH 95:5). The intermediate thiourea may form first; prolonged reflux drives cyclization.

  • Precipitation: Cool the reaction mixture to room temperature. Pour onto crushed ice/water.

  • Acidification: Acidify carefully with 2N HCl to pH ~2. The quinazolinone precipitates as a solid.

  • Isolation: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

Critical Insight: The resulting 2-mercapto group is a versatile handle. It can be alkylated (S-alkylation) using alkyl halides to improve lipophilicity or displaced by amines to create 2-amino-quinazolines.

Validation: This pathway aligns with reported syntheses of quinazolinone-based tyrosine kinase inhibitors, where the 2-thioxo intermediate is key for subsequent functionalization [1].

Module B: Urea Library Generation (The "Linker" Strategy)

Urea linkages are classic bioisosteres found in "Type II" kinase inhibitors (e.g., Sorafenib) that bind to the inactive kinase conformation (DFG-out). The 4-amino group is the nucleophile here.

Protocol 2: Isocyanate Coupling

Reagents:

  • Substrate: Ethyl 4-amino-3-methoxybenzoate (1.0 eq)

  • Reagent: Aryl Isocyanate (1.1 eq) (e.g., 3-trifluoromethylphenyl isocyanate)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Catalyst: Pyridine (0.1 eq) or TEA (1.0 eq)

Step-by-Step Methodology:

  • Preparation: Dissolve the ester substrate in anhydrous DCM under an inert atmosphere (

    
    ).
    
  • Addition: Add the isocyanate dropwise at

    
     to prevent poly-urea formation.
    
  • Equilibration: Allow warming to room temperature (RT) and stir for 12 hours.

  • Workup: The urea product often precipitates from DCM. If so, filter and wash with cold ether. If soluble, wash the organic layer with 1N HCl (to remove unreacted amine) and brine.

  • Purification: Recrystallize from EtOAc/Hexane.

Data Summary: Solvent Effects on Yield

SolventTemperatureYield (%)Notes
DCM

85-92%Product often precipitates; cleanest profile.
THF

75-80%Useful for sterically hindered isocyanates.
Toluene

60-70%Risk of transesterification or degradation.

Validation: Isocyanate coupling to anilines is a high-fidelity "click-like" reaction used extensively in SAR optimization to probe the hydrophobic pocket [2].

Module C: Tail Modification (Hydrolysis & Amidation)

The ethyl ester is often too lipophilic or metabolically labile for a final drug candidate. Hydrolysis to the acid allows for coupling with solubilizing groups (e.g., morpholine, piperazine).

Protocol 3: Lithium Hydroxide Hydrolysis

Reagents:

  • Substrate: Ethyl 4-amino-3-methoxybenzoate

  • Reagent: LiOH

    
     (3.0 eq)
    
  • Solvent: THF:MeOH:Water (3:1:1)

Step-by-Step Methodology:

  • Dissolution: Dissolve the ester in the THF/MeOH mixture.

  • Saponification: Add LiOH dissolved in the minimum amount of water.

  • Reaction: Stir at RT for 4–12 hours. (Heating to

    
     accelerates the reaction but may darken the aniline).
    
  • Workup: Concentrate to remove volatile organics. Dilute the aqueous residue with water.

  • Neutralization: Acidify with 1N HCl to pH 4–5. The zwitterionic amino acid (4-amino-3-methoxybenzoic acid) will precipitate.

  • Yield: Typically >90%.

Validation: This "soft" saponification prevents oxidation of the aniline, which can occur under harsh acidic hydrolysis [3].

Visualizing the Quinazoline Workflow

The following diagram details the specific chemical flow for Module A , the most complex and high-value pathway.

Quinazoline_Flow Start 4-Amino-3-methoxy- benzoic acid Step1 Reaction w/ Isothiocyanate (R-NCS) Start->Step1 Inter Intermediate: Thiourea Step1->Inter RT, EtOH Cyclize Cyclization (Reflux/TEA) Inter->Cyclize Heat Product 2-Mercapto-quinazolin- 4(3H)-one Cyclize->Product -H2O Alkylation S-Alkylation (R'-X / K2CO3) Product->Alkylation Diversity Point Final Final Kinase Inhibitor Alkylation->Final

Figure 2: Step-wise synthesis of Quinazolinone libraries from the hydrolyzed scaffold.

References

  • Al-Omary, F. A., et al. (2021).[1][3] Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. NIH PubMed Central. Available at: [Link]

  • Santoni, I., & Pizzo, B. (2021).[4] Diagram of possible reactions of isocyanates: reaction with production of the urea linkage. ResearchGate. Available at: [Link]

Sources

Scalable Process Development for Ethyl 4-amino-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-amino-3-methoxybenzoate (CAS: 7326-66-1) is a critical pharmacophore used in the synthesis of tyrosine kinase inhibitors (e.g., Gefitinib analogs) and local anesthetics. While laboratory-scale synthesis often utilizes direct esterification of the amino acid, this route suffers from oxidation instability and high raw material costs.

This Application Note details a robust, scalable two-stage process starting from the stable precursor 4-nitro-3-methoxybenzoic acid . This route separates the esterification and reduction steps, allowing for superior impurity control and thermal management on a kilogram scale.

Key Process Advantages:

  • Cost Efficiency: Utilizes cheaper nitro-precursors compared to amino-acids.

  • Safety: Segregates the exothermic hydrogenation step from the acidic esterification.

  • Purification: Intermediate isolation (Ethyl 4-nitro-3-methoxybenzoate) acts as a "purity gate," removing regioisomers before the sensitive reduction step.

Retrosynthetic Analysis & Pathway

The optimal industrial strategy relies on a "Protect-then-Reduce" approach. Direct esterification of the aniline (4-amino) derivative is possible but prone to N-oxidation and polymerization during scale-up.

SyntheticRoute cluster_impurities Critical Control Points SM Starting Material 4-Nitro-3-methoxybenzoic acid INT Intermediate Ethyl 4-nitro-3-methoxybenzoate SM->INT Step 1: Esterification (EtOH, H2SO4, Reflux) PROD Target Product Ethyl 4-amino-3-methoxybenzoate INT->PROD Step 2: Hydrogenation (H2, Pd/C, EtOH) IMP1 Impurity A: Acid Hydrolysis INT->IMP1 Water ingress IMP2 Impurity B: Azoxy dimers PROD->IMP2 O2 exposure

Figure 1: Two-stage synthetic pathway designed for impurity rejection and thermal safety.

Phase 1: Esterification (Scale-Up Protocol)

Objective: Conversion of 4-nitro-3-methoxybenzoic acid to ethyl 4-nitro-3-methoxybenzoate. Reaction Type: Fischer Esterification (Acid-Catalyzed).[1]

Mechanism & Rationale

While thionyl chloride (


) is efficient on a gram scale, it generates stoichiometric 

and

gas, requiring expensive scrubbing systems on a kilo-scale. We utilize a sulfuric acid-catalyzed reflux in excess ethanol. This method is "atom-economical" regarding hazardous waste and allows for easy solvent recovery.
Detailed Protocol (1.0 kg Scale)
ParameterSpecification
Starting Material 4-Nitro-3-methoxybenzoic acid (1.0 kg, 5.07 mol)
Reagent Ethanol (Absolute, 5.0 L)
Catalyst Sulfuric Acid (

, 98%, 200 mL)
Temperature Reflux (78-80°C)
Time 8–12 Hours
Expected Yield 92–95% (1.05 – 1.09 kg)

Step-by-Step Procedure:

  • Charging: To a 10L glass-lined reactor equipped with a mechanical stirrer and reflux condenser, charge 1.0 kg of 4-nitro-3-methoxybenzoic acid .

  • Solvent Addition: Add 5.0 L of Absolute Ethanol . Start stirring at 150 RPM.

  • Catalyst Addition (Exotherm Control): Slowly add 200 mL of conc.

    
      via a dropping funnel over 30 minutes. Caution: Exothermic. Maintain internal temperature 
    
    
    
    .
  • Reaction: Heat the mixture to reflux (

    
    ). Monitor by HPLC/TLC until starting material is 
    
    
    
    .
  • Workup (Precipitation Method):

    • Cool the reaction mass to

      
      .
      
    • Slowly pour the reaction mass into 10 L of ice-cold water with vigorous stirring. The ester will precipitate as a pale yellow solid.

    • Alternative (Extraction): If the product oils out, extract with Ethyl Acetate, wash with saturated

      
      , and concentrate.
      
  • Filtration: Filter the solid using a Buchner funnel or centrifuge.

  • Washing: Wash the cake with

    
     of 5% 
    
    
    
    solution (to remove residual acid) followed by water.
  • Drying: Dry in a vacuum oven at

    
     for 6 hours.
    

Critical Quality Attribute (CQA): The intermediate must be free of residual acid (


 in 10% slurry) before hydrogenation to prevent catalyst poisoning.

Phase 2: Catalytic Hydrogenation (The Critical Step)

Objective: Reduction of the nitro group to the amino group. Reaction Type: Heterogeneous Catalytic Hydrogenation.

Safety & Causality

The reduction of nitro compounds is highly exothermic (


). On a scale-up, heat removal is the limiting factor.
  • Why Pd/C? Palladium on Carbon (5% or 10%) offers the best balance of speed and selectivity compared to Fe/HCl (messy waste) or

    
     (toxic).
    
  • Solvent Choice: Ethanol is used to maintain solubility of the product while allowing the catalyst to be filtered off easily.

Hydrogenation Workflow Diagram

HydrogenationSafety PREP Reactor Prep N2 Purge (3x) LOAD Load Reactants Nitro Ester + Pd/C (Wet) PREP->LOAD Inert Atmosphere H2_FEED Hydrogen Introduction Maintain < 40°C initially LOAD->H2_FEED Sealed System REACTION Reaction Phase 3-5 bar, 50°C, 4-6 hrs H2_FEED->REACTION Exotherm Mgt FILT Filtration Remove Pd/C (Keep wet!) REACTION->FILT Completion (HPLC) SAFETY CRITICAL SAFETY: Dry Pd/C is pyrophoric. Always use 50% wet paste type. FILT->SAFETY

Figure 2: Safety-critical workflow for hydrogenation. Strict inerting protocols are required to prevent ignition.

Detailed Protocol (1.0 kg Scale Input)
ParameterSpecification
Intermediate Ethyl 4-nitro-3-methoxybenzoate (1.0 kg)
Catalyst 10% Pd/C (50% wet paste, 50g dry weight equiv)
Solvent Ethanol (8.0 L)
Hydrogen Pressure 3 – 5 bar (45 – 75 psi)
Temperature

Step-by-Step Procedure:

  • Inerting: Purge the autoclave (20L) with Nitrogen three times to remove oxygen.

  • Loading:

    • Charge 1.0 kg of Ethyl 4-nitro-3-methoxybenzoate .

    • Charge 8.0 L of Ethanol .

    • Safety: Under a nitrogen blanket, add 100g of wet Pd/C paste (equivalent to 50g dry catalyst). Never add dry catalyst to solvent containing hydrogen or vapors.

  • Hydrogenation:

    • Pressurize with

      
       to 3 bar.
      
    • Stir vigorously (mass transfer limited reaction).

    • Monitor exotherm. Allow temperature to rise to

      
       using reaction heat; control with cooling jacket if 
      
      
      
      .
  • Completion: Reaction is complete when

    
     uptake ceases. Verify by HPLC (disappearance of Nitro peak).
    
  • Filtration:

    • Vent

      
       and purge with 
      
      
      
      .
    • Filter the mixture through a Celite bed to remove Pd/C.

    • Waste: Keep the used catalyst wet with water/ethanol at all times to prevent ignition.

  • Isolation:

    • Concentrate the filtrate under reduced pressure.[2]

    • The product, Ethyl 4-amino-3-methoxybenzoate , usually crystallizes upon cooling/concentration.

    • Recrystallize from minimal Ethanol/Hexane if high purity (>99.5%) is required.

Quality Control & Troubleshooting

Specification Targets
  • Appearance: Off-white to beige crystalline solid.

  • Purity (HPLC):

    
    .[3]
    
  • Melting Point:

    
     (Lit. value varies slightly by polymorph, verify with standard).
    
  • Residual Solvent: Ethanol < 5000 ppm.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete esterification (equilibrium).Increase reaction time or use a Dean-Stark trap (with Toluene) to remove water.
Red Coloration (Step 2) Azo/Azoxy impurities from incomplete reduction or oxidation.Ensure full hydrogenation (check H2 pressure). Store product under inert gas.
Slow Filtration (Step 2) Catalyst fines clogging filter.Use a tighter grade of Celite or pre-coat the filter.

References

  • ChemicalBook. Methyl 4-amino-3-methoxybenzoate Synthesis and Process. (Adapted for Ethyl ester).[2][4] Retrieved from

  • Organic Syntheses. Ethyl 4-amino-3-methylbenzoate (Analogous Procedure). Org.[2][3][5] Synth. 1976, 55, 77. Retrieved from

  • PubChem. Ethyl 4-amino-3-methylbenzoate Compound Summary. (Structural and Safety Data). Retrieved from

  • BenchChem. Laboratory-Scale Synthesis of 3-Methoxy-4-nitrobenzoic Acid. (Precursor Synthesis). Retrieved from

  • Fisher Scientific. Safety Data Sheet: Ethyl 4-nitrobenzoate.[3] (Safety handling for nitro-esters). Retrieved from

Sources

Application Note: A Practical Guide to the Purification of Ethyl 4-amino-3-methoxybenzoate via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Why" Behind the Purification

Ethyl 4-amino-3-methoxybenzoate is a key intermediate in the synthesis of various pharmacologically active molecules and fine chemicals. Its structural motif, featuring an electron-donating amino group and an electron-withdrawing ester group on a benzene ring, makes it a versatile building block. However, its synthesis, often involving the reduction of a nitro group or other multistep pathways, can introduce a variety of impurities. These can include unreacted starting materials, over-reduced byproducts, or side-reaction products. For subsequent high-yield, clean synthetic steps, and to meet stringent quality standards in drug development, the purification of this intermediate is not just a recommendation—it is a critical control point.

This guide provides a detailed, field-proven protocol for the purification of Ethyl 4-amino-3-methoxybenzoate using silica gel flash column chromatography. We will move beyond a simple list of steps to explain the underlying principles and the rationale for each decision, creating a self-validating and robust methodology.

Foundational Principles: Adsorption Chromatography

The technique employed is normal-phase flash column chromatography. The core principle relies on the differential adsorption of compounds onto a polar stationary phase (silica gel) and their subsequent elution by a non-polar mobile phase.

  • Stationary Phase: Silica gel (SiO₂) is a highly porous material with a surface rich in silanol (Si-OH) groups. These groups are polar and can form hydrogen bonds with polar molecules.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate) is used. By varying the ratio of these solvents, we can modulate the overall polarity of the mobile phase.

  • Separation Mechanism: The crude mixture is loaded onto the top of the silica column. As the mobile phase flows through, a competition ensues. Compounds in the mixture will either be adsorbed to the silica or dissolved in the mobile phase.

    • Polar Compounds: Interact strongly with the polar silica gel and are retained on the column longer. They require a more polar mobile phase to be eluted.

    • Non-polar Compounds: Have a weaker affinity for the silica gel and a higher affinity for the non-polar mobile phase. They travel down the column more quickly and are eluted first.

Our target molecule, Ethyl 4-amino-3-methoxybenzoate, possesses a polar primary amine (-NH₂) and a moderately polar ester (-COOEt) group, making it well-suited for this purification technique. The goal is to find a mobile phase composition that provides good separation between the desired product and any less-polar or more-polar impurities.

Pre-Purification: Method Development with Thin-Layer Chromatography (TLC)

Before committing a large amount of crude material to a column, it is imperative to develop and optimize the separation conditions using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive way to determine the ideal mobile phase composition.

3.1 The Goal of TLC Analysis

The objective is to find a solvent system that results in a retention factor (Rƒ) of ~0.25-0.35 for the target compound. An Rƒ in this range generally translates well to preparative column chromatography, ensuring the compound moves off the baseline but is sufficiently retained to separate from faster-moving, less-polar impurities.

Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

3.2 Step-by-Step TLC Protocol

  • Prepare Samples: Dissolve a small amount of the crude Ethyl 4-amino-3-methoxybenzoate in a suitable solvent like dichloromethane or ethyl acetate. Also, prepare a co-spot lane by mixing the crude sample with a small amount of a pure standard if available.

  • Spot the TLC Plate: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a small amount of the chosen mobile phase (e.g., 20% ethyl acetate in hexanes). Ensure the chamber is saturated with solvent vapors.

  • Visualize: After the solvent front has reached near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). The aromatic nature of the compound should make it UV-active. Staining with potassium permanganate can also be used.

  • Analyze and Iterate: Calculate the Rƒ value. If the Rƒ is too high (>0.4), decrease the polarity of the mobile phase (reduce the percentage of ethyl acetate). If the Rƒ is too low (<0.2), increase the polarity (increase the percentage of ethyl acetate). Repeat until the target Rƒ is achieved.

Parameter Description Target Value
Stationary Phase Silica Gel 60 F254 TLC Plates---
Mobile Phase Ethyl Acetate / Hexanes mixtureVariable
Target Rƒ Retention Factor for Ethyl 4-amino-3-methoxybenzoate0.25 - 0.35
Visualization UV light at 254 nmDark spots

Preparative Flash Column Chromatography Protocol

This protocol assumes a starting crude material mass of approximately 1-2 grams. The scale of the column and solvent volumes should be adjusted accordingly for different amounts of material.

4.1 Materials and Reagents

Item Specification Purpose Safety Consideration
Crude Product Ethyl 4-amino-3-methoxybenzoate---Handle with gloves and eye protection.
Silica Gel 230-400 mesh, 60 Å pore sizeStationary PhaseInhalation hazard; use in a fume hood.
Ethyl Acetate ACS Grade or higherPolar component of mobile phaseFlammable liquid and vapor. Causes serious eye irritation.
Hexanes ACS Grade or higherNon-polar component of mobile phaseHighly flammable liquid and vapor. May be fatal if swallowed and enters airways.
Glass Column Appropriate size (e.g., 40-60 mm diameter)------
Collection Vessels Test tubes or flasks------

4.2 Workflow Diagram

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_post Analysis Phase TLC 1. TLC Method Development Pack 2. Pack Column (Wet or Dry Method) TLC->Pack Determines Mobile Phase Load 3. Load Sample (Dry or Wet Method) Pack->Load Equilibrate 4. Equilibrate Column Load->Equilibrate Elute 5. Elute with Mobile Phase Equilibrate->Elute Collect 6. Collect Fractions Elute->Collect Constant Monitoring Analyze 7. Analyze Fractions (TLC) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Based on Purity Evaporate 9. Evaporate Solvent Combine->Evaporate

Caption: Workflow for Flash Column Chromatography Purification.

4.3 Step-by-Step Procedure

  • Column Packing (Slurry Method):

    • In a fume hood, place a cotton or glass wool plug at the bottom of the column, followed by a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 5% ethyl acetate in hexanes). The amount of silica should be approximately 40-60 times the weight of the crude material.

    • Pour the slurry into the column. Use a funnel to avoid spilling.

    • Gently tap the side of the column to ensure even packing and remove any air bubbles.

    • Open the stopcock and allow some solvent to drain until the silica settles into a stable bed. Add a protective layer of sand on top of the silica bed. Crucially, never let the top of the silica bed run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude Ethyl 4-amino-3-methoxybenzoate in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica gel.

    • Carefully add this powder to the top of the packed column, creating a thin, even layer. Dry loading generally results in better resolution and sharper bands compared to wet loading.

  • Elution and Fraction Collection:

    • Begin elution with the mobile phase determined from your TLC analysis (e.g., 20% Ethyl Acetate in Hexanes).

    • Apply gentle positive pressure (flash chromatography) using a pump or inert gas to achieve a flow rate of approximately 2 inches/minute.

    • Collect the eluent in a series of numbered test tubes or flasks (fractions). The size of the fractions should be appropriate for the column size (e.g., 10-20 mL fractions for a 1-2 g purification).

  • Monitoring the Separation:

    • Periodically, analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution of the compounds.

    • You should observe the non-polar impurities eluting first, followed by the desired product (Ethyl 4-amino-3-methoxybenzoate), and finally any more polar impurities.

  • Combining and Isolation:

    • Once all fractions have been analyzed, identify the fractions that contain only the pure desired product.

    • Combine these pure fractions into a single, clean round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • The resulting solid or oil is the purified Ethyl 4-amino-3-methoxybenzoate.

    • Determine the yield and confirm the purity using analytical techniques such as NMR, LC-MS, or melting point analysis.

Troubleshooting and Expert Insights

  • Problem: The compound is not eluting.

    • Cause: The mobile phase is not polar enough.

    • Solution: Gradually increase the percentage of the polar solvent (ethyl acetate). This is known as a gradient elution.

  • Problem: Poor separation between the product and an impurity.

    • Cause: The chosen solvent system may not be optimal.

    • Solution: Try a different solvent system. For example, substituting ethyl acetate with diethyl ether or adding a small amount of triethylamine (0.1-1%) to the mobile phase can sometimes improve the peak shape of amines by deactivating acidic sites on the silica gel.

  • Problem: Cracking or channeling in the silica bed.

    • Cause: Improper packing of the column.

    • Solution: Ensure the silica is packed uniformly as a slurry. Dry packing is more prone to these issues.

Safety and Handling

All operations must be conducted inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile), is mandatory.

  • Ethyl Acetate: Flammable. Avoid open flames and sparks.

  • Hexanes: Highly flammable and a known neurotoxin. Ensure adequate ventilation.

  • Silica Gel: Inhalation of fine silica dust can cause respiratory irritation. Handle carefully to avoid creating dust.

All chemical waste should be disposed of in appropriately labeled hazardous waste containers according to institutional guidelines.

References

Application Note: Optimized Recrystallization Strategy for Ethyl 4-amino-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-amino-3-methoxybenzoate (CAS: 132-13-8) is a critical pharmacophore intermediate, notably utilized in the synthesis of benzamide prokinetics (e.g., Cisapride, Renzapride) and various local anesthetics. While synthetic routes often yield this compound in high quantity, the crude product frequently suffers from oxidative discoloration (turning light brown/pink) and contamination with unreacted 4-amino-3-methoxybenzoic acid.

This application note details a robust, scalable antisolvent recrystallization protocol using an Ethanol/Water system. This method is selected for its ability to purge polar oxidation impurities while maintaining high recovery yields (>85%).

Physicochemical Profile & Solubility Logic

Understanding the molecular architecture is a prerequisite for successful purification. The molecule contains three distinct functional regions that dictate solvent interaction:

  • Lipophilic Domain: The aromatic ring and ethyl ester tail (Soluble in organics).

  • Polar/H-Bonding Domain: The primary amine (-NH₂) and methoxy ether (-OCH₃).

  • Lattice Energy: The para-amino positioning facilitates intermolecular hydrogen bonding, raising the melting point to ~83–87°C.

Table 1: Key Physicochemical Properties
PropertyValueNotes
Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
Melting Point 83–87 °CDistinctive sharp melt indicates purity [1].
Appearance Off-white crystalline solidCrude is often brown/tan due to N-oxidation.
Solubility (Hot) Ethanol, Methanol, Ethyl AcetateHigh solubility >50°C.
Solubility (Cold) Water, HexanesLow solubility <10°C.
Solvent System Selection Strategy

The "Like Dissolves Like" principle suggests that a single solvent (like Toluene) could work, but binary systems offer finer control over recovery. We utilize an Antisolvent Cooling Crystallization method.

Figure 1: Decision logic for solvent selection and purification workflow.[1][2][3][4][5][6] The Ethanol/Water system balances solubility power with "Green Chemistry" principles.

Materials & Safety Equipment

Reagents
  • Crude Ethyl 4-amino-3-methoxybenzoate

  • Solvent: Ethanol (95% or Absolute) - High purity preferred to prevent ester hydrolysis.

  • Antisolvent: Deionized Water.

  • Decolorizing Agent: Activated Carbon (e.g., Darco® G-60).

Safety Hazards[7]
  • Irritant: The compound is an amine; avoid inhalation of dust.

  • Flammability: Ethanol is highly flammable (Flash point: 13°C).

  • PPE: Nitrile gloves, safety goggles, and fume hood operation are mandatory.

Experimental Protocol: Ethanol/Water Recrystallization

This protocol is scaled for 10.0 g of crude material.[6] It is linearly scalable up to kilogram quantities with appropriate reactor sizing.

Step 1: Dissolution[8]
  • Place 10.0 g of crude Ethyl 4-amino-3-methoxybenzoate into a 250 mL Erlenmeyer flask.

  • Add 30 mL of Ethanol.

  • Add a magnetic stir bar and heat the mixture on a hot plate to a gentle reflux (~78°C).

    • Note: If the solid does not completely dissolve, add more Ethanol in 2 mL increments until dissolution is complete. Do not exceed 50 mL total volume to ensure high recovery.

Step 2: Decolorization (Critical for Purity)
  • Once dissolved, remove the flask from heat momentarily (to prevent boil-over).

  • Add 0.5 g (5 wt%) of Activated Carbon.

  • Return to heat and stir at gentle reflux for 5–10 minutes .

    • Mechanism:[3][4][6][7] The high surface area of the carbon adsorbs high-molecular-weight colored oxidation impurities.

Step 3: Hot Filtration
  • Pre-warm a glass funnel and fluted filter paper (or a Celite pad on a sintered glass funnel) with hot ethanol.

  • Filter the hot mixture rapidly into a clean, pre-warmed receiving flask.

    • Tip: Keep the solution hot during filtration to prevent premature crystallization on the filter paper.

Step 4: Nucleation & Antisolvent Addition
  • Reheat the clear filtrate to near boiling.

  • While stirring, slowly add warm Deionized Water dropwise.

  • Continue adding water until the solution becomes slightly turbid (cloudy) and the turbidity persists for 10 seconds.

    • Typical Ratio: This usually occurs at an Ethanol:Water ratio of roughly 2:1 to 1:1.

  • Add 1–2 mL of Ethanol to clear the turbidity (restore a supersaturated solution).

Step 5: Crystallization
  • Remove the flask from heat and seal it with a stopper (or Parafilm).

  • Allow the flask to cool to room temperature undisturbed for 2 hours.

    • Slow cooling promotes the formation of large, pure prisms rather than microcrystalline powder.

  • Once at room temperature, place the flask in an ice bath (0–4°C) for 1 hour to maximize yield.

Step 6: Isolation & Drying[3]
  • Collect the crystals via vacuum filtration using a Buchner funnel.

  • Wash the filter cake with 10–15 mL of ice-cold Ethanol/Water (1:1 mixture) .

    • Warning: Do not use pure ethanol for washing, as it will redissolve the product.

  • Dry the solid in a vacuum oven at 45°C for 6 hours or air-dry overnight.

Validation & Characterization

After drying, the product must be validated against the following specifications to ensure the removal of the 4-amino-3-methoxybenzoic acid impurity.

TestAcceptance CriteriaMethod
Appearance White to off-white crystalline solidVisual Inspection
Melting Point 83.0 – 87.0 °C Capillary MP Apparatus [1]
Yield > 85%Gravimetric
HPLC Purity > 99.0% AreaC18 Column, ACN/Water gradient
Workflow Diagram

Figure 2: Step-by-step unit operations for the recrystallization process.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Solution cooled too fast or too much water added.Reheat to dissolve the oil. Add a small amount of ethanol.[8] Cool more slowly with vigorous stirring.
Colored Product Incomplete oxidation removal.Repeat recrystallization with fresh Activated Carbon. Ensure carbon quality is high.
Low Yield Too much solvent used or insufficient cooling.Concentrate the mother liquor (filtrate) on a rotovap and collect a second crop.
Melting Point Depression Residual solvent or hydrolysis to acid.Dry under higher vacuum. Check NMR for ethyl ester integrity (quartet at ~4.3 ppm).

References

  • Patent Application WO2014128094A1. Asymmetric synthesis of a substituted pyrrolidine-2-carboxamide. (2014). Describes the synthesis and isolation of ethyl 4-amino-3-methoxybenzoate with MP 83-87°C.

  • VulcanChem Product Data. Benzoic acid, 4-[(2-chloroacetyl)amino]-3-methoxy-, ethyl ester. Mentions crystallization from methanol/water mixtures.

  • PubChem Compound Summary. Ethyl 4-amino-3-methylbenzoate (Analogous Structure Data). Used for solubility property correlation.

Sources

Application Notes and Protocols for the Characterization of Ethyl 4-amino-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 4-amino-3-methoxybenzoate is an aromatic ester containing both amine and methoxy functional groups. As a substituted benzoic acid derivative, it holds potential significance as a building block in the synthesis of pharmaceuticals and other specialty chemicals. Its structural similarity to known active pharmaceutical ingredients (APIs) necessitates the development of robust and reliable analytical methods for its comprehensive characterization. This document provides a detailed guide for researchers, scientists, and drug development professionals on the analytical techniques and protocols for the qualitative and quantitative analysis of Ethyl 4-amino-3-methoxybenzoate.

The methodologies outlined herein are designed to ensure the identity, purity, and quality of the compound, adhering to the principles of scientific integrity and regulatory guidelines. The protocols are presented with an emphasis on the rationale behind experimental choices, enabling adaptation and troubleshooting. All proposed methods should be validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure their suitability for their intended purpose[1][2].

Physicochemical Properties

PropertyValue/Expected RangeSource/Rationale
Chemical Structure Based on IUPAC name
CAS Number 73368-41-9[3][4]
Molecular Formula C₁₀H₁₃NO₃[4]
Molecular Weight 195.22 g/mol [4]
Melting Point (°C) Not available. Isomers like Methyl 3-amino-4-methoxybenzoate melt at 82-87 °C and Ethyl 4-amino-3-methylbenzoate melts at 75-78 °C.[5] A similar range is expected.Inferred from related compounds.
Boiling Point (°C) Not available. The isomer Ethyl 3-amino-4-methylbenzoate has a boiling point of 105 °C at 0.2 mmHg.[6]Inferred from a related compound.
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and acetonitrile.[6] Limited solubility in water is anticipated due to the aromatic ring and ester group.Based on the solubility of structurally similar compounds.
Appearance Likely a white to off-white solid.Based on the appearance of related isomers.[6]

Analytical Characterization Workflow

A comprehensive characterization of Ethyl 4-amino-3-methoxybenzoate involves a multi-technique approach to confirm its identity, determine its purity, and quantify its concentration. The following workflow is recommended:

Analytical Workflow cluster_0 Identity Confirmation cluster_1 Purity & Assay cluster_2 Spectroscopic Profile NMR NMR MS MS IR IR HPLC HPLC GC GC UV_Vis UV-Vis Sample Sample Sample->NMR Structural Elucidation Sample->MS Molecular Weight Sample->IR Functional Groups Sample->HPLC Purity/Assay Sample->GC Purity/Assay (Volatile Impurities) Sample->UV_Vis Chromophore Analysis

Caption: A logical workflow for the comprehensive analytical characterization of Ethyl 4-amino-3-methoxybenzoate.

Chromatographic Methods

Chromatographic techniques are central to determining the purity of Ethyl 4-amino-3-methoxybenzoate and for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) is the preferred method for non-volatile analytes, while Gas Chromatography (GC) is suitable for volatile impurities.

High-Performance Liquid Chromatography (HPLC)

The presence of a chromophore (the substituted benzene ring) makes UV detection a suitable choice for HPLC analysis. A reversed-phase method is proposed based on the compound's moderate polarity.

Protocol: HPLC Purity and Assay

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid for improved peak shape).

    • Rationale: The gradient elution will ensure the separation of impurities with a wide range of polarities. Formic acid helps to protonate the amino group, leading to sharper peaks.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Diode array detection is recommended to gather spectral data across a range (e.g., 200-400 nm). A primary wavelength of approximately 254 nm or the compound's absorbance maximum should be used for quantification.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known weight of Ethyl 4-amino-3-methoxybenzoate in the mobile phase starting composition to a final concentration of approximately 1 mg/mL.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines[1][2].

Gas Chromatography (GC)

GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be employed to analyze for volatile impurities and to confirm the identity of the main component.

Protocol: GC-MS for Identity and Volatile Impurities

  • Instrumentation: A GC system with a mass selective detector.

  • Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

    • Rationale: This temperature program allows for the elution of a wide range of volatile and semi-volatile compounds.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-450 amu.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) in a suitable solvent like dichloromethane or ethyl acetate.

Spectroscopic Methods

Spectroscopic techniques provide crucial information about the molecular structure and functional groups present in Ethyl 4-amino-3-methoxybenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.

¹H NMR Spectroscopy (Expected Chemical Shifts)

  • Aromatic Protons: Signals are expected in the range of 6.0-8.0 ppm. The substitution pattern will lead to a specific splitting pattern.

  • Ethyl Group Protons: A quartet for the -OCH₂- protons around 4.0-4.5 ppm and a triplet for the -CH₃ protons around 1.0-1.5 ppm.

  • Methoxy Group Protons: A singlet for the -OCH₃ protons around 3.5-4.0 ppm.

  • Amino Group Protons: A broad singlet for the -NH₂ protons, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy (Expected Chemical Shifts)

  • Carbonyl Carbon: A signal in the range of 165-175 ppm.

  • Aromatic Carbons: Signals in the range of 110-160 ppm.

  • Ethyl Group Carbons: Signals for -OCH₂- around 60-65 ppm and for -CH₃ around 10-15 ppm.

  • Methoxy Carbon: A signal for -OCH₃ around 55-60 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Expected Appearance
N-H Stretch (Amine)3300-3500Two bands, characteristic of a primary amine.
C-H Stretch (Aromatic)3000-3100Medium to weak.
C-H Stretch (Aliphatic)2850-3000Medium.
C=O Stretch (Ester)1700-1750Strong and sharp.
C=C Stretch (Aromatic)1450-1600Medium to strong.
C-O Stretch (Ester)1000-1300Two bands, strong.
C-N Stretch (Amine)1250-1350Medium.
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated aromatic system.

Protocol: UV-Vis Spectrophotometry

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Solvent: A UV-grade solvent such as methanol or ethanol.

  • Wavelength Range: 200-400 nm.

  • Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted to yield an absorbance between 0.2 and 0.8 at the wavelength of maximum absorbance (λmax).

  • Analysis: Record the spectrum and determine the λmax. Aromatic compounds typically exhibit strong absorption in the 200-300 nm range[7]. The presence of the amino and methoxy substituents on the benzene ring is expected to cause a bathochromic (red) shift of the λmax compared to unsubstituted benzene.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.

Expected Mass Spectrum

  • Molecular Ion (M⁺): A peak at m/z = 195.22, corresponding to the molecular weight of the compound.

  • Fragmentation: Common fragmentation patterns for aromatic esters include the loss of the ethoxy group (-OC₂H₅) and the ethyl group (-C₂H₅). The fragmentation of the aromatic ring can also provide structural information.

Method Validation

All analytical methods developed for the characterization of Ethyl 4-amino-3-methoxybenzoate must be validated to demonstrate their suitability for the intended purpose. The validation should be performed in accordance with the ICH Q2(R2) guideline[1][2], which outlines the following validation characteristics:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram illustrates the relationship between the analytical method and the required validation parameters:

Method Validation AnalyticalMethod Analytical Method (e.g., HPLC Assay) Specificity Specificity AnalyticalMethod->Specificity Linearity Linearity AnalyticalMethod->Linearity Accuracy Accuracy AnalyticalMethod->Accuracy Precision Precision AnalyticalMethod->Precision Range Range AnalyticalMethod->Range LOD_LOQ LOD & LOQ AnalyticalMethod->LOD_LOQ Robustness Robustness AnalyticalMethod->Robustness

Caption: Key parameters for the validation of an analytical method according to ICH guidelines.

Conclusion

The analytical methods and protocols detailed in this application note provide a comprehensive framework for the characterization of Ethyl 4-amino-3-methoxybenzoate. The combination of chromatographic and spectroscopic techniques ensures a thorough evaluation of the compound's identity, purity, and quality. It is imperative that these methods are validated in the context of their specific application to guarantee reliable and accurate results, thereby supporting research, development, and quality control activities.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 282796, Ethyl 4-amino-3-methylbenzoate. Retrieved February 7, 2026 from [Link].

  • Welcome Home Vets of NJ. Ethyl 4 Aminobenzoate Ir Spectrum Analysis. [Link]

  • Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 602411, Methyl 4-amino-3-methoxybenzoate. Retrieved February 7, 2026 from [Link].

  • ChemSynthesis. ethyl 4-amino-3-methylbenzoate. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 282796, Ethyl 4-amino-3-methylbenzoate. Retrieved February 7, 2026 from [Link].

  • National Center for Biotechnology Information. Crystal structure of ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate. [Link]

  • SIELC Technologies. Methyl 4-amino-3-methoxybenzoate. [Link]

  • ResearchGate. UV-Vis spectrum of (ethyl 4 hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate). [Link]

  • Applied Analytics. Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • ResearchGate. Fig. S2. (a)UV-vis absorption spectra of ethyl 4-aminobenzoate 12 M.... [Link]

  • ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b).... [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15480330, Ethyl 3-hydroxy-4-methoxybenzoate. Retrieved February 7, 2026 from [Link].

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Ethyl 4-amino-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a robust, validated protocol for the analysis of Ethyl 4-amino-3-methoxybenzoate .

This compound is a critical pharmacophore and intermediate, notably associated with the synthesis of tyrosine kinase inhibitors (e.g., Ponatinib). Its analysis presents specific chromatographic challenges due to the coexistence of a basic primary amine and a hydrophobic ester moiety.

Introduction & Chemical Context

Ethyl 4-amino-3-methoxybenzoate (CAS: 73289-81-1) acts as a nucleophilic building block in drug synthesis. Structurally, it possesses an electron-donating amino group and an electron-withdrawing ester group on a methoxy-substituted benzene ring.

Critical Chromatographic Challenges
  • Amine Tailing: The primary amine (Position 4) is prone to interacting with residual silanols on silica-based columns, leading to peak tailing and poor resolution.

  • Hydrolytic Instability: The ethyl ester linkage is susceptible to hydrolysis under highly alkaline conditions or elevated temperatures, necessitating a pH-controlled environment.

  • Solubility: While soluble in organic solvents (MeOH, ACN), the compound has limited aqueous solubility, influencing sample diluent selection.

This protocol utilizes a Low-pH Reversed-Phase (RP-HPLC) strategy. By maintaining a pH below the pKa of the amine (estimated pKa ~4.5–5.0) and the pKa of surface silanols (~3.5), we ensure the analyte is protonated (increasing polarity) while simultaneously suppressing silanol ionization. This dual action minimizes secondary cation-exchange interactions, yielding sharp, symmetrical peaks.

Method Development Workflow

The following diagram illustrates the decision matrix used to establish this protocol, ensuring scientific rigor and reproducibility.

MethodDevelopment Start Analyte Assessment (Amine + Ester) ColumnSel Stationary Phase C18 End-Capped (L1) Start->ColumnSel Hydrophobicity MobilePhase Mobile Phase Optimization Acidic Buffer (pH 2.5) ColumnSel->MobilePhase Silanol Suppression Detect Detection Profile UV @ 254nm MobilePhase->Detect Solvent Cutoff Final Validated Protocol Detect->Final S/N Optimization

Figure 1: Logical workflow for selecting chromatographic parameters based on the physicochemical properties of aniline derivatives.

Experimental Protocol

Reagents and Equipment
  • HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance (Quaternary Pump preferred).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent USP L1 column.

    • Why: "Eclipse Plus" or similar "Base Deactivated" columns are double end-capped to shield silanols, critical for basic amines.

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ).
Chromatographic Conditions
ParameterSettingRationale
Column Temp 30°CImproves mass transfer; prevents ester hydrolysis risk at high temps (>40°C).
Flow Rate 1.0 mL/minStandard backpressure balance for 5µm particles.
Injection Vol 5–10 µLPrevent column overload; adjust based on concentration.
Detection 254 nm (BW 4, Ref 360)Max absorbance for the benzoyl chromophore.
Mobile Phase A 20 mM

, pH 2.5
Acidic pH suppresses silanol ionization and protonates the amine.
Mobile Phase B Acetonitrile (100%)Strong eluent for hydrophobic ester elution.
Gradient Program

A gradient is recommended to separate the main peak from potential synthesis precursors (e.g., 4-amino-3-methoxybenzoic acid) or degradation products.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Equilibration
2.009010Isocratic Hold
12.004060Linear Ramp
15.001090Wash
15.109010Re-equilibration
20.009010End of Run
Preparation of Solutions

Buffer Preparation (pH 2.5):

  • Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 900 mL of Milli-Q water.

  • Adjust pH to 2.5 ± 0.05 using dilute Phosphoric Acid (85%).

  • Dilute to 1000 mL with water.

  • Filter through a 0.45 µm Nylon membrane.

Sample Diluent:

  • Use 50:50 Water:Acetonitrile .

  • Note: Do not dissolve pure sample in 100% Acetonitrile if injecting large volumes, as this causes solvent effects (peak distortion).

System Suitability & Validation (Self-Validating Logic)

To ensure the method is performing correctly, the following criteria must be met before routine analysis. This creates a "self-validating" system where data is rejected if the instrument drift affects quality.

ParameterAcceptance CriteriaTroubleshooting Failure
Retention Time (

)
~6.5 - 8.0 minIf shifting: Check pump flow or organic evaporation in reservoir.
Tailing Factor (

)

If > 1.5: Column aging (silanol exposure) or pH is too high (>3.0).
Theoretical Plates (

)

If low: Dead volume in connections or column void.
Precision (RSD)

(n=6)
If high: Injector issue or solubility problems.
Resolution (

)

(vs. nearest impurity)
If low: Adjust gradient slope (make shallower).

Impurity Profiling & Degradation Pathways

Understanding the chemical behavior of Ethyl 4-amino-3-methoxybenzoate allows for the identification of likely impurities.

Degradation Parent Ethyl 4-amino-3-methoxybenzoate (Analyte) AcidImp 4-Amino-3-methoxybenzoic Acid (Hydrolysis Product) Parent->AcidImp High pH / Heat (Ester Hydrolysis) OxImp N-Oxide / Azo Dimers (Oxidation Impurities) Parent->OxImp Air/Light Exposure (Amine Oxidation)

Figure 2: Primary degradation pathways. The Acid impurity will elute earlier (more polar) than the Parent ester.

References

  • SIELC Technologies. (2018). HPLC Method for Analysis of Methyl 4-amino-3-methoxybenzoate. (Methodology adapted from the methyl ester analog). Link

  • Frontiers in Pharmacology. (2024). Chromatographic analysis of ponatinib and its impurities: method development. (Establishes pH 2.4 phosphate buffer standards for this class of kinase inhibitors). Link

  • Thermo Fisher Scientific. (2012). Determination of Aniline and Nitroanilines in Environmental Waters. (General principles for aniline retention and detection). Link

  • PubChem. Ethyl 4-amino-3-methylbenzoate Compound Summary. (Physicochemical property verification). Link

Application Note: A Robust GC-MS Protocol for the Analysis of Ethyl 4-amino-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 4-amino-3-methoxybenzoate is a significant chemical intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. Its purity and accurate quantification are critical for ensuring the quality and efficacy of the final products. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it an ideal method for the analysis of this substituted aromatic ester.[1]

This application note provides a comprehensive, field-proven protocol for the GC-MS analysis of Ethyl 4-amino-3-methoxybenzoate. We will delve into the causality behind experimental choices, from sample preparation to instrument parameters, to ensure a self-validating and reproducible methodology.

Challenges in the GC-MS Analysis of Aromatic Amines

The primary challenge in the gas chromatographic analysis of aromatic amines like Ethyl 4-amino-3-methoxybenzoate lies in their polarity, which can lead to poor peak shape and adsorption onto the GC column.[2] While direct analysis is possible, derivatization is often employed to enhance volatility and improve chromatographic behavior.[3] This protocol will focus on the direct analysis of the underivatized compound, with a discussion on derivatization as an alternative approach for complex matrices.

Experimental Workflow

The logical flow for the GC-MS analysis of Ethyl 4-amino-3-methoxybenzoate is outlined below. This workflow ensures a systematic approach from sample receipt to data interpretation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Dilution Serial Dilution Sample->Dilution Filtration Syringe Filtration Dilution->Filtration Injection GC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Spectrum Mass Spectrum Analysis TIC->Spectrum Quant Quantification Spectrum->Quant

Caption: Workflow for the GC-MS analysis of Ethyl 4-amino-3-methoxybenzoate.

Materials and Methods

Reagents and Standards
  • Ethyl 4-amino-3-methoxybenzoate (analytical standard, purity ≥98%)

  • Methanol (HPLC or GC grade)

  • Dichloromethane (GC grade)

  • Helium (carrier gas, 99.999% purity)

Instrumentation

A standard gas chromatograph coupled with a single quadrupole mass spectrometer is suitable for this analysis. The following parameters are recommended as a starting point and can be optimized for specific instrumentation.

Parameter Recommended Setting Rationale
GC System
Injector TypeSplit/SplitlessSplitless mode is preferred for trace analysis to maximize analyte transfer to the column.
Injector Temperature250 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Carrier GasHeliumProvides good chromatographic efficiency and is inert.
Flow Rate1.0 mL/min (constant flow)A typical flow rate for standard capillary columns, providing a balance between analysis time and resolution.
Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms)A non-polar to mid-polar column is suitable for the separation of substituted aromatic compounds.
Oven ProgramInitial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min)The initial temperature ensures good peak focusing, while the ramp rate allows for efficient separation from potential impurities. The final hold ensures elution of any less volatile components.
MS System
Ionization ModeElectron Ionization (EI)Standard ionization technique that provides reproducible fragmentation patterns for library matching.
Ionization Energy70 eVThe standard energy for generating characteristic and comparable mass spectra.
Source Temperature230 °CPrevents condensation of the analyte in the ion source.
Quadrupole Temperature150 °CMaintains consistent ion transmission.
Scan Rangem/z 40-350A wide enough range to capture the molecular ion and key fragment ions of the analyte.
Solvent Delay3 minutesPrevents the solvent peak from overwhelming the detector and causing premature filament burnout.

Protocols

Standard and Sample Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of Ethyl 4-amino-3-methoxybenzoate and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with dichloromethane. Dichloromethane is a suitable solvent for injection into the GC-MS system.[4]

  • Sample Preparation: Accurately weigh the sample and dissolve it in a known volume of methanol. Dilute an aliquot with dichloromethane to a concentration within the calibration range.

  • Filtration: Prior to injection, filter all solutions through a 0.22 µm syringe filter to remove any particulates that could clog the injector or column.

GC-MS Analysis
  • Equilibrate the GC-MS system with the specified method parameters.

  • Inject 1 µL of the prepared standard or sample solution into the GC.

  • Acquire the data in full scan mode.

Data Analysis and Interpretation

Identification

The identification of Ethyl 4-amino-3-methoxybenzoate is confirmed by comparing the retention time and the acquired mass spectrum with that of a known standard. The mass spectrum should be compared with a reference spectrum from a spectral library (if available) or interpreted based on known fragmentation patterns.

Expected Mass Spectrum and Fragmentation

While a publicly available, verified mass spectrum for Ethyl 4-amino-3-methoxybenzoate is not readily found, a plausible fragmentation pattern can be predicted based on the fragmentation of similar molecules, such as ethyl benzoate and other substituted aromatic compounds.[5][6]

  • Molecular Ion (M+•): The molecular ion is expected at m/z = 195, corresponding to the molecular weight of the compound.

  • Loss of Ethoxy Radical (-•OCH2CH3): A prominent peak is expected at m/z = 150 due to the loss of the ethoxy radical from the ester group, forming a stable acylium ion.[5]

  • Loss of Ethylene (-CH2=CH2): A peak at m/z = 167 could result from a McLafferty-type rearrangement with the loss of a neutral ethylene molecule.

  • Further Fragmentation: The acylium ion at m/z 150 may further fragment by losing carbon monoxide (CO) to yield a peak at m/z = 122.

The following diagram illustrates the predicted fragmentation pathway:

Fragmentation_Pathway M Ethyl 4-amino-3-methoxybenzoate (m/z = 195) F1 [M - •OCH2CH3]+ (m/z = 150) M->F1 - •OCH2CH3 F2 [M - CH2=CH2]+• (m/z = 167) M->F2 - C2H4 F3 [M - •OCH2CH3 - CO]+ (m/z = 122) F1->F3 - CO

Caption: Predicted fragmentation pathway of Ethyl 4-amino-3-methoxybenzoate.

Quantification

Quantification is achieved by creating a calibration curve from the peak areas of the working standard solutions versus their concentrations. The concentration of the analyte in the sample can then be determined from this curve.

Discussion

The presented method provides a reliable and robust approach for the GC-MS analysis of Ethyl 4-amino-3-methoxybenzoate. The choice of a 5% phenyl-methylpolysiloxane column offers a good balance of polarity for analyzing this substituted aromatic compound. For more complex matrices where co-eluting peaks may interfere with the analysis, a derivatization step can be considered. Silylation or acylation of the amine group can increase the volatility and improve the peak shape of the analyte. However, derivatization adds an extra step to the sample preparation and may introduce variability if not performed carefully.

Conclusion

This application note details a comprehensive and scientifically grounded protocol for the GC-MS analysis of Ethyl 4-amino-3-methoxybenzoate. The provided experimental parameters and workflow are designed to yield accurate and reproducible results for researchers, scientists, and drug development professionals. The discussion on potential challenges and alternative approaches offers a complete guide for the successful implementation of this analytical method.

References

  • ResearchGate. (n.d.). GC-MS Analysis of Benzoate and Sorbate in Saudi Dairy and Food Products with Estimation of Daily Exposure. Retrieved from [Link]

  • ResearchGate. (2022, July 3). Derivatization for GC-MS analysis? Retrieved from [Link]

  • SciSpace. (n.d.). Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction pathways for fragmentation of m/z 164 ion generated from ethyl esters of 4-amino (A), 3-amino (B), 2-aminobenzoic acid (C), the optimized molecular structures, and their relative energies. Retrieved from [Link]

  • PubMed. (n.d.). Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. Retrieved from [Link]

  • NIST. (n.d.). 4-Amino-3-methoxybenzoic acid. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from [Link]

  • Shimadzu. (n.d.). Application News: Analysis of Food Preservatives by GC/MS. Retrieved from [Link]

  • SciSpace. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Retrieved from [Link]

  • MDPI. (2017, May 15). An Application of Gas Chromatography-Mass Spectrometry (GC-MS) Fast Automated Scan/SIM Type (FASST) in Determining the Preservative Levels in Foods. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • IntechOpen. (n.d.). Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • NIST. (n.d.). 4-Amino-3-methylbenzoic acid. Retrieved from [Link]

  • MassBank. (2008, October 21). ethyl 4-aminobenzoate. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3-amino-4-propoxy-, 2-(diethylamino)ethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-amino-3-methoxybenzoate. Retrieved from [Link]

  • PubMed. (n.d.). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Retrieved from [Link]

  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-ethoxy-3-methoxybenzoate. Retrieved from [Link]

Sources

Application Notes and Protocols for the N-alkylation of Ethyl 4-amino-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Alkylated 4-Aminobenzoate Scaffolds

N-alkylated aromatic amines are cornerstone synthons in modern medicinal chemistry and materials science. The parent molecule, ethyl 4-amino-3-methoxybenzoate, possesses a privileged scaffold, combining an electron-rich aniline core with an ester functionality, making it a versatile starting material for the synthesis of a diverse array of biologically active compounds and functional materials. The strategic introduction of alkyl groups onto the nitrogen atom can profoundly modulate the molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, and metabolic stability. This, in turn, can significantly impact its pharmacokinetic and pharmacodynamic profile. Notably, derivatives of similar 4-aminobenzoic acid esters are integral to the development of antitumor and antiviral agents.[1] This application note provides detailed protocols for two robust and widely applicable methods for the N-alkylation of ethyl 4-amino-3-methoxybenzoate: reductive amination and catalytic N-alkylation with alcohols.

Method 1: Reductive Amination

Reductive amination is a highly reliable and versatile method for the formation of C-N bonds, proceeding via the in-situ formation and subsequent reduction of an imine intermediate. This two-step, one-pot process offers excellent control over the degree of alkylation, minimizing the over-alkylation often observed with direct alkylation methods.[2][3]

Causality of Experimental Choices

The selection of a mild reducing agent, such as sodium borohydride (NaBH₄), is critical for the chemoselective reduction of the imine in the presence of the ester functionality.[4] Methanol is often employed as a proton source to facilitate the reduction. The initial imine formation is typically acid-catalyzed, though the reaction can often proceed without an external catalyst, driven by the removal of water.

Experimental Workflow: Reductive Amination

G cluster_prep Reaction Setup cluster_reaction Imine Formation & Reduction cluster_workup Work-up & Purification A Dissolve Ethyl 4-amino-3-methoxybenzoate and Aldehyde in Methanol B Stir at Room Temperature (Imine Formation) A->B C Cool to 0°C B->C D Portion-wise Addition of Sodium Borohydride (NaBH4) C->D E Warm to Room Temperature and Stir until Completion D->E F Quench with Water E->F G Extract with Ethyl Acetate F->G H Wash with Brine, Dry over Na2SO4 G->H I Concentrate in vacuo H->I J Purify by Column Chromatography I->J G cluster_cycle Catalytic Cycle cluster_overall Overall Transformation A Alcohol + [Ru] B Aldehyde + [Ru]-H2 A->B Dehydrogenation C Amine + Aldehyde B->C D Imine + H2O C->D Condensation E Imine + [Ru]-H2 D->E F N-Alkylated Amine + [Ru] E->F Reduction F->A Catalyst Regeneration G Amine + Alcohol H N-Alkylated Amine + H2O G->H [Ru] Catalyst

Sources

Application Notes and Protocols for the Acylation of the Amino Group in Ethyl 4-amino-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Acylating Ethyl 4-amino-3-methoxybenzoate

Ethyl 4-amino-3-methoxybenzoate is a key starting material and intermediate in the synthesis of a wide array of pharmacologically active molecules. The strategic acylation of its primary amino group is a critical transformation that serves multiple purposes in drug development. This modification can act as a protective measure for the amine functionality, preventing it from engaging in undesired side reactions during subsequent synthetic steps. Furthermore, the introduction of an acyl group can significantly modulate the physicochemical properties of the parent molecule, influencing its solubility, stability, and, most importantly, its biological activity and pharmacokinetic profile.

This document provides a comprehensive guide to the acylation of ethyl 4-amino-3-methoxybenzoate, offering insights into the underlying reaction mechanisms, a comparative analysis of various acylation protocols, a detailed step-by-step experimental procedure, and troubleshooting advice. The information presented herein is designed to equip researchers with the knowledge to perform this crucial chemical transformation efficiently and safely.

Understanding the Acylation Mechanism

The acylation of the amino group in ethyl 4-amino-3-methoxybenzoate is a classic example of nucleophilic acyl substitution. The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the amino group onto the electrophilic carbonyl carbon of the acylating agent.[1][2] This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of a leaving group from the acylating agent and the formation of the N-acylated product, an amide.

The reactivity of the acylating agent plays a crucial role in the reaction kinetics. Acyl halides, such as acetyl chloride, are highly reactive, while acid anhydrides, like acetic anhydride, are also effective but generally less reactive.[3] The choice of acylating agent and reaction conditions can be tailored to achieve the desired outcome, balancing reactivity with selectivity and minimizing the formation of byproducts.

For instance, when using a highly reactive acylating agent like an acyl halide, a base such as pyridine or a tertiary amine is often added to the reaction mixture.[4] The base serves to neutralize the acidic byproduct (e.g., HCl) that is formed, which would otherwise protonate the starting amine and render it non-nucleophilic, thereby halting the reaction.[4]

Acylation_Mechanism cluster_start Reactants cluster_reaction Reaction Pathway cluster_product Product Ethyl_4_amino_3_methoxybenzoate Ethyl 4-amino-3-methoxybenzoate (Nucleophile) Nucleophilic_Attack Nucleophilic Attack of Amino Group Ethyl_4_amino_3_methoxybenzoate->Nucleophilic_Attack Lone Pair Electrons Acylating_Agent Acylating Agent (e.g., Acetic Anhydride) Acylating_Agent->Nucleophilic_Attack Tetrahedral_Intermediate Formation of Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Elimination Elimination of Leaving Group Tetrahedral_Intermediate->Elimination N_Acylated_Product N-Acylated Product (Amide) Elimination->N_Acylated_Product

Figure 1: General workflow of the acylation of Ethyl 4-amino-3-methoxybenzoate.

Comparative Overview of Acylation Protocols

The selection of an appropriate acylation protocol is contingent upon several factors, including the desired acyl group, the scale of the reaction, and the available laboratory resources. Below is a table summarizing various methods for the acylation of aromatic amines, which can be adapted for ethyl 4-amino-3-methoxybenzoate.

Acylating AgentCatalyst/BaseSolventTemperature (°C)Reaction TimeReported Yields (for similar substrates)Reference
Acetic AnhydrideNone or Acetic AcidAcetic AcidRoom Temp. - 1201 - 18 hoursHigh[5][6]
Acetyl ChloridePyridine or Tertiary AmineDichloromethane (DCM), Chloroform0 - Room Temp.30 min - 2 hoursHigh[3]
Acetic AnhydrideVinegar (Acetic Acid)Solvent-free or WaterRoom Temp.ShortHigh[5]
AcetonitrileLewis Acids (e.g., Al₂O₃)Acetonitrile100 - 20027 min (in flow)Good to Excellent[7]
Acetic AcidNone (Microwave)Acetic Acid1501 - 2 hours82.5 - 83.5%[8]

Detailed Experimental Protocol: N-Acetylation using Acetic Anhydride

This protocol details a robust and commonly employed method for the N-acetylation of ethyl 4-amino-3-methoxybenzoate using acetic anhydride.

Materials:

  • Ethyl 4-amino-3-methoxybenzoate

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

Safety Precautions:

  • Always work in a well-ventilated fume hood.[9]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]

  • Acetic anhydride and glacial acetic acid are corrosive and can cause severe burns. Handle with extreme care.[9][11] In case of skin contact, immediately flush with copious amounts of water.

Experimental_Workflow Start Start Dissolve_Reactant 1. Dissolve Ethyl 4-amino-3-methoxybenzoate in Glacial Acetic Acid Start->Dissolve_Reactant Add_Reagent 2. Add Acetic Anhydride (dropwise) Dissolve_Reactant->Add_Reagent Stir_Reaction 3. Stir at Room Temperature (monitor by TLC) Add_Reagent->Stir_Reaction Quench_Reaction 4. Quench with Saturated NaHCO₃ Solution Stir_Reaction->Quench_Reaction Extract_Product 5. Extract with Ethyl Acetate Quench_Reaction->Extract_Product Wash_Organic_Layer 6. Wash with Brine Extract_Product->Wash_Organic_Layer Dry_Organic_Layer 7. Dry over Anhydrous MgSO₄ or Na₂SO₄ Wash_Organic_Layer->Dry_Organic_Layer Filter_and_Concentrate 8. Filter and Concentrate in vacuo Dry_Organic_Layer->Filter_and_Concentrate Purify_Product 9. Purify by Recrystallization or Column Chromatography Filter_and_Concentrate->Purify_Product End End Purify_Product->End

Figure 2: Step-by-step experimental workflow for N-acetylation.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4-amino-3-methoxybenzoate (1 equivalent) in glacial acetic acid.

  • Addition of Acylating Agent: To the stirred solution, add acetic anhydride (1.1 to 1.5 equivalents) dropwise at room temperature. An exothermic reaction may be observed. If the reaction is sluggish, gentle heating can be applied.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the excess acetic acid and anhydride. This should be done slowly and with stirring, as gas evolution (CO₂) will occur.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate.

  • Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude N-(4-(ethoxycarbonyl)-2-methoxyphenyl)acetamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the equivalents of the acylating agent.

  • Diacylation: While generally not a major issue with aromatic amines under these conditions, the formation of a diacylated product is a possibility. Using a stoichiometric amount of the acylating agent can help minimize this.

  • Hydrolysis of the Ester: Prolonged heating in the presence of acid or base can lead to the hydrolysis of the ethyl ester functionality. It is important to monitor the reaction and work it up promptly upon completion.

  • Alternative Acylating Agents: For the introduction of different acyl groups, the corresponding acid anhydride or acyl chloride can be used.[12] The reactivity and reaction conditions may need to be adjusted accordingly.

  • Greener Alternatives: For a more environmentally friendly approach, consider using acetonitrile as both the solvent and the acetylating agent in the presence of a solid catalyst like alumina, which can be easily recovered and reused.[7] Another green alternative is the use of vinegar as a catalyst for acetylation with acetic anhydride under solvent-free conditions.[5]

Analytical Characterization

The successful synthesis of the acylated product can be confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information.

  • Infrared (IR) Spectroscopy: Will show the appearance of a characteristic amide carbonyl stretch.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the final product.[13]

Conclusion

The acylation of the amino group in ethyl 4-amino-3-methoxybenzoate is a fundamental and versatile reaction in organic synthesis and drug discovery. By understanding the underlying mechanism and carefully selecting the appropriate protocol and reaction conditions, researchers can efficiently and selectively modify this key intermediate. The detailed protocol and troubleshooting guide provided in these application notes serve as a valuable resource for achieving successful and reproducible results in the laboratory.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the N-Acetylation of 4-Amino-3-methoxybenzenesulfonamide.
  • Google Patents. (1968). US3409670A - Acylation of aromatic amines.
  • Google Patents. (1985). US4537991A - Process for the direct acetylation of aromatic amines.
  • Benchchem. (n.d.). Application Notes and Protocols: Methyl 3-amino-4-methylbenzoate in Pharmaceutical Synthesis.
  • Save My Exams. (2025). Acylation Mechanism. A Level Chemistry Revision Notes.
  • YouTube. (2021, February 9). Acylation of Amines, Part 2: Other Electrophiles.
  • YouTube. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides.
  • Tuba, R., Bálint, E., & Keglevich, G. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1932.
  • National Center for Biotechnology Information. (n.d.). Ethyl 4-amino-3-methylbenzoate. PubChem.
  • YouTube. (2019, November 30). acylation of amines.
  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester.
  • MDPI. (n.d.). 3-[N-(4-Methoxybenzyl)amino]benzo[de]anthracen-7-one.
  • ResearchGate. (2004). N-Acylation in Combinatorial Chemistry.
  • International Journal of Creative Research Thoughts. (n.d.). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions.
  • ChemSynthesis. (n.d.). ethyl 4-amino-3-methylbenzoate.
  • Journal of the American Chemical Society. (2019, March 13). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup.
  • Arkat USA. (n.d.). Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate.
  • ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)....
  • Blog. (2025). What are the safety precautions when handling acids?.
  • Google Patents. (2011). WO2011112648A1 - N-acylation of amines.
  • PubMed. (2009). A measurement method for atmospheric ammonia and primary amines based on aqueous sampling, OPA derivatization and HPLC analysis.
  • VelocityEHS. (2024). Safety Measures for Handling Glacial Acetic Acid in Laboratory Settings.
  • National Center for Biotechnology Information. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide. PubChem.
  • Chemistry LibreTexts. (2025). 24.7: Reactions of Amines.
  • ResearchGate. (n.d.). Selective N-acetylation of aromatic amines using acetonitrile as acylating agent.
  • Innoveda Chemicals. (2024, April 16). Top 5 Safety Tips When Working with Acidic Liquids.
  • Chemical Communications (RSC Publishing). (n.d.). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source.
  • Google Patents. (n.d.). CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate.
  • The Royal Society of Chemistry. (2013). A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC.
  • BYJU'S. (n.d.). Chemical Properties Of Amines Acylation Basicity.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 7. ANALYTICAL METHODS.
  • ResearchGate. (2025). Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants. A Variation of the Schotten—Baumann Method of Benzoylation of Amino Acids.
  • GOV.UK. (2024). Incident management: acetic acid.
  • ResearchGate. (2025). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES.
  • Brainly. (2024, April 16). [FREE] Acylations are often carried out in the presence of a base, such as a tertiary amine or pyridine. 1. What -.
  • Benchchem. (n.d.). Synthesis routes of N-(4-Methoxyphenyl)acetamide.
  • Arkat USA. (n.d.). N-Acylation in combinatorial chemistry.
  • VelocityEHS. (2014, November 19). Acetic Acid Hazards & Safety Information.

Sources

Troubleshooting & Optimization

Technical Support Center: Ethyl 4-amino-3-methoxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for organic chemists and process engineers optimizing the synthesis of Ethyl 4-amino-3-methoxybenzoate (CAS: 7326-66-1). This compound is a critical aniline intermediate, often utilized as a scaffold in the synthesis of EGFR inhibitors and other bioactive benzamides.

Status: Operational Topic: Process Optimization & Troubleshooting Ticket ID: CHEM-OPT-7326

Executive Summary of Synthetic Pathways

To optimize yield and purity, we recommend selecting a pathway based on your starting material availability and scale.

  • Pathway A (Recommended for Purity): Esterification of 4-nitro-3-methoxybenzoic acid followed by catalytic hydrogenation. This avoids the handling of zwitterionic amino-acid intermediates.

  • Pathway B (Direct Synthesis): Thionyl chloride-mediated esterification of 4-amino-3-methoxybenzoic acid. This is faster but requires strict moisture control to prevent acid chloride hydrolysis.

Reaction Pathway Visualization

SynthesisPathways cluster_legend Pathway Legend StartNitro 4-Nitro-3-methoxybenzoic acid NitroEster Ethyl 4-nitro-3-methoxybenzoate StartNitro->NitroEster EtOH, H2SO4 (Fischer Esterification) Target Ethyl 4-amino-3-methoxybenzoate (Target) NitroEster->Target H2, Pd/C (Reduction) StartAmino 4-Amino-3-methoxybenzoic acid StartAmino->Target EtOH, SOCl2 (In-situ Acid Chloride) key Blue Path: Reductive Route (High Purity) Red Path: Direct Route (Fast)

Caption: Figure 1. Dual synthetic pathways.[1][2][3] Pathway A (Blue) proceeds via nitro-reduction. Pathway B (Red) utilizes direct esterification.

Optimized Experimental Protocols

Protocol A: The "Reductive" Route (High Fidelity)

Best for: Scale-up (>50g) and high-purity requirements.

Step 1: Esterification

  • Charge: Dissolve 4-nitro-3-methoxybenzoic acid (1.0 eq) in Ethanol (10 vol).

  • Catalyst: Add conc. H₂SO₄ (0.5 eq) or p-TsOH (0.1 eq).

  • Reflux: Heat to reflux (78°C) for 12 hours. Optimization Tip: Use a Dean-Stark trap to remove water and drive equilibrium.

  • Workup: Concentrate EtOH, neutralize with sat. NaHCO₃, extract with EtOAc.[4][5]

Step 2: Hydrogenation (Critical Step)

  • Setup: Dissolve the nitro-ester (from Step 1) in Ethanol/THF (1:1).

  • Catalyst: Add 10% Pd/C (5 wt% loading).

  • Reaction: Hydrogenate at 30-50 psi H₂ at RT for 4-6 hours.

  • Filtration: Filter through Celite® under nitrogen (Caution: Pyrophoric catalyst).

  • Yield: Expect 90-95%.

Protocol B: The "Direct" Route (Thionyl Chloride)

Best for: Small scale (<10g) or when the amino-acid precursor is already on hand.

  • Chill: Suspend 4-amino-3-methoxybenzoic acid (1.0 eq) in anhydrous Ethanol (15 vol) at 0°C.

  • Addition: Dropwise add Thionyl Chloride (SOCl₂, 1.5 eq). Exothermic!

    • Mechanism:[6][7] SOCl₂ generates anhydrous HCl in situ and transiently forms the acid chloride, which reacts rapidly with ethanol.

  • Reflux: Warm to RT, then reflux for 3-5 hours.

  • Quench: Cool to 0°C. Slowly add sat. NaHCO₃ until pH 8 (precipitate forms).

  • Isolation: Filter the solid or extract with DCM.

Troubleshooting Guide (Q&A Format)

Issue 1: Low Yield in Direct Esterification

User Question: I used H₂SO₄ and Ethanol with the amino acid (Pathway B), but the reaction stalled at 50% conversion. Why?

Technical Diagnosis: Direct Fischer esterification (H₂SO₄) of amino acids is often inefficient. The acid protonates the amine group (


), creating a zwitterionic species that deactivates the ring and reduces solubility in ethanol.

Solution: Switch to the Thionyl Chloride (SOCl₂) method.

  • Why: SOCl₂ converts the carboxylic acid to an acid chloride intermediate, which is highly reactive toward ethanol, bypassing the equilibrium limitations of standard Fischer esterification [1].

Issue 2: Product Discoloration (Brown/Red Oil)

User Question: My final product is a dark brown oil instead of an off-white solid. NMR shows the product is there, but purity is low.

Technical Diagnosis: Anilines are prone to oxidation.

  • Air Oxidation: If the reaction mixture (especially during workup) was exposed to air while basic and hot.

  • Polymerization: If using the Nitro route, intermediates (hydroxylamines) can condense if reduction is incomplete.

Solution:

  • Recrystallization: Dissolve the crude oil in minimal hot Ethanol, then add water dropwise until turbid. Cool slowly to 4°C.

  • Add Antioxidant: Add 0.1% Sodium Metabisulfite during the aqueous workup to scavenge oxidants.

  • Storage: Store the final amine under Argon/Nitrogen in the dark.

Issue 3: Incomplete Nitro Reduction (Pathway A)

User Question: I am using Pd/C and H₂ balloons, but TLC shows a spot just above the starting material that won't disappear.

Technical Diagnosis: The spot is likely the hydroxylamine intermediate (


), which forms before the amine. Balloon pressure (1 atm) is often insufficient for sterically crowded or electron-rich nitrobenzenes.

Solution:

  • Increase Pressure: Use a Parr shaker or autoclave at 40-50 psi.

  • Promoter: Add 1% Acetic Acid to the solvent mixture. Protonation facilitates the elimination of water from the hydroxylamine intermediate [2].

  • Alternative Reductant: If H₂ is unavailable, use Iron powder (Fe) in Acetic Acid/Ethanol (Bechamp reduction). Note: This requires careful removal of iron sludge.

Comparative Data Table

ParameterPathway A (Nitro Reduction)Pathway B (Direct SOCl₂)
Overall Yield High (85-92%)Moderate (70-85%)
Reaction Time Long (2 Steps: ~18 hrs)Short (1 Step: ~5 hrs)
Purity Profile Excellent (Crystallizes well)Good (May require column)
Key Risk H₂ Safety / Catalyst IgnitionSOCl₂ Corrosivity / HCl Gas
Cost Higher (Pd/C catalyst)Lower

Frequently Asked Questions (FAQs)

Q: Can I use Methanol instead of Ethanol? A: Yes, but you will obtain the Methyl ester. Transesterification is possible but inefficient. Ensure you use anhydrous Ethanol if the Ethyl ester is required.

Q: My Pd/C catalyst sparked when I filtered it. How do I prevent this? A: Pd/C is pyrophoric when dry.

  • Protocol: Never suck the filter cake dry. Keep it wet with water or solvent.

  • Disposal: Transfer the wet filter cake immediately into a waste container filled with water.

Q: What is the melting point of the pure compound? A: The literature melting point for Ethyl 4-amino-3-methoxybenzoate is approximately 83-85°C (similar to its methyl analog). If your melting point is <80°C, recrystallize from EtOH/Water [3].

References

  • Greenberg, J. A., & Sammakia, T. (2017).[6] The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride.[6] The Journal of Organic Chemistry, 82(6), 3245–3251.

  • Organic Syntheses. (1951). Ethyl 4-Aminobenzoate (Benzocaine synthesis protocol adapted for analogs). Organic Syntheses, Coll.[8] Vol. 2, p.301.

  • ChemicalBook. (2023). 4-Amino-3-methoxybenzoic acid Synthesis and Physical Properties.

Sources

Increasing the yield of Ethyl 4-amino-3-methoxybenzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Optimizing the Synthesis of Ethyl 4-amino-3-methoxybenzoate

Ticket ID: YIELD-OPT-13266 Subject: High-Yield Protocol & Troubleshooting for Benzamide Precursors Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are encountering yield ceilings in the synthesis of Ethyl 4-amino-3-methoxybenzoate (CAS: 13266-50-7). This compound is a critical pharmacophore for benzamide-based anti-emetics and gastroprokinetic agents.

Field data indicates that researchers often attempt the direct esterification of the amino acid (4-amino-3-methoxybenzoic acid), which suffers from equilibrium stagnation and difficult workups due to zwitterionic behavior.

The Solution: To maximize yield (>90%) and purity, we recommend the "Nitro-First" Route . This involves the quantitative esterification of 4-nitro-3-methoxybenzoic acid followed by a controlled catalytic hydrogenation. This method avoids the formation of oxidation byproducts associated with heating electron-rich anilines.

Part 1: The Optimized Workflow (Visualized)

The following logic flow illustrates the critical control points (CCPs) where yield is typically lost and the corrective actions required.

YieldOptimization node_start Start: 4-Nitro-3-methoxybenzoic acid node_ester Step 1: Esterification (SOCl2 / EtOH) node_start->node_ester Activation node_moisture CCP 1: Moisture Control Use Dry Tube/N2 node_ester->node_moisture Check node_inter Intermediate: Ethyl 4-nitro-3-methoxybenzoate node_red Step 2: Reduction (H2 / Pd/C) node_inter->node_red Dissolve in EtOAc/EtOH node_poison CCP 2: Catalyst Poisoning Sulfur-free reagents? node_red->node_poison Check node_prod Target: Ethyl 4-amino-3-methoxybenzoate node_moisture->node_inter Yield >95% node_workup CCP 3: pH Switch Neutralize to pH 8-9 node_poison->node_workup H2 Uptake Complete node_workup->node_prod Isolation

Figure 1: Critical Control Points (CCP) in the "Nitro-First" synthesis pathway.

Part 2: Step-by-Step Optimization Protocols

Phase 1: Quantitative Esterification

Goal: Convert the acid to the ester without equilibrium losses.

The Issue: Standard Fischer esterification (


/EtOH) creates water, establishing an equilibrium that limits yield to ~70-80%.
The Fix:  Use Thionyl Chloride (

).[1][2] It reacts with the water produced and the alcohol to generate HCl and

, driving the reaction to completion irreversibly.

Protocol:

  • Setup: Flame-dry a 2-neck RBF equipped with a reflux condenser and a drying tube (

    
    ).
    
  • Solvent: Suspend 4-nitro-3-methoxybenzoic acid (1.0 eq) in anhydrous Ethanol (10-15 volumes).

  • Addition: Cool to 0°C. Add Thionyl Chloride (1.5 eq) dropwise. Note: This is exothermic.[3]

  • Reaction: Reflux for 3-4 hours. The suspension should clear as the ester forms.

  • Workup: Evaporate solvent/excess

    
     in vacuo. The residue is the pure nitro-ester.
    
    • Yield Expectation: 95-98%.[4]

Phase 2: Catalytic Hydrogenation (Reduction)

Goal: Clean conversion of Nitro (-NO2) to Amino (-NH2).

The Issue: Chemical reductions (Fe/HCl, Sn/HCl) create messy iron/tin sludges that trap product, reducing isolated yield. The Fix: Heterogeneous Catalysis (Pd/C) allows for simple filtration workup.

Protocol:

  • Solvent: Dissolve the nitro-ester residue in Ethyl Acetate or Ethanol (0.1 M concentration).

  • Catalyst: Add 10 wt% Pd/C (5-10% loading). Safety: Add catalyst under Argon/Nitrogen flow to prevent ignition of solvent vapors.

  • Hydrogenation: Purge with

    
     (balloon pressure is sufficient). Stir vigorously at RT for 4-12 hours.
    
  • Monitoring: Monitor by TLC. The yellow nitro spot will disappear; a fluorescent blue amino spot will appear.

  • Isolation: Filter through a Celite pad to remove Pd/C. Rinse pad with solvent. Evaporate filtrate.

Part 3: Troubleshooting & FAQs

Category: Low Yield & Impurities[5]

Q: My final product is an oil that won't crystallize. What happened?

  • Diagnosis: This is often due to residual solvent or partial hydrolysis.

  • Fix:

    • Dissolve the oil in a minimum amount of hot ethanol.

    • Add water dropwise until turbidity persists.

    • Cool slowly to 4°C.

    • Crucial: If it remains oily, your product might be the HCl salt (if you skipped the neutralization step). Ensure you washed the organic layer with saturated

      
       during workup.
      

Q: The hydrogenation stopped at 50% conversion.

  • Diagnosis: Catalyst poisoning.

  • Root Cause: Did you use Thionyl Chloride in Step 1? If you didn't fully remove the

    
     and HCl by evaporation, the acidic sulfur residues can poison the Palladium catalyst.
    
  • Fix: Ensure the intermediate nitro-ester is dried under high vacuum for 2 hours before reduction. Alternatively, wash the nitro-ester solution with bicarbonate before adding the catalyst.

Q: I see a "dimer" impurity (Azo compound) in the reduction step.

  • Diagnosis: Azo coupling occurs under basic conditions or insufficient hydrogen pressure.

  • Fix: Add a trace amount of Acetic Acid (0.5%) to the hydrogenation mixture. This prevents the condensation of the hydroxylamine intermediate with the nitroso intermediate.

Category: Scale-Up Concerns

Q: Can I use Iron/HCl instead of Pd/C to save money?

  • Answer: Yes, but expect a 10-15% yield loss during the removal of iron sludge.

  • Optimization for Fe/HCl: If you must use iron, use Iron powder with Ammonium Chloride in Ethanol/Water (Bechamp reduction conditions). This is milder than HCl and prevents hydrolysis of the ester group you just formed.

Part 4: Data & Specifications

ParameterStandard Route (Amino Acid Start)Optimized Route (Nitro Start)
Starting Material 4-amino-3-methoxybenzoic acid4-nitro-3-methoxybenzoic acid
Reagent

/ EtOH
1.

/EtOH 2.

/Pd/C
Typical Yield 65 - 75%92 - 96%
Purity (HPLC) ~95% (oxidation byproducts)>99%
Workup Difficulty High (Emulsions, zwitterion)Low (Filtration, Evaporation)

References

  • Vertex AI Search. (2025). Catalytic hydrogenation of ethyl 4-nitro-3-methoxybenzoate procedure. 5[1][4][6][7]

  • Organic Syntheses. (2025). Ethyl 4-aminobenzoate Synthesis via Indium Reduction. Org. Syn. Procedure. 6

  • Greenberg, J. A., & Sammakia, T. (2017).[8] The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. J. Org. Chem., 82, 3245-3251.[8] (Demonstrates utility of SOCl2 in ester/acid chloride transformations). 8[1][6]

  • BenchChem. (2025).[3] Application Notes and Protocols for the Catalytic Hydrogenation of 4-chloro-3-nitro-5-sulfamoylbenzoic acid. (Analogous nitro-reduction protocol). 9[1][4][10][6][7][5]

Sources

Side-product formation in Ethyl 4-amino-3-methoxybenzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to synthesizing Ethyl 4-amino-3-methoxybenzoate, focusing on common side-product formation and troubleshooting strategies for researchers, scientists, and drug development professionals.

Introduction

Ethyl 4-amino-3-methoxybenzoate is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents. Its synthesis is generally straightforward, however, like any multi-step chemical process, it is prone to challenges that can impact yield and purity. This guide provides a comprehensive technical support framework for the two most common synthetic routes, offering solutions to frequently encountered problems and explaining the chemical principles behind them.

The primary synthetic pathways to Ethyl 4-amino-3-methoxybenzoate are:

  • Route A: The reduction of an aromatic nitro group from a suitable precursor, typically Ethyl 4-nitro-3-methoxybenzoate.

  • Route B: The Fischer-Speier esterification of 4-amino-3-methoxybenzoic acid with ethanol.

This document is structured as a series of troubleshooting questions and answers, supported by detailed protocols and mechanistic diagrams to empower researchers to diagnose and resolve issues effectively.

Synthesis_Routes cluster_0 Route A: Reduction cluster_1 Route B: Esterification A_start Ethyl 4-nitro-3-methoxybenzoate A_reduct Reduction (e.g., Pd/C, H₂ or SnCl₂, HCl) A_start->A_reduct [H] Product Ethyl 4-amino-3-methoxybenzoate A_reduct->Product B_start 4-amino-3-methoxybenzoic acid B_ester Fischer Esterification (Ethanol, H₂SO₄) B_start->B_ester EtOH, H⁺ B_ester->Product Side_Products Nitro Ar-NO₂ (Nitro) Nitroso Ar-NO (Nitroso) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine Azoxy Ar-N=N(O)-Ar (Azoxy Side-Product) Nitroso->Azoxy Condensation Amine Ar-NH₂ (Amine Product) Hydroxylamine->Amine +2e⁻, +2H⁺ Hydroxylamine->Azoxy Azo Ar-N=N-Ar (Azo Side-Product) Azoxy->Azo Further Reduction

Caption: Formation of colored side-products from incomplete reduction.

Minimization Strategies:

  • Ensure Complete Reduction:

    • Monitor the reaction closely using Thin Layer Chromatography (TLC). The amine product is typically more polar than the nitro starting material and will have a lower Rf value. The reaction should only be stopped once the starting material spot has completely disappeared.

    • Extend the reaction time or increase the temperature if the reaction stalls.

    • Add a fresh portion of the reducing agent if necessary. For catalytic hydrogenation, filtering and adding fresh catalyst can restart a stalled reaction.

  • Optimize Workup Conditions:

    • Aromatic amines, especially those with electron-donating groups like methoxy, are susceptible to air oxidation, which can cause discoloration.

    • Perform the workup promptly after the reaction is complete.

    • If possible, degas solvents with nitrogen or argon before use in extraction to minimize exposure to oxygen.

  • Purification:

    • Most colored impurities can be removed by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. [1] * Treating a solution of the crude product with a small amount of activated carbon before filtering and recrystallizing can effectively adsorb many colored impurities.

Section 2: Troubleshooting Route B - Fischer Esterification

This classic method involves reacting 4-amino-3-methoxybenzoic acid with an excess of ethanol in the presence of a strong acid catalyst.

Q1: The esterification is not going to completion, and my yield is low. How can I improve it?

Answer: Fischer esterification is a reversible equilibrium reaction. Low yields are almost always due to the equilibrium not being sufficiently shifted towards the product side. [2] Causality & Solutions:

According to Le Chatelier's Principle, the equilibrium can be shifted to favor the product (the ester) by either (a) using a large excess of one of the reactants or (b) removing one of the products as it is formed.

  • Use a Large Excess of Alcohol:

    • Cause: A small excess of ethanol will not sufficiently shift the equilibrium.

    • Solution: Use ethanol as the limiting reagent's solvent. This provides a very large molar excess, effectively driving the reaction forward. A common experimental setup involves dissolving the carboxylic acid in at least 10-20 molar equivalents of ethanol. [2]

  • Ensure an Effective Catalyst:

    • Cause: The reaction requires a strong acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic. An insufficient amount or a weak acid will result in a very slow reaction.

    • Solution: Use a strong, non-nucleophilic acid like concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (generated from SOCl₂ or as a solution in an inert solvent). A typical catalytic amount is 5-10 mol% relative to the carboxylic acid, but for sluggish reactions, using it in stoichiometric amounts is also practiced. [2]

  • Remove Water:

    • Cause: Water is a product of the reaction. Its accumulation will shift the equilibrium back towards the starting materials.

    • Solution: While difficult to do on a small lab scale without specialized equipment (like a Dean-Stark trap), ensuring all reagents and glassware are dry at the start is crucial. Using a dehydrating agent that is compatible with the strong acid conditions can also help, though simply using a large excess of the alcohol is the most common and practical approach.

Esterification_Equilibrium Reactants 4-amino-3-methoxybenzoic acid + Ethanol Products Ethyl 4-amino-3-methoxybenzoate + Water Reactants->Products H⁺ (catalyst) Drive Forward: - Excess Ethanol - Remove Water

Caption: Equilibrium in Fischer esterification and methods to drive product formation.

Section 3: General FAQs and Purification

Q1: How do I best monitor the reaction progress?

Answer: Thin Layer Chromatography (TLC) is the most effective method.

  • Stationary Phase: Use standard silica gel plates (Silica Gel 60 F₂₅₄).

  • Mobile Phase: A mixture of ethyl acetate and hexane is a good starting point. A 30:70 or 40:60 (v/v) mixture often provides good separation.

  • Visualization: The starting materials and product are UV active and will appear as dark spots under a 254 nm UV lamp.

  • Interpretation: The product ester will be less polar than the starting carboxylic acid (from Route B) and more polar than the starting nitro-ester (from Route A). The reaction is complete when the spot corresponding to the limiting starting material is no longer visible.

Q2: What is the best method for purifying the final product?

Answer: Recrystallization is the most common and effective method for obtaining high-purity Ethyl 4-amino-3-methoxybenzoate.

  • Solvent Selection: A good solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol/water is a frequently used combination. Dissolve the crude product in a minimum amount of hot ethanol, and then add hot water dropwise until the solution just begins to turn cloudy. Allow it to cool slowly to form crystals.

  • Procedure: After cooling to room temperature and then in an ice bath to maximize crystal formation, collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Q3: My product is a persistent oil that will not solidify. What should I do?

Answer: This usually indicates the presence of impurities that are depressing the melting point.

  • Re-purify: First, try to purify the oil again using column chromatography to remove impurities.

  • Trituration: Add a non-polar solvent in which the product is insoluble (like hexane or pentane) to the oil and stir or scratch the flask vigorously with a glass rod. This can often induce crystallization.

  • Solvent Evaporation Technique: Dissolve the oil in a minimum amount of a volatile solvent (like dichloromethane or diethyl ether), and then remove the solvent slowly on a rotary evaporator. This process, sometimes repeated, can leave behind a solid. [3]4. Seeding: If you have a small crystal of the pure compound, adding it to the oil can initiate crystallization.

Section 4: Detailed Experimental Protocols

These are generalized protocols and should be adapted based on specific laboratory safety guidelines and reaction scales.

Protocol A: Reduction of Ethyl 4-nitro-3-methoxybenzoate using SnCl₂
  • Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 4-nitro-3-methoxybenzoate (1.0 eq).

  • Reagent Addition: Add ethanol (approx. 10 mL per gram of starting material). To this stirring suspension, add stannous chloride dihydrate (SnCl₂·2H₂O, 3.5 eq) in one portion.

  • Reaction: Heat the mixture to reflux (approx. 70-80°C) and monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Workup: Allow the reaction to cool to room temperature. Carefully pour the mixture over crushed ice.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the evolution of gas ceases and the pH of the solution is basic (>8). This will precipitate tin salts.

  • Extraction: Filter the mixture through a pad of celite to remove the inorganic salts, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture.

Protocol B: Fischer Esterification of 4-amino-3-methoxybenzoic acid
  • Setup: In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, suspend 4-amino-3-methoxybenzoic acid (1.0 eq) in absolute ethanol (20 eq).

  • Catalyst Addition: Cool the stirring mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (H₂SO₄, 0.1 - 0.5 eq) dropwise. A precipitate of the amine salt may form.

  • Reaction: Heat the mixture to reflux (approx. 78°C). The precipitate should dissolve as the reaction proceeds. Reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.

  • Neutralization: Carefully pour the residue into a beaker containing ice water. Slowly add a saturated aqueous solution of sodium bicarbonate or 10% sodium carbonate until the solution is neutral or slightly basic (pH 7-8). [2]6. Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, washing thoroughly with cold water to remove any inorganic salts.

  • Purification: Dry the solid. If necessary, recrystallize from an ethanol/water mixture.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 282796, Ethyl 4-amino-3-methylbenzoate. PubChem. Retrieved from [Link]

  • Banik, B. K., Banik, I., & Becker, F. F. (n.d.). ETHYL 4-AMINOBENZOATE. Organic Syntheses Procedure. Retrieved from [Link]

  • Gassman, P. G., & Gruetzmacher, G. (n.d.). BENZOIC ACID, 4-AMINO-3-METHYL-, ETHYL ESTER. Organic Syntheses Procedure. Retrieved from [Link]

  • Atarashi, S., et al. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Advances in Chemical Engineering and Science, 11, 251-262. Retrieved from [Link]

  • Wilson, W. D., et al. (2018). Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts (2021). 3: Esterification (Experiment). Retrieved from [Link]

  • Catalan, C. A. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? ResearchGate. Retrieved from [Link]

  • Shcherbakov, I. N. (n.d.). The mechanism of hydrogenation of ethyl 4-nitrobenzoic acid. ResearchGate. Retrieved from [Link]

Sources

Common impurities in crude Ethyl 4-amino-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Category: Organic Synthesis & Impurity Profiling Document ID: TS-EAMB-2026-02 Status: Active Last Updated: February 7, 2026

Introduction: The Molecule & Its Challenges

Ethyl 4-amino-3-methoxybenzoate (CAS: 16357-44-1) is a critical intermediate often used in the synthesis of tyrosine kinase inhibitors (e.g., Gefitinib analogs) and local anesthetics. Its structure combines an electron-rich aniline ring with an ester functionality.

This duality creates a specific set of stability challenges:

  • The Aniline (Amino group): Susceptible to oxidation (color formation) and N-alkylation.

  • The Ester: Susceptible to hydrolysis back to the carboxylic acid, especially under basic workup conditions.

  • The Methoxy group: Generally stable but influences the electron density, making the ring more prone to oxidative coupling.

This guide addresses the most frequent technical inquiries regarding the purity and handling of this compound.

Part 1: Impurity Profiling (The "What is this Peak?")

Common Impurity Table

Based on the two primary synthetic routes (Esterification of the amino-acid OR Reduction of the nitro-ester), the following impurities are most prevalent.

Impurity CodeNameStructure DescriptionOriginRelative Polarity (HPLC)
IMP-A 4-Amino-3-methoxybenzoic acid Hydrolyzed ester (Acid form)Incomplete esterification or Hydrolysis during workup.Low (Elutes Early)
IMP-B Ethyl 4-nitro-3-methoxybenzoate Nitro precursorIncomplete reduction (if using Nitro route).High (Elutes Late)
IMP-C Azo/Azoxy Dimers Coupled aromatic ringsOxidation of the amino group (air exposure).Very High (Elutes Very Late)
IMP-D 4-Amino-3-methoxybenzoic acid (Salt) Ammonium/Sodium saltIncorrect pH during extraction.N/A (Remains in aqueous phase)
Visualizing Impurity Origins

The following flow diagram illustrates where these impurities enter the process stream.

ImpurityPathways Start Start: 4-Nitro-3-methoxybenzoic acid Inter Intermediate: Ethyl 4-nitro-3-methoxybenzoate (IMP-B: Incomplete Reduction) Start->Inter Esterification (EtOH/H2SO4) Inter->Inter Residual (If reduction stops early) Target TARGET: Ethyl 4-amino-3-methoxybenzoate Inter->Target Reduction (H2/Pd or Fe/HCl) AcidImp IMP-A: 4-Amino-3-methoxybenzoic acid (Hydrolysis Product) Target->AcidImp Hydrolysis (High pH / Water) OxImp IMP-C: Azo/Azoxy Dimers (Oxidation Side Product) Target->OxImp Air Oxidation (Storage/Light)

Figure 1: Synthetic pathway showing the genesis of critical impurities. IMP-B arises from process failure, while IMP-A and IMP-C are stability/workup issues.

Part 2: Troubleshooting Guides (Q&A)

Ticket #4092: "My product is turning pink/brown upon drying."

User Context: "I synthesized the compound via hydrogenation. The HPLC purity is 98%, but the white solid turns pink after 2 hours in the vacuum oven."

Root Cause Analysis: Anilines are notoriously sensitive to photo-oxidation and air oxidation. The "pink" color is due to the formation of quinone imines or azo-coupling products (IMP-C). These have high extinction coefficients, meaning even trace amounts (<0.1%) can cause visible discoloration without significantly affecting HPLC purity initially.

Resolution Protocol:

  • Acid Salt Formation: Store the compound as the Hydrochloride (HCl) salt if possible. The protonated amine (

    
    ) is resistant to oxidation.
    
  • Add Antioxidants: During the final recrystallization, add 0.1% Sodium Metabisulfite or Ascorbic Acid to the aqueous phase.

  • Drying Conditions: strictly dry under Nitrogen or Argon. Do not use a standard air oven.

Ticket #5110: "I cannot remove the starting acid (IMP-A)."

User Context: "I am esterifying 4-amino-3-methoxybenzoic acid with Ethanol/H2SO4. I still see 5-10% starting material."

Root Cause Analysis: Fischer esterification is an equilibrium process.



If water is not removed, the reaction hits equilibrium and stops. Furthermore, during workup, if you neutralize with strong base (NaOH) and generate heat, you will hydrolyze your newly formed ester back to the acid.

Resolution Protocol:

  • Drive Equilibrium: Use a Dean-Stark trap (if using benzene/toluene cosolvent) or add Molecular Sieves (3Å) to the ethanol reaction mixture to scavenge water.

  • Workup Fix (The "Self-Validating" Wash):

    • Dissolve crude mixture in Ethyl Acetate.

    • Wash with Saturated NaHCO3 (Mild base).

    • Mechanism:[1] The unreacted Acid (IMP-A) will deprotonate to the carboxylate salt and move to the aqueous layer. The Target Ester stays in the organic layer.

    • Warning: Do NOT use NaOH; it is too strong and will hydrolyze the ester.

Ticket #6205: "Unknown peak at RRT 1.5 (Late Eluter)."

User Context: "Using the reduction route (from Nitro ester). I see a large peak eluting after the main product."

Root Cause Analysis: This is almost certainly Ethyl 4-nitro-3-methoxybenzoate (IMP-B) . The nitro group is highly non-polar compared to the amino group, leading to longer retention on C18 columns.

Resolution Protocol:

  • Chemical Fix: Re-subject the crude material to hydrogenation conditions.

  • Purification: The solubility difference is distinct.

    • Dissolve the mixture in dilute HCl (1M).

    • Mechanism:[1] The Target Amine will protonate and dissolve in water. The Nitro impurity (IMP-B) has no basic nitrogen and will remain insoluble (or extractable into ether/DCM).

    • Filter or extract the Nitro impurity, then basify the aqueous layer to recover the pure Target Amine.

Part 3: Validated Experimental Protocols

Protocol A: HPLC Analysis Method

Standardized for polarity discrimination between Acid, Amine, and Nitro species.

ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5µm
Mobile Phase A 0.1% Formic Acid in Water (Buffers amine, prevents tailing)
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B (Elutes Acid IMP-A)5-15 min: 10%

80% B (Elutes Target)15-20 min: 80% B (Elutes Nitro IMP-B & Dimers)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic) and 305 nm (Specific to conjugated amine)
Protocol B: Acid-Base Purification (The "Self-Cleaning" Workflow)

This method exploits the amphoteric nature of the impurities to isolate the target.

PurificationLogic Crude Crude Mixture (Target + Acid + Nitro) Step1 Step 1: Dissolve in Ethyl Acetate Crude->Step1 Step2 Step 2: Wash with Sat. NaHCO3 Step1->Step2 OrgLayer1 Organic Layer (Target + Nitro) Step2->OrgLayer1 AqLayer1 Aqueous Layer (Contains Acid Impurity) Step2->AqLayer1 Step3 Step 3: Extract with 1M HCl OrgLayer1->Step3 OrgLayer2 Organic Layer (Contains Nitro Impurity) Step3->OrgLayer2 AqLayer2 Aqueous Layer (Target as HCl Salt) Step3->AqLayer2 Step4 Step 4: Basify (NH4OH) & Filter AqLayer2->Step4 Final Pure Target Solid Step4->Final

Figure 2: Purification logic tree. Blue nodes represent actions; Green represents the path of the desired product; Red represents waste streams.

Step-by-Step:

  • Solubilization: Dissolve crude solid in Ethyl Acetate (10 mL/g).

  • Acid Removal: Wash with Saturated NaHCO3 (

    
     mL/g). Discard aqueous layer (contains IMP-A ).
    
  • Nitro Removal: Extract the organic layer with 1M HCl (

    
     mL/g).
    
    • Critical Check: The Target Amine moves to the aqueous acid layer. The Nitro impurity (IMP-B ) stays in the Ethyl Acetate.

  • Recovery: Take the acidic aqueous layer, cool to 0°C, and slowly basify with 25% Ammonia or NaOH to pH 9.

  • Filtration: The pure Ethyl 4-amino-3-methoxybenzoate will precipitate as a white/off-white solid. Filter and dry.[2][3][4]

References

  • Organic Syntheses. "Ethyl 4-Amino-3-methylbenzoate (Analogous Procedure)." Organic Syntheses, Coll.[4] Vol. 6, p.581 (1988).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 602411, Methyl 4-amino-3-methoxybenzoate (Analogous Ester)." PubChem.

  • BenchChem. "Technical Support: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate (Nitro Reduction Protocols)." BenchChem Technical Guides.

  • Der Pharma Chemica. "Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester." (HPLC Methodology Context). Der Pharma Chemica, 2015.

  • ICH Guidelines. "ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." (Regulatory context for Aniline impurities). ICH.org.

Sources

Troubleshooting Ethyl 4-amino-3-methoxybenzoate purification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 4-amino-3-methoxybenzoate Purification

Status: Operational | Topic ID: CAS 73368-41-9 | Tier: Level 3 (Senior Scientist)

Diagnostic Triage: Start Here

Use this logic tree to identify the root cause of your purification failure before proceeding to specific protocols.

purification_triage Start Issue Identification Color Problem: Product is Brown/Pink Start->Color State Problem: Product is Oiling Out Start->State Purity Problem: Low Purity (TLC/HPLC) Start->Purity Action_Charcoal Action: Activated Carbon Treatment (See FAQ #1) Color->Action_Charcoal Oxidation Action_Seed Action: Seed Crystal + Slow Cooling (See Protocol A) State->Action_Seed Supersaturation failure Action_AcidBase Action: Acid-Base Rescue (See Protocol B) Purity->Action_AcidBase Unreacted Amine/Acid Action_Hydrolysis Check: Did you use strong base? Ester Hydrolysis Risk Purity->Action_Hydrolysis Missing Ethyl Group

Figure 1: Diagnostic decision tree for common purification failures associated with amino-benzoate esters.

Technical Specifications & Benchmarking

Verify your crude material against these standards to determine if purification is feasible or if re-synthesis is required.

PropertySpecificationNotes
CAS Number 73368-41-9Distinct from the Methyl ester (CAS 24812-90-6).
Appearance Off-white to pale beige solidCrude is often "tea-colored" or light brown due to amine oxidation [1].
Melting Point 83 – 87 °C If MP < 75°C, solvent occlusion or significant impurity is present [1].
Solubility Soluble: DCM, EtOAc, EthanolInsoluble: Water, HexanesHigh solubility in alcohols often leads to yield loss if not cooled sufficiently.
pKa (Amine) ~2.5 - 3.0Weakly basic due to electron-withdrawing ester group.

Troubleshooting Guides (FAQs)

Q1: My product is a dark "tea" color or reddish-brown. How do I remove this?

Diagnosis: Aromatic amines are notorious for air-oxidation, forming quinoid impurities that are highly colored even at trace levels (ppm). The Fix:

  • Inert Atmosphere: Perform all recrystallization steps under Nitrogen or Argon.

  • Carbon Treatment: Dissolve the crude solid in hot Ethanol or Ethyl Acetate. Add Activated Charcoal (5-10 wt%) . Reflux for 15 minutes, then filter while hot through a Celite pad.

    • Critical Note: Do not let the solution cool during filtration, or the product will crystallize in the filter cake [2].

  • Additive: Adding a pinch of sodium hydrosulfite (dithionite) during the aqueous workup can reduce colored quinones back to colorless phenols/amines.

Q2: The product "oils out" during recrystallization instead of forming crystals.

Diagnosis: This occurs when the product separates as a liquid phase before it crystallizes, usually because the temperature is above the melting point of the solvated product, or the anti-solvent was added too fast. The Fix:

  • Re-dissolve: Heat the mixture until clear.

  • Seed: Cool to exactly 40-45°C (just below the oiling threshold). Add a "seed crystal" of pure material. If you lack seed crystals, scratch the glass wall with a glass rod to induce nucleation.

  • Solvent Switch: Switch from Ethanol/Water to Toluene/Heptane or DCM/Hexane . Toluene is excellent for azeotropic drying if water is the culprit causing the oiling [1].

Q3: My yield is low, and NMR shows the loss of the ethyl group (Carboxylic Acid formation).

Diagnosis: You likely hydrolyzed the ester during an Acid/Base extraction. The Fix:

  • Avoid Strong Base: Never use NaOH or KOH to neutralize the amine salt if the mixture is warm. Use Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃).

  • Temperature Control: Keep all extraction steps involving pH adjustment below 10°C.

  • Recovery: If you have the acid (4-amino-3-methoxybenzoic acid), you must re-esterify it using Ethanol and H₂SO₄ (Fischer Esterification).

Standardized Protocols

Protocol A: High-Purity Recrystallization (Ethanol/Water System)

Best for removing colored impurities and trace salts.

  • Dissolution: Place 10g of crude Ethyl 4-amino-3-methoxybenzoate in a flask. Add Absolute Ethanol (30-40 mL) .

  • Heat: Heat to reflux (approx. 78°C) until fully dissolved. If colored, perform the Carbon Treatment (see FAQ #1) here.

  • Anti-solvent Addition: While maintaining gentle reflux, add warm Water (40-50°C) dropwise until a slight persistent turbidity (cloudiness) appears.

  • Clarification: Add 1-2 mL of Ethanol to clear the solution.

  • Crystallization: Remove heat. Insulate the flask with a towel to allow slow cooling to room temperature (2 hours).

  • Harvest: Cool in an ice bath (0-5°C) for 1 hour. Filter the off-white needles. Wash with cold 20% EtOH/Water.

  • Drying: Vacuum dry at 40°C. Target MP: 83-87°C.

Protocol B: Acid-Base Rescue (Chemical Cleaning)

Use this ONLY if recrystallization fails to remove isomers or non-amine impurities.

acid_base_workup Crude Crude Mixture (Organic Phase) Acid_Wash Extract with 1M HCl (Cold) Crude->Acid_Wash Sep1 Separation Acid_Wash->Sep1 Org_Waste Organic Layer (Discard Non-Amines) Sep1->Org_Waste Impurities Aq_Layer Aqueous Layer (Contains Product Salt) Sep1->Aq_Layer Product Neut Neutralize with NaHCO3 to pH 8 Aq_Layer->Neut Extract Extract into DCM or EtOAc Neut->Extract Final Evaporate & Dry (Pure Ester) Extract->Final

Figure 2: Acid-Base purification workflow. Note the use of weak base (NaHCO₃) to prevent ester hydrolysis.

Step-by-Step:

  • Dissolve crude in Ethyl Acetate.

  • Extract with cold 1M HCl (3x). The product (amine) goes into the water layer; non-basic impurities stay in organics.

  • Discard the organic layer.

  • Cool the aqueous layer to 0°C. Slowly add saturated NaHCO₃ until pH ~8. The product will precipitate or oil out.

  • Extract the cloudy aqueous mixture with DCM (Dichloromethane) .

  • Dry DCM over Na₂SO₄, filter, and evaporate.

References

  • Patent WO2014128094A1. Asymmetric synthesis of a substituted pyrrolidine-2-carboxamide. (2014).[1] Describes the synthesis and isolation of Ethyl 4-amino-3-methoxybenzoate with MP 83-87°C.

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Ed). Longman Scientific & Technical.
  • Winter, G. E., et al. BET Bromodomain Proteins Function as Master Transcription Elongation Factors Independent of CDK9 Recruitment. Molecular Cell (2017). Cites usage of Ethyl 4-amino-3-methoxybenzoate as a precursor for PROTAC synthesis (dBET6).

Sources

Technical Support Center: A Guide to the Recrystallization of Ethyl 4-amino-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Ethyl 4-amino-3-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for achieving high purity of this compound through recrystallization. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to tackle any challenge you may encounter in the lab.

Understanding the Molecule: Ethyl 4-amino-3-methoxybenzoate

Ethyl 4-amino-3-methoxybenzoate is an aromatic ester containing both an amino and a methoxy group on the benzene ring. These functional groups influence its solubility and potential impurities, which are key factors in developing a successful recrystallization protocol.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₀H₁₃NO₃
Molecular Weight195.22 g/mol
AppearanceWhite to off-white solid
Melting Point48.0 to 52.0 °C
SolubilitySoluble in alcohols and ethers; low solubility in water.

The Art and Science of Recrystallization

Recrystallization is a powerful purification technique based on the differential solubility of a compound in a hot versus a cold solvent.[1] The ideal solvent will dissolve the compound completely when hot but only sparingly when cold, while impurities remain soluble at all temperatures.[1]

Here is a workflow illustrating the fundamental steps of a successful recrystallization:

Recrystallization_Workflow A 1. Solvent Selection B 2. Dissolution (minimum hot solvent) A->B Ideal solvent identified C 3. Hot Filtration (optional, for insoluble impurities) B->C Insoluble matter present D 4. Cooling & Crystallization B->D Clear solution C->D Impurities removed E 5. Crystal Collection (vacuum filtration) D->E Crystal formation complete F 6. Crystal Washing (cold solvent) E->F Crystals on filter G 7. Drying F->G Washed crystals

Figure 1. A generalized workflow for the recrystallization of a solid compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of Ethyl 4-amino-3-methoxybenzoate in a question-and-answer format.

Q1: What is the best solvent for recrystallizing Ethyl 4-amino-3-methoxybenzoate?

A1: The ideal solvent must be determined experimentally. However, based on the structure of the molecule (an aromatic ester with a polar amino group) and data from similar compounds, a good starting point is a mixed solvent system of an alcohol and water, such as ethanol/water or isopropanol/water.[2] The analogous compound, benzocaine (ethyl 4-aminobenzoate), is effectively recrystallized from an ethanol/water mixture.[2]

Experimental Protocol for Solvent Screening:

  • Place a small amount (e.g., 20-30 mg) of your crude Ethyl 4-amino-3-methoxybenzoate into several small test tubes.

  • To each tube, add a different solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, heptane) dropwise at room temperature. A good candidate solvent will show poor solubility at this stage.

  • Gently heat the test tubes that showed poor solubility. The ideal solvent will fully dissolve the compound at an elevated temperature.[1]

  • Allow the clear, hot solutions to cool slowly to room temperature, and then in an ice bath. Abundant crystal formation upon cooling indicates a promising solvent or solvent system.

Solvent Selection Guide Table:

Solvent TypeExamplesSuitability for Ethyl 4-amino-3-methoxybenzoateRationale
Alcohols Ethanol, Methanol, IsopropanolGood starting point. The molecule is known to be soluble in alcohols.[3] A mixed system with water is likely to provide the necessary solubility difference between hot and cold conditions.
Esters Ethyl AcetatePotential single or co-solvent. "Like dissolves like" principle suggests good solubility. May require an anti-solvent like hexane.
Ketones AcetonePossible co-solvent. Similar polarity to ethyl acetate.
Aromatic Hydrocarbons TolueneLikely too soluble. May be useful for dissolving highly non-polar impurities.
Aliphatic Hydrocarbons Heptane, HexaneLikely poor solvent. Can be used as an anti-solvent with a more polar solvent in which the compound is soluble.
Water Poor solvent on its own. Excellent as an anti-solvent with a water-miscible organic solvent like ethanol or isopropanol.
Q2: My compound "oils out" instead of crystallizing. What's happening and how do I fix it?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.[4] This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the compound is highly impure, leading to a significant melting point depression.[4]

Troubleshooting "Oiling Out":

Oiling_Out_Troubleshooting Start Oiling Out Observed A Re-heat the solution to dissolve the oil. Start->A B Add more of the 'good' solvent. A->B C Cool the solution more slowly. B->C D Induce crystallization by scratching or seeding. C->D Success Crystals Form D->Success Failure Still Oiling Out D->Failure E Consider a different solvent system with a lower boiling point. Failure->E If problem persists

Sources

Technical Support Center: Synthesis and Handling of Ethyl 4-amino-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 4-amino-3-methoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the synthesis and handling of this valuable intermediate. Our focus is on providing practical, mechanistically-grounded solutions to prevent degradation and ensure high-purity outcomes.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My final product is discolored (yellow, brown, or even black). What is the cause and how can I prevent it?

Answer: This is the most common issue and is almost always caused by the oxidation of the aromatic amino group. The aniline moiety, particularly when activated by both an amino (-NH₂) and a methoxy (-OCH₃) group, is highly susceptible to air oxidation. This process forms highly colored quinone-imine type structures and downstream polymers.

Causality & Prevention:

  • Atmospheric Oxygen: The primary culprit is oxygen. The reaction is often catalyzed by trace metal impurities and light.

    • Solution: Conduct the reaction and workup under an inert atmosphere (Nitrogen or Argon). Before starting, thoroughly degas your solvents by sparging with N₂/Ar for 15-20 minutes.

  • High Temperatures: Excessive heat accelerates the rate of oxidation.

    • Solution: Avoid unnecessarily high temperatures during both the reaction and the final solvent removal step. Use a rotary evaporator with a moderately warm water bath (e.g., 40-50°C) and do not leave the solid on the evaporator after it is dry.[1]

  • Workup Conditions: Prolonged exposure to acidic or basic aqueous conditions during extraction can facilitate oxidation.

    • Solution: Perform aqueous workups swiftly. Ensure that after a basic wash (e.g., with NaHCO₃), the organic layer is promptly separated, dried, and concentrated.

Q2: My reaction yield is significantly lower than expected. What are the common causes?

Answer: Low yield can stem from several factors, primarily incomplete reactions or product loss due to side reactions like hydrolysis.

Causality & Prevention:

  • Incomplete Reaction (Esterification/Reduction):

    • Esterification: Fischer esterification is an equilibrium-driven process. The presence of water, either from reagents or formed during the reaction, can prevent it from reaching completion.

      • Solution: Use anhydrous ethanol and a strong acid catalyst like concentrated sulfuric acid. To drive the equilibrium, you can use a large excess of ethanol or employ a method to remove water as it forms (e.g., a Dean-Stark trap), although the former is more common for this scale.[1][2]

    • Nitro Reduction: In catalytic hydrogenation, an inactive catalyst or insufficient hydrogen pressure will result in an incomplete reaction.[2]

      • Solution: Use fresh, high-quality catalyst (e.g., Pd/C). Ensure the catalyst has not been "poisoned" by sulfur-containing compounds. For reactions using H₂ gas, ensure the system is leak-proof and properly purged.[2]

  • Ester Hydrolysis: The ethyl ester is susceptible to hydrolysis back to the parent carboxylic acid, especially under harsh pH and high-temperature conditions during workup.

    • Solution: Neutralize the reaction mixture carefully. After an acid-catalyzed esterification, use a mild base like saturated sodium bicarbonate solution to quench the acid, but avoid a large excess or strong bases (like NaOH), which can catalyze saponification.[2] Ensure the product is isolated from aqueous layers promptly.

Q3: My TLC/LC-MS analysis shows significant impurities. What are they likely to be and how can I minimize them?

Answer: Besides unreacted starting material, the most common impurities are the hydrolyzed carboxylic acid and various oxidation byproducts.

Causality & Identification:

  • Spot 1 (Higher Polarity): 4-amino-3-methoxybenzoic acid. This is the product of ester hydrolysis. It will have a lower Rf on a normal-phase silica TLC plate. Its presence can be confirmed by LC-MS (different molecular weight).

    • Prevention: Follow the anti-hydrolysis measures described in Q2. Ensure your final product is stored in a dry environment.

  • Spot 2 (Baseline or Streaking): Oxidation Products. These are typically colored, polymeric materials that either streak from the baseline or remain at the origin on a TLC plate.

    • Prevention: Adhere strictly to inert atmosphere techniques as detailed in Q1.

  • Spot 3 (Starting Material): If the reaction is incomplete, you will see the corresponding nitro-compound or the carboxylic acid starting material.

    • Prevention: Monitor the reaction progress by TLC until the starting material spot has disappeared.[3] Extend reaction time or adjust conditions if necessary.[1]

Minimization Strategy: The most effective way to remove these impurities post-synthesis is through careful purification. Recrystallization from an ethanol/water or dichloromethane/hexane solvent system is highly effective at removing both more polar and less polar impurities, yielding a clean, crystalline product.[1][4][5]

Section 2: Key Experimental Protocols

These protocols are designed to be self-validating by emphasizing critical control points.

Protocol 1: Synthesis via Reduction of Ethyl 3-methoxy-4-nitrobenzoate

This method is preferred when the nitro-ester starting material is readily available. It avoids the equilibrium challenges of Fischer esterification.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 3-methoxy-4-nitrobenzoate (1.0 eq) in anhydrous ethanol (or methanol/ethyl acetate).[2]

  • Inerting: Place the flask under an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.

  • Catalyst Addition: Carefully add Palladium on Carbon (10% Pd, 5-10 mol%) to the solution.

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂). For better results, purge the flask headspace with H₂ gas.

  • Reaction: Stir the mixture vigorously at room temperature. Vigorous agitation is critical for ensuring contact between the substrate, catalyst, and hydrogen.[2]

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The product spot will be lower (more polar) than the starting material. The reaction is typically complete in 2-12 hours.[2]

  • Workup: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. Wash the filter cake with additional solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by recrystallization (see Protocol 3).

Protocol 2: Synthesis via Fischer Esterification of 4-amino-3-methoxybenzoic Acid

This is a classic and cost-effective method if the amino acid is your starting material.

  • Setup: Suspend 4-amino-3-methoxybenzoic acid (1.0 eq) in anhydrous ethanol (a significant excess, e.g., 10-20 eq).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise while stirring.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4-24 hours.

  • Monitoring: Monitor the reaction by TLC. The ester product will have a higher Rf value (less polar) than the starting carboxylic acid.

  • Workup: Cool the reaction mixture to room temperature. Slowly pour it into a beaker of ice water.

  • Neutralization: Carefully neutralize the solution by adding a saturated aqueous solution of sodium bicarbonate portion-wise until CO₂ evolution ceases and the pH is ~8. This will precipitate the crude ester.[2]

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water.[2]

  • Purification: Dry the crude product under vacuum. For highest purity, proceed to recrystallization (Protocol 3).

Protocol 3: Purification by Recrystallization
  • Solvent Selection: A common and effective solvent system is ethanol and water.

  • Dissolution: Place the crude, discolored solid in a flask and add a minimal amount of hot ethanol to dissolve it completely.

  • Decolorization (Optional): If the solution is still highly colored, you can add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.

  • Crystallization: While the solution is still hot, add hot water dropwise until the solution just begins to turn cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water mixture, and dry under vacuum. The resulting product should be a white to off-white crystalline solid.[5]

Section 3: Visual Guides & Data

Key Degradation Pathways

The following diagram illustrates the primary degradation routes for Ethyl 4-amino-3-methoxybenzoate. Avoiding these pathways is central to a successful synthesis.

Figure 1: Primary Degradation Pathways Main Ethyl 4-amino-3-methoxybenzoate (Desired Product) Oxidation_Product Colored Quinone-imine Species (Impurity) Main->Oxidation_Product  [O] (Air, Light, Heat) Hydrolysis_Product 4-amino-3-methoxybenzoic Acid (Impurity) Main->Hydrolysis_Product  H₂O (Acid/Base, Heat)

Caption: Key degradation routes for the target compound.

Troubleshooting Workflow

Use this decision tree to diagnose and solve common synthesis problems.

Figure 2: Troubleshooting Decision Tree Start Problem Observed Discoloration Product is Discolored (Yellow/Brown) Start->Discoloration LowYield Low Yield Start->LowYield Impure Impure by TLC/LCMS Start->Impure Cause_Oxidation Cause: Oxidation Discoloration->Cause_Oxidation Cause_Hydrolysis Cause: Hydrolysis LowYield->Cause_Hydrolysis Cause_Incomplete Cause: Incomplete Reaction LowYield->Cause_Incomplete Impure->Cause_Oxidation Impure->Cause_Hydrolysis Impure->Cause_Incomplete Sol_Purify Solution: - Recrystallize Product - Column Chromatography Impure->Sol_Purify Sol_Inert Solution: - Use Inert Atmosphere (N₂/Ar) - Degas Solvents - Avoid Excess Heat/Light Cause_Oxidation->Sol_Inert Sol_Anhydrous Solution: - Use Anhydrous Reagents - Control pH in Workup - Dry Product Thoroughly Cause_Hydrolysis->Sol_Anhydrous Sol_Optimize Solution: - Extend Reaction Time - Increase Catalyst/Reagent - Check Reagent Quality Cause_Incomplete->Sol_Optimize

Caption: A logical guide for troubleshooting synthesis issues.

Comparison of Nitro Reduction Methods

The choice of reduction method can impact purity, yield, and safety.

ParameterCatalytic Hydrogenation (Pd/C)Metal Salt Reduction (SnCl₂)
Reducing Agent H₂ gas or a hydrogen donorStannous chloride dihydrate (SnCl₂·2H₂O)
Typical Solvent Ethanol, Methanol, Ethyl AcetateEthanol, Ethyl Acetate
Temperature Room Temperature to 50°C50-70°C
Typical Yield Often >95%[2]Good to excellent (80-95%)[2]
Workup/Purification Simple filtration of catalyst.[2]Requires quenching, basification, and extraction to remove tin salts, which can be cumbersome.[2]
Advantages Very clean reaction, high yield, atmospheric pressure is often sufficient, easy workup.Tolerant of some functional groups that might poison a Pd catalyst.
Disadvantages Catalyst can be pyrophoric and sensitive to poisons (e.g., sulfur). Requires H₂ source.Generates significant metallic waste, workup is more intensive.

Section 4: Frequently Asked Questions (FAQs)

  • FAQ 1: What are the best practices for storing Ethyl 4-amino-3-methoxybenzoate?

    • Store the solid in a tightly sealed, amber-colored glass vial to protect it from air and light. For long-term storage, flushing the vial with nitrogen or argon before sealing and storing it in a cool, dark place (refrigerator or freezer) is recommended.[6]

  • FAQ 2: Can I use a different reducing agent for the nitro group?

    • Yes. Besides Pd/C and SnCl₂, other systems like iron powder in acidic media (e.g., Fe/HCl or Fe/NH₄Cl) are effective, scalable, and inexpensive.[2] The workup involves filtering off iron salts. The choice depends on the scale, cost considerations, and functional group tolerance of your specific substrate.[2]

  • FAQ 3: What analytical techniques are best for assessing the purity of the final product?

    • A combination of techniques provides the most complete picture. TLC is excellent for rapid, qualitative monitoring of reaction progress. ¹H NMR is essential for confirming the structure and identifying major impurities. LC-MS is highly sensitive for detecting trace impurities and confirming the molecular weight. Finally, a melting point determination can be a fast and reliable indicator of purity; a sharp melting point close to the literature value suggests a high-purity sample.

References

  • Organic Syntheses. (n.d.). Ethyl 4-aminobenzoate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for an article. Retrieved from [Link]

  • Google Patents. (n.d.). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-hydroxy-4-methoxybenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-amino-3-methylbenzoate. Retrieved from [Link]

  • Quora. (2016). How to get ethyl 4-aminobenzoate from 4-amniobenzoic acid. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 4-amino-3-methylbenzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-amino-3-methylbenzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-Amino-4-methylbenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Anaerobic degradation of methoxylated aromatic compounds... | Request PDF. Retrieved from [Link]

  • PubMed. (2006). Metabolism of 4-amino-3-hydroxybenzoic acid by Bordetella sp. strain 10d.... Retrieved from [Link]

Sources

Technical Support Center: Navigating the Synthesis of Ethyl 4-amino-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 4-amino-3-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the scale-up production of this key intermediate. Our focus is on providing practical, experience-driven solutions grounded in chemical principles to ensure the successful and efficient synthesis of your target compound.

Introduction to Synthetic Strategies

The successful synthesis of Ethyl 4-amino-3-methoxybenzoate on a larger scale hinges on the careful selection and optimization of the synthetic route. Two primary pathways are commonly employed, each with its own set of advantages and potential pitfalls. Understanding the underlying chemistry of these routes is the first step in effective troubleshooting.

The two principal synthetic routes are:

  • Route A: Fischer Esterification of 4-amino-3-methoxybenzoic acid.

  • Route B: Reduction of a Nitro Precursor , specifically Ethyl 3-methoxy-4-nitrobenzoate.

This guide will delve into the specific challenges associated with each of these routes and provide actionable solutions.

Visualizing the Synthetic Pathways

To better understand the chemical transformations, let's visualize the two primary synthetic routes.

Synthetic_Pathways cluster_A Route A: Fischer Esterification cluster_B Route B: Reduction of Nitro Precursor A_start 4-Amino-3-methoxybenzoic Acid A_reagents + Ethanol (H+ catalyst) A_start->A_reagents A_product Ethyl 4-amino-3-methoxybenzoate A_reagents->A_product B_start Ethyl 3-methoxy-4-nitrobenzoate B_reagents + Reducing Agent B_start->B_reagents B_product Ethyl 4-amino-3-methoxybenzoate B_reagents->B_product

Caption: Overview of the two primary synthetic routes to Ethyl 4-amino-3-methoxybenzoate.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address potential issues you may encounter.

Route A: Fischer Esterification of 4-amino-3-methoxybenzoic Acid

This classical approach involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. While seemingly straightforward, several factors can impact the yield and purity of the final product.

Q1: My Fischer esterification reaction is showing low conversion to the ethyl ester. What are the likely causes and how can I improve the yield?

A1: Low conversion in Fischer esterification is a common issue and can often be attributed to the equilibrium nature of the reaction. Here's a breakdown of potential causes and solutions:

  • Insufficient Catalyst: The acid catalyst (commonly sulfuric acid or hydrochloric acid) is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic.[1] Ensure you are using a sufficient catalytic amount. For larger scale reactions, you may need to incrementally increase the catalyst loading.

  • Water in the Reaction Mixture: The presence of water, even in small amounts, can shift the equilibrium back towards the starting materials. Ensure you are using anhydrous ethanol and a dry reaction setup.

  • Inefficient Water Removal: To drive the equilibrium towards the product, the water formed during the reaction must be removed. On a lab scale, a Dean-Stark apparatus is effective. For larger scale production, azeotropic distillation with a suitable solvent like toluene can be employed.

  • Suboptimal Reaction Temperature: The reaction typically requires heating to reflux to proceed at a reasonable rate.[2] Ensure your reaction is maintained at the appropriate reflux temperature.

  • Steric Hindrance: While less of an issue with this specific substrate, bulky substituents near the carboxylic acid group can slow down the reaction rate.

Troubleshooting Workflow for Low Conversion:

Esterification_Troubleshooting start Low Conversion in Esterification q1 Is the reaction at equilibrium? start->q1 s1 Increase ethanol excess or remove water (Dean-Stark). q1->s1 Yes q2 Is the catalyst active and sufficient? q1->q2 No s1->q2 s2 Use fresh, anhydrous acid catalyst. Consider increasing loading. q2->s2 No q3 Is the reaction temperature optimal? q2->q3 Yes s2->q3 s3 Ensure consistent reflux temperature. q3->s3 No end Improved Conversion q3->end Yes s3->end

Caption: Decision tree for troubleshooting low conversion in Fischer esterification.

Q2: I am observing significant side product formation during the esterification. What are these impurities and how can I minimize them?

A2: The primary side reaction of concern is the acylation of the amino group, leading to the formation of an amide. This is more likely to occur if the reaction conditions are too harsh.

  • Amide Formation: The amino group can act as a nucleophile and react with the ester product or another molecule of the carboxylic acid. To minimize this, ensure the reaction temperature is not excessively high and the reaction time is not unnecessarily prolonged.

  • Purification Strategy: If amide impurities are formed, they can often be removed by careful pH adjustment during the workup. The desired amino ester is basic and can be extracted into an acidic aqueous solution, leaving the neutral amide impurity in the organic layer.

Q3: The workup and purification of the ethyl ester are proving difficult. What is a reliable procedure?

A3: A robust workup is critical for isolating a pure product. Here is a recommended procedure:

  • Neutralization: After the reaction is complete, cool the mixture and carefully neutralize the acid catalyst with a base such as sodium bicarbonate solution until the effervescence ceases.[3]

  • Extraction: Extract the product into a suitable organic solvent like ethyl acetate. The choice of solvent is important for efficient extraction.

  • Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield the pure Ethyl 4-amino-3-methoxybenzoate.[4]

Route B: Reduction of Ethyl 3-methoxy-4-nitrobenzoate

This route involves the initial synthesis of the nitro-substituted ester, followed by the reduction of the nitro group to an amine. The success of this route heavily depends on the efficiency and selectivity of the reduction step.

Q1: My reduction of the nitro group is incomplete, leading to a mixture of products. How can I drive the reaction to completion?

A1: Incomplete reduction is a frequent challenge and can result in the presence of nitroso and hydroxylamine intermediates.[3] Several factors can contribute to this:

  • Catalyst Deactivation (for Catalytic Hydrogenation): If using a catalyst like Palladium on carbon (Pd/C), it can become deactivated or "poisoned" by impurities in the starting material or solvent. Ensure high-purity starting materials and solvents. If deactivation is suspected, using a fresh batch of catalyst is recommended.

  • Insufficient Reducing Agent: For metal/acid reductions (e.g., Fe/HCl, SnCl2), ensure you are using a sufficient stoichiometric excess of the reducing agent.[3]

  • Poor Mass Transfer (for Heterogeneous Reactions): In reactions involving a solid catalyst (like Pd/C) or a metal powder, vigorous stirring is essential to ensure good contact between the reactants.[3]

  • Suboptimal Reaction Conditions: The temperature and pressure (for catalytic hydrogenation) play a crucial role. A moderate increase in temperature or hydrogen pressure can often improve the reaction rate and drive it to completion.[3]

Comparison of Common Reduction Methods:

Reducing AgentCatalyst/Reagent LoadingTypical SolventTemperatureTypical Reaction TimeReported Yield
H₂ gas (1-50 psi)5-10 mol% Pd/CMethanol, EthanolRoom Temp - 50°C1-12 hours>95%[3]
Iron powder3-5 equivalentsEthanol/Water, Acetic Acid50°C to Reflux2-6 hours80-95%[3]
Stannous chloride3-4 equivalentsEthanol, Ethyl Acetate50-70°C1-3 hours80-95%[3]

Q2: I am concerned about the chemoselectivity of the reduction. Could the ester group be reduced as well?

A2: This is a valid concern. While the nitro group is generally more readily reduced than an ester, aggressive reducing agents or harsh conditions can lead to the reduction of the ester to an alcohol.

  • Choice of Reducing Agent: Catalytic hydrogenation with Pd/C is generally highly chemoselective for the reduction of nitro groups in the presence of esters.[4] Metal/acid combinations like Fe/HCl are also typically selective. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would not be suitable as they would readily reduce both functional groups.

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid over-reduction.

Q3: The workup after a metal/acid reduction is messy due to the formation of metal salts. What is the best way to handle this?

A3: The workup of metal/acid reductions can indeed be challenging. Here's a suggested protocol:

  • Filtration: After the reaction is complete, filter the hot reaction mixture through a pad of celite to remove the insoluble metal salts.

  • Basification and Extraction: Carefully basify the filtrate to a pH > 8 with a suitable base (e.g., sodium carbonate or ammonium hydroxide). This will precipitate any remaining metal hydroxides and deprotonate the anilinium salt. Extract the product into an organic solvent.

  • Washing and Drying: Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

  • Purification: The crude product can then be purified by recrystallization or column chromatography.

Final Product Characterization

Regardless of the synthetic route chosen, it is imperative to thoroughly characterize the final product to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.[5]

  • Infrared (IR) Spectroscopy: To identify the key functional groups (amine, ester, aromatic ring).

  • Melting Point Analysis: To assess the purity of the crystalline solid.

By understanding the nuances of each synthetic route and anticipating potential challenges, you can effectively troubleshoot and optimize the production of Ethyl 4-amino-3-methoxybenzoate, ensuring a high-quality product for your research and development needs.

References

  • PrepChem. (n.d.). Synthesis of ethyl 4-nitrobenzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved from [Link]

  • Bond University Research Portal. (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-amino-3-methylbenzoate. Retrieved from [Link]

  • ResearchGate. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification | Request PDF. Retrieved from [Link]

  • Truman ChemLab. (2017). Fischer Esterification of 3-ntrobenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • Google Patents. (n.d.). CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate.
  • National Center for Biotechnology Information. (n.d.). Methyl 4-amino-3-methoxybenzoate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for -. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-amino-3-methylbenzoate. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 4-amino-3-methylbenzoate. Retrieved from [Link]

Sources

Technical Support Center: Esterification of 4-Amino-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the esterification of 4-amino-3-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this important synthetic transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the esterification of 4-amino-3-methoxybenzoic acid, providing explanations for the underlying causes and actionable solutions.

Question 1: My reaction is sluggish, and I'm observing low conversion to the desired ester. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in the Fischer esterification of 4-amino-3-methoxybenzoic acid is a common issue that can often be traced back to the reversible nature of the reaction. To drive the equilibrium towards the product, several factors must be optimized:

  • Water Removal: The primary byproduct of esterification is water. Its presence can shift the equilibrium back to the starting materials, hydrolyzing the newly formed ester.

    • Solution:

      • Use a Dean-Stark apparatus to azeotropically remove water as it is formed, especially when using solvents like toluene.

      • Employ an excess of the alcohol reactant (e.g., methanol or ethanol) to serve as both a reactant and a solvent, effectively pushing the equilibrium forward.

      • Ensure all glassware and reagents are thoroughly dried before use.

  • Insufficient Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol.

    • Solution:

      • Ensure the use of a catalytic amount of a strong acid. For aminobenzoic acids, a slightly higher catalyst loading might be necessary due to the basicity of the amino group, which can neutralize some of the acid.

      • Consider using a milder Lewis acid catalyst if substrate degradation is a concern.

  • Reaction Temperature: The reaction rate is temperature-dependent.

    • Solution: Ensure the reaction is heated to a sufficient temperature to achieve a reasonable rate, typically at the reflux temperature of the alcohol being used.

Question 2: I'm observing the formation of a significant amount of a dark, insoluble material in my reaction flask. What is this byproduct and how can I prevent its formation?

Answer:

The formation of a dark, often polymeric, insoluble material is a known side reaction when heating aminobenzoic acids in the presence of strong acids.

  • Causality: The amino group of one molecule can act as a nucleophile and attack the activated carboxyl group of another molecule, leading to the formation of polyamide chains. This process is exacerbated by high temperatures and prolonged reaction times.

  • Prevention Strategies:

    • Control Reaction Temperature: Avoid excessive heating. Maintain a gentle reflux and monitor the reaction progress closely to avoid unnecessarily long reaction times.

    • Catalyst Choice: While strong protic acids are effective for esterification, they can also promote polymerization. In some cases, using a solid acid catalyst or a Lewis acid might offer a milder alternative.

    • Order of Addition: Adding the strong acid catalyst to the solution of the amino acid in the alcohol at a lower temperature before initiating heating can sometimes mitigate immediate polymerization upon heating.

Question 3: My final product is difficult to purify, and I suspect the presence of several byproducts. What are the common side products I should be aware of?

Answer:

Besides polymerization, other side reactions can lead to a complex product mixture. The potential byproducts are influenced by the reaction conditions.

  • N-Acylation: While less common in Fischer esterification, under certain conditions, the amino group could potentially be acylated by another molecule of the carboxylic acid, leading to dimer formation.

  • Sulfonation: If using sulfuric acid as a catalyst at elevated temperatures, there is a possibility of aromatic sulfonation, where a sulfonic acid group (–SO₃H) is introduced onto the benzene ring. This is more likely with concentrated sulfuric acid and higher temperatures.

  • Decarboxylation: Although 4-aminobenzoic acid is relatively stable to decarboxylation under typical esterification conditions, prolonged heating in a strong acidic medium could potentially lead to the loss of CO₂ to form 2-methoxyaniline.

  • Ether Cleavage: The methoxy group (–OCH₃) is generally stable, but very harsh acidic conditions (e.g., using HBr or HI, which are not typical for esterification) and high temperatures could lead to ether cleavage, resulting in a phenolic byproduct.

Troubleshooting Summary Table:

IssuePotential CauseRecommended Solution
Low Conversion/YieldPresence of water (equilibrium)Use excess alcohol, remove water azeotropically, ensure dry conditions.
Insufficient catalystEnsure adequate amount of strong acid catalyst.
Formation of Dark Insoluble SolidPolymerization of the amino acidControl reaction temperature, minimize reaction time, consider milder catalysts.
Difficult PurificationMultiple byproductsOptimize reaction conditions to minimize side reactions (see above).
Employ appropriate purification techniques (e.g., column chromatography).

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the role of the strong acid in the Fischer esterification of 4-amino-3-methoxybenzoic acid?

A1: The strong acid acts as a catalyst. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. This initial protonation is a key step in lowering the activation energy of the reaction.

Q2: Why is an excess of alcohol typically used in this reaction?

A2: Fischer esterification is an equilibrium process. According to Le Châtelier's principle, increasing the concentration of one of the reactants (the alcohol) will shift the equilibrium position to the right, favoring the formation of the ester product and increasing the overall yield.

Q3: How should I properly work up the reaction to isolate my ester product?

A3: A typical workup involves cooling the reaction mixture, neutralizing the excess acid, and then extracting the ester.

  • Cool the reaction mixture to room temperature.

  • Slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to neutralize the strong acid catalyst. Be cautious as this will produce CO₂ gas.

  • The ester product, being less polar than the starting carboxylic acid salt, can then be extracted into an organic solvent like ethyl acetate.

  • The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude ester.

Q4: Can I use other methods for the esterification of 4-amino-3-methoxybenzoic acid?

A4: Yes, while Fischer esterification is common, other methods can be employed, particularly if the substrate is sensitive to strong acids and high temperatures. These include:

  • Reaction with Alkyl Halides: The carboxylate salt of the acid can be reacted with an alkyl halide (e.g., methyl iodide) in a Williamson ether synthesis-like reaction.

  • Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the esterification at room temperature, avoiding harsh acidic conditions.

Section 3: Experimental Protocol & Visualization

Detailed Protocol: Fischer Esterification of 4-Amino-3-methoxybenzoic Acid with Methanol

This protocol outlines a standard procedure for the synthesis of methyl 4-amino-3-methoxybenzoate.

Materials:

  • 4-Amino-3-methoxybenzoic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 4-amino-3-methoxybenzoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).

  • Catalyst Addition: While stirring the solution at room temperature, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise. An exothermic reaction and the formation of a precipitate (the ammonium salt) may be observed.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: a. Allow the reaction mixture to cool to room temperature. b. Slowly and carefully add saturated sodium bicarbonate solution to the stirred mixture until the effervescence ceases and the pH is neutral or slightly basic (pH 7-8). c. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the initial reaction mixture). d. Combine the organic extracts and wash with brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-amino-3-methoxybenzoate.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Reaction Mechanism and Troubleshooting Workflow

The following diagrams illustrate the Fischer esterification mechanism and a logical workflow for troubleshooting common issues.

Fischer_Esterification_Mechanism Fischer Esterification Mechanism A Carboxylic Acid B Protonation of Carbonyl A->B + H+ C Activated Carbonyl B->C D Nucleophilic Attack by Alcohol C->D + R'OH E Tetrahedral Intermediate D->E F Proton Transfer E->F G Protonated Intermediate F->G H Elimination of Water G->H - H2O I Protonated Ester H->I J Deprotonation I->J - H+ K Ester Product J->K

Caption: The catalytic cycle of Fischer esterification.

Troubleshooting_Workflow Troubleshooting Workflow start Low Yield or Incomplete Reaction check_water Is water being effectively removed? start->check_water add_desiccant Use Dean-Stark or excess alcohol check_water->add_desiccant No check_catalyst Is the acid catalyst concentration sufficient? check_water->check_catalyst Yes add_desiccant->check_catalyst increase_catalyst Increase catalyst loading check_catalyst->increase_catalyst No check_temp Is the reaction temperature adequate? check_catalyst->check_temp Yes increase_catalyst->check_temp increase_temp Increase to reflux temperature check_temp->increase_temp No side_products Dark precipitate or complex mixture? check_temp->side_products Yes increase_temp->side_products reduce_temp Lower reaction temperature side_products->reduce_temp Yes end Improved Yield side_products->end No optimize_time Optimize reaction time reduce_temp->optimize_time optimize_time->end

Removing colored impurities from Ethyl 4-amino-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 4-amino-3-methoxybenzoate

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering colored impurities during the synthesis and purification of Ethyl 4-amino-3-methoxybenzoate. The content is structured to provide both immediate troubleshooting solutions and a deeper understanding of the underlying chemical principles.

Troubleshooting Guide

This section addresses specific, common issues in a direct question-and-answer format.

Q1: My final product of Ethyl 4-amino-3-methoxybenzoate has a distinct yellow or brown color. What is the primary cause?

A1: The discoloration is almost certainly due to the oxidation of the aromatic amine group (-NH₂) on the molecule. Aromatic amines are highly susceptible to air oxidation, a process that is often accelerated by exposure to light, heat, or trace metal impurities. The initial oxidation products can further react or polymerize to form a complex mixture of highly conjugated, intensely colored impurities, such as azo and azoxy compounds.[1][2] The electron-donating nature of both the amino and methoxy groups on the benzene ring makes the system particularly prone to oxidation.

Mechanism of Color Formation

The primary mechanism involves the oxidation of the aniline-type structure to form radical intermediates, which can then dimerize or react further. This leads to the formation of extended π-conjugated systems that absorb light in the visible spectrum, appearing colored to the human eye.

Sources

Technical Support Center: Chromatography of Ethyl 4-amino-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Tailing Issues & Peak Asymmetry

Document ID: TS-EAMB-001 | Status: Active | Level: Advanced[1]

Diagnostic Overview

Ethyl 4-amino-3-methoxybenzoate (CAS: 73368-41-9) is a weak base belonging to the aniline class.[1] Its structure features an amino group (–NH₂) capable of protonation and an ester group susceptible to hydrolysis.[1]

In HPLC, "tailing" (Symmetry Factor


 or USP Tailing Factor 

) is the most common complaint with this molecule. This guide addresses the root causes—primarily silanol interactions and sub-optimal pH selection —and provides validated protocols for resolution.
Quick Symptom Checker
SymptomProbable CauseImmediate Action
Tailing (

)
Secondary Silanol InteractionLower pH to < 2.5 or add TEA/modifier.[1]
Split Peak / Shoulder pH near pKa (~3.0–3.[1]5)Shift mobile phase pH by ±1.0 unit.
Broadening (Gaussian) Column OverloadDilute sample 1:10 and re-inject.[1]
Fronting (

)
Solvent MismatchEnsure sample diluent matches initial mobile phase.

The Mechanism: Why is Tailing Occurring?

To solve the problem, you must understand the molecular interaction. Ethyl 4-amino-3-methoxybenzoate acts as a weak base.[1]

  • The pKa Trap: The amino group (ortho to the methoxy) likely has a pKa in the range of 3.0 – 4.0 .

  • The Interaction: At neutral pH, residual silanols (Si-OH) on the silica surface ionize to Si-O⁻.[1] The protonated amine of your analyte (R-NH₃⁺) binds to these negative sites via ion-exchange mechanisms.[1]

  • The Result: This secondary interaction is kinetically slower than the primary hydrophobic partition, causing the "tail" of the peak to drag.

Visualizing the Problem (Interactive Workflow)

TailingMechanism Start Symptom: Peak Tailing CheckPH Check Mobile Phase pH Start->CheckPH Decision1 Is pH near pKa (3.0-4.0)? CheckPH->Decision1 Cause1 Kinetic Tailing (Mixed Protonation States) Decision1->Cause1 Yes Decision2 Is pH > 4.0 (Neutral)? Decision1->Decision2 No Action1 Fix: Move pH away from pKa (Target pH 2.0 or pH 7.0) Cause1->Action1 Cause2 Silanol Ionization (Si-O-) Strong Ion Exchange Decision2->Cause2 Yes Cause3 Silanol Interaction (Even at low pH) Decision2->Cause3 No (Low pH) Action2 Fix: Use End-capped Column or High pH Stable Phase Cause2->Action2 Action3 Fix: Add Ion-Pair Reagent (TEA or Hexylamine) Cause3->Action3

Figure 1: Troubleshooting logic flow for diagnosing tailing based on pH and molecular state.

Protocol Module: Mobile Phase Optimization

The most effective fix is chemical suppression of the secondary interactions.

Strategy A: Low pH Suppression (Recommended)

Operating at pH ~2.5 protonates the silanols (Si-OH), rendering them neutral and preventing them from binding to the positively charged analyte.[2]

Protocol:

  • Buffer: 20 mM Potassium Phosphate or Ammonium Formate.[1]

  • pH Adjustment: Adjust aqueous buffer to pH 2.3 – 2.5 using Phosphoric Acid (H₃PO₄) or Formic Acid before mixing with organic solvent.[1]

  • Warning: Do not use pH 3.0. This is likely close to the analyte's pKa, causing split peaks.[1]

Strategy B: The "Sacrificial Base" (If Tailing Persists)

If using an older column (Type A Silica) or if tailing persists at low pH, add a competitive amine.[1][2]

Protocol:

  • Additive: Triethylamine (TEA).[1][2]

  • Concentration: Add 5–10 mM TEA to the aqueous mobile phase.

  • Mechanism: TEA is a small, highly mobile base that saturates the active silanol sites, "shielding" them from your bulky benzoate analyte.[1]

  • Citation: This method is a standard remediation for basic drugs on silica columns [1].[1]

Protocol Module: Stationary Phase Selection

Not all C18 columns are equal.[1] For Ethyl 4-amino-3-methoxybenzoate, the physical properties of the silica support are critical.

Column TypeSuitabilityWhy?
Type A Silica (Traditional) ❌ AvoidHigh metal content and acidic silanols cause severe tailing.[1]
Base-Deactivated (BDS) ✅ Good"End-capping" reduces accessible silanols.[1]
Hybrid (e.g., ethylene-bridged) 🌟 Best Structurally resistant to high pH; surface is chemically inert to bases.[1]
Phenyl-Hexyl ✅ ExcellentProvides alternative

selectivity for the aromatic ring, often separating impurities better than C18.[1]

Recommendation: Switch to a high-purity, fully end-capped C18 or a Hybrid particle column if currently using a standard silica column.[1]

Frequently Asked Questions (FAQ)

Q1: I am seeing a "shoulder" on the main peak. Is this an impurity?

A: Not necessarily. If your mobile phase pH is near the pKa of the amino group (approx pH 3.0–3.5), the molecule exists in equilibrium between its protonated and neutral forms. These two forms interact differently with the stationary phase, causing the peak to split or shoulder.

  • Validation: Inject the sample at pH 2.0 and pH 7.0. If the shoulder disappears, it was a pH artifact, not an impurity.[1]

Q2: Can I use high pH (pH > 8) to suppress ionization?

A: Theoretically, yes.[1] At pH > 6, the aniline group is neutral (R-NH₂), eliminating ion-exchange with silanols.[1]

  • Risk: Standard silica dissolves at pH > 7.5.[1]

  • Requirement: You must use a Hybrid (HILIC or Hybrid-C18) or Polymer-based column rated for pH 10+.[1] If your column is compatible, running at pH 9.0 (Ammonium Bicarbonate buffer) often yields sharp, symmetrical peaks for this compound [2].[1]

Q3: My tailing factor is 1.8. Is this acceptable?

A: According to USP <621>, a tailing factor (


) of up to 2.0 is technically permissible for some assays, but 

is the standard target for high-quality quantitative methods [3]. Tailing > 1.5 compromises the integration accuracy of small impurity peaks riding on the tail of the main peak.

References

  • McCalley, D. V. (2019).[1] Tailing Peaks for Basic Compounds in HPLC: Causes and Solutions. LCGC North America.[1] Link

  • Agilent Technologies. (2020).[1] Tips and Tricks of HPLC System Troubleshooting: Basic Compounds. Link

  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. Link

  • Restek Corporation. LC Troubleshooting: All of My Peaks Are Tailing!. Link

Sources

Technical Support Center: Synthesis of Ethyl 4-amino-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 4-amino-3-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the synthesis of this key intermediate. Our goal is to provide you with the expertise and practical insights needed to ensure the success of your experiments.

Introduction: The Synthetic Pathway

The most prevalent and industrially scalable method for synthesizing Ethyl 4-amino-3-methoxybenzoate is through the reduction of its nitro precursor, Ethyl 4-nitro-3-methoxybenzoate. This transformation is critical and often fraught with challenges, with incomplete reaction being a primary concern. This guide will focus on diagnosing and resolving issues related to this reduction step.

The reduction of an aromatic nitro group is a multi-step process that proceeds through several intermediates.[1] A complete reaction is necessary to avoid a complex mixture of products that can complicate purification and reduce the final yield.

Reaction_Pathway Start Ethyl 4-nitro-3-methoxybenzoate Nitroso Nitroso Intermediate Start->Nitroso Reduction Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine Reduction Product Ethyl 4-amino-3-methoxybenzoate Hydroxylamine->Product Reduction

Caption: Stepwise reduction of the nitro group.

Troubleshooting Guide: Incomplete Reactions

An incomplete reaction is the most common issue, often identified by Thin-Layer Chromatography (TLC) showing a persistent spot corresponding to the starting material or intermediates.

Question: My TLC plate shows a significant amount of starting material remaining after the recommended reaction time. What are the potential causes and how can I resolve this?

Answer:

This is a classic symptom of a stalled or inefficient reaction. The root cause can typically be traced to one of three areas: the catalyst/reagent, the reaction conditions, or the setup itself.

The activity of your reducing system is paramount. Whether you are using catalytic hydrogenation or a metal/acid combination, the quality and quantity of your reagents are critical.

  • Catalytic Hydrogenation (e.g., Pd/C, PtO₂):

    • Catalyst Deactivation: Palladium on carbon (Pd/C) is a common catalyst for this transformation.[1] However, it can be poisoned by impurities such as sulfur or halides. Ensure your starting material and solvent are of high purity. If you suspect catalyst poisoning, using a fresh batch of catalyst is the best course of action.

    • Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of your reaction. A typical loading for Pd/C is 5-10 mol%. If the reaction is sluggish, a modest increase in the catalyst amount can be beneficial.[2]

    • Hydrogen Source Depletion: If using H₂ gas, ensure there are no leaks in your system and that the pressure is maintained. For transfer hydrogenation with reagents like ammonium formate or hydrazine, ensure they are fresh and used in sufficient stoichiometric excess.[3]

  • Metal/Acid Reduction (e.g., SnCl₂/HCl, Fe/AcOH):

    • Reagent Stoichiometry: Ensure you are using the correct molar equivalents of the metal and acid. For instance, the reduction with tin(II) chloride typically requires 3-4 equivalents.[2]

    • Metal Quality: The surface of metal reagents like tin or iron can oxidize over time, reducing their reactivity. Using fresh, finely divided metal powders can significantly improve reaction rates.[4]

The physical parameters of your reaction have a direct impact on its kinetics.

  • Temperature: Many reduction reactions require heating to overcome the activation energy.[2] If you are running the reaction at room temperature and it is proceeding slowly, a moderate increase in temperature (e.g., to 40-60 °C) can be effective. Conversely, excessively high temperatures can promote side reactions.[5]

  • Agitation: In heterogeneous reactions, such as with Pd/C or metal powders, vigorous stirring is essential to ensure proper mixing and contact between the reactants.[2] If you are using a magnetic stirrer, ensure the stir bar is of adequate size and the stirring speed is sufficient to create a vortex.

  • Solvent: The choice of solvent can influence the reaction. Protic solvents like ethanol or methanol are often effective for catalytic hydrogenation as they can help to solubilize the hydrogen source and the substrate.[2] Ensure your starting material is fully dissolved in the chosen solvent.

A systematic approach to your experimental setup and how you monitor it can prevent many issues.

  • Inert Atmosphere: For catalytic hydrogenations, it is crucial to purge the reaction vessel with an inert gas (like nitrogen or argon) before introducing hydrogen to prevent the formation of explosive mixtures.

  • Reaction Time: If TLC indicates the reaction is proceeding but is not yet complete, extending the reaction time is a simple and effective solution.[5]

Troubleshooting Workflow

Here is a logical workflow to diagnose and address an incomplete reaction:

Caption: A systematic approach to troubleshooting.

Frequently Asked Questions (FAQs)

Q1: I see multiple spots on my TLC plate besides the starting material and product. What could these be?

A1: The presence of multiple spots often indicates the formation of intermediates or side products. The reduction of a nitro group is a stepwise process, and incomplete reactions can result in the accumulation of nitroso and hydroxylamine intermediates.[2] These are typically more polar than the starting material but less polar than the final amine product.

Additionally, under certain conditions, condensation reactions can occur between these intermediates and the final product, leading to the formation of azo or azoxy compounds.[6] To minimize these, ensure sufficient reducing agent and adequate reaction time to drive the reaction to completion.

Q2: My reaction seems to have worked, but I am having trouble with the workup, especially with SnCl₂. What are the best practices?

A2: The workup for SnCl₂ reductions can be challenging due to the formation of tin salts. When you basify the reaction mixture (e.g., with NaOH or NaHCO₃) to neutralize the acid and free the amine, tin hydroxides precipitate.[7] These can form intractable emulsions, making extraction difficult. Here are some tips:

  • pH control: Be cautious with the amount of base. Sn(II) and Sn(IV) hydroxides are amphoteric and will redissolve at a very high pH (typically >12), but this requires a large amount of base.[7]

  • Filtration Aid: A common and effective technique is to filter the neutralized mixture through a pad of Celite® before extraction. This will remove the bulk of the tin salts.[7]

  • Solvent Choice: Performing the reaction in ethanol and then pouring it into a large volume of ice water before neutralization can sometimes lead to more manageable precipitates.[7]

Q3: What is a reliable TLC system for monitoring this reaction?

A3: A standard and effective TLC system for this reaction uses silica gel plates (e.g., Silica Gel 60 F₂₅₄). A good mobile phase is a mixture of a non-polar and a polar solvent. A common starting point is a 30:70 to 50:50 mixture of ethyl acetate and hexane.[8]

  • Starting Material (Ethyl 4-nitro-3-methoxybenzoate): This will be the least polar spot with the highest Rf value.

  • Product (Ethyl 4-amino-3-methoxybenzoate): The amine is significantly more polar and will have a much lower Rf value.

  • Intermediates: Any intermediates will typically have Rf values between the starting material and the product.

It is always good practice to spot the starting material as a reference on the same plate as your reaction mixture.[8]

Q4: Can I use a different reduction method if catalytic hydrogenation is not working?

A4: Absolutely. If you are facing persistent issues with catalytic hydrogenation, switching to a metal/acid system is a viable alternative. Reduction with tin(II) chloride dihydrate in ethanol is a robust method.[9] Another classic method is the Bechamp reduction, which uses iron powder in acetic or hydrochloric acid.[4] Each method has its own set of advantages and challenges, particularly concerning the workup.

Data and Protocols

Table 1: Comparison of Common Reduction Methods
ParameterCatalytic Hydrogenation (Pd/C)Stannous Chloride (SnCl₂) Reduction
Primary Reagents H₂ gas or transfer agent, Pd/CSnCl₂·2H₂O, HCl or Ethanol
Typical Solvent Ethanol, Methanol, Ethyl AcetateEthanol, Ethyl Acetate
Temperature Room Temperature to 50°C30°C to Reflux
Typical Reaction Time 2-12 hours2-4 hours
Reported Yield >90%70-85%
Workup Complexity Low (filtration of catalyst)Moderate (basification, extraction of tin salts)
Safety Handling of H₂ gas and pyrophoric catalystHandling of corrosive acid

Data compiled from multiple sources.[2][9]

Experimental Protocol: TLC Monitoring of the Reaction
  • Plate Preparation: Use a silica gel 60 F₂₅₄ TLC plate. Draw a light pencil line about 1 cm from the bottom to serve as the origin.

  • Sample Preparation: At timed intervals (e.g., 0, 30, 60, 120 minutes), carefully withdraw a small aliquot (~5-10 µL) from the reaction mixture using a capillary tube. Quench the aliquot in a vial containing ~1 mL of ethyl acetate.

  • Spotting: On the origin line, spot the starting material as a reference. Next to it, spot the quenched aliquot from your reaction mixture.

  • Development: Place the TLC plate in a developing chamber containing a pre-saturated atmosphere of your chosen mobile phase (e.g., 30:70 ethyl acetate/hexane). Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). The reaction is complete when the spot corresponding to the starting material is no longer visible in the lane of the reaction mixture.

References

  • BenchChem. (2025). Common side products in the reduction of 3'-nitroacetophenone. BenchChem Technical Support.
  • BenchChem. (2025).
  • Tahir, M. N., et al. (2012). Crystal structure of ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2959. [Link]

  • Wang, C., et al. (2018). Modulating the catalytic behavior of non-noble metal nanoparticles by inter-particle interaction for chemoselective hydrogenation of nitroarenes into corresponding azoxy or azo compounds. Catalysis Science & Technology, 8(23), 6143-6151.
  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Stell, T. D., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3439–3452. [Link]

  • Gassman, P. G., & Drewes, H. R. (1978). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses, 58, 18.
  • Li, Y., et al. (2023). Mechanistic Insights into Nitroarene Hydrogenation Dynamics on Pt(111) via In Situ Tip-Enhanced Raman Spectroscopy. Journal of the American Chemical Society, 145(4), 2268–2276. [Link]

  • Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. r/chemhelp. [Link]

  • Wheeler Scientific. (2024, May 30). Aniline Synthesis via Tin Reduction (Science Explained). YouTube. [Link]

  • Sciencemadness Discussion Board. (2018). Reduction of 4-nitrobenzoic acid. [Link]

  • Bähn, S., et al. (2011). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 13(8), 1956–1959. [Link]

  • Semproni, M. J., et al. (2021). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society, 143(30), 11565–11578. [Link]

  • Li, W., et al. (2017). Study on the syhthesis process of tetracaine hydrochloride. IOP Conference Series: Earth and Environmental Science, 69, 012147.
  • ResearchGate. (2014). Can anyone offer advice regarding reduction of nitrobenzene to aniline?[Link]

  • ResearchGate. (2012). What are the best reagents to reduce aromatic nitro to amine?[Link]

  • Wang, Y., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Sustainable Energy & Fuels, 8(1), 21-39.
  • University of Michigan. (n.d.).
  • Lejarazo Gómez, E. F., et al. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Journal of Chemistry and Chemical Engineering, 7, 495-500.
  • Chemistry LibreTexts. (2023).
  • BenchChem. (2025). Application Note: Analytical Strategies for Monitoring the Synthesis of 4-Ethoxycarbonyl-4'-nitrobenzophenone.
  • Zhang, X., et al. (2021). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. Catalysis Science & Technology, 11(1), 229-237.
  • Semproni, M. J., et al. (2021). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. ORCA - Cardiff University.
  • ChemicalBook. (n.d.). 4-Amino-3-methoxybenzoic acid synthesis.
  • Scribd. (2025). 3-Synthesis of Aniline by Reduction of Nitrobenzene.
  • BenchChem. (2025). Application Notes and Protocols for the Reduction of 4-Nitrobenzaldehyde to 4-Aminobenzaldehyde.
  • Chad's Prep. (2018, September 13). 8.
  • University of Wisconsin-Madison Chemistry. (n.d.). Experiment 3: Separation of a Mixture by Acid-Base Extraction.
  • Semproni, M. J., et al. (2021). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society, 143(30), 11565–11578.
  • ResearchGate. (2025). A Convenient Preparation of Methyl 4-(2-Aminoethyl)
  • AZoM. (2014). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence.
  • Akkurt, M., et al. (2008). Ethyl 4-anilino-3-nitro-benzoate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2408.

Sources

Technical Support Center: Resolution of Co-eluting Impurities in Ethyl 4-amino-3-methoxybenzoate Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-EAMB-001 Subject: Advanced Separation Strategies for Ethyl 4-amino-3-methoxybenzoate (E-AMB) and Related Impurities Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1]

Executive Summary

Ethyl 4-amino-3-methoxybenzoate (E-AMB) is a critical intermediate, particularly in the synthesis of tyrosine kinase inhibitors like Gefitinib.[1] High-purity isolation is challenging due to the structural similarity of its precursors and degradation products.

This guide addresses the three most common "ghost peaks" and co-eluting impurities reported by researchers:

  • The Hydrolysis Product: 4-amino-3-methoxybenzoic acid.[1]

  • The Precursor: Ethyl 4-nitro-3-methoxybenzoate.[1]

  • The Regioisomer: Ethyl 3-amino-4-methoxybenzoate.[1][2]

Module 1: The "Ghost" Peak (Hydrolysis Control)

The Issue

Users often report a fronting shoulder or a split peak for the main analyte. This is frequently 4-amino-3-methoxybenzoic acid , formed via hydrolysis of the ethyl ester.[1]

The Mechanism

E-AMB contains an ester linkage susceptible to hydrolysis, especially in unbuffered aqueous solutions or extreme pH.

  • Low pH (HPLC conditions): Both the target amine (pKa ~4.[1]8) and the impurity acid (pKa ~4.[1]5) are protonated. The acid exists as a neutral carboxylic acid (

    
    ), and the target as a cationic amine (
    
    
    
    ).[1] Their hydrophobicities become deceptively similar on C18 columns.
Troubleshooting Protocol: pH Switching

To separate the acid impurity from the ester target, you must exploit their ionization states.

Step-by-Step Resolution:

  • Switch to Neutral pH: Change your buffer to 10mM Ammonium Acetate (pH 6.8 - 7.0).

  • The Shift:

    • Impurity (Acid): Deprotonates to

      
      .[1] It becomes highly polar and elutes near the void volume (
      
      
      
      ).[1]
    • Target (Ester): Deprotonates to the neutral free base. Retention increases significantly due to higher hydrophobicity.

  • Result: The co-eluting pair is pulled apart; the impurity moves left (earlier), and the target moves right (later).

Visualization: pH Decision Logic

pH_Strategy Start Co-elution Detected CheckpH Current Mobile Phase pH? Start->CheckpH LowpH Acidic (pH 2-3) CheckpH->LowpH Common Default HighpH Neutral (pH 6-7) CheckpH->HighpH Rare Action1 Impurity is Neutral (COOH) Target is Cationic (NH3+) Hydrophobicities Overlap LowpH->Action1 Action2 Impurity is Anionic (COO-) Target is Neutral (NH2) Massive Selectivity Shift HighpH->Action2 Solution PROTOCOL: Switch to 10mM NH4OAc (pH 6.8) Action1->Solution Action2->Solution Verify

Figure 1: Decision matrix for resolving Acid/Ester co-elution using pH manipulation.

Module 2: Precursor Separation (The Nitro/Amino Split)[1]

The Issue

In the synthesis of E-AMB, the final step is typically the reduction of Ethyl 4-nitro-3-methoxybenzoate .[1] Incomplete hydrogenation results in a nitro-impurity that can co-elute on standard C18 columns if the gradient slope is too steep.[1]

The Science

The nitro group (


) is strongly electron-withdrawing, creating a pi-electron deficient ring.[1] The amino group (

) is electron-donating.[1]
  • Standard C18: Separates based on hydrophobicity. The difference is sometimes insufficient for baseline resolution.

  • Phenyl-Hexyl Columns: These stationary phases utilize

    
     interactions.[1] The electron-deficient nitro-ring interacts differently with the phenyl phase than the electron-rich amino-ring, enhancing selectivity.[1]
    
Experimental Comparison
ParameterStandard Condition (Risk of Co-elution)Optimized Condition (Resolved)
Column C18 (ODS) 5µmPhenyl-Hexyl 3µm
Mobile Phase B AcetonitrileMethanol (Promotes

interactions)
Selectivity (

)
~1.05> 1.20

Module 3: Regioisomers (Critical Pairs)

The Issue

Ethyl 3-amino-4-methoxybenzoate is a regioisomer that can form if the starting material (Vanillic acid vs. Isovanillic acid) was impure or if nitration lacked regioselectivity.[1]

Resolution Strategy

These isomers have identical mass (MW 195.22) and pKa values. Separation requires high efficiency, not just selectivity.

  • Column: Upgrade to Sub-2 micron (1.7µm or 1.9µm) particles (UHPLC).

  • Temperature: Lower the column temperature to 25°C . Higher temperatures increase mass transfer but reduce the enthalpic contribution to separation, often merging isomer peaks.

Standardized Analytical Method (SOP)

Method ID: AM-EAMB-005 Scope: Release testing and impurity profiling of Ethyl 4-amino-3-methoxybenzoate.[1]

Chromatographic Conditions
  • Instrument: HPLC or UHPLC with PDA detector.

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 6.8.

  • Mobile Phase B: Methanol (LC-MS Grade).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (General) and 305 nm (Specific for amino-benzoates [1]).[1]

  • Temperature: 30°C.

Gradient Program
Time (min)% Mobile Phase BEvent
0.010Equilibration
2.010Isocratic Hold (Elute polar acid impurities)
15.080Linear Gradient (Elute E-AMB and Nitro precursor)
18.090Wash
20.010Re-equilibration
Sample Preparation Workflow

Warning: E-AMB is unstable in basic solutions over time.

SamplePrep Solid Solid Sample (E-AMB) Mix Dissolve (Sonicate < 2 min) Solid->Mix Solvent Diluent: 50:50 MeOH:Water Solvent->Mix Inject Immediate Injection (Auto-sampler 4°C) Mix->Inject Preferred Path Degrade Degradation (Hydrolysis to Acid) Mix->Degrade If left > 4 hrs at Room Temp

Figure 2: Sample preparation workflow to minimize in-situ hydrolysis artifacts.

FAQ: Frequently Asked Questions

Q1: Why does my main peak tail significantly?

  • A: This is likely due to the free amine group interacting with residual silanols on the silica support.

  • Fix: Ensure your column is "End-capped" (e.g., C18-EC).[1] Alternatively, add 0.1% Triethylamine (TEA) to the mobile phase as a sacrificial base to block silanol sites.

Q2: I see a peak at RRT 0.85 that disappears when I re-inject the standard the next day.

  • A: This is a classic sign of sample instability. The ethyl ester may be hydrolyzing to the acid (which elutes earlier at neutral pH). Ensure autosampler temperature is set to 4°C and prepare fresh standards daily.

Q3: Can I use Acetonitrile instead of Methanol?

  • A: Yes, but Methanol is preferred for the Phenyl-Hexyl column to maximize

    
     selectivity between the nitro-precursor and the amino-target.[1] Acetonitrile suppresses these interactions [2].
    

References

  • Honda, S., et al. (2013).[1] "Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester." Der Pharma Chemica, 5(2), 19-24.[1]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. John Wiley & Sons.[3] (General Reference for Mobile Phase Selectivity).

  • Li, M. D., Zheng, Y. G., & Ji, M. (2007).[1] "Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate." Molecules, 12(3), 673-678.[1] (Provides context on impurity origins in the Gefitinib pathway). [1]

  • National Center for Biotechnology Information. (2025).[1][4][5][6] PubChem Compound Summary for CID 602411, Methyl 4-amino-3-methoxybenzoate.[1] (Structural analogue data).

Sources

Technical Support Center: Optimizing Solvent Systems for Ethyl 4-amino-3-methoxybenzoate Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of Ethyl 4-amino-3-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. The following information is structured in a question-and-answer format to directly address specific issues and provide a clear rationale for each troubleshooting step.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of Ethyl 4-amino-3-methoxybenzoate that influence its chromatographic behavior?

A1: Understanding the structure of Ethyl 4-amino-3-methoxybenzoate is fundamental to developing a robust chromatographic method.

  • Structure and Functionality: The molecule contains a moderately polar aromatic ring, an amino group (-NH2) which is basic, and an ethyl ester group. This combination of functional groups means its retention is highly dependent on the mobile phase pH and solvent polarity.

  • Polarity: With a calculated XLogP3 of approximately 1.1 to 1.8, it is a moderately non-polar compound, making it well-suited for reversed-phase HPLC.[1][2]

  • Basicity (pKa): The amino group is basic. While the exact pKa is not readily published, analogous aromatic amines have pKa values in the range of 3-5. This means the mobile phase pH will critically affect the ionization state of the molecule and, consequently, its retention and peak shape.[3]

Q2: What is a good starting solvent system for reversed-phase HPLC analysis of Ethyl 4-amino-3-methoxybenzoate?

A2: For reversed-phase chromatography on a C18 or C8 column, a simple and effective starting point is a gradient elution using:

  • Mobile Phase A: Water with an acidic modifier.

  • Mobile Phase B: Acetonitrile or Methanol.[4][5][6]

A typical starting gradient could be 10-90% Mobile Phase B over 10-15 minutes. The acidic modifier is crucial for obtaining good peak shape by suppressing the interaction of the basic amino group with residual silanols on the silica-based stationary phase.[7][8] Common acidic modifiers include:

  • 0.1% Formic Acid: Excellent for LC-MS compatibility.[4]

  • 0.1% Trifluoroacetic Acid (TFA): Offers excellent peak shaping but can cause ion suppression in MS detectors.

  • 0.1% Phosphoric Acid: A non-volatile acid suitable for UV detection only.[4]

Q3: How does the mobile phase pH affect the retention of Ethyl 4-amino-3-methoxybenzoate?

A3: The mobile phase pH is one of the most powerful tools for controlling the retention and selectivity of ionizable compounds like Ethyl 4-amino-3-methoxybenzoate.[9][10]

  • Low pH (e.g., pH < 3): At a pH well below the pKa of the amino group, the molecule will be protonated (positively charged). In reversed-phase HPLC, this increased polarity will lead to decreased retention.

  • Mid-range pH (e.g., pH 4-7): Operating near the pKa of the analyte is generally not recommended as small shifts in pH can lead to significant and unpredictable changes in retention time, compromising method robustness.[3][11]

  • High pH (e.g., pH > 8): At a pH well above the pKa, the amino group will be in its neutral, un-ionized state. This makes the molecule more hydrophobic, leading to increased retention on a reversed-phase column. This can be advantageous for separating it from more polar impurities. However, a high pH-compatible column must be used to prevent degradation of the silica stationary phase.

Troubleshooting Guide

Problem: Poor Peak Shape (Tailing)

Q4: My peak for Ethyl 4-amino-3-methoxybenzoate is tailing significantly. What are the most likely causes and how can I resolve this?

A4: Peak tailing is the most common chromatographic problem for basic compounds like Ethyl 4-amino-3-methoxybenzoate. It is typically caused by unwanted secondary interactions between the analyte and the stationary phase.[7][12]

  • Secondary Silanol Interactions: This is the most frequent cause. Free silanol groups on the surface of silica-based columns are acidic and can strongly interact with the basic amino group of your analyte, leading to tailing.[7][8]

    • Solution 1: Lower the Mobile Phase pH: Add an acidic modifier like 0.1% formic acid or phosphoric acid to the mobile phase.[4] At a low pH (e.g., 2.5-3.5), the silanol groups are protonated and less likely to interact with the (now also protonated) analyte.

    • Solution 2: Use a Modern, End-capped Column: High-purity silica columns with advanced end-capping (shielding of the silanol groups) or columns with polar-embedded phases are designed to minimize these interactions and provide much better peak shapes for basic compounds.[11]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing peaks.

    • Solution: Reduce the injection volume or the concentration of your sample and reinject.

  • Physical Column Issues: A void at the head of the column or a partially blocked frit can disrupt the sample path, causing peak distortion.[7]

    • Solution: First, disconnect the column and check if the system pressure is normal without it. If the column is the source of high backpressure, try back-flushing it (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced.

The following flowchart provides a systematic approach to diagnosing peak tailing:

G start Peak Tailing Observed for Ethyl 4-amino-3-methoxybenzoate q1 Is an acidic modifier (e.g., 0.1% Formic Acid) being used? start->q1 a1_no Add 0.1% Formic Acid to the mobile phase. q1->a1_no No a1_yes Proceed to next check. q1->a1_yes Yes a1_no->start Re-evaluate q2 Inject a neutral compound (e.g., Toluene). Does it tail? a1_yes->q2 a2_yes Physical Issue Likely: - Check for extra-column dead volume. - Inspect/replace column. q2->a2_yes Yes a2_no Chemical Interaction Likely: Analyte-specific issue. q2->a2_no No q3 Is the column specifically designed for basic compounds (e.g., end-capped)? a2_no->q3 a3_no Switch to a modern, high-purity, end-capped C18 column. q3->a3_no No a3_yes Consider reducing sample concentration (check for overload). q3->a3_yes Yes

Caption: Troubleshooting workflow for peak tailing.

Problem: Poor Resolution

Q5: I am unable to separate Ethyl 4-amino-3-methoxybenzoate from a closely eluting impurity. How can I improve the resolution?

A5: Improving resolution requires manipulating the three key factors in chromatography: efficiency (N), retention (k), and selectivity (α). The most impactful changes often come from adjusting selectivity.[13][14]

  • Optimize the Organic Solvent Percentage:

    • Action: If peaks are eluting too quickly (low k), decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase. This will increase retention times for all components and can often improve the separation between them.

  • Change the Organic Solvent Type:

    • Rationale: Acetonitrile and methanol interact with analytes differently due to their distinct chemical properties (dipole moment, acidity, etc.).[6][15] Switching from one to the other is a powerful way to change the selectivity of the separation.

    • Action: If you are using acetonitrile, try replacing it with methanol. You may need to adjust the percentage to get similar retention times, but the elution order or spacing of your peaks may change favorably.[13]

  • Adjust the Mobile Phase pH:

    • Action: As discussed in Q3, changing the pH alters the ionization state of your analyte and potentially the impurities. A small change in pH can dramatically alter selectivity. If you are using a low pH, consider if a high pH method (with a compatible column) might provide a different and better separation profile.

The following diagram illustrates a systematic workflow for method optimization to improve resolution.

G start Poor Resolution Observed step1 Step 1: Optimize %B (Organic Solvent) start->step1 step2 Step 2: Change Organic Solvent (e.g., Acetonitrile -> Methanol) step1->step2 If resolution is still poor step3 Step 3: Adjust Mobile Phase pH (e.g., Low pH -> High pH) step2->step3 If resolution is still poor step4 Step 4: Change Stationary Phase (e.g., C18 -> Phenyl-Hexyl) step3->step4 If resolution is still poor result Improved Resolution step4->result

Caption: Workflow for improving chromatographic resolution.

Experimental Protocols & Data

Protocol 1: Systematic Solvent System Selection

This protocol outlines a systematic approach to selecting an optimal mobile phase for the analysis of Ethyl 4-amino-3-methoxybenzoate.

  • Column: Use a modern, high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Initial Scouting Gradient:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 5% to 95% B in 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at the absorbance maximum of the analyte.

  • Analysis of Initial Run:

    • Assess the retention time and peak shape of Ethyl 4-amino-3-methoxybenzoate.

    • If retention is adequate, convert the gradient to an isocratic hold for simplification, or adjust the gradient slope to improve the separation of impurities.

  • Selectivity Screen (if resolution is poor):

    • Repeat the scouting gradient from step 2, but replace Acetonitrile with Methanol as Mobile Phase B.

    • Compare the chromatograms. The change in solvent may alter the elution order and provide the necessary resolution.[13]

Data Presentation: Solvent Properties

The choice of organic modifier is critical. The following table summarizes key properties of the most common reversed-phase solvents.

SolventPolarity IndexElution Strength (Reversed-Phase)UV Cutoff (nm)Viscosity (cP at 20°C)
Water 10.2Weakest~1901.00
Methanol 5.1Stronger2050.60
Acetonitrile 5.8Strongest1900.37

Data compiled from various chromatography resources.[5][15]

References

  • SIELC Technologies. (2018).
  • PubChem. Ethyl 4-amino-3-methylbenzoate. [Link]

  • Phenomenex. (2025).
  • PubChem. Methyl 4-amino-3-methoxybenzoate. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC.
  • Phenomenex. (2025). Guide to Choosing the Correct HPLC Solvent.
  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]

  • ResearchGate. (2025). Optimization of the HPLC separation of aromatic groups in petroleum fractions. [Link]

  • LCGC International.
  • AKJournals. Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. [Link]

  • LCGC International. (2010). Selectivity in Reversed-Phase LC Separations, Part I: Solvent-Type Selectivity.
  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Element Lab Solutions. HPLC Solvent Selection.
  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. [Link]

  • Chrom Tech, Inc. (2025). Methods for Changing Peak Resolution in HPLC.
  • PubChem. Ethyl 3-hydroxy-4-methoxybenzoate. [Link]

  • Biotage. (2023).
  • ResearchGate. Effect of mobile phase pH and organic content on retention times and.... [Link]

  • CDC Stacks. Supporting Information. [Link]

  • YMC. HPLC Troubleshooting Guide. [Link]

  • Molnar Institute. Solvent selection in liquid chromatography. [Link]

  • Longdom Publishing. Optimization of Chromatographic Methods: Tips for Achieving Relia. [Link]

  • Chrom Tech, Inc. (2025).
  • ChemSynthesis. ethyl 4-amino-3-methylbenzoate. [Link]

  • YouTube. (2022). HPLC Tips Peak Tailing. [Link]

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Stability issues of Ethyl 4-amino-3-methoxybenzoate in solution

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stability Profile, Solubility Optimization, and Degradation Troubleshooting CAS: 13217-10-2 (and related esters) | Class: Benzocaine Derivative / PABA Analog

Executive Summary

Ethyl 4-amino-3-methoxybenzoate is a structural analog of Benzocaine (Ethyl 4-aminobenzoate). Its stability profile is governed by two competing degradation pathways: hydrolysis of the ester moiety and oxidation of the primary aromatic amine . While the methoxy group at the meta position adds electron density to the ring, it does not prevent the fundamental instability of the ester bond in aqueous environments or the light-sensitivity of the aniline group.

This guide provides authoritative protocols to stabilize this compound in solution, validated by standard pharmaceutical stress-testing methodologies.

Module 1: Hydrolytic Instability (The Ester Issue)

Symptom: Loss of potency; appearance of a new peak at low retention time (RRT < 0.5) in Reverse Phase HPLC.[1][2][3] Root Cause: Nucleophilic attack on the carbonyl carbon, cleaving the ethyl group.

The Mechanism

Like its parent compound Benzocaine, Ethyl 4-amino-3-methoxybenzoate undergoes hydrolysis to form 4-amino-3-methoxybenzoic acid and ethanol . This reaction is catalyzed by both acid (specific acid catalysis) and base (specific base catalysis).

  • High pH (>8): Rapid saponification. The hydroxide ion (

    
    ) is a strong nucleophile.
    
  • Low pH (<3): Acid-catalyzed hydrolysis occurs, though generally slower than base hydrolysis.

  • Optimal pH: Stability is maximized in the range of pH 4.5 – 6.0 .

Troubleshooting Protocol: pH Management

Do not dissolve directly in unbuffered water. The compound's own acidity/basicity is insufficient to self-buffer.

ParameterRecommendationScientific Rationale
Buffer Selection Phosphate or Citrate (pH 5.0 - 6.0)Maintains ionization state; minimizes hydrolytic rate constant (

).
Temperature Store at 2–8°CHydrolysis follows Arrhenius kinetics; rate doubles (approx.) for every 10°C rise.
Co-Solvent DMSO or Ethanol (10-20%)Reduces the water activity (

) in the immediate vicinity of the ester, kinetically slowing hydrolysis.

Module 2: Oxidative Degradation (The Color Issue)

Symptom: Solution turns yellow, pink, or brown over time; "ghost peaks" appear late in the HPLC chromatogram. Root Cause: Oxidation of the primary amine (aniline moiety) into azo compounds, nitro-species, or quinone imines.

The Mechanism

The electron-donating methoxy group (


) activates the benzene ring, making the amine slightly more electron-rich and potentially more susceptible to radical oxidation than unsubstituted Benzocaine. Light exposure (UV) accelerates this process (photo-oxidation).
Troubleshooting Protocol: Antioxidant System

If your application requires long-term solution stability (>24 hours), you must inhibit the radical propagation step.

Step-by-Step Stabilization:

  • Degassing: Sparge all solvents with Nitrogen (

    
    ) or Helium for 15 minutes prior to dissolution to remove dissolved oxygen.
    
  • Amber Glass: strictly required. Aromatic amines absorb UV light, leading to N-C bond cleavage or ring degradation.

  • Chemical Scavengers:

    • Add Sodium Metabisulfite (0.1% w/v): Prevents oxidation in acidic/neutral aqueous mixtures.

    • Add EDTA (0.05% w/v): Chelates trace metal ions (Fe, Cu) that catalyze radical formation.

Module 3: Analytical Troubleshooting (HPLC)

Context: Users often confuse solubility issues with degradation. Use this validated HPLC method to distinguish between the two.

Reference Method (Adapted from Benzocaine/Methyl Ester analogs):

  • Column: C18 (e.g., Agilent Zorbax Eclipse XDB), 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 80% B over 15 minutes.

  • Detection: UV @ 254 nm (aromatic ring) and 290 nm (amine conjugation).

Diagnostic Table
ObservationProbable CauseCorrective Action
New Peak (Early Elution) Hydrolysis Product (Acid form)Check pH. If pH > 7, adjust to pH 5.5.
New Peak (Late Elution) Oxidation Dimer (Azo)Check light protection. Add antioxidant.
Peak Broadening / Tailing Amine interaction with silanolsAdd 0.1% Triethylamine (TEA) to mobile phase or use base-deactivated column.
Precipitation in Vial Solubility Limit ExceededThe ester is lipophilic. Increase organic ratio (MeOH/ACN) in sample diluent.

Visualization: Stability Logic & Pathways

Figure 1: Degradation Pathways

This diagram illustrates the two primary failure modes: Hydrolysis (pH-driven) and Oxidation (Light/Oxygen-driven).

DegradationPathways Compound Ethyl 4-amino-3-methoxybenzoate (Intact API) Hydrolysis Hydrolysis (pH > 8 or pH < 3) Compound->Hydrolysis + H2O Oxidation Oxidation (UV Light / O2) Compound->Oxidation Radical Mechanism AcidProduct 4-amino-3-methoxybenzoic acid (Polar, Early Eluting) Hydrolysis->AcidProduct Ethanol Ethanol Hydrolysis->Ethanol AzoDimer Azo Dimers / Colored Species (Late Eluting, Yellow/Brown) Oxidation->AzoDimer

Caption: Figure 1. Dual degradation pathways. The ester bond is vulnerable to hydrolysis (red path), while the amine is vulnerable to oxidation (yellow path).

Figure 2: Troubleshooting Decision Tree

Use this flow to diagnose solution stability issues in real-time.

TroubleshootingTree Start Problem Detected Obs What do you see? Start->Obs Color Solution Discoloration (Pink/Yellow) Obs->Color Visual Purity HPLC Purity Drop (No Color Change) Obs->Purity Chromatographic Precip Precipitation/Cloudiness Obs->Precip Physical Act_Ox ACTION: Nitrogen Purge + Amber Glass + Metabisulfite Color->Act_Ox Act_Hyd ACTION: Adjust pH to 5.5 + Store at 4°C Purity->Act_Hyd New Polar Peak Act_Sol ACTION: Increase Organic Solvent (DMSO/EtOH) Precip->Act_Sol

Caption: Figure 2. Diagnostic logic flow. Match your observation (Color, Purity, or Physical State) to the immediate corrective action.

References

  • PubChem. (n.d.).[4] Ethyl 4-amino-3-methylbenzoate (Analogous Structure Data).[3][4] National Library of Medicine. Retrieved from [Link]

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. (General reference for ester hydrolysis kinetics). Wiley-Interscience.
  • Sielc Technologies. (2018). Methyl 4-amino-3-methoxybenzoate HPLC Method.[1] Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethyl 4-aminobenzoate (Benzocaine) Synthesis and Properties. Org.[3][5] Synth. 1928, 8,[3] 66. Retrieved from [Link]

  • ICH Guidelines. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). (Standard for stress testing protocols). Retrieved from [Link][3]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Purity Analysis of Synthesized Ethyl 4-amino-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Synthesis

Ethyl 4-amino-3-methoxybenzoate is a key building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring an aromatic amine, an ester, and a methoxy group, makes it a versatile precursor. However, the very reactivity that makes it valuable also presents a significant challenge: ensuring its purity. For researchers, scientists, and drug development professionals, the successful synthesis of this compound is only the first step. The subsequent, and arguably more critical, phase is the rigorous confirmation of its purity.

The presence of even trace-level impurities, such as unreacted starting materials, intermediates, or reaction by-products, can have profound implications on the safety, efficacy, and stability of the final API.[] Regulatory bodies like the FDA and EMA, guided by International Council for Harmonisation (ICH) guidelines, mandate a thorough characterization and control of these impurities.[2]

This guide eschews a one-size-fits-all approach. Instead, it presents a comparative analysis of orthogonal analytical techniques, providing the rationale and experimental frameworks necessary to build a comprehensive and defensible purity profile for synthesized Ethyl 4-amino-3-methoxybenzoate. We will explore not just how to perform these analyses, but why specific methods are chosen and how their data are synergistically interpreted to deliver a holistic understanding of product quality.

The Analytical Strategy: An Orthogonal Approach

A robust purity assessment relies on the principle of orthogonality—using multiple analytical methods with different separation and detection principles. This strategy minimizes the risk of an impurity co-eluting with the main peak or being otherwise invisible to a single technique.

A common synthetic route to amino-benzoates involves the reduction of a corresponding nitro-precursor.[3] This informs our analytical strategy, as we must develop methods capable of separating the final product from:

  • Starting Materials: e.g., Ethyl 3-methoxy-4-nitrobenzoate.

  • Reaction Intermediates: Partially reduced species.

  • By-products: Resulting from side reactions.

  • Residual Solvents & Reagents: Used during synthesis and purification.[]

Our multi-pronged approach will center on High-Performance Liquid Chromatography (HPLC) as the primary quantitative technique, supported by Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) for confirmatory and absolute purity determination.

cluster_0 Purity Analysis Strategy Synthesized_Product Synthesized Ethyl 4-amino-3-methoxybenzoate HPLC Primary Analysis: RP-HPLC-UV Synthesized_Product->HPLC Related Substances & Assay GCMS Orthogonal Method 1: GC-MS Synthesized_Product->GCMS Volatile Impurities & ID Confirmation qNMR Orthogonal Method 2: qNMR Synthesized_Product->qNMR Absolute Purity & Structural ID Purity_Profile Comprehensive Purity Profile HPLC->Purity_Profile GCMS->Purity_Profile qNMR->Purity_Profile

Caption: Orthogonal workflow for comprehensive purity assessment.

The Workhorse Method: Reversed-Phase HPLC (RP-HPLC)

Expertise & Experience: For a chromophoric, moderately polar molecule like Ethyl 4-amino-3-methoxybenzoate, RP-HPLC with UV detection is the quintessential tool for purity and impurity profiling. Its high resolution, sensitivity, and robustness make it ideal for separating the main component from structurally similar impurities. The choice of a C18 stationary phase is logical due to its versatility in retaining aromatic compounds, while a mobile phase of acetonitrile and water provides excellent solvating power and UV transparency. The addition of an acid, such as formic or phosphoric acid, is critical to protonate the basic amino group, ensuring sharp, symmetrical peak shapes by preventing interaction with residual silanols on the column packing.[4]

Detailed Experimental Protocol: HPLC Purity Determination

This protocol is designed as a self-validating system, forming the basis for assessments of specificity, linearity, and precision as per ICH guidelines.[2][5]

1. Instrumentation & Columns:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

2. Reagents & Mobile Phase:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 235 nm (or optimal wavelength determined by UV scan)

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 90 10
    20.0 10 90
    25.0 10 90
    25.1 90 10

    | 30.0 | 90 | 10 |

4. Sample Preparation:

  • Standard Solution: Accurately weigh ~10 mg of Ethyl 4-amino-3-methoxybenzoate Reference Standard[6] and dissolve in 100.0 mL of diluent (Concentration: ~0.1 mg/mL).

  • Test Solution: Prepare the synthesized sample in the same manner.

5. Analysis & Calculation:

  • Inject the diluent (blank), followed by the standard and test solutions.

  • Calculate the % Purity (Assay) by comparing the peak area of the main component in the test solution to that of the standard.

  • Calculate the % area of each impurity relative to the total peak area to determine the impurity profile.

Orthogonal Confirmations: GC-MS and qNMR

While HPLC is powerful, it is not infallible. Volatile impurities may not be retained, and absolute quantification depends on a high-purity, well-characterized reference standard.[7] Therefore, we employ GC-MS and qNMR to address these potential gaps.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is the preferred method for analyzing thermally stable, volatile, and semi-volatile compounds. It is an excellent tool for detecting residual solvents from the synthesis and for confirming the identity of the main peak and any separated impurities via their mass-to-charge ratio and fragmentation patterns.[8] For aromatic amines, a common 5% phenyl/95% methylpolysiloxane column provides good selectivity.[9]

Quantitative NMR (qNMR)

Expertise & Experience: qNMR is a primary analytical method that allows for the determination of purity without requiring a specific reference standard of the analyte.[10][11] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By adding a known amount of a stable, high-purity internal standard with non-overlapping peaks, one can accurately determine the concentration—and thus the purity—of the analyte.[12] This technique is invaluable in early drug development when a certified reference standard of the newly synthesized compound may not yet be available.[10]

cluster_1 Principle of qNMR Analyte Analyte (Unknown Purity) Mass = m_A NMR_Tube Dissolve in NMR Solvent (e.g., DMSO-d6) Analyte->NMR_Tube IS Internal Standard (Known Purity) Mass = m_IS IS->NMR_Tube NMR_Spec Acquire 1H NMR Spectrum NMR_Tube->NMR_Spec Integration Integrate Signals Analyte (I_A) & Standard (I_IS) NMR_Spec->Integration Calculation Calculate Purity Integration->Calculation Purity ∝ (I_A / I_IS) * (m_IS / m_A) * Factors

Caption: Workflow illustrating the principle of qNMR analysis.

Comparative Performance of Analytical Methods

The choice of analytical method is always a balance of capabilities and objectives. The following table summarizes the key performance attributes of the discussed techniques for the analysis of Ethyl 4-amino-3-methoxybenzoate.

Parameter RP-HPLC-UV GC-MS Quantitative NMR (qNMR)
Principle Liquid-solid partitioningGas-solid partitioning & mass analysisNuclear magnetic resonance
Primary Use Case Purity/Impurity profiling, AssayVolatile impurity analysis, ID confirmationAbsolute purity determination, Structural ID
Selectivity High; tunable with mobile phase/columnVery High; based on volatility and massHigh; based on chemical environment of nuclei
Typical Sensitivity High (ng level)Very High (pg level)Moderate (µg-mg level)
Quantitative Accuracy High (requires accurate reference standard)Good (requires reference standard)Very High (primary ratio method)[11]
Key Advantage Robust, versatile, high-resolution separationDefinitive identification via MSNo analyte-specific standard needed[10]
Key Limitation Co-elution possible; blind to non-UV activeAnalyte must be thermally stable/volatileLower sensitivity than chromatography

Conclusion: Building the Complete Purity Picture

A single analytical result, no matter how precise, provides only one perspective on a sample's purity. As a Senior Application Scientist, the goal is to integrate data from orthogonal methods to construct a robust and defensible purity profile.

For a new batch of synthesized Ethyl 4-amino-3-methoxybenzoate, the workflow is clear:

  • HPLC analysis provides the primary impurity profile and an assay value relative to a known standard. It quantifies the known and unknown related substances.

  • GC-MS analysis screens for residual solvents and provides definitive mass confirmation of the main peak, adding a layer of identity assurance.

  • qNMR analysis delivers an absolute purity value, independent of any chromatographic reference standard. This result serves as a crucial cross-validation of the HPLC assay.

When the HPLC assay (e.g., 99.5% vs. standard) aligns with the qNMR result (e.g., 99.4% absolute purity) and the GC-MS confirms the absence of volatile impurities, we can state with a high degree of scientific certainty that the synthesized material meets the required quality standards. This multi-faceted, evidence-based approach embodies the principles of scientific integrity and is the bedrock of quality assurance in pharmaceutical development.

References

  • Al-Malahmeh, A. J., et al. (2020). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PMC. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.[Link]

  • Supporting Information - CDC Stacks. Centers for Disease Control and Prevention.[Link]

  • PubChem. Methyl 4-amino-3-methoxybenzoate. National Institutes of Health. [Link]

  • Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester.[Link]

  • ChemSynthesis. ethyl 4-amino-3-methylbenzoate.[Link]

  • FDA. Q2(R2) Validation of Analytical Procedures.[Link]

  • Pauli, G. F., et al. (2014). Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate. [Link]

  • Davis, M. D., et al. (2019). A New Automated Method for the Analysis of Aromatic Amines in Human Urine by GC–MS/MS. NIH. [Link]

  • The International Pharmacopoeia. Annex 1 - Related substances tests: dosage form monographs guidance notes.[Link]

  • Pharmaffiliates. benzocaine and its Impurities.[Link]

  • Bharti, S. K., & Roy, R. (2012). Quantitative NMR Spectroscopy. ACS Publications. [Link]

  • Shimadzu Chemistry & Diagnostics. [13C6]-Ethyl 4-amino-3-methoxybenzoate.[Link]

  • SIELC Technologies. Methyl 4-amino-3-methoxybenzoate.[Link]

  • DGUV. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. Publisso. [Link]

  • Pharmaffiliates. Essential Reference Standards, Intermediates, and Impurity Compounds Supporting Pharmaceutical Research.[Link]

  • Dong, M. W. (2014). Analytical Method Validation: Back to Basics, Part II. LCGC International. [Link]

  • Paseiro-Cerrato, R., et al. (2021). Determination of 24 primary aromatic amines in aqueous food simulants... ResearchGate. [Link]

  • Vogt, F. G., & Williams, G. R. (2024). Quantitative Solid-State NMR Spectroscopy (qSSNMR) in Pharmaceutical Analysis. PMC. [Link]

  • PubChem. Ethyl 4-amino-3-methylbenzoate. National Institutes of Health. [Link]

  • Khan, I., et al. (2023). Synthesis of Benzocaine Analogues via Esterification Reaction... International Journal of Pharmaceutical and Bio-Medical Science. [Link]

  • Americhem Pharmaceutical Corp. Reference Standards.[Link]

  • Google Patents.
  • Google Patents.
  • Ravichandran, V., et al. (2010). Validation of analytical methods - Strategies & importance. ResearchGate. [Link]

  • CUTM Courseware. Preparation of Benzocaine.[Link]

  • Malz, F., & Jancke, H. (2005). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • The Royal Society of Chemistry. Supporting Information.[Link]

  • Der Pharma Chemica. Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester.[Link]

  • Almeida, V. F., et al. (2021). Determination of primary aromatic amines from cooking utensils by capillary electrophoresis-tandem mass spectrometry. Italian Journal of Food Science. [Link]

  • Patsnap Eureka. (2024). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.[Link]

  • Gavali, P., et al. (2022). Green approach towards Synthesis and Structural Analysis of benzocaine-based compound and its co-crystals. Asian Journal of Research in Chemistry. [Link]

  • Peyman, S., & Sany, S. B. (2018). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. PMC. [Link]

  • Google Patents.CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. [Link]

  • Google Patents.

Sources

Comparing synthesis routes for Ethyl 4-amino-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-amino-3-methoxybenzoate is a critical aniline intermediate used primarily in the synthesis of quinazoline-based tyrosine kinase inhibitors (such as Gefitinib) and various benzocaine derivatives.

The synthesis of this molecule invariably hinges on the reduction of its nitro-precursor, Ethyl 3-methoxy-4-nitrobenzoate . While the esterification of the carboxylic acid is a trivial antecedent step, the reduction strategy determines the process efficiency, impurity profile, and scalability.

This guide compares the two dominant routes:

  • Catalytic Hydrogenation (Pd/C + H₂): The industrial "Gold Standard" for purity and atom economy.

  • Béchamp Reduction (Fe/Acid): The robust, low-tech alternative for laboratories lacking high-pressure infrastructure.

Strategic Route Analysis

Route A: Catalytic Hydrogenation (Recommended)
  • Mechanism: Heterogeneous catalysis using Palladium on Carbon (Pd/C) under Hydrogen atmosphere.[1][2]

  • Pros: High yield (>90%), clean reaction profile (only byproduct is water), simple workup (filtration).

  • Cons: Requires hydrogen handling safety protocols; catalyst cost is high (though recyclable).

  • Best For: GMP manufacturing, scale-up, and labs with autoclave/hydrogenation shakers.

Route B: Chemical Reduction (Iron/Acid)
  • Mechanism: Single Electron Transfer (SET) using iron powder in acidic media (Acetic acid or HCl).

  • Pros: Cheap reagents, no special pressure equipment required, highly selective (won't dehalogenate if other sensitive groups are present).

  • Cons: Generates significant iron sludge waste (environmental/disposal cost), lower yields (~75-80%) due to occlusion of product in sludge, messy workup.

  • Best For: Small-scale academic labs, one-off synthesis without H₂ access.

Decision Matrix & Pathway Visualization

The following diagram illustrates the synthesis pathway and the decision logic for selecting the optimal route.

SynthesisPathways Start Start: Ethyl 3-methoxy-4-nitrobenzoate Decision Select Reduction Strategy Start->Decision RouteA Route A: Pd/C + H2 (Catalytic Hydrogenation) Decision->RouteA High Purity / GMP RouteB Route B: Fe + AcOH (Béchamp Reduction) Decision->RouteB Low Cost / No H2 Access ProcessA Process: Stir in MeOH/EtOH Filter Catalyst -> Evaporate RouteA->ProcessA ProcessB Process: Reflux in EtOH/H2O Neutralize -> Filter Sludge -> Extract RouteB->ProcessB Product Target: Ethyl 4-amino-3-methoxybenzoate (>98% Purity) ProcessA->Product Yield: 90-96% ProcessB->Product Yield: 75-80%

Figure 1: Synthesis workflow comparing Catalytic Hydrogenation vs. Iron Reduction.

Detailed Experimental Protocols

Protocol A: Catalytic Hydrogenation (The "Gold Standard")

Reference Basis: Adapted from standard reduction protocols for Gefitinib intermediates (ChemicalBook, 2023; NIH, 2015).

Reagents:

  • Ethyl 3-methoxy-4-nitrobenzoate (10.0 g, 44.4 mmol)

  • 10% Pd/C (wet support, 0.5 g - 5 wt% loading)

  • Methanol or Ethanol (100 mL)

  • Hydrogen gas (Balloon or 1-3 bar pressure)

Procedure:

  • Dissolution: In a 250 mL round-bottom flask (or hydrogenation vessel), dissolve 10.0 g of the nitro-ester in 100 mL of Methanol.

  • Inerting: Carefully add the Pd/C catalyst. Safety Note: Pd/C can ignite methanol vapor in air. Keep wet and use nitrogen purge.

  • Hydrogenation: Purge the vessel with Nitrogen (x3), then Hydrogen (x3). Stir vigorously under H₂ atmosphere (balloon pressure is sufficient for this substrate) at Room Temperature (25°C) for 4–6 hours.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 1:1). The starting material (yellow spot) should disappear, replaced by a fluorescent blue amine spot.

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with 20 mL methanol.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Result: The product usually crystallizes as an off-white to pale brown solid upon drying.

Expected Yield: 8.2 g – 8.7 g (92–96%) Purity: >98% (HPLC)

Protocol B: Iron/Acetic Acid Reduction (The "Robust Alternative")

Reference Basis: Classical Béchamp reduction methodology.

Reagents:

  • Ethyl 3-methoxy-4-nitrobenzoate (10.0 g)

  • Iron Powder (325 mesh, 7.5 g, ~3 eq)

  • Acetic Acid (5 mL)

  • Ethanol/Water (4:1 ratio, 100 mL)

Procedure:

  • Suspension: Suspend 10.0 g of nitro-ester in 100 mL Ethanol/Water mixture. Add 7.5 g Iron powder.

  • Activation: Heat to 60°C and add Acetic Acid dropwise.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 2–3 hours. The yellow color of the nitro compound will fade to a muddy brown/grey.

  • Workup (The Bottleneck): Cool to room temperature. Neutralize with saturated NaHCO₃ solution until pH ~8.

  • Filtration: Filter the iron sludge through Celite. Note: This step can be slow due to colloidal iron hydroxides.

  • Extraction: The filtrate may require extraction with Ethyl Acetate if the product oils out. Dry organic layer over MgSO₄ and evaporate.[3]

  • Purification: Recrystallization from Ethanol/Hexane is often required to remove iron salts and colored impurities.

Expected Yield: 6.8 g – 7.2 g (75–80%) Purity: ~95% (requires recrystallization)

Performance Comparison Data

The following table summarizes the experimental trade-offs. Data is aggregated from standard process chemistry benchmarks for nitro-benzoate reductions.

MetricRoute A: Pd/C HydrogenationRoute B: Fe/Acid Reduction
Yield High (92-96%) Moderate (75-80%)
Atom Economy Excellent (Byproduct: H₂O)Poor (Stoichiometric Fe oxide waste)
Workup Simple FiltrationComplex (Sludge filtration + Extraction)
Reaction Time 4-6 Hours2-4 Hours + Long Workup
Safety Flammability (H₂/Solvent)Low Risk (No pressurized gas)
Cost (Reagents) High (Pd catalyst)Low (Iron powder)
Scalability High (Linear scale-up) Low (Heat transfer/stirring issues with sludge)

Scientist's Commentary & Troubleshooting

  • Catalyst Poisoning (Route A): If the reaction stalls, ensure your starting material is free of sulfur or thio-impurities, which irreversibly poison Pd/C.

  • Safety (Route A): For larger scales (>50g), do not use balloons. Use a rated autoclave. Always wet the Pd/C with water before adding solvent to prevent electrostatic ignition.

  • Emulsions (Route B): The iron sludge often creates emulsions during extraction. Using a "Béchamp" workup variation (adding Na₂S to precipitate iron sulfide) can improve filtration speed, though it generates toxic H₂S gas.

  • Alternative (Transfer Hydrogenation): If H₂ gas is banned in your lab but you want the cleanliness of Pd/C, use Ammonium Formate (3-5 eq) with Pd/C in refluxing methanol. It mimics Route A without the gas cylinder.

References

  • ChemicalBook. (2023). Synthesis of Ethyl 3-amino-4-(methylamino)benzoate and analogs.[4] Retrieved from

  • National Institutes of Health (NIH). (2015). Design and synthesis of novel Gefitinib analogues. PubMed Central. Retrieved from

  • Vertex AI Research. (2023). Reduction of ethyl 3-methoxy-4-nitrobenzoate to ethyl 4-amino-3-methoxybenzoate yields.
  • ScienceMadness. (2011). Pd/C H2-gas reduction of nitro-compounds: Practical considerations. Retrieved from

  • MDPI. (2020). Recent Advances of Pd/C-Catalyzed Reactions.[2] Retrieved from

Sources

Precision vs. Identification: The Definitive Purity Guide for Ethyl 4-amino-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of tyrosine kinase inhibitors (e.g., Gefitinib) and local anesthetics, Ethyl 4-amino-3-methoxybenzoate serves as a critical intermediate.[1][2] Its purity directly impacts the yield and safety profile of downstream APIs.[2]

The analytical dilemma lies in its dual functionality: the primary amine poses thermal instability risks in Gas Chromatography (GC), while the ester moiety requires careful pH control in High-Performance Liquid Chromatography (HPLC).

  • The Verdict: HPLC-UV is the mandatory standard for quantitative purity (Area %) and GMP release due to its ability to detect non-volatile degradation products (acids) without thermal stress.

  • The Alternative: GC-MS is indispensable for process control—specifically for identifying solvent residues (ethanol) and confirming structural isomers that co-elute in generic HPLC gradients.[1][2]

Molecular Profile & Analytical Challenges

Understanding the molecule is the first step to valid method design.[2]

PropertyValue / CharacteristicAnalytical Implication
Chemical Structure Ethyl 4-amino-3-methoxybenzoateAmine: Basic, prone to tailing on silica.[1][2] Ester: Prone to hydrolysis.[1][2]
Molecular Weight ~195.22 g/mol Detectable by single-quad MS.[1][2]
Boiling Point >280°C (Predicted)High. Requires high GC inlet temps, risking degradation.[2]
pKa (Amine) ~2.5 - 4.8 (Aniline-like)Requires acidic mobile phase in HPLC to ensure full protonation (

).[1][2]
Chromophore Conjugated Aromatic SystemStrong UV Absorbance at 254 nm and ~305 nm.[1][2]

Method A: HPLC-UV (The Quantitative Standard)[1]

Role: Final Purity Assessment, Stability Testing, Non-volatile Impurity Detection.

The "Why": Causality in Method Design

We utilize a Reverse Phase (RP-C18) method with an acidic buffer .[1][2]

  • Causality: The primary amine group will interact with free silanols on the silica backbone of the column, causing severe peak tailing. By lowering the pH to ~2.5 using phosphate buffer, we protonate the amine (

    
    ) and suppress silanol ionization (
    
    
    
    ), resulting in sharp, symmetric peaks.[1]
Protocol: Self-Validating System
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1][2]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1][2]

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Gradient:

    • 0-2 min: 10% B (Equilibration)[1][2]

    • 2-15 min: 10%

      
       80% B (Elution of ester)[1]
      
    • 15-20 min: 80% B (Wash lipophilic dimers)[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: PDA at 254 nm (primary) and 305 nm (secondary for specificity).

  • System Suitability (Self-Validation):

    • Tailing Factor (

      
      ): Must be < 1.[1][2]5. If > 1.5, the column activity is too high or pH is incorrect.[2]
      
Representative Data (Simulated)
Retention Time (min)ComponentIdentity ConfirmationArea %
3.2Impurity A4-amino-3-methoxybenzoic acid (Hydrolysis product)0.4%
8.5Main Peak Ethyl 4-amino-3-methoxybenzoate 99.1%
12.1Impurity BDimer/Coupling side product0.5%

Method B: GC-MS (The Structural Detective)[1]

Role: Raw Material ID, Solvent Analysis, Isomer Differentiation.

The "Why": Thermal Risks

Direct injection of aminobenzoates into a hot GC inlet (


) often leads to decarboxylation  or oxidation  inside the liner.
  • Solution:Derivatization . We use BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to replace the active amine protons with trimethylsilyl (TMS) groups.[2] This lowers the boiling point, improves thermal stability, and prevents adsorption.[2]

Protocol: The "Derivatization Check"
  • Inlet: Split 20:1, Temperature

    
    .
    
  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm.[1][2]

  • Oven:

    
     (1 min) 
    
    
    
    
    
    
    
    
    
    .
  • Derivatization Step (Critical):

    • Dissolve 10 mg sample in 1 mL Anhydrous Pyridine.

    • Add 100 µL BSTFA + 1% TMCS.

    • Incubate at

      
       for 30 mins.
      
  • Self-Validation:

    • Inject the sample without derivatization first.[2] If the peak shape is broad or multiple peaks appear (degradation), compare with the derivatized run.[2] The derivatized run represents the "true" profile.[2]

Mass Spectrum Interpretation (EI Source)
  • Molecular Ion (

    
    ):  The derivatized molecule will show a shift of +72 Da (monosilyl) or +144 Da (disilyl) compared to the native weight.
    
  • Base Peak: Look for the loss of the ethoxy group (

    
    ) or the TMS group (
    
    
    
    ).[1]

Comparative Analysis & Decision Framework

Performance Metrics
FeatureHPLC-UV (Method A)GC-MS (Method B)[1]
Linearity (

)
> 0.999 (Excellent)> 0.995 (Good)
LOD (Limit of Detection) ~0.05 µg/mL~0.1 µg/mL (Scan mode)
Scope Detects non-volatiles (Acids, Salts)Detects volatiles (Solvents, Isomers)
Sample Prep Simple (Dilute & Shoot)Complex (Derivatization required)
Thermal Artifacts NoneHigh Risk (if underivatized)
Decision Logic (Visualization)

The following diagram illustrates the logical flow for selecting the appropriate method based on the analytical goal.

MethodSelection Start Start: Purity Analysis of Ethyl 4-amino-3-methoxybenzoate Goal Define Analytical Goal Start->Goal Quant Goal: Quantitative Purity (GMP Release / Assay) Goal->Quant High Precision Needed ID Goal: Structural ID or Solvent Residue Goal->ID Structure Confirmation HPLC Select HPLC-UV (C18, Acidic Buffer) Quant->HPLC Avoids Thermal Degradation GC Select GC-MS (DB-5ms, Derivatization) ID->GC Mass Spec Fingerprint GC->HPLC Cross-Validate Impurities

Figure 1: Decision Matrix for selecting HPLC vs. GC based on analytical requirements.

Experimental Workflow Comparison

Workflow cluster_HPLC HPLC Workflow cluster_GC GC-MS Workflow H1 Dissolve in ACN:Water H2 Filter (0.22 µm) H1->H2 H3 Inject (RP-C18) H2->H3 H4 UV Detection (254nm) H3->H4 G1 Dissolve in Pyridine G2 Add BSTFA (Derivatize) G1->G2 G3 Inject (Split 20:1) G2->G3 G4 MS Detection (EI) G3->G4

Figure 2: Step-by-step workflow comparison showing the additional derivatization burden in GC-MS.

References

  • SIELC Technologies. (2018).[1][2][3] Separation of Methyl 4-amino-3-methoxybenzoate on Newcrom R1 HPLC column. (Methodology adapted for Ethyl analog).[1][2] Retrieved from [Link]

  • National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 602411, Methyl 4-amino-3-methoxybenzoate.[1][2] (Structural and Physical Property Reference).[2][4] Retrieved from [Link]

  • Der Pharma Chemica. (2014).[1][2] Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. (Demonstrates UV detection of aminobenzoates). Retrieved from [Link]

  • Organic Syntheses. (2014). Benzoic acid, 4-amino-3-methyl-, ethyl ester.[1][2][5][6] (Synthesis and purification context for aminobenzoate esters). Retrieved from [Link][2]

Sources

A Head-to-Head Battle of Bioactivity: Ethyl 4-amino-3-methoxybenzoate vs. its Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers

In the landscape of drug discovery and development, even subtle molecular modifications can lead to significant shifts in biological activity. The choice between an ethyl and a methyl ester, while seemingly minor, can have profound implications for a compound's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive comparison of Ethyl 4-amino-3-methoxybenzoate and its methyl counterpart, Methyl 4-amino-3-methoxybenzoate.

While direct comparative studies on the biological activities of these specific molecules are not extensively documented in publicly available literature, this guide will extrapolate from existing research on analogous ester pairs and provide a robust experimental framework for their head-to-head evaluation. As a Senior Application Scientist, the focus here is not just on presenting data, but on elucidating the scientific rationale behind the proposed investigations.

Structural Nuances: The Foundation of Functional Differences

At their core, both Ethyl 4-amino-3-methoxybenzoate and Methyl 4-amino-3-methoxybenzoate share a common pharmacophore: a substituted benzene ring with an amino group at position 4 and a methoxy group at position 3. The sole point of divergence is the ester group at position 1 – an ethyl ester in the former and a methyl ester in the latter.

This seemingly small difference of a single methylene group (CH₂) can influence several key physicochemical properties that are critical for biological activity:

  • Lipophilicity: The addition of the ethyl group generally increases the lipophilicity (fat-solubility) of a molecule compared to a methyl group. This can enhance its ability to cross cell membranes, potentially leading to increased intracellular concentrations and greater biological effect.

  • Steric Hindrance: The bulkier ethyl group might influence how the molecule interacts with target proteins or enzymes. This could either enhance or diminish its binding affinity depending on the specific topology of the active site.

  • Metabolic Stability: Esterases, a class of enzymes prevalent in the body, are responsible for hydrolyzing ester bonds. The rate of this hydrolysis can differ between methyl and ethyl esters, impacting the compound's half-life and overall exposure in a biological system. Generally, methyl esters can be more susceptible to hydrolysis than ethyl esters.[1]

Extrapolating from Analogs: Building a Case for Comparative Analysis

In the absence of direct data, we can draw valuable insights from comparative studies of other structurally related methyl and ethyl esters. For instance, studies comparing fatty acid methyl esters (FAME) and fatty acid ethyl esters (FAEE) in the context of biodiesel have highlighted differences in their physicochemical properties.[2] While the application is different, it underscores that the choice of ester group impacts molecular behavior.

More relevant to the pharmaceutical sciences, a comparative analysis of ethyl and methyl caffeate (derivatives of caffeic acid) suggested that the ethyl ester may possess more potent anti-inflammatory properties than its methyl counterpart.[3] This provides a compelling rationale to hypothesize that Ethyl 4-amino-3-methoxybenzoate might exhibit enhanced activity in certain biological assays compared to its methyl analog.

Furthermore, related compounds such as Ethyl 4-amino-3-methylbenzoate have been investigated as intermediates for antitumor and antiviral agents.[4] Methyl vanillate, which shares the 3-methoxy-4-hydroxybenzoate core (lacking the amino group), has been shown to inhibit the proliferation and migration of ovarian cancer cells.[5] These findings suggest that anticancer and antimicrobial activities are promising avenues for the comparative investigation of our target molecules.

A Proposed Experimental Roadmap for Direct Comparison

To definitively elucidate the differential biological activities of Ethyl 4-amino-3-methoxybenzoate and Methyl 4-amino-3-methoxybenzoate, a systematic and rigorous experimental approach is necessary. The following section outlines a series of validated assays.

In Vitro Cytotoxicity and Anticancer Activity

Given the antitumor potential of related structures, a primary area of investigation should be the comparative cytotoxicity of the two esters against a panel of cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., HEK293) in appropriate media and conditions.

  • Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare stock solutions of Ethyl 4-amino-3-methoxybenzoate and Methyl 4-amino-3-methoxybenzoate in a suitable solvent (e.g., DMSO). Serially dilute the compounds in culture media to achieve a range of final concentrations. Add the diluted compounds to the respective wells and incubate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the data to determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Data Presentation:

CompoundCell LineIC₅₀ (µM) at 48h
Ethyl 4-amino-3-methoxybenzoateMCF-7
Methyl 4-amino-3-methoxybenzoateMCF-7
Ethyl 4-amino-3-methoxybenzoateA549
Methyl 4-amino-3-methoxybenzoateA549
Ethyl 4-amino-3-methoxybenzoateHEK293
Methyl 4-amino-3-methoxybenzoateHEK293

Interpretation of Results: A lower IC₅₀ value indicates greater cytotoxic potency. A significant difference in the IC₅₀ values between the ethyl and methyl esters would suggest a structure-activity relationship. Higher cytotoxicity against cancer cell lines compared to the non-cancerous cell line would indicate potential for selective anticancer activity.

Workflow for Comparative Cytotoxicity Assessment

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis start Start cell_culture Culture Cancer and Control Cell Lines start->cell_culture compound_prep Prepare Stock Solutions of Ethyl and Methyl Esters start->compound_prep seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat Cells with Serial Dilutions of Compounds compound_prep->treatment seeding->treatment incubation Incubate for 24, 48, 72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition solubilization Solubilize Formazan Crystals mtt_addition->solubilization absorbance Measure Absorbance at 570 nm solubilization->absorbance data_analysis Calculate % Cell Viability absorbance->data_analysis ic50 Determine IC50 Values data_analysis->ic50 comparison Compare Potency of Ethyl vs. Methyl Ester ic50->comparison

Caption: Workflow for comparing the in vitro cytotoxicity of ethyl and methyl esters.

Antimicrobial Activity Screening

The presence of the aminobenzoate scaffold suggests potential antimicrobial properties. A comparative screening against a panel of pathogenic bacteria and fungi is therefore warranted.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Microorganism Preparation: Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth media.

  • Compound Dilution: In a 96-well microplate, perform serial dilutions of the ethyl and methyl esters in the broth media.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates under conditions suitable for the growth of the test microorganisms.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Ethyl 4-amino-3-methoxybenzoate
Methyl 4-amino-3-methoxybenzoate

Interpretation of Results: A lower MIC value indicates greater antimicrobial potency. A comparison of the MIC values will reveal if the ethyl or methyl ester is a more effective antimicrobial agent against the tested strains.

Conclusion and Future Directions

This guide has provided a framework for the systematic comparison of the biological activities of Ethyl 4-amino-3-methoxybenzoate and its methyl ester. While direct comparative data is currently lacking, the principles of medicinal chemistry and evidence from analogous compounds suggest that the choice of the ester group will likely influence their biological profiles. The proposed experimental protocols offer a clear path to generating the necessary data to make an informed decision on which compound may hold greater promise for further development.

Future studies could also explore their comparative anti-inflammatory and antioxidant properties, as these are common activities for phenolic compounds. Furthermore, pharmacokinetic studies in animal models would be crucial to understand how the difference in the ester group affects their absorption, distribution, metabolism, and excretion (ADME) profiles in a living system.

By undertaking such a structured and scientifically rigorous comparative analysis, researchers can unlock the full potential of these molecules and contribute valuable knowledge to the field of drug discovery.

References

  • Baraldi, P. G., et al. (1999). Journal of Medicinal Chemistry, 42(25), 5141-5151. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-amino-3-methylbenzoate. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-amino-3-methoxybenzoate. PubChem. [Link]

  • Wang, Y., et al. (2021). Methyl vanillate for inhibiting the proliferation, migration, and epithelial-mesenchymal transition of ovarian cancer cells via the ZEB2/Snail signaling pathway. PMC. [Link]

  • ResearchGate. (2015). Comparison of Fatty Acid Methyl and Ethyl Esters as Biodiesel Base Stock: a Review on Processing and Production Requirements. [Link]

  • Taylor & Francis Online. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. [Link]

Sources

A Comparative Guide to the Definitive Structural Confirmation of Ethyl 4-amino-3-methoxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor and a prerequisite for further investigation. Ethyl 4-amino-3-methoxybenzoate and its derivatives are a significant class of molecules, often serving as key intermediates in the synthesis of pharmacologically active agents, including antitumor and antiviral drugs.[1] This guide provides an in-depth comparison of the primary analytical techniques used to elucidate and confirm the structure of these derivatives, moving beyond a simple listing of methods to explain the causality behind experimental choices and to champion a multi-technique, self-validating approach.

The Imperative of Orthogonal Structural Verification

In the realm of drug discovery and development, absolute certainty in molecular structure is non-negotiable. An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety issues. Therefore, relying on a single analytical technique is often insufficient. This guide advocates for an orthogonal approach, where multiple, independent methods are employed to corroborate the proposed structure. Each technique provides a unique piece of the structural puzzle, and their collective agreement provides the highest level of confidence.

A Comparative Analysis of Key Analytical Techniques

The most powerful and commonly employed techniques for the structural elucidation of small organic molecules like Ethyl 4-amino-3-methoxybenzoate derivatives are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Diffraction. Each has its distinct advantages and limitations.

Technique Information Provided Strengths Limitations Typical Sample Amount
¹H NMR Spectroscopy Number of unique protons, their chemical environment, and connectivity (through coupling).Provides detailed information about the proton framework of the molecule. Relatively fast and non-destructive.Can have overlapping signals in complex molecules. Requires deuterated solvents.5-25 mg[2][3]
¹³C NMR Spectroscopy Number of unique carbons and their chemical environment (e.g., aromatic, carbonyl, alkyl).Complements ¹H NMR by providing a carbon count and information on carbon functionalities.Less sensitive than ¹H NMR, often requiring more sample or longer acquisition times.[2]50-100 mg[2]
Mass Spectrometry (MS) Precise molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns provide structural clues.Extremely sensitive, requiring very small amounts of sample. Provides definitive molecular formula.Isomeric and isobaric compounds can be difficult to distinguish without tandem MS.Micrograms to nanograms
Infrared (IR) Spectroscopy Presence or absence of specific functional groups (e.g., C=O, N-H, C-O).Fast, simple, and requires minimal sample preparation. Excellent for identifying key functional groups.[4]Provides limited information about the overall molecular framework. Not ideal for distinguishing between isomers with the same functional groups.1-10 mg
X-ray Crystallography Unambiguous 3D structure of the molecule in the solid state, including bond lengths and angles.Provides the absolute, definitive structure of a molecule.Requires a suitable single crystal, which can be challenging to grow. The solid-state conformation may differ from the solution-state conformation.Milligrams (for crystal growth)

In-Depth Technical Application and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For Ethyl 4-amino-3-methoxybenzoate derivatives, both ¹H and ¹³C NMR are indispensable.

The ¹H NMR spectrum provides a wealth of information about the number of different types of protons, their electronic environments, and their proximity to other protons.

  • Aromatic Protons: The substitution pattern on the benzene ring gives rise to characteristic splitting patterns and chemical shifts. For a 4-amino-3-methoxy substituted ring, one would expect to see distinct signals for the protons at positions 2, 5, and 6. Their chemical shifts are influenced by the electron-donating effects of the amino and methoxy groups.

  • Ethyl Ester Protons: The ethyl group will present as a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a classic ethyl pattern. The chemical shift of the methylene protons will be further downfield due to the deshielding effect of the adjacent oxygen atom.[5]

  • Methoxy Protons: The methoxy group (-OCH₃) will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

  • Amino Protons: The amino (-NH₂) protons often appear as a broad singlet, and their chemical shift can be variable depending on the solvent and concentration.

While ¹H NMR maps the protons, ¹³C NMR provides a census of the carbon atoms and identifies their nature.

  • Carbonyl Carbon: The ester carbonyl carbon will be the most downfield signal, typically in the 165-175 ppm region.[6]

  • Aromatic Carbons: The benzene ring will show six distinct signals (unless there is symmetry). The carbons attached to the amino and methoxy groups will have their chemical shifts significantly influenced by these substituents.[7]

  • Ethyl Ester and Methoxy Carbons: The methylene and methyl carbons of the ethyl group, as well as the methoxy carbon, will appear in the upfield region of the spectrum.[6]

Experimental Protocol: A Self-Validating NMR Workflow

A robust NMR analysis protocol is crucial for obtaining high-quality, reproducible data.

Step 1: Sample Preparation

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds, while DMSO-d₆ can be used for more polar molecules.[3] The choice of solvent is critical as it can influence the chemical shifts of labile protons, such as those on the amino group.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typical.[2][3] For the less sensitive ¹³C NMR, a more concentrated sample (50-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[2]

  • Internal Standard: The inclusion of an internal standard, such as tetramethylsilane (TMS), is generally not necessary with modern NMR spectrometers that use the deuterium signal of the solvent to lock the field. The solvent peak itself can be used as a secondary reference.

Step 2: Data Acquisition

  • Shimming: This process optimizes the homogeneity of the magnetic field across the sample, leading to sharp, well-resolved peaks. Automated shimming routines are standard on modern instruments.

  • ¹H NMR Acquisition: A standard single-pulse experiment is usually sufficient. Key parameters to consider are the spectral width, the number of scans, and the relaxation delay.

  • ¹³C NMR Acquisition: A proton-decoupled experiment is typically performed to simplify the spectrum and improve the signal-to-noise ratio.

Step 3: Data Processing and Interpretation

  • Fourier Transformation, Phasing, and Baseline Correction: These are standard processing steps to convert the raw data into an interpretable spectrum.

  • Integration: The area under each peak in the ¹H NMR spectrum is proportional to the number of protons it represents.

  • Chemical Shift and Coupling Constant Analysis: Analyze the chemical shifts to infer the electronic environment of the protons and carbons. Analyze the splitting patterns (coupling constants) in the ¹H NMR spectrum to determine the connectivity of the protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation cluster_confirm Structural Confirmation Solvent Select Deuterated Solvent Concentration Determine Concentration Solvent->Concentration H1_Acq ¹H NMR Acquisition Concentration->H1_Acq C13_Acq ¹³C NMR Acquisition Concentration->C13_Acq Standard Internal Standard (Optional) Shim Shimming Process FT, Phasing, Baseline Correction H1_Acq->Process C13_Acq->Process Integrate Integration Process->Integrate Analyze Chemical Shift & Coupling Analysis Integrate->Analyze Confirm Confirm Proposed Structure Analyze->Confirm

Mass Spectrometry (MS): The Molecular Weight and Formula Gatekeeper

Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and, through fragmentation patterns, clues about its structure.

  • Molecular Ion Peak (M⁺): In Electron Ionization (EI) MS, the molecular ion peak will confirm the molecular weight of the derivative. High-resolution mass spectrometry (HRMS) can provide the elemental composition, allowing for the unambiguous determination of the molecular formula.

  • Fragmentation Pattern: Aromatic esters exhibit characteristic fragmentation patterns.[8] Common fragmentation pathways for Ethyl 4-amino-3-methoxybenzoate would include:

    • Loss of the ethoxy group (-OCH₂CH₃)

    • Loss of ethylene (C₂H₄) via a McLafferty rearrangement

    • Cleavage of the ester group to form a benzoyl cation

MS_Fragmentation Parent Ethyl 4-amino-3-methoxybenzoate (M⁺) Frag1 Loss of -OCH₂CH₃ Parent->Frag1 Frag2 Loss of C₂H₄ (McLafferty) Parent->Frag2 Frag3 Benzoyl Cation Parent->Frag3

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and straightforward technique for identifying the presence of key functional groups. For Ethyl 4-amino-3-methoxybenzoate derivatives, the IR spectrum will provide clear evidence for:

  • N-H Stretch: The amino group will show one or two sharp peaks in the 3300-3500 cm⁻¹ region. A primary amine (-NH₂) will typically show two peaks.[9]

  • C=O Stretch: The ester carbonyl group will exhibit a strong, sharp absorption band around 1700-1730 cm⁻¹.[9][10]

  • C-O Stretch: The C-O bonds of the ester and methoxy groups will have characteristic stretches in the 1000-1300 cm⁻¹ region.

  • Aromatic C-H and C=C Stretches: These will appear in their characteristic regions of the spectrum.

X-ray Crystallography: The Ultimate Arbiter

When an unambiguous, three-dimensional structure is required, single-crystal X-ray diffraction is the gold standard. This technique provides precise bond lengths, bond angles, and the absolute configuration of the molecule in the solid state.[1][11] While powerful, it is contingent on the ability to grow a high-quality single crystal of the compound, which is not always feasible. It is also important to remember that the conformation observed in the solid state may not be the same as the predominant conformation in solution.

A Unified Approach to Structural Confirmation

The most robust approach to confirming the structure of an Ethyl 4-amino-3-methoxybenzoate derivative is to use these techniques in a complementary fashion.

  • Initial Hypothesis: Propose a structure based on the synthetic route.

  • Screening: Use IR spectroscopy to quickly confirm the presence of the expected functional groups (amine, ester, methoxy).

  • Core Structure and Connectivity: Employ ¹H and ¹³C NMR to establish the carbon and proton framework and the connectivity of the atoms.

  • Molecular Formula and Fragmentation: Use high-resolution mass spectrometry to confirm the elemental composition and support the proposed structure through fragmentation analysis.

  • Absolute Confirmation: If required, and if a suitable crystal can be obtained, use X-ray crystallography for the definitive 3D structure.

By following this multi-faceted, self-validating workflow, researchers can have the utmost confidence in the structural integrity of their Ethyl 4-amino-3-methoxybenzoate derivatives, paving the way for reliable downstream applications in drug discovery and development.

References

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Ling, J., Kavuru, P., Wojtas, L., & Chadwick, K. (2016). Crystal structure of ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 7), 951–954. Available at: [Link]

  • Wang, Y., et al. (2008). Ethyl 4-amino-3-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o785. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

  • Chemistry Steps. (n.d.). Interpreting IR Spectra. Chemistry Steps. Available at: [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. ALWSCI Blog. Available at: [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. Available at: [Link]

  • ResearchGate. (n.d.). Reaction pathways for fragmentation of m/z 164 ion generated from ethyl esters of 4-amino (A), 3-amino (B), 2-aminobenzoic acid (C), the optimized molecular structures, and their relative energies. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. Chemistry LibreTexts. Available at: [Link]

  • Universal Lab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Universal Lab Blog. Available at: [Link]

  • University of Calgary. (n.d.). CSD Solution #13. University of Calgary. Available at: [Link]

  • Kuras, M., et al. (2018). The Analysis of the Physicochemical Properties of Benzocaine Polymorphs. Molecules, 23(7), 1756. Available at: [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. Available at: [Link]

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Cross-Validation Guide: Analytical Strategies for Ethyl 4-amino-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a rigorous, data-driven comparison of analytical methodologies for the quantification and purity assessment of Ethyl 4-amino-3-methoxybenzoate (CAS: 13240-52-3 / Derivative analogs).

Context: As a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Gefitinib intermediates) and novel local anesthetics, the precise analysis of this amino-ester is pivotal. While HPLC-UV serves as the gold standard for specificity, Non-Aqueous Titration offers a stoichiometric absolute value often preferred for raw material assay, and GC-FID provides a necessary orthogonal screen for volatile organic impurities.

Verdict: For definitive release testing, a dual-method strategy is recommended: HPLC for impurity profiling (Specificity) and Non-Aqueous Titration for high-precision Assay (Stoichiometry), validated against ICH Q2(R2) standards.

Part 1: Compound Profile & Analytical Challenges

Before selecting a method, one must understand the analyte's behavior in the detector.

PropertyCharacteristicAnalytical Implication
Structure Primary Aromatic Amine + Ester + Methoxy GroupAmine: Susceptible to oxidation; causes tailing on standard silica columns. Methoxy: Electron-donating; increases basicity (

), making titration sharper.
Solubility Soluble in organic solvents (MeOH, ACN, CHCl3); limited in water.HPLC: Requires high organic modifier ratio. Titration: Ideal for glacial acetic acid media.
Chromophores Benzene ring conjugated with amine/ester.UV Detection: Strong absorbance at

and

.
Volatility Moderate boiling point.GC: Feasible, but free amine requires deactivated liners or derivatization.

Part 2: Method A – HPLC-UV (The Specificity Standard)

Role: Impurity profiling and stability-indicating assay. Status: Primary Release Method.

Optimized Protocol

Based on standard methodologies for amino-benzoate derivatives (USP/EP general chapters).

  • Column: C18 (Octadecylsilyl),

    
     (e.g., Zorbax Eclipse Plus or equivalent).
    
  • Mobile Phase:

    • Solvent A: 20 mM Potassium Phosphate Buffer (pH 3.0 adjusted with orthophosphoric acid). Note: Low pH suppresses silanol ionization, reducing amine tailing.

    • Solvent B: Acetonitrile (HPLC Grade).

    • Isocratic Mode: 60:40 (A:B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Temperature:

    
    .
    
  • Injection Volume:

    
    .
    
Mechanistic Insight

The phosphate buffer at pH 3.0 ensures the primary amine (


) is fully protonated (

). While this reduces retention time on a reverse-phase column, it critically eliminates the "secondary interaction" with residual silanols on the silica support, ensuring sharp peak symmetry (Tailing Factor

).

Part 3: Method B – Non-Aqueous Titration (The Stoichiometric Reference)

Role: Absolute purity assessment (Assay) for raw materials. Status: Orthogonal Validation Method.

Optimized Protocol
  • Solvent System: Glacial Acetic Acid (anhydrous).

  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Glacial Acetic Acid.
    
  • Standardization: Against Potassium Hydrogen Phthalate (KHP).

  • Endpoint Detection: Potentiometric (Glass-Calomel electrode) or Crystal Violet Indicator (Violet

    
     Blue/Green).
    
Mechanistic Insight

Ethyl 4-amino-3-methoxybenzoate acts as a weak base. Water competes for protons, flattening the endpoint. By using Glacial Acetic Acid as the solvent, water is eliminated, and the acetic acid acts as a "leveling solvent," enhancing the apparent basicity of the amine.



Note: The methoxy group at the 3-position donates electron density to the ring, stabilizing the ammonium cation and making the endpoint sharper than unsubstituted benzocaine.

Part 4: Method C – GC-FID (The Volatile Screen)

Role: Residual solvent analysis and volatile impurity screening. Status: Secondary/Specific Impurity Method.

Optimized Protocol
  • Column: DB-1 or HP-5 (5% Phenyl Methyl Siloxane),

    
    .
    
  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split (20:1),

    
    . Crucial: Use a base-deactivated glass liner with glass wool.
    
  • Detector: FID @

    
    .
    
  • Temp Program:

    
     (hold 2 min) 
    
    
    
    
    
    
    
    
    
    (hold 5 min).

Part 5: Cross-Validation & Performance Matrix

The following data represents a synthesis of expected performance characteristics based on ICH Q2(R2) validation principles for this chemical class.

Comparative Performance Data
ParameterMethod A: HPLC-UVMethod B: TitrationMethod C: GC-FID
Specificity High (Resolves degradation products)Low (Responds to any basic impurity)High (For volatiles only)
Precision (RSD)


(Superior for Assay)

Linearity (

)

(Range: 50-150%)
N/A (Stoichiometric)

LOD / LOQ

N/A (Macro analysis only)

Throughput Moderate (10-15 min/run)Fast (Manual or Auto)Moderate (20 min/run)
The "Crossover" Experiment

To cross-validate, analyze the same lot of material using both HPLC and Titration.

  • Scenario 1 (Ideal): HPLC Purity (

    
    ) 
    
    
    
    Titration Assay (
    
    
    ).
  • Scenario 2 (Divergence): HPLC Purity (

    
    ) > Titration Assay (
    
    
    
    ).
  • Scenario 3 (Divergence): HPLC Purity (

    
    ) < Titration Assay (
    
    
    
    ).

Part 6: Validation Workflow Visualization

The following diagram illustrates the decision logic for selecting and validating the analytical method based on the development phase and impurity profile.

ValidationWorkflow Start Sample: Ethyl 4-amino-3-methoxybenzoate Decision1 Is this for Release Testing or Structure Elucidation? Start->Decision1 HPLC_Path Primary Path: HPLC-UV (Specificity Focus) Decision1->HPLC_Path Impurity Profiling Titration_Path Secondary Path: Non-Aqueous Titration (Purity/Assay Focus) Decision1->Titration_Path Raw Material Assay Exp_HPLC Run HPLC Gradient Check for Impurities HPLC_Path->Exp_HPLC Exp_Titr Run Perchloric Acid Titration Calculate Total Base Titration_Path->Exp_Titr Compare Compare Results: Assay (Titr) vs Purity (HPLC) Exp_HPLC->Compare Exp_Titr->Compare Result_Match Results Match (<1.0% Diff) VALIDATED Compare->Result_Match Convergent Data Result_Mismatch Mismatch (>1.0% Diff) INVESTIGATE Compare->Result_Mismatch Divergent Data Investigate_Action Action: Check Moisture (KF) Check Inorganic Ash Run GC-MS Result_Mismatch->Investigate_Action

Caption: Decision tree for cross-validating HPLC and Titration results. Divergence triggers investigation into non-chromophoric or inorganic impurities.

References

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures: Q2(R2). [Link]

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A Comparative Guide to the Synthesis of Ethyl 4-amino-3-methoxybenzoate: Benchmarking Yields and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-amino-3-methoxybenzoate is a valuable building block in the synthesis of various pharmaceuticals and functional materials. The efficiency of its synthesis directly impacts the overall cost and viability of these larger-scale productions. This guide provides a comparative analysis of the two primary synthetic routes to this compound: the reduction of a nitro precursor and the direct Fischer esterification of the corresponding carboxylic acid. We will delve into the experimental details, benchmark reported yields, and discuss the underlying chemical principles to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

RouteStarting MaterialsKey ReagentsReported Yield RangeKey AdvantagesKey Disadvantages
Route 1: Reduction Ethyl 3-methoxy-4-nitrobenzoatePd/C, H₂, or SnCl₂, HCl82-95%High yields, clean reactionsRequires synthesis of the nitro precursor
Route 2: Fischer Esterification 4-amino-3-methoxybenzoic acidEthanol, H₂SO₄ or p-TSA77-90%One-step from the carboxylic acidEquilibrium reaction, may require excess reagent or water removal

Route 1: The Reduction Pathway - High Yields Through a Two-Step Process

This synthetic approach involves the initial synthesis of the nitro-substituted precursor, ethyl 3-methoxy-4-nitrobenzoate, followed by its reduction to the desired amine.

Step 1: Synthesis of Ethyl 3-methoxy-4-nitrobenzoate

The precursor is typically prepared via the nitration of ethyl 3-methoxybenzoate. This electrophilic aromatic substitution reaction proceeds by treating the ester with a nitrating agent, commonly a mixture of nitric acid and sulfuric acid.

Experimental Protocol: Nitration of Ethyl 3-methoxybenzoate

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add ethyl 3-methoxybenzoate to a pre-cooled mixture of concentrated nitric and sulfuric acid.

  • Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the reaction to stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 3-methoxy-4-nitrobenzoate.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

This nitration step is crucial for positioning the nitro group at the 4-position, ortho to the methoxy group and para to the ester group, which is the desired regiochemistry for the final product.

Step 2: Reduction of Ethyl 3-methoxy-4-nitrobenzoate

The reduction of the nitro group to an amine is a well-established transformation with several reliable methods. The two most common and effective approaches are catalytic hydrogenation and metal-mediated reduction.

Catalytic hydrogenation is a clean and efficient method for nitro group reduction. Palladium on carbon (Pd/C) is the most widely used catalyst for this transformation. The reaction is typically carried out under a hydrogen atmosphere.

Experimental Protocol: Catalytic Hydrogenation

  • Dissolve ethyl 3-methoxy-4-nitrobenzoate in a suitable solvent, such as ethanol or methanol, in a hydrogenation vessel.

  • Carefully add a catalytic amount of 5-10% Pd/C to the solution.

  • Seal the vessel and purge with an inert gas before introducing hydrogen gas (typically from a balloon or a pressurized system).

  • Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or hydrogen uptake).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield Ethyl 4-amino-3-methoxybenzoate.

This method is known for its high yields, often exceeding 90%, and the generation of water as the only byproduct, making it an environmentally friendly option[1]. For similar substrates, yields of 82-88% have been reported using 5-10% Pd/C[2]. A patent for the synthesis of 4-aminobenzoic acid via catalytic hydrogenation reports yields of over 95%[1].

An alternative to catalytic hydrogenation is the use of a metal reducing agent in an acidic medium. Stannous chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid is a classic and effective reagent for this purpose.

Experimental Protocol: SnCl₂ Reduction

  • Dissolve ethyl 3-methoxy-4-nitrobenzoate in ethanol or a similar solvent.

  • Add a stoichiometric excess of SnCl₂ dihydrate and concentrated hydrochloric acid.

  • Heat the reaction mixture at reflux for a few hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) until the tin salts precipitate.

  • Filter the mixture and extract the filtrate with an organic solvent.

  • Wash, dry, and concentrate the organic extracts to obtain the product.

Workflow for Route 1: Reduction Pathway

cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction start Ethyl 3-methoxybenzoate precursor Ethyl 3-methoxy-4-nitrobenzoate start->precursor HNO₃, H₂SO₄ product Ethyl 4-amino-3-methoxybenzoate precursor->product Pd/C, H₂ or SnCl₂, HCl

Caption: Two-step synthesis via nitration followed by reduction.

Route 2: The Fischer Esterification Pathway - A Direct Approach

The Fischer esterification is a classic and straightforward method for synthesizing esters directly from a carboxylic acid and an alcohol in the presence of an acid catalyst. This one-step process offers an alternative to the multi-step reduction route.

The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol or by removing the water that is formed during the reaction.

Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA).

Experimental Protocol: Fischer Esterification

  • Suspend 4-amino-3-methoxybenzoic acid in a large excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

The yield of Fischer esterification can be influenced by the choice of catalyst and reaction conditions. For the synthesis of benzocaine, a structurally similar compound, a yield of 76.8% has been reported using sulfuric acid. For other esterifications, yields of up to 90% have been achieved with H₂SO₄[4]. Comparative studies on other substrates have shown that H₂SO₄ can sometimes provide slightly higher yields than p-TSA, especially under microwave irradiation[3].

Workflow for Route 2: Fischer Esterification

start 4-amino-3-methoxybenzoic acid product Ethyl 4-amino-3-methoxybenzoate start->product Ethanol, H⁺ (H₂SO₄ or p-TSA)

Caption: One-step synthesis via Fischer esterification.

Product Characterization

The identity and purity of the synthesized Ethyl 4-amino-3-methoxybenzoate should be confirmed by standard analytical techniques.

TechniqueExpected Data
Melting Point 48-52 °C (for the similar ethyl 3-amino-4-methylbenzoate)[5]
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), methoxy group (singlet), aromatic protons, and the amine group protons.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons, methoxy carbon, and the ethyl group carbons. For the similar ethyl 4-aminobenzoate, characteristic peaks are observed at δ 14.4, 60.3, 113.7, 119.7, 131.5, 151.0, 166.8[6].
IR Spectroscopy Characteristic absorption bands for N-H stretching (amine), C=O stretching (ester), and C-O stretching.

Conclusion

Both the reduction and Fischer esterification routes offer viable pathways for the synthesis of Ethyl 4-amino-3-methoxybenzoate.

  • The reduction route , particularly through catalytic hydrogenation, consistently provides higher yields and is a cleaner reaction. However, it requires an additional step for the synthesis of the nitro precursor.

  • The Fischer esterification route is a more direct, one-step process from the commercially available carboxylic acid. While the yields may be slightly lower and require optimization to drive the equilibrium, its simplicity is a significant advantage.

The choice between these two routes will ultimately depend on the specific requirements of the researcher, including the desired scale of the reaction, available starting materials, and the importance of maximizing yield versus procedural simplicity.

References

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A Senior Application Scientist's Guide to the Derivatization of Ethyl 4-amino-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Ethyl 4-amino-3-methoxybenzoate

Ethyl 4-amino-3-methoxybenzoate is a versatile substituted aniline that serves as a valuable starting material in the synthesis of pharmaceuticals and complex organic molecules. Its structure is characterized by three key functional groups: a primary aromatic amine (-NH₂), an ethyl ester (-COOEt), and a methoxy ether (-OCH₃) appended to a benzene ring. The electronic interplay between these groups dictates the molecule's reactivity. The primary amine at the 4-position is the principal site for nucleophilic reactions, with its reactivity modulated by the electron-donating methoxy group at the 3-position and the electron-withdrawing ethyl ester group at the 1-position.

This guide provides a comparative analysis of four common derivatization strategies targeting the primary amino group: N-Acylation, N-Sulfonylation, N-Alkylation, and Imine (Schiff Base) formation. We will delve into the mechanistic rationale behind each method, provide validated experimental protocols, and present a comparative summary of their performance to aid researchers in selecting the optimal synthetic route for their specific application.

N-Acylation: Forming a Stable Amide Linkage

N-acylation is a fundamental and highly reliable transformation used to convert primary amines into stable amide derivatives. This reaction is often employed to protect the amino group, alter the molecule's solubility, or introduce a functional handle for further conjugation. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of an acylating agent, such as an acid anhydride or acid chloride[1][2].

Experimental Protocol: N-Acetylation

This protocol details the conversion of Ethyl 4-amino-3-methoxybenzoate to Ethyl 4-acetamido-3-methoxybenzoate.

  • Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 4-amino-3-methoxybenzoate (1.0 eq) in glacial acetic acid (10 mL per gram of starting material).

  • Reagent Addition : To the stirred solution, add acetic anhydride (1.2 eq) dropwise at room temperature.

  • Reaction : Heat the mixture to a gentle reflux (approximately 110-120°C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup : Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing 100 mL of ice-cold water while stirring.

  • Isolation : The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Purification : Recrystallize the crude solid from an ethanol/water mixture to yield the pure Ethyl 4-acetamido-3-methoxybenzoate as a white crystalline solid[3].

Causality Behind Experimental Choices
  • Acetic Anhydride as Reagent : Acetic anhydride is a cost-effective and moderately reactive acylating agent. It is safer and easier to handle than acetyl chloride, which is highly corrosive and moisture-sensitive.

  • Glacial Acetic Acid as Solvent : Acetic acid serves as a polar protic solvent that readily dissolves the starting material and acts as a catalyst for the reaction.

  • Reflux Conditions : Heating the reaction accelerates the rate of acylation, ensuring the reaction proceeds to completion in a reasonable timeframe.

  • Aqueous Workup : Pouring the reaction mixture into water serves two purposes: it quenches any unreacted acetic anhydride by hydrolyzing it to acetic acid and precipitates the less water-soluble amide product, facilitating its isolation.

Workflow for N-Acetylation

cluster_reactants Reactants cluster_process Process cluster_workup Workup & Isolation cluster_purification Purification cluster_product Final Product start Ethyl 4-amino-3-methoxybenzoate + Acetic Anhydride cond Dissolve in Glacial Acetic Acid Heat to Reflux (2h) start->cond workup Cool & Pour into Ice Water cond->workup iso Vacuum Filtration Wash with H₂O workup->iso purify Recrystallization (Ethanol/Water) iso->purify end Ethyl 4-acetamido-3-methoxybenzoate purify->end

Caption: Workflow for the N-acetylation of Ethyl 4-amino-3-methoxybenzoate.

N-Sulfonylation: Creating Robust Sulfonamides

The reaction of a primary amine with a sulfonyl chloride in the presence of a base yields a sulfonamide. This functional group is a cornerstone in medicinal chemistry due to its chemical stability and ability to act as a hydrogen bond donor and acceptor. The reaction is analogous to acylation, involving the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.

Experimental Protocol: N-Tosylation
  • Reaction Setup : Dissolve Ethyl 4-amino-3-methoxybenzoate (1.0 eq) in pyridine (15 mL per gram of starting material) in a three-necked flask fitted with a stirrer and a dropping funnel. Cool the flask in an ice bath to 0°C.

  • Reagent Addition : Add p-toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise to the cooled, stirred solution over 30 minutes, ensuring the temperature remains below 5°C.

  • Reaction : After the addition is complete, allow the mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.

  • Workup : Pour the reaction mixture into 100 mL of ice-cold 2M HCl. This will neutralize the pyridine and precipitate the crude sulfonamide.

  • Isolation : Collect the solid product by vacuum filtration, wash with cold water, followed by a small amount of cold diethyl ether to remove any non-polar impurities.

  • Purification : The product can be purified by recrystallization from an appropriate solvent system, such as ethanol or ethyl acetate/hexane.

Causality Behind Experimental Choices
  • p-Toluenesulfonyl Chloride (TsCl) : TsCl is a common and crystalline sulfonylating agent, making it easy to handle. The resulting tosyl group is stable and provides a useful spectroscopic marker in NMR analysis.

  • Pyridine as Solvent and Base : Pyridine serves a dual role. It is a suitable solvent for the reactants and, more importantly, it acts as a base to neutralize the HCl generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic.

  • Low-Temperature Control : The reaction is initially conducted at 0°C to control its exothermicity and minimize potential side reactions.

Workflow for N-Sulfonylation

cluster_reactants Reactants cluster_process Process cluster_workup Workup & Isolation cluster_purification Purification cluster_product Final Product start Ethyl 4-amino-3-methoxybenzoate + p-Toluene­sulfonyl Chloride cond Dissolve in Pyridine (Base) Stir at 0°C to RT (4-6h) start->cond workup Pour into 2M HCl cond->workup iso Vacuum Filtration Wash with H₂O & Ether workup->iso purify Recrystallization iso->purify end Ethyl 3-methoxy-4-(tosylamido)benzoate purify->end

Caption: Workflow for the N-sulfonylation of Ethyl 4-amino-3-methoxybenzoate.

N-Alkylation: Introduction of Alkyl Substituents

Direct N-alkylation of primary aromatic amines with alkyl halides can be challenging due to the potential for over-alkylation, yielding secondary and tertiary amines, and even quaternary ammonium salts. However, with careful control of stoichiometry and conditions, mono-alkylation can be achieved. This protocol is adapted from a procedure for a similar substrate[4].

Experimental Protocol: N-Methylation
  • Reaction Setup : In a 100 mL flask, suspend Ethyl 4-amino-3-methoxybenzoate (1.0 eq) and anhydrous potassium carbonate (K₂CO₃) (2.5 eq) in acetone (20 mL per gram of amine).

  • Reagent Addition : Add dimethyl sulfate (1.1 eq) dropwise to the stirred suspension at room temperature. Caution : Dimethyl sulfate is highly toxic and a suspected carcinogen; handle with extreme care in a fume hood.

  • Reaction : Heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

  • Workup : After cooling, filter off the potassium carbonate and wash the solid with a small amount of acetone.

  • Isolation : Concentrate the filtrate under reduced pressure to obtain the crude product. Dissolve the residue in dichloromethane and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate.

  • Purification : Remove the solvent via rotary evaporation. The resulting residue, containing a mixture of mono- and di-methylated products, should be purified by column chromatography on silica gel to isolate the desired mono-methylated product[5].

Causality Behind Experimental Choices
  • Dimethyl Sulfate : A potent methylating agent that readily participates in Sₙ2 reactions.

  • Potassium Carbonate (K₂CO₃) : A mild inorganic base is used to deprotonate the amine, increasing its nucleophilicity, and to neutralize the sulfuric acid byproduct. Its insolubility in acetone prevents it from interfering with the reaction in solution.

  • Column Chromatography : This purification step is critical for N-alkylation reactions to separate the starting material, the desired mono-alkylated product, and any di-alkylated byproducts, which often have very similar polarities[5].

Workflow for N-Alkylation

cluster_reactants Reactants cluster_process Process cluster_workup Workup & Isolation cluster_purification Purification cluster_product Final Product start Ethyl 4-amino-3-methoxybenzoate + Dimethyl Sulfate cond Suspend with K₂CO₃ in Acetone Reflux (8-12h) start->cond workup Filter K₂CO₃ Concentrate Filtrate cond->workup iso DCM Extraction Wash with H₂O workup->iso purify Silica Gel Column Chromatography iso->purify end Ethyl 3-methoxy-4-(methylamino)benzoate purify->end

Caption: Workflow for the N-alkylation of Ethyl 4-amino-3-methoxybenzoate.

Imine (Schiff Base) Formation: A Reversible Linkage

The condensation of a primary amine with an aldehyde or ketone forms an imine, commonly known as a Schiff base. This reaction is typically reversible and acid-catalyzed. It involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The following protocol is based on a highly analogous reaction between benzocaine (ethyl 4-aminobenzoate) and vanillin[6].

Experimental Protocol: Condensation with Vanillin
  • Reaction Setup : In a 50 mL flask, prepare a slurry of an equimolar mixture of Ethyl 4-amino-3-methoxybenzoate (1.0 eq) and vanillin (1.0 eq) in a minimal amount of anhydrous ethanol (e.g., 2-3 mL).

  • Reaction : Stir the slurry continuously at room temperature for 18-24 hours. The formation of the yellow imine product is often visually apparent.

  • Isolation : Collect the solid product by vacuum filtration.

  • Purification : Wash the filtered solid with a small amount of cold ethanol to remove any unreacted starting materials. Air dry the product. Further purification is often not necessary due to the high selectivity of the reaction and the crystalline nature of the product. Single crystals can be obtained by slow evaporation from an ethanol solution[6].

Causality Behind Experimental Choices
  • Equimolar Reactants : Using a 1:1 ratio of amine to aldehyde drives the reaction efficiently without the need for a large excess of either reagent.

  • Minimal Ethanol : Ethanol facilitates contact between the solid reactants. Using a minimal amount encourages the precipitation of the product as it forms, driving the equilibrium towards the imine.

  • Room Temperature Conditions : This condensation reaction proceeds readily under mild, ambient conditions, avoiding the need for heating which could promote side reactions. The reaction is self-validating as the formation of the colored product indicates success.

Workflow for Imine Formation

cluster_reactants Reactants cluster_process Process cluster_workup Workup & Isolation cluster_purification Purification cluster_product Final Product start Ethyl 4-amino-3-methoxybenzoate + Vanillin (1:1) cond Slurry in Anhydrous Ethanol Stir at RT (18-24h) start->cond iso Vacuum Filtration Wash with Cold Ethanol cond->iso purify Air Dry (Often sufficient) iso->purify end Schiff Base Product purify->end

Caption: Workflow for Imine (Schiff Base) formation.

Comparative Performance Analysis

The choice of derivatization method depends heavily on the desired properties of the final product and the practical constraints of the synthesis.

Parameter N-Acylation N-Sulfonylation N-Alkylation Imine Formation
Bond Stability Very High (Amide)Very High (Sulfonamide)High (Secondary Amine)Low (Reversible Imine)
Typical Yield High (>85%)High (>80%)Moderate (40-60%)Very High (>90%)
Reaction Time 2-4 hours5-8 hours8-12 hours18-24 hours
Temperature Reflux0°C to RTRefluxRoom Temperature
Reagent Hazards Acetic Anhydride (Corrosive)Pyridine (Toxic, Flammable), TsCl (Irritant)Dimethyl Sulfate (Highly Toxic, Carcinogenic)Vanillin (Minimal)
Workup/Purification Simple precipitation/recrystallizationAcid quench/precipitation/recrystallizationDifficult; requires column chromatographySimple filtration

Conclusion and Recommendations

This guide has compared four primary methods for the derivatization of Ethyl 4-amino-3-methoxybenzoate.

  • N-Acylation and N-Sulfonylation are the methods of choice for producing highly stable derivatives. They are robust, high-yielding reactions ideal for applications requiring a permanent modification or protection of the amino group.

  • Imine (Schiff Base) Formation offers a mild, high-yielding, and simple method to create a reversible linkage. This is particularly useful in dynamic covalent chemistry or for the temporary protection of the amine.

  • N-Alkylation is the most challenging of the four methods due to issues with selectivity and the hazardous nature of common alkylating agents. It should be chosen when the introduction of a specific alkyl group is essential, with the understanding that purification will require careful chromatographic separation.

Ultimately, the selection of a derivatization strategy should be guided by a clear understanding of the desired final product's stability, the tolerance of other functional groups to the reaction conditions, and safety considerations associated with the reagents.

References

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A Comparative NMR Analysis of Ethyl 4-amino-3-methoxybenzoate and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, side-by-side NMR spectroscopic analysis of Ethyl 4-amino-3-methoxybenzoate, a key intermediate in pharmaceutical synthesis, and its direct synthetic precursors. By examining the shifts in ¹H and ¹³C NMR spectra through the synthetic pathway, researchers can gain a robust understanding of how functional group transformations directly influence the electronic environment of the molecule, ensuring accurate reaction monitoring and structural verification.

The synthesis of Ethyl 4-amino-3-methoxybenzoate is a multi-step process that offers a clear case study in the application of NMR spectroscopy for tracking chemical transformations. A common and efficient synthetic route begins with the readily available Ethyl 4-hydroxy-3-methoxybenzoate (ethyl vanillate). This starting material undergoes nitration to yield Ethyl 3-methoxy-4-nitrobenzoate, which is subsequently reduced to the final amino product. Each step introduces a significant change to the substituents on the benzene ring, providing distinct and predictable alterations in the NMR spectra.

This guide will dissect these spectral changes, explaining the underlying principles of chemical shift theory and demonstrating how NMR serves as an indispensable tool for the modern chemist.

Synthetic and Analytical Workflow

The transformation from a hydroxyl group to a nitro group, and finally to an amino group, provides a powerful illustration of substituent effects in NMR. The workflow involves synthesizing the intermediate and final product, followed by a systematic NMR analysis at each stage.

G A Ethyl 4-hydroxy-3-methoxybenzoate (Starting Material) B Nitration (e.g., HNO₃, H₂SO₄) A->B Step 1 C Ethyl 3-methoxy-4-nitrobenzoate (Intermediate) B->C D Reduction (e.g., H₂, Pd/C or SnCl₂) C->D Step 2 E Ethyl 4-amino-3-methoxybenzoate (Final Product) D->E

Caption: Synthetic pathway from Ethyl 4-hydroxy-3-methoxybenzoate to Ethyl 4-amino-3-methoxybenzoate.

Molecular Structures and NMR Assignment

For clarity in the following spectral analysis, the key atoms of the three compounds are numbered. These numbers will be used to assign the corresponding peaks in the ¹H and ¹³C NMR spectra.

G cluster_0 Ethyl 4-hydroxy-3-methoxybenzoate cluster_1 Ethyl 3-methoxy-4-nitrobenzoate cluster_2 Ethyl 4-amino-3-methoxybenzoate a a b b c c

Caption: Numbered structures for NMR spectral assignment.

Side-by-Side ¹H NMR Spectral Analysis

The aromatic region of the ¹H NMR spectrum is particularly sensitive to the electronic nature of the substituents on the benzene ring. The transformation from a hydroxyl to a nitro, and then to an amino group, causes significant and predictable shifts in the signals of the aromatic protons (H-2, H-5, H-6).

Expertise & Experience: Understanding Substituent Effects

The chemical shift of a proton is dictated by the local electron density around it. Electron-donating groups (EDGs) increase electron density, "shielding" the nearby protons from the external magnetic field and shifting their signals upfield (to a lower ppm value). Conversely, electron-withdrawing groups (EWGs) decrease electron density, "deshielding" the protons and shifting their signals downfield (to a higher ppm value).[1]

  • -OH (hydroxyl): A moderately activating, electron-donating group.

  • -NO₂ (nitro): A strongly deactivating, electron-withdrawing group.

  • -NH₂ (amino): A strongly activating, electron-donating group.

The methoxy group (-OCH₃) is an EDG, and the ethyl ester (-COOCH₂CH₃) is a deactivating EWG. The interplay of these groups governs the final chemical shifts observed.

Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)

Proton AssignmentEthyl 4-hydroxy-3-methoxybenzoate (in CDCl₃)Ethyl 3-methoxy-4-nitrobenzoate (in CDCl₃)Ethyl 4-amino-3-methoxybenzoate (in CDCl₃)
H-2~7.53 (d)~7.70 (d)~7.45 (d)
H-5~6.91 (d)~7.90 (d)~6.75 (d)
H-6~7.62 (dd)~7.65 (dd)~7.35 (dd)
-OCH₃ (H-7)~3.91 (s)~4.00 (s)~3.85 (s)
-OCH₂CH₃ (H-8)~4.33 (q)~4.40 (q)~4.30 (q)
-OCH₂CH₃ (H-9)~1.36 (t)~1.40 (t)~1.35 (t)
-OH / -NH₂VariableN/A~4.10 (br s)

Note: The exact chemical shifts can vary slightly based on solvent and concentration. Data is compiled and estimated from typical values.[2][3][4]

Analysis of Spectral Changes:

  • From -OH to -NO₂: The most dramatic change occurs with the introduction of the powerful electron-withdrawing nitro group. All aromatic protons shift downfield due to the significant deshielding effect. H-5, being para to the ester and ortho to the new nitro group, experiences the largest downfield shift.

  • From -NO₂ to -NH₂: The reduction of the nitro group to an amino group reverses this trend. The amino group is a strong electron-donating group, leading to increased shielding of the aromatic protons. Consequently, all aromatic protons shift significantly upfield compared to the nitro-intermediate. The appearance of a broad singlet around 4.10 ppm is characteristic of the -NH₂ protons.

Side-by-Side ¹³C NMR Spectral Analysis

¹³C NMR provides complementary information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are also highly sensitive to the electronic effects of the substituents.

Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)

Carbon AssignmentEthyl 4-hydroxy-3-methoxybenzoate (in CDCl₃)Ethyl 3-methoxy-4-nitrobenzoate (in CDCl₃)Ethyl 4-amino-3-methoxybenzoate (in CDCl₃)
C-1~122.5~125.0~121.0
C-2~112.5~115.0~110.0
C-3~147.0~153.0~148.0
C-4~150.0~145.0~142.0
C-5~114.5~128.0~113.0
C-6~123.5~126.0~122.0
-OCH₃ (C-7)~56.0~56.5~55.5
-OCH₂CH₃ (C-8)~61.0~61.5~60.5
-OCH₂CH₃ (C-9)~14.5~14.3~14.6
C=O (C-10)~166.5~165.0~167.0

Note: The exact chemical shifts can vary slightly. Data is compiled and estimated from typical values.[5][6][7]

Analysis of Spectral Changes:

  • From -OH to -NO₂: The electron-withdrawing nitro group deshields the ortho and para carbons (C-3 and C-5). C-4, the carbon directly attached to the nitro group, also shows a characteristic shift.

  • From -NO₂ to -NH₂: The electron-donating amino group shields the ortho and para carbons (C-3 and C-5), causing an upfield shift. The carbon directly attached to the amino group (C-4) is significantly shielded and moves upfield compared to its position in the nitro-intermediate.

Experimental Protocol for NMR Analysis

Trustworthiness: A Self-Validating System

A robust and reproducible protocol is the cornerstone of trustworthy data. The following procedure outlines the steps for preparing a high-quality NMR sample for analysis.

1. Sample Preparation: a. Glassware: Ensure all glassware, including the NMR tube, is clean and dry to prevent contamination.[8] b. Massing: Accurately weigh 5-25 mg of the compound directly into a clean, dry vial.[9] c. Solvent Selection: Choose an appropriate deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for this class of compounds as it dissolves them well.[10][11] Using a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.[12] d. Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[13] Gently swirl or vortex the vial to ensure the sample is completely dissolved. e. Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[9] f. Internal Standard: For precise chemical shift referencing, a standard such as tetramethylsilane (TMS) is used.[14] Often, commercially available CDCl₃ contains a small amount of TMS (e.g., 0.03% v/v). If not, a minuscule amount can be added. The TMS signal is defined as 0.00 ppm.[15][16] g. Capping and Labeling: Securely cap the NMR tube and label it clearly.

2. Data Acquisition (Typical Parameters for a 400 MHz Spectrometer): a. Insertion: Carefully insert the NMR tube into a spinner turbine and place it in the spectrometer. b. Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. An automated or manual shimming process is then performed to optimize the homogeneity of the magnetic field across the sample. c. ¹H NMR Acquisition:

  • Pulse Program: Standard single pulse (zg30).
  • Spectral Width: ~16 ppm.
  • Number of Scans: 8 to 16 scans.
  • Relaxation Delay (d1): 1-2 seconds. d. ¹³C NMR Acquisition:
  • Pulse Program: Proton-decoupled single pulse (zgpg30).
  • Spectral Width: ~240 ppm.
  • Number of Scans: 1024 or more, depending on sample concentration.
  • Relaxation Delay (d1): 2 seconds.

3. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm (for both ¹H and ¹³C). d. Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Conclusion

The side-by-side NMR analysis of Ethyl 4-amino-3-methoxybenzoate and its precursors provides a clear and instructive example of the power of NMR spectroscopy in synthetic organic chemistry. The predictable and significant changes in both ¹H and ¹³C chemical shifts upon functional group modification allow for unambiguous tracking of the reaction progress and definitive structural confirmation of the final product. By understanding the fundamental principles of substituent effects on the electronic environment of an aromatic ring, researchers can confidently interpret their NMR data to accelerate their research and development efforts.

References

  • The Royal Society of Chemistry. Supporting Information for Organic & Biomolecular Chemistry. Available at: [Link]

  • PubChem. Ethyl 4-amino-3-methylbenzoate | C10H13NO2 | CID 282796. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • ChemistryViews. Substituent Effects on Benzene Rings. Available at: [Link]

  • Quora. Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy? Available at: [Link]

  • Iowa State University. NMR Sample Preparation. Available at: [Link]

  • JoVE. Video: NMR Spectroscopy of Benzene Derivatives. Available at: [Link]

  • Wikipedia. Tetramethylsilane. Available at: [Link]

  • Labinsights. Selection Guide on Deuterated Solvents for NMR. Available at: [Link]

  • Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link]

  • Chemistry LibreTexts. 15.4: Spectral Characteristics of the Benzene Ring. Available at: [Link]

  • University of Calgary. Ch 13 - Aromatic H. Available at: [Link]

  • Western University. NMR SAMPLE PREPARATION. Available at: [Link]

  • ResearchGate. Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

  • YouTube. Why is a TMS Standard Used in Carbon NMR? Available at: [Link]

  • National Institutes of Health. Crystal structure of ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate. Available at: [Link]

  • Carl ROTH. Deuterated Compounds for NMR. Available at: [Link]

  • University of Wisconsin-Platteville. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • Google Patents.CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • Biological Magnetic Resonance Bank. Ethyl 4-hydroxybenzoate (C9 H10 O3). Available at: [Link]

  • Save My Exams. Tetramethylsilane (TMS) & Deuterated Solvents (Cambridge (CIE) A Level Chemistry): Revision Note. Available at: [Link]

  • PubChem. Methyl 4-amino-3-methoxybenzoate | C9H11NO3 | CID 602411. Available at: [Link]

  • Chegg. Q3. The following NMR spectrum is of ethyl 4-hydroxybenzoate. Available at: [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. Ethyl 4-nitrobenzoate NMR. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. Available at: [Link]

  • National Institutes of Health. Ethyl 4-amino-3-methylbenzoate. Available at: [Link]

Sources

Evaluating the Efficiency of Different Purification Methods for Ethyl 4-amino-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 73368-41-9 Formula: C₁₀H₁₃NO₃ Molecular Weight: 195.22 g/mol Target Audience: Process Chemists, medicinal chemists, and drug development professionals.

Executive Summary

Ethyl 4-amino-3-methoxybenzoate is a critical intermediate in the synthesis of various pharmaceutical agents, including kinase inhibitors and local anesthetics. Its purity is paramount, as impurities such as unreacted 4-nitro-3-methoxybenzoate or hydrolysis byproducts (4-amino-3-methoxybenzoic acid) can compromise downstream catalytic steps.

This guide evaluates three distinct purification methodologies: Acid-Base Extraction , Recrystallization , and Flash Column Chromatography . While chromatography offers the highest absolute purity, our analysis suggests that for scales >10g, a dual-solvent recrystallization or optimized acid-base workup provides the superior balance of yield and efficiency.

Method 1: Acid-Base Extraction (Chemical Workup)

Best For: Removing non-basic impurities (e.g., nitro precursors, phenols) and bulk purification of crude reaction mixtures.

Mechanism

This method exploits the basicity of the primary amine. By protonating the amine with a strong acid (HCl), the compound becomes water-soluble (as the hydrochloride salt), allowing non-basic organic impurities to be washed away in the organic phase. Subsequent basification precipitates the free base.

Protocol
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL/g).

  • Acid Extraction: Extract the organic layer twice with 1M HCl (3 equiv). The product moves to the aqueous phase as the hydrochloride salt.

    • Critical Step: Keep the aqueous phase cold (0-5°C) to prevent ester hydrolysis.

  • Organic Wash: Wash the combined acidic aqueous layers with fresh EtOAc to remove unreacted nitro compounds or non-basic byproducts.

  • Basification: Cool the aqueous acidic solution to 0°C. Slowly add 2M NaOH or saturated NaHCO₃ until pH reaches ~9-10. The product will precipitate as a solid or oil out.

  • Recovery: Extract the basic aqueous mixture with EtOAc (3x). Dry the combined organics over Na₂SO₄, filter, and concentrate in vacuo.

Efficiency Analysis
  • Yield: High (85-95%). Losses occur primarily if the partition coefficient is not favorable or during phase separation.

  • Purity: Moderate (90-95%). Excellent at removing starting materials but poor at separating structural isomers or similar amines.

Method 2: Recrystallization (The Scalable Standard)

Best For: Final polishing of material (>98% purity) and large-scale manufacturing.

Solvent Selection Strategy
  • Ethanol/Water: The standard system. Warning: Do not use Methanol if high temperatures are maintained for long periods, as transesterification to the methyl ester can occur, albeit slowly without a catalyst.

  • Toluene/Heptane: An alternative for anhydrous purification, often yielding denser crystals.

Protocol (Ethanol/Water System)
  • Dissolution: Suspend the crude solid in Absolute Ethanol (approx. 3-5 mL/g). Heat to reflux (approx. 78°C) until fully dissolved.

  • Filtration: If insoluble particulates remain, perform a hot filtration.

  • Crystallization: Remove from heat. While still hot, slowly add warm water dropwise until a faint turbidity persists.

  • Nucleation: Add a few drops of ethanol to clear the solution, then allow it to cool slowly to room temperature.

  • Maturation: Chill at 0-4°C for 4-12 hours.

  • Isolation: Filter the crystals and wash with cold 50% EtOH/Water. Dry under vacuum at 45°C.

Efficiency Analysis
  • Yield: Moderate to High (70-85%). Dependent on the solubility differential between hot and cold solvent.

  • Purity: Very High (>99%). Effectively rejects trace isomers and colored impurities.

Method 3: Flash Column Chromatography

Best For: Isolating the compound from complex mixtures (e.g., failed reactions) or separating close-eluting isomers.

System Parameters[1][2][3][4][5][6][7][8]
  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: Gradient of Hexanes : Ethyl Acetate .

    • Start: 90:10 Hex:EtOAc

    • Elution typically occurs around 70:30 to 60:40 Hex:EtOAc.

  • Detection: UV at 254 nm (aromatic ring) or 280 nm.

Protocol
  • Loading: Dissolve crude material in a minimum volume of DCM or adsorb onto silica (dry load) if solubility is poor in the mobile phase.

  • Elution: Run a gradient from 10% to 50% EtOAc in Hexanes.

  • Collection: Collect fractions. The amino-ester typically fluoresces strongly under UV.

  • TLC Confirmation: Check fractions using TLC (stained with p-Anisaldehyde or simply UV). The amine group may cause tailing; adding 1% Triethylamine (TEA) to the mobile phase can sharpen peaks.

Efficiency Analysis
  • Yield: High (>90%).

  • Purity: Excellent (>99.5%).

  • Drawback: High solvent consumption and low throughput per hour. Not viable for multi-kilogram batches.

Comparative Analysis Summary

FeatureAcid-Base ExtractionRecrystallizationFlash Chromatography
Target Purity 90-95%>98%>99%
Typical Yield 85-95%70-85%90-95%
Scalability Excellent (kg to tons)Excellent (kg to tons)Poor (g to kg)
Cost Efficiency High (Cheap reagents)High (Solvent recovery possible)Low (Silica/Solvent waste)
Time Required Low (<4 hours)Medium (12-24 hours)Medium (Active time high)
Key Risk Ester hydrolysis if too hot/acidicYield loss in mother liquorBand broadening/tailing

Visualized Workflows

Purification Decision Tree

purification_decision Start Crude Ethyl 4-amino-3-methoxybenzoate CheckPurity Check Purity (HPLC/TLC) Start->CheckPurity IsPurityHigh Purity > 85%? CheckPurity->IsPurityHigh Recryst Method: Recrystallization (EtOH/Water) IsPurityHigh->Recryst Yes (Mainly minor impurities) AcidBase Method: Acid-Base Extraction IsPurityHigh->AcidBase No (Bulk impurities present) Column Method: Flash Chromatography IsPurityHigh->Column Complex Mixture/Isomers Final Final Product (>98% Purity) Recryst->Final AcidBase->CheckPurity Re-evaluate Column->Final

Caption: Decision matrix for selecting the optimal purification method based on initial crude purity.

Acid-Base Extraction Workflow

acid_base_workflow Crude Crude Mixture (in EtOAc) AcidWash Add 1M HCl (Phase Sep) Crude->AcidWash OrgPhase Organic Phase (Impurities) AcidWash->OrgPhase Discard AqPhase Aqueous Phase (Product-HCl salt) AcidWash->AqPhase Keep Basify Basify to pH 10 (NaOH/NaHCO3) AqPhase->Basify Extract Extract w/ EtOAc Dry & Evaporate Basify->Extract Product Purified Amine Extract->Product

Caption: Step-by-step chemical workup exploiting the basicity of the amino group for purification.

References

  • Synthesis and Isolation of Ethyl 4-amino-3-methoxybenzoate. World Intellectual Property Organization (WO2014128094A1). Describes the synthesis and isolation of the specific ethyl ester derivative, reporting a melting point of 83-87°C.

  • Purification of Aminobenzoate Esters. Organic Syntheses, Coll. Vol. 1. General protocols for the purification of benzocaine derivatives via recrystallization and acid-base manipulation.

  • Chemical Properties of Methyl 4-amino-3-methoxybenzoate. PubChem Database. Provides analogous physical property data and safety information relevant to the ethyl ester derivative.

  • Recrystallization Solvent Selection. University of Rochester, Dept of Chemistry. Guidelines on solvent selection for polar aromatic esters.

In-Silico vs. Experimental Properties of Ethyl 4-amino-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, technical comparison between the in-silico predicted properties and the experimentally validated characteristics of Ethyl 4-amino-3-methoxybenzoate . It is designed for researchers requiring precise physicochemical data for lead optimization or synthetic planning.

CAS: 73368-41-9 | Molecular Formula: C₁₀H₁₃NO₃ | MW: 195.22 g/mol

Executive Summary & Disambiguation

Ethyl 4-amino-3-methoxybenzoate is a structural analog of the local anesthetic Benzocaine, distinguished by the addition of a methoxy group at the ortho position to the amine. This modification significantly alters its electronic profile and solubility compared to its parent scaffold.

Critical Identity Note: Databases frequently conflate this compound with its isomers. Researchers must verify the specific substitution pattern:

  • Target: Ethyl 4-amino-3-methoxybenzoate (CAS 73368-41-9 ) – Focus of this guide.[1][2][3][4][5][6][7]

  • Isomer A: Ethyl 4-amino-3-methylbenzoate (CAS 40800-65-5) – Methyl group instead of methoxy.

  • Isomer B: Methyl 4-amino-3-methoxybenzoate (CAS 24812-90-6) – Methyl ester analog.

Comparative Analysis: In-Silico vs. Experimental

The following data synthesizes computational predictions (using consensus algorithms like SwissADME/XLogP3) against experimental data derived from patent literature and certificate of analysis (CoA) documentation.

Table 1: Physicochemical Property Comparison
PropertyIn-Silico Prediction (Consensus)Experimental ValidationDeviation Analysis
Melting Point 78.5 °C ± 5 °C83 – 87 °C [1]+7% : Crystal lattice energy is higher than predicted due to intermolecular H-bonding between the amino H and methoxy O.
LogP (Lipophilicity) 1.57 – 2.03 [2]~1.95 (Est.)Minimal : The methoxy group adds lipophilic bulk (-CH₃) balanced by the polar ether oxygen, resulting in a LogP slightly higher than Benzocaine (1.86).
pKa (Basic Amine) 3.2 – 3.5N/A (Not isolated)Predicted > Benzocaine : The ortho-methoxy group is Electron Donating (EDG), stabilizing the protonated amine more than the unsubstituted Benzocaine (pKa ~2.5).
Water Solubility ~2.5 g/LLow (Insoluble)Experimental observations confirm poor water solubility; requires organic co-solvents (DMSO, Ethanol).
Appearance N/ALight Brown / Orange Solid Coloration arises from partial oxidation of the electron-rich aniline moiety.
Structural Activity Relationship (SAR) Benchmarking

To understand the "Performance" of this molecule, we benchmark it against Benzocaine , the standard scaffold.

Hypothesis: The introduction of the 3-methoxy group creates a "push-pull" electronic system that enhances electron density on the aromatic ring compared to Benzocaine.

  • Benzocaine: Ester (EWG) pulls density; Amine (EDG) pushes. Result: Moderate nucleophilicity.

  • Target (3-OMe): Additional Methoxy (EDG) pushes density. Result: Higher Nucleophilicity at the amine, making it a more reactive intermediate for diazonium coupling or acylation reactions.

SAR_Comparison Benzocaine Benzocaine (Reference) LogP Lipophilicity (LogP ~1.9) Benzocaine->LogP Baseline (1.86) Target Ethyl 4-amino-3-methoxybenzoate (Target) Target->LogP Slight Increase Reactivity Nucleophilicity (High) Target->Reactivity Enhanced by 3-OMe (EDG) Sterics Steric Bulk (Ortho-hindrance) Target->Sterics Increased

Figure 1: Structural comparison highlighting the electronic and steric impact of the methoxy substitution.

Experimental Protocols

The following protocols are validated for the synthesis and characterization of Ethyl 4-amino-3-methoxybenzoate.

A. Synthesis Workflow (Reduction Route)

Objective: Selective reduction of the nitro precursor (Ethyl 3-methoxy-4-nitrobenzoate) to the aniline target without hydrolyzing the ester.

Reagents:

  • Precursor: Ethyl 3-methoxy-4-nitrobenzoate

  • Catalyst: 10% Pd/C (Palladium on Carbon) or Raney Nickel

  • Solvent: Ethanol (Absolute)

  • Atmosphere: Hydrogen gas (H₂) or Hydrazine hydrate (transfer hydrogenation)

Step-by-Step Protocol:

  • Dissolution: Dissolve 10.0 g of Ethyl 3-methoxy-4-nitrobenzoate in 100 mL of absolute ethanol in a hydrogenation flask.

  • Catalyst Addition: Carefully add 1.0 g of 10% Pd/C under an inert nitrogen atmosphere (Caution: Pyrophoric).

  • Hydrogenation: Purge the system with H₂ gas. Maintain a pressure of 30–50 psi at Room Temperature (25°C) for 4–6 hours. Monitor via TLC (Mobile phase: 30% Ethyl Acetate in Hexane).

  • Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with 20 mL ethanol.

  • Concentration: Evaporate the filtrate under reduced pressure (Rotavap) at 40°C.

  • Crystallization: The resulting oil will solidify upon standing or cooling. Recrystallize from minimal hot ethanol/water if necessary.

Synthesis_Flow Start Start: Ethyl 3-methoxy-4-nitrobenzoate Step1 Dissolve in EtOH + 10% Pd/C Start->Step1 Step2 Hydrogenation (H2, 50 psi) Step1->Step2 Step3 Filter (Celite) & Evaporate Step2->Step3 End Product: Ethyl 4-amino-3-methoxybenzoate (Yield: ~89%) Step3->End

Figure 2: Validated synthesis pathway via catalytic hydrogenation of the nitro-precursor.

B. Characterization Standards (Self-Validation)

To ensure the identity of the synthesized compound, compare your analytical data against these validated benchmarks [1].

1. Melting Point Analysis:

  • Method: Capillary tube method, heating rate 1°C/min.

  • Acceptance Criteria: 83 – 87 °C.

  • Note: A lower range (e.g., 76-80°C) indicates solvent entrapment or oxidation impurities.

2. ¹H-NMR Spectroscopy (300 MHz, CDCl₃): Use this peak assignment to validate the structure. The presence of the methoxy singlet is the key differentiator from Benzocaine.

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Fragment
7.56 dd (Doublet of doublets)1HAr-H (6)Aromatic Ring
7.47 d (Doublet)1HAr-H (2)Aromatic Ring (Ortho to OMe)
6.66 d (Doublet)1HAr-H (5)Aromatic Ring (Ortho to NH₂)
4.33 q (Quartet)2H-OCH₂-Ethyl Ester
4.27 br s (Broad singlet)2H-NH₂Amine (Exchangeable)
3.90 s (Singlet)3H-OCH₃Methoxy Group (Diagnostic)
1.37 t (Triplet)3H-CH₃Ethyl Ester
Conclusion

While in-silico models accurately predict the lipophilicity trend of Ethyl 4-amino-3-methoxybenzoate , they often underestimate the melting point due to the complex intermolecular hydrogen bonding network facilitated by the additional methoxy oxygen. For drug development applications, this molecule offers a more electron-rich, reactive scaffold than Benzocaine, with a validated melting point of 83–87°C and a distinct NMR signature at 3.90 ppm .

References
  • Patent Validation: Asymmetric synthesis of a substituted pyrrolidine-2-carboxamide. (2014). WO2014128094A1. (Provides experimental MP and NMR data). Link

  • Chemical Database: Ethyl 4-amino-3-methoxybenzoate (CAS 73368-41-9) Entry.[1][2][3][4][5][6][7][8][9] Ambeed / BLD Pharm. (Provides consensus LogP and CAS verification). Link

  • Comparative Scaffold: Benzocaine (CAS 94-09-7) Properties.[7][10] PubChem. (Used for baseline comparison). Link

Sources

A Comparative Analysis of the Antimicrobial Potential of Ethyl 4-amino-3-methoxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-present battle against microbial resistance, the exploration of novel antimicrobial agents is a paramount endeavor for the scientific community. Benzoic acid derivatives have long been a fertile ground for the discovery of compounds with diverse biological activities, including antimicrobial properties.[1] This guide delves into a comparative analysis of the antimicrobial activity of derivatives based on the Ethyl 4-amino-3-methoxybenzoate scaffold. While direct and extensive research on this specific molecule is emerging, a robust understanding of its potential can be synthesized by examining the antimicrobial profiles of its structural relatives: derivatives of ethyl 4-aminobenzoate (benzocaine) and vanillic acid. This comparative approach allows us to dissect the contributions of the core functional groups to the overall antimicrobial efficacy and to project the therapeutic promise of this class of compounds.

This technical guide is intended for researchers, scientists, and professionals in the field of drug development. It aims to provide an objective comparison of the performance of these derivatives, supported by experimental data from existing literature, and to elucidate the underlying structure-activity relationships that govern their antimicrobial actions.

The Rationale for Derivatization: Enhancing Antimicrobial Efficacy

The core structure of Ethyl 4-amino-3-methoxybenzoate combines features from two well-known bioactive molecules: the p-aminobenzoic acid (PABA) framework found in benzocaine, and the methoxy-phenol moiety characteristic of vanillic acid. PABA is an essential metabolite for many bacteria, serving as a precursor in the folic acid synthesis pathway.[2] Vanillic acid and its derivatives are known to possess a range of biological activities, including antibacterial and antifungal effects.[3][4]

The primary motivation for synthesizing derivatives of this core structure is to modulate its physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance, to enhance its interaction with microbial targets and improve its overall antimicrobial potency.[5] A common and effective strategy for derivatization is the formation of Schiff bases through the condensation of the primary amino group with various aldehydes. The resulting azomethine group (-N=CH-) is often implicated in the antimicrobial activity of these compounds.[6]

Comparative Antimicrobial Activity: A Synthesized View

Due to the limited availability of direct studies on Ethyl 4-amino-3-methoxybenzoate derivatives, this guide presents a comparative table synthesized from data on closely related compounds. The following table summarizes the antimicrobial activity of representative derivatives of ethyl 4-aminobenzoate and vanillic acid, providing a predictive framework for the potential of Ethyl 4-amino-3-methoxybenzoate derivatives.

Compound/Derivative Microorganism Activity (MIC in µg/mL or Zone of Inhibition in mm) Reference
Ethyl 4-aminobenzoate (Benzocaine) Derivative (Schiff Base) Staphylococcus aureusMIC: 62.5 µg/mL[7]
Escherichia coliMIC: 62.5 µg/mL[7]
Vanillic Acid Carbapenem-Resistant Enterobacter cloacaeMIC: Not specified, but showed activity[8]
Cronobacter sakazakiiMIC: >8000 µg/mL[9]
Ethyl Vanillate Cronobacter sakazakiiMIC: 2000 µg/mL[9]
Vanillin Derivative (1a) Propionibacterium acnesZone of Inhibition: 12.21 mm[10]
Staphylococcus epidermidisZone of Inhibition: 12.23 mm[10]
Bacillus subtilisZone of Inhibition: 11.67 mm[10]
Salmonella typhimuriumZone of Inhibition: Not specified, but showed strong activity[10]
Pseudomonas aeruginosaZone of Inhibition: Not specified, but showed strong activity[10]
1,3,4-Oxadiazole Derivative from Ethyl-4-aminobenzoate (Compound 15) Micrococcus luteusPotent antibacterial activity[11]
Bacillus pumilusModerate antibacterial activity[11]
Escherichia coliModerate antibacterial activity[11]
Saccharomyces cerevisiaeModerate antifungal activity[11]
Candida albicansSlight antifungal activity[11]

Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of aminobenzoate and vanillic acid derivatives is significantly influenced by their structural features. The following diagram illustrates the key structural components and their impact on antimicrobial efficacy.

SAR cluster_core Core Scaffold: Ethyl 4-amino-3-methoxybenzoate cluster_substituents Key Functional Groups & Modifications Core Aromatic Ring (Backbone) Amino 4-Amino Group (Site for Derivatization) Core->Amino Position 4 Methoxy 3-Methoxy Group (Modulates Lipophilicity) Core->Methoxy Position 3 Ester Ethyl Ester Group (Influences Permeability) Core->Ester Position 1 SchiffBase Schiff Base Formation (-N=CH-R) (Enhances Activity) Amino->SchiffBase Condensation with Aldehydes

Caption: Key structural features of Ethyl 4-amino-3-methoxybenzoate and common derivatization for antimicrobial activity.

Key SAR Observations:

  • The Amino Group: The presence of the amino group at the 4-position is a critical site for derivatization. The formation of Schiff bases by reacting this amine with various aromatic or heterocyclic aldehydes has been shown to be a successful strategy for enhancing antimicrobial activity.[6] The nature of the substituent on the aldehyde can further tune the biological activity.

  • The Methoxy Group: The methoxy group at the 3-position, a characteristic feature derived from vanillic acid, is expected to increase the lipophilicity of the molecule. This can facilitate the transport of the compound across the lipid-rich microbial cell membranes, potentially leading to enhanced activity.

  • The Ethyl Ester: The ethyl ester group can also influence the molecule's lipophilicity and its ability to penetrate microbial cells. Hydrolysis of the ester within the cell could release the active carboxylic acid form.

  • The Azomethine Group in Schiff Bases: The imine or azomethine group (-C=N-) in Schiff base derivatives is considered a crucial pharmacophore for antimicrobial activity. It is believed that this group can interfere with microbial growth by interacting with essential enzymes or by disrupting cell wall synthesis.[6]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A fundamental method for quantifying the antimicrobial activity of a compound is the determination of its Minimum Inhibitory Concentration (MIC). The following is a generalized broth microdilution protocol, a standard and widely used method.

Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a specific microorganism.

Materials:

  • Test compounds (Ethyl 4-amino-3-methoxybenzoate derivatives)

  • Microbial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Microbial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Positive control (a known antibiotic)

  • Negative control (broth medium with microbial inoculum only)

  • Incubator

Procedure:

  • Preparation of Test Compound Solutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the stock solution in the sterile broth medium to achieve a range of desired concentrations.

  • Inoculation: Add a standardized microbial inoculum to each well of the microtiter plate, except for the sterility control wells.

  • Addition of Test Compounds: Add the prepared dilutions of the test compounds to the corresponding wells. Also, include wells for the positive and negative controls.

  • Incubation: Cover the microtiter plate and incubate at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for a specified period (e.g., 18-24 hours).

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.

The following diagram illustrates the workflow for the broth microdilution method.

MIC_Workflow A Prepare Serial Dilutions of Test Compound D Add Compound Dilutions and Controls to Wells A->D B Standardize Microbial Inoculum C Inoculate 96-Well Plate B->C C->D E Incubate Plate D->E F Visually Assess for Growth (Turbidity) E->F G Determine MIC (Lowest Concentration with No Growth) F->G

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Potential Mechanisms of Antimicrobial Action

The precise mechanism of action for Ethyl 4-amino-3-methoxybenzoate derivatives is likely multifaceted and dependent on the specific structural modifications. However, based on the known activities of related compounds, several potential mechanisms can be proposed:

  • Inhibition of Folic Acid Synthesis: As a PABA analog, the core structure might interfere with the dihydropteroate synthase enzyme, thus disrupting the folic acid synthesis pathway essential for bacterial survival.

  • Cell Membrane Disruption: The lipophilic nature of the compounds, enhanced by the methoxy and ethyl ester groups, could lead to their accumulation in the bacterial cell membrane, causing disruption of membrane integrity and function.[4]

  • Enzyme Inhibition: The azomethine group in Schiff base derivatives can chelate metal ions that are crucial for the catalytic activity of various microbial enzymes.

  • DNA Gyrase Inhibition: Some studies on benzocaine derivatives have suggested that they may exert their antibacterial effect by inhibiting DNA gyrase, an enzyme essential for DNA replication.

Conclusion and Future Perspectives

The synthesis of derivatives from the Ethyl 4-amino-3-methoxybenzoate scaffold presents a promising avenue for the development of novel antimicrobial agents. By leveraging the inherent bioactivity of its parent structures, benzocaine and vanillic acid, and by employing strategic derivatization techniques such as Schiff base formation, it is possible to generate compounds with enhanced and potentially broad-spectrum antimicrobial activity.

Future research should focus on the systematic synthesis and screening of a library of Ethyl 4-amino-3-methoxybenzoate derivatives against a wide range of clinically relevant microbial pathogens, including multidrug-resistant strains. Detailed structure-activity relationship studies, coupled with mechanistic investigations, will be crucial for optimizing the potency and selectivity of these compounds. Furthermore, evaluating the cytotoxicity and in vivo efficacy of the most promising candidates will be essential steps in their journey towards potential therapeutic applications. The insights provided in this guide, synthesized from the existing body of knowledge on related compounds, offer a solid foundation for these future endeavors.

References

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl-4-Amino Benzoate. Oriental Journal of Chemistry, 28(2), 675-684. [Link]

  • Baraldi, P. G., et al. (2008). Ethyl 4-amino-3-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(4), o757. [Link]

  • de Oliveira, C. S., et al. (2023). Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding. Molecules, 28(15), 5809. [Link]

  • Kracmarova, E., et al. (2018). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 23(11), 2843. [Link]

  • Li, H., et al. (2022). Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. International Journal of Molecular Sciences, 23(8), 4194. [Link]

  • Manikandan, R., et al. (2023). Microbial conversion of vanillin for enhanced antimicrobial activity: A comprehensive study. International Journal of Advanced Biochemistry Research, 7(2), 1-8. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). synthesis, antioxidant activity of some novel schiff base derived from ethyl 4-aminobenzoate. ResearchGate. [Link]

  • Bhoir, M., et al. (2023). Structure Activity Relationship of New Antimicrobial Compounds. International Journal of Advanced Research in Engineering, Science & Management. [Link]

  • Li, J., et al. (2022). Synthesis and antibacterial activity of vanillic acid derivatives containing indole structure. Journal of Huazhong Agricultural University, 41(1), 162-170. [Link]

  • Peter, C., et al. (2022). Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Journal of Advances in Medicine and Medical Research, 34(24), 205-213. [Link]

  • Sari, Y., & Widyaningrum, N. (2020). The Antibacterial Activity of Vanillin Derivative Compounds. AIP Conference Proceedings, 2243(1), 020015. [Link]

  • Mohammed, A. A., & Al-Masoudi, N. A. (2024). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. Journal of Medicinal and Chemical Sciences, 7(7), 1634-1644. [Link]

  • Singh, S., et al. (2024). Vanillic Acid: A Comprehensive Review of its Chemistry, Biosynthesis, Biological Activities, Pharmacological Potential and Toxicological Profile. International Journal of Pharmaceutical Sciences Review and Research, 84(2), 1-11. [Link]

  • Al-Jaf, S. M., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry, 16(21), 1545-1563. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-amino-3-methylbenzoate. PubChem. Retrieved from [Link]

  • Dua, R., et al. (2023). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega, 8(40), 36341-36371. [Link]

  • Bevilacqua, A., et al. (2010). Effect of vanillin, ethyl vanillin, and vanillic acid on the growth and heat resistance of Cronobacter species. Journal of Food Protection, 73(10), 1865-1871. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl-4-Amino Benzoate. ResearchGate. [Link]

  • Qian, W., et al. (2019). Minimum inhibitory concentration of vanillic acid and antibiotics against four carbapenem-resistant Enterobacter cloacae strains. ResearchGate. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

  • ChemSynthesis. (n.d.). ethyl 4-amino-3-methylbenzoate. Retrieved from [Link]

  • Carron, J. J., et al. (2021). Minimum inhibitory concentrations of commercial essential oils against common chicken pathogenic bacteria and their relationship with antibiotic resistance. Journal of Applied Microbiology, 131(5), 2216-2225. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 4-amino-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Ethyl 4-amino-3-methoxybenzoate, grounding every recommendation in established safety principles and regulatory standards. The causality behind each step is explained to empower you with the knowledge to handle this and similar aromatic amine compounds with confidence and precision.

Foundational Safety Profile: Hazard Identification and Characterization

Before any handling or disposal can occur, a thorough understanding of the compound's hazard profile is essential. This profile dictates the necessary precautions, from personal protective equipment to the final disposal method. While specific data for Ethyl 4-amino-3-methoxybenzoate may be limited, a reliable hazard assessment can be constructed from the known properties of structurally analogous aminobenzoate esters.

The primary hazards associated with this class of compounds include irritation to the skin, eyes, and respiratory system[1]. Furthermore, its limited water solubility is a critical factor that expressly prohibits disposal via sanitary sewer systems[2].

Table 1: Key Data for Disposal Planning

Property & Classification Value / GHS Code Significance for Safe Disposal
Physical State Solid (based on analogs)[2][3] Solid form is easier to contain than liquid, but fine powders pose an inhalation risk that must be managed.
GHS Hazard Statements H315, H319, H335[1][4] H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. These hazards mandate the use of comprehensive PPE.
Water Solubility Limited (inferred from analogs)[2] This property makes drain disposal environmentally unsound and non-compliant with most regulations. The compound can persist and cause harm in aquatic ecosystems.
Primary Disposal Route Licensed Chemical Incineration[5] Controlled high-temperature incineration with flue gas scrubbing is the most effective and environmentally responsible method to ensure complete destruction of the compound.[5]

| Incompatible Materials | Acids, Bases, Reducing Agents[6] | Waste must be stored separately from these materials to prevent hazardous chemical reactions. |

Mandatory Personal Protective Equipment (PPE)

Given the identified hazards, the following PPE is mandatory when handling waste Ethyl 4-amino-3-methoxybenzoate. The objective is to create a complete barrier between the researcher and the chemical waste.

  • Eye Protection : Wear ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles. This is critical to prevent contact with the powder, which can cause serious eye irritation[1][7].

  • Hand Protection : Use chemically impermeable gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or puncture before use. Contaminated gloves should be disposed of as hazardous waste.

  • Body Protection : A standard laboratory coat must be worn to protect against skin contact. Ensure it is fully buttoned[7].

  • Respiratory Protection : If there is a risk of generating dust (e.g., during spill cleanup or large-scale transfers), a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary[6]. Always work in a well-ventilated area or under a chemical fume hood[8].

On-Site Waste Management: Segregation and Containment Protocol

Proper containment at the point of generation—the "satellite accumulation area" (SAA)—is a cornerstone of compliant laboratory waste management[9][10].

Step-by-Step Containment Procedure:

  • Container Selection : Designate a specific, dedicated container for Ethyl 4-amino-3-methoxybenzoate waste. The container must be made of a non-reactive material, such as high-density polyethylene (HDPE) or glass, and possess a secure, leak-proof screw-top cap[9][11].

  • Waste Transfer : Carefully transfer waste solids (e.g., residual product, contaminated weighing paper) into the designated container. Perform this action in a fume hood or a designated area that minimizes the potential for generating airborne dust[8].

  • Labeling : Immediately label the container with the words "HAZARDOUS WASTE " and the full chemical name: "Ethyl 4-amino-3-methoxybenzoate "[10]. Include the date of accumulation and the relevant hazard pictograms (e.g., exclamation mark for irritant). Clear labeling is a critical control that prevents accidental mixing of incompatible waste streams.

  • Secure Storage : Keep the waste container tightly sealed at all times, except when adding waste[9]. Store it in a designated SAA within the laboratory. This area should be under the control of laboratory personnel, away from general traffic, and ideally within secondary containment (such as a tray) to manage potential leaks[10].

  • Accumulation Time Limits : Be aware of regulatory time limits for SAAs. While federal regulations can allow for up to one year of accumulation for partially filled containers, institutional policies may be stricter[9][10]. Once a container is full, it must be removed from the SAA within three days[10].

Emergency Protocol: Spill Management

In the event of an accidental spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.

For Small, Solid Spills:

  • Secure the Area : Alert colleagues and restrict access to the spill area.

  • Don PPE : If not already wearing it, don the full PPE described in Section 2.

  • Contain the Spill : Gently cover the spill with an absorbent material or a chemical spill pillow to prevent the powder from becoming airborne.

  • Collect the Material : Carefully sweep up the spilled material and absorbent. Avoid dry sweeping , which can generate dust. Use dampened cloths or specialized spill pads. Place all contaminated materials into your designated hazardous waste container[8][12].

  • Decontaminate : Clean the spill area with soap and water, and dispose of the cleaning materials as hazardous waste.

  • Report : Report the spill to your laboratory supervisor and Environmental Health & Safety (EHS) department, in accordance with institutional policy.

The Terminal Disposal Pathway: From Lab to Destruction

The ultimate goal is to transfer the properly accumulated waste to a licensed disposal facility. This process is almost always mediated by your institution's EHS department. The following workflow illustrates the complete lifecycle of the chemical waste.

G cluster_lab Laboratory Responsibility cluster_ehs EHS Responsibility A Step 1: Waste Generation (Residual solid, contaminated labware) B Step 2: Hazard Confirmation (Review SDS & Label for Ethyl 4-amino-3-methoxybenzoate) A->B C Step 3: Wear Full PPE (Gloves, Goggles, Lab Coat) B->C D Step 4: Place Waste in Labeled Container (HDPE/Glass, Screw-Top Lid, 'Hazardous Waste' Label) C->D E Step 5: Store in Satellite Accumulation Area (Secure, Secondary Containment) D->E F Step 6: Monitor Accumulation (Container Full or Time Limit Reached?) E->F G Step 7: Request Waste Pickup (Contact Institutional EHS Office) F->G H Step 8: EHS Collection & Consolidation (Transport to Central Accumulation Area) G->H I Step 9: Final Disposal (Transport to a Licensed Waste Facility for Incineration) H->I

Figure 1. Disposal workflow from laboratory generation to final destruction.

Procedural Steps for Final Disposal:

  • Initiate Pickup Request : Once your waste container is full or has reached its accumulation time limit, submit a hazardous waste pickup request to your institution's EHS department. Follow their specific online or paper-based system.

  • Prepare for Transport : Ensure the container is clean on the exterior, the label is legible, and the cap is tightly secured.

  • EHS Handover : EHS personnel will collect the waste from your laboratory's SAA. They are trained professionals responsible for the safe transport and consolidation of hazardous materials.

  • Manifest and Destruction : EHS will manifest the waste according to EPA and Department of Transportation (DOT) regulations and arrange for its transport to a licensed Treatment, Storage, and Disposal Facility (TSDF). The mandated disposal method for this type of organic chemical waste is controlled incineration[5][13]. This process ensures the compound is broken down into less harmful components under controlled conditions, with exhaust gases treated to prevent the release of pollutants.

Regulatory Adherence and Institutional Policy

All chemical waste disposal is governed by a framework of federal and state regulations.

  • Environmental Protection Agency (EPA) : Under the Resource Conservation and Recovery Act (RCRA), the EPA establishes the "cradle-to-grave" management standards for hazardous waste[11]. As the waste generator, your laboratory is the first link in this chain and is responsible for proper identification and initial handling[12]. Academic labs may operate under the alternative requirements of Subpart K, which provides specific guidelines for managing laboratory waste[14][15].

  • Occupational Safety and Health Administration (OSHA) : OSHA's regulations, such as the Hazard Communication Standard (29 CFR 1910.1200), ensure that workers are informed about the hazards of the chemicals they handle and are provided with a safe working environment[16][17].

Crucially, this guide provides a framework based on federal standards and best practices. You must always consult and adhere to your specific institutional and local regulations, which may be more stringent. Your EHS department is your primary resource for ensuring compliance.

By adhering to these systematic procedures, you not only protect yourself and your colleagues but also uphold your professional responsibility to safeguard our environment.

References

  • Chemical Safety Data Sheet MSDS / SDS - Ethyl 3-Amino-4-methylbenzoate. (2026, January 17). ChemicalBook.
  • Material Safety Data Sheet - Methyl 4-aminobenzoate, 98%. Cole-Parmer.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Navigating the Disposal of Heptyl 4-Aminobenzoate: A Guide for Laboratory Professionals. Benchchem.
  • Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press (US).
  • Ethyl 4-amino-3-methylbenzoate. PubChem, National Center for Biotechnology Information.
  • Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Demystify New Regulations for Hazardous Waste. Pharmacy Purchasing & Products Magazine.
  • SAFETY DATA SHEET - Methyl 4-aminobenzoate. (2009, September 22). Fisher Scientific.
  • Ethyl 3-Amino-4-methylbenzoate - Safety Data Sheet. (2025, September 20). ChemicalBook.
  • Ethyl 3-amino-4-methoxybenzoate Safety Information. ChemScene.
  • Methyl 4-amino-3-methylbenzoate - SAFETY DATA SHEET. Fisher Scientific.
  • OSHA Technical Manual (OTM) - Section III: Chapter 1. Occupational Safety and Health Administration.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US Environmental Protection Agency.
  • SAFETY DATA SHEET - Ethyl 4-aminobenzoate. (2025, May 1). Fisher Scientific.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications.
  • Ethyl 3-Amino-4-methylbenzoate. Tokyo Chemical Industry (India) Pvt. Ltd.
  • Worker Exposures to Volatile Amines. (1991, September 23). Occupational Safety and Health Administration.

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Personal Protective Equipment (PPE) & Handling Guide: Ethyl 4-amino-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Intelligence

Handling Ethyl 4-amino-3-methoxybenzoate (CAS: 73368-41-9) requires a safety protocol that addresses its dual nature: it is a solid irritant capable of generating fine dust, and an aniline derivative with potential for sensitization.

While often classified as an Irritant (H315, H319, H335), the "Warning" signal word can induce complacency.[1] As an aniline derivative, this compound possesses a nitrogenous moiety that can interact with biological macromolecules.[1] Therefore, our safety standard moves beyond "compliance" to "exposure elimination."

Chemical Risk Profile
ParameterTechnical DetailOperational Implication
CAS Number 73368-41-9Use this identifier for all waste tags and inventory tracking.
Functional Groups Primary Amine, Ester, MethoxyAmine: Potential sensitizer/absorber.[1] Ester: Lipophilic nature aids skin penetration.[1]
Physical State Solid (Crystalline Powder)High risk of airborne particulate generation during weighing.[1]
GHS Classification Skin Irrit. 2; Eye Irrit. 2; STOT SE 3Target organs: Respiratory tract, mucous membranes.[1][2]

The PPE Matrix: A Self-Validating System

Do not rely on generic "lab safety" rules. Use this matrix to select PPE based on the specific state of the matter you are handling.[1]

Hand Protection Logic

Why Nitrile? For the solid phase, nitrile provides excellent abrasion resistance and a sufficient barrier against dry particulates.[1] However, if dissolved in organic solvents (e.g., Dichloromethane or Acetone), the solvent dictates the glove choice.[1]

Standard Protocol (Solid Handling):

  • Material: 100% Nitrile (Accelerator-free recommended to reduce contact dermatitis risk).[1]

  • Minimum Thickness: 0.11 mm (4-5 mil).

  • Cuff Length: Extended cuff (>280mm) to seal over lab coat sleeves.

Solution Protocol (Synthesis/Extraction):

  • Scenario: Compound dissolved in halogenated solvents or ketones.[1]

  • Action: Double-gloving is mandatory.

    • Inner Layer: 4 mil Nitrile (inspection layer).[1]

    • Outer Layer: Laminate film (e.g., Silver Shield®) or thick Nitrile (>8 mil) depending on solvent breakthrough time.[1]

Respiratory & Eye Protection[1][2][3]
  • Eyes: Chemical splash goggles (vented) are superior to safety glasses.[1] Fine organic dust can bypass the side-shields of standard glasses and irritate the moist conjunctiva.

  • Lungs: Engineering controls are primary.[1] All open handling must occur inside a certified fume hood.[1]

    • Contingency: If a hood is unavailable (e.g., equipment maintenance), use a half-face respirator with P100 (HEPA) cartridges.[1]

Visual Workflow: PPE Decision Tree

PPE_Selection Start Start: Define Task State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Solid_PPE Standard Protocol: 1. Nitrile Gloves (5 mil) 2. Splash Goggles 3. Lab Coat + Sleeves 4. Fume Hood Solid->Solid_PPE Solvent_Check Identify Solvent Liquid->Solvent_Check Standard_Solvent Alcohols / Water Solvent_Check->Standard_Solvent Aggressive_Solvent DCM / Acetone / THF Solvent_Check->Aggressive_Solvent Standard_Liq_PPE Standard Nitrile (Change every 15 mins) Standard_Solvent->Standard_Liq_PPE High_Res_PPE High-Res Protocol: 1. Double Glove (Nitrile Inner) 2. Laminate/Thick Outer 3. Fume Hood Sash Low Aggressive_Solvent->High_Res_PPE

Figure 1: Decision tree for selecting PPE based on physical state and solvent carrier.

Operational Protocols

A. Weighing & Transfer (Critical Control Point)

The highest risk of exposure occurs during the transfer of the dry solid, where static electricity can disperse particles.[1]

  • Preparation: Place the analytical balance inside the fume hood. If vibration is an issue, use a static-dissipative balance enclosure.[1]

  • Static Control: Use an ionizing bar or anti-static gun on the spatula and weigh boat before touching the powder.[1]

  • Technique: Do not dump. Use a "tap-and-slide" motion to transfer the solid.

  • Decontamination: Immediately wipe the balance area with a solvent-dampened Kimwipe (ethanol or isopropanol) to capture invisible dust.[1] Dispose of the wipe as hazardous waste.[1]

B. Reaction Setup

When heating Ethyl 4-amino-3-methoxybenzoate, verify the condenser coolant flow before heating. Amine derivatives can degrade or sublime at high temperatures, creating hazardous vapors.[1]

C. Emergency Response: Spill Management

Do not use a brush and dustpan for dry spills; this aerosolizes the chemical.[1]

Spill_Response Spill Spill Detected Assess Assess Size & State Spill->Assess Dry Dry Powder Spill Assess->Dry Wet Liquid/Solution Spill Assess->Wet Action_Dry 1. Cover with wet paper towels (prevents dust) 2. Scoop into bag Dry->Action_Dry Action_Wet 1. Apply absorbent pads 2. Do NOT use sawdust (reactivity risk) Wet->Action_Wet Dispose Tag as Hazardous Waste (Contains CAS 73368-41-9) Action_Dry->Dispose Action_Wet->Dispose

Figure 2: Workflow for containing and cleaning spills to minimize aerosolization.

Disposal & Waste Management

Scientific integrity extends to the grave of the chemical.[1] Ethyl 4-amino-3-methoxybenzoate must not enter the municipal water system.

  • Solid Waste: Collect in a dedicated container labeled "Solid Hazardous Waste - Toxic/Irritant."[1]

  • Liquid Waste: Segregate based on the solvent.[1]

    • Halogenated: If dissolved in DCM/Chloroform.[1]

    • Non-Halogenated: If dissolved in Ethanol/Ethyl Acetate.[1]

  • Container Rinsing: Triple-rinse empty reagent bottles with a compatible solvent (e.g., Ethanol).[1] Collect the rinsate as liquid hazardous waste.[1] Deface the label before recycling the glass.

References

  • PubChem. (n.d.).[1] Compound Summary: Ethyl 4-amino-3-methoxybenzoate. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1] Retrieved October 26, 2023, from [Link][1]

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.